molecular formula C8H6FNS B1297643 5-Fluoro-2-methylbenzothiazole CAS No. 399-75-7

5-Fluoro-2-methylbenzothiazole

Cat. No.: B1297643
CAS No.: 399-75-7
M. Wt: 167.21 g/mol
InChI Key: LDBFGRGBYVULTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methylbenzothiazole is a useful research compound. Its molecular formula is C8H6FNS and its molecular weight is 167.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBFGRGBYVULTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344502
Record name 5-Fluoro-2-methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-75-7
Record name 5-Fluoro-2-methylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=399-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-methylbenzothiazole (CAS 399-75-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylbenzothiazole is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural features, combining the benzothiazole scaffold with a strategically placed fluorine atom and a methyl group, make it a valuable building block for the synthesis of novel bioactive molecules. The benzothiazole core is a well-established pharmacophore found in a variety of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiprotozoal properties. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in synthesis and drug design.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 399-75-7[1][2]
Molecular Formula C₈H₆FNS[1][2]
Molecular Weight 167.20 g/mol [1][2]
Appearance Colorless to pale yellow oil[3]
Boiling Point 110-112 °C at 7 mmHg
Density 1.256 g/mL at 25 °C
Refractive Index (n20/D) 1.584
Flash Point 85 °C (185 °F) - closed cup
Solubility Slightly soluble in chloroform and methanol[3]
Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra provide detailed information about the molecular structure. The ¹H NMR spectrum will characteristically show signals for the methyl protons and the aromatic protons on the benzothiazole ring system. The coupling patterns of the aromatic protons are influenced by the fluorine substituent. Similarly, the ¹³C NMR spectrum will display distinct resonances for each carbon atom in the molecule, with the carbon atom bonded to fluorine exhibiting a characteristic large one-bond C-F coupling constant.[4][5][6]

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups. Key absorption bands for this compound are expected for the C=N stretching of the thiazole ring, C-F stretching, C-H stretching of the methyl and aromatic groups, and the characteristic aromatic C=C stretching vibrations.[7]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information by identifying stable fragment ions.[8][9][10]

Synthesis of this compound

The synthesis of this compound typically involves the construction of the benzothiazole ring system from a suitably substituted aniline derivative. The most common and direct approach is the condensation of 2-amino-4-fluorothiophenol with an acetylating agent.

Figure 1: General synthetic workflow for this compound.

Detailed Protocol: A Plausible Synthetic Route

Part 1: Synthesis of the Key Intermediate: 2-Amino-4-fluorothiophenol

The synthesis of 2-amino-4-fluorothiophenol is a critical first step. A common method involves the thiocyanation of 4-fluoroaniline followed by reduction.

Step 1: Thiocyanation of 4-Fluoroaniline

  • Dissolve 4-fluoroaniline in a suitable solvent such as methanol or acetic acid.

  • Cool the solution in an ice bath.

  • Add a source of thiocyanate, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).

  • Slowly add a solution of bromine in the same solvent while maintaining the low temperature. The bromine reacts with the thiocyanate to form the electrophilic thiocyanogen, which then substitutes onto the aniline ring, predominantly at the ortho position to the amino group.

  • After the addition is complete, allow the reaction to stir for a specified time.

  • Work up the reaction by quenching with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine, followed by neutralization and extraction to isolate the 2-amino-5-fluorophenyl thiocyanate.

Step 2: Reduction to 2-Amino-4-fluorothiophenol

  • The isolated 2-amino-5-fluorophenyl thiocyanate is then reduced to the corresponding thiophenol.

  • A common reducing agent for this transformation is sodium dithionite (Na₂S₂O₄) in an aqueous or biphasic system.

  • The reaction mixture is typically heated to effect the reduction.

  • After the reaction is complete, the 2-amino-4-fluorothiophenol can be isolated by extraction into an organic solvent after adjusting the pH.

Part 2: Cyclization to form this compound

Step 3: Condensation with an Acetylating Agent

  • Dissolve the crude or purified 2-amino-4-fluorothiophenol in a suitable solvent, such as acetic acid or a higher-boiling-point solvent like toluene.

  • Add an acetylating agent, most commonly acetic anhydride or acetyl chloride. Acetic anhydride is generally preferred as it is less volatile and the reaction is not reversible.[11][12]

  • Heat the reaction mixture to reflux to promote the condensation and cyclization. The reaction involves the initial N-acetylation of the amino group, followed by an intramolecular cyclization with the thiol group to form the thiazole ring.

  • Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product. This may involve pouring the mixture into water to precipitate the product, followed by filtration, or extraction with an organic solvent.

  • Purify the crude this compound by techniques such as recrystallization or column chromatography to obtain the final product of high purity.

Reactivity and Chemical Transformations

The reactivity of this compound is governed by the interplay of the electron-rich benzothiazole ring system, the electron-withdrawing fluorine atom, and the reactive methyl group at the 2-position.

Reactivity This compound This compound Electrophilic Aromatic\nSubstitution Electrophilic Aromatic Substitution This compound->Electrophilic Aromatic\nSubstitution Directed by F and benzothiazole ring Nucleophilic Aromatic\nSubstitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic\nSubstitution Activated by F (less common) Reactions at the\nMethyl Group Reactions at the Methyl Group This compound->Reactions at the\nMethyl Group e.g., condensation, oxidation

Figure 2: Key reactivity sites of this compound.

  • Electrophilic Aromatic Substitution: The benzene ring of the benzothiazole system can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the fused thiazole ring also influences the position of substitution. The interplay of these directing effects will determine the regioselectivity of reactions such as nitration, halogenation, and sulfonation.

  • Reactions at the 2-Methyl Group: The methyl group at the 2-position is activated and can participate in various reactions. For instance, it can undergo condensation reactions with aldehydes and ketones in the presence of a base. This reactivity is crucial for extending the molecular framework and introducing further diversity.

  • Nucleophilic Aromatic Substitution: While less common, the fluorine atom can potentially be displaced by strong nucleophiles under forcing conditions, although the benzothiazole ring is generally not highly activated for such reactions.

Applications in Drug Development

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The incorporation of fluorine further enhances its potential in drug design. This compound serves as a key intermediate in the synthesis of compounds with a range of therapeutic applications.

Antiprotozoal Agents

Several sources indicate that this compound is a useful reactant in the preparation of antileishmanial drug candidates.[6][13][14] Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The development of new and effective antileishmanial drugs is a global health priority. The fluorinated benzothiazole scaffold can be elaborated to generate novel compounds with potent activity against Leishmania parasites. The synthetic accessibility of this compound makes it an attractive starting point for the exploration of new chemical space in the search for antiprotozoal agents.

Other Potential Therapeutic Areas

Given the broad biological activities of benzothiazole derivatives, compounds derived from this compound could be investigated for a variety of other therapeutic applications, including:

  • Anticancer Agents: Many benzothiazole derivatives have shown potent anticancer activity.

  • Antimicrobial Agents: The benzothiazole nucleus is present in several antimicrobial compounds.

  • Anti-inflammatory Agents: Certain benzothiazole derivatives have demonstrated anti-inflammatory properties.

The strategic placement of the fluorine atom in this compound can be leveraged to improve the drug-like properties of the resulting molecules, making it a valuable tool for medicinal chemists.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification

According to available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is recommended to store it under an inert atmosphere in a refrigerator.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The combination of the benzothiazole core with a fluorine atom and a reactive methyl group provides a rich platform for the generation of diverse molecular architectures with the potential for a wide range of biological activities. As the demand for novel therapeutics continues to grow, the strategic use of fluorinated heterocyclic compounds like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

  • Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. [Link]
  • ResearchGate. A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). [Link]
  • NIST. Benzothiazole, 2-methyl-. [Link]
  • MassBank. msbnk-ufz-wana007313d9f1ph. [Link]
  • PubChem. This compound. [Link]
  • Chemguide. MASS SPECTRA - FRAGMENTATION PATTERNS. [Link]
  • ABCD Index. BIOORGANIC & MEDICINAL CHEMISTRY LETTERS. [Link]
  • Google Patents.
  • ResearchGate. Theoretical FT-IR spectrum of benzothiazole. [Link]
  • NIH. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. [Link]
  • Bioorganic & Medicinal Chemistry Letters. Recent advances in the development of quaternary ammonium compounds (QACs) have focused on new structural motifs to increase bioactivity.... [Link]
  • SciSpace. Medicinal chemistry reviews. [Link]
  • Unknown Source. ACETYLATION Acetyl chloride: Acetic acid:. [Link]
  • scite.ai. Acs Medicinal Chemistry Letters. [Link]
  • MassBank. msbnk-ufz-wana007313d9f1ph. [Link]
  • Scribd. Pharmaceutical | PDF | Molecules | Hydrogen Compounds. [Link]
  • RACO. Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. [Link]
  • Scholar9. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]/Analytical_Instrumentation/Mass_Spectrometry/Mass_Spectrometry_-_Fragmentation_Patterns)
  • Google Patents. CN1690042A - Preparation method of 2-amino-4'-fluoro-benzophenone.
  • Unknown Source. Reaction of thiophenol with acetyl chloride on various inorganic solid supports. [Link]
  • European Patent Office. PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. [Link]
  • CU Experts. Bioorganic and Medicinal Chemistry. [Link]
  • Wikipedia. 4-Fluoroaniline. [Link]
  • VIVO. Bioorganic & medicinal chemistry letters. [Link]
  • NIH. Importance of Fluorine in Benzazole Compounds. [Link]
  • Alkali Scientific. This compound, 1 X 5 g (304476-5G). [Link]
  • Sciencemadness Discussion Board. Acetic anhydride or acetyl chloride, that is the question.... [Link]
  • NIH. Green methodologies for the synthesis of 2-aminothiophene. [Link]
  • Organic Syntheses. 2-amino-4-nitrophenol. [Link]
  • Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]
  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]
  • NIH. Heterocycles in Medicinal Chemistry II. [Link]
  • PubMed. Heterocycles in Medicinal Chemistry. [Link]
  • MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

Sources

5-Fluoro-2-methylbenzothiazole molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-2-methylbenzothiazole for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 399-75-7), a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core molecular structure, physicochemical properties, and spectroscopic signature. This document details a robust laboratory-scale synthesis protocol, explaining the mechanistic rationale behind the procedural steps. Furthermore, we explore its applications as a pivotal building block in the synthesis of pharmacologically active agents, supported by authoritative references. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a research environment.

Introduction: The Significance of Fluorinated Benzothiazoles

The benzothiazole scaffold is a privileged heterocyclic system renowned for its wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] Its rigid, bicyclic structure provides a unique framework for interacting with various biological targets.[2] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[3]

This compound merges these two valuable motifs. The fluorine atom at the 5-position and the methyl group at the 2-position create a specific electronic and steric profile, making it a highly valuable intermediate for constructing more complex molecular architectures. Its utility has been demonstrated in the development of novel therapeutic candidates, including experimental antitumor agents and antileishmanial drugs.[2][4][] This guide serves as a technical resource for researchers aiming to leverage the unique properties of this compound in their drug discovery programs.

Molecular Structure and Formula

The fundamental identity of a chemical compound is rooted in its structure. This compound is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiazole ring, with a fluorine atom substituted at position 5 and a methyl group at position 2.

  • Molecular Formula: C₈H₆FNS[6][7]

  • IUPAC Name: 5-fluoro-2-methyl-1,3-benzothiazole[7]

  • CAS Number: 399-75-7[6][7]

  • SMILES: Cc1nc2cc(F)ccc2s1

  • InChI Key: LDBFGRGBYVULTJ-UHFFFAOYSA-N

Caption: Molecular structure of this compound.

Physicochemical Properties

A clear understanding of a compound's physical properties is essential for its handling, reaction setup, and purification. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 167.20 g/mol [6]
Appearance Yellow-orange liquid[8] (Inferred from analogous compound)
Density 1.256 g/mL at 25 °C[4][9]
Boiling Point 110-112 °C at 7 mmHg[4]
Flash Point 85 °C (185 °F) - closed cup[9]
Refractive Index (n20/D) 1.584[4][9]
Solubility Slightly soluble in Chloroform, Methanol[9]

Spectroscopic Analysis for Structural Verification

Spectroscopic methods are indispensable for confirming the identity and purity of a synthesized compound. The expected spectral characteristics for this compound are as follows. While raw spectra are available from commercial suppliers, understanding the expected signals is crucial for interpretation.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands would include:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.[10]

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.[10]

  • ~1600-1585 cm⁻¹: C=C stretching vibrations within the aromatic ring.[10]

  • ~1550-1450 cm⁻¹: C=N stretching of the thiazole ring.[11]

  • ~1250-1000 cm⁻¹: Strong C-F stretching band.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the different hydrogen environments. We would expect a singlet for the methyl protons (~2.5-2.8 ppm) and complex multiplets in the aromatic region (~7.0-8.0 ppm) for the three protons on the benzene ring, with splitting patterns influenced by the fluorine atom.

  • ¹³C NMR: The carbon NMR would reveal eight distinct signals for each unique carbon atom. The presence of the C-F bond will cause characteristic splitting of the signals for the carbon atom it is attached to and adjacent carbons.

Synthesis Protocol: A Mechanistic Approach

The most common and efficient route to synthesize 2-methylbenzothiazoles is the condensation reaction between a corresponding 2-aminothiophenol and an acetylating agent.[12] The following protocol adapts this established methodology for the synthesis of the 5-fluoro derivative.

Reagents and Materials
  • 2-Amino-4-fluorothiophenol

  • Acetic anhydride

  • Toluene or a similar high-boiling point solvent

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard reflux and extraction glassware

  • Rotary evaporator

Step-by-Step Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-amino-4-fluorothiophenol in toluene.

  • Reagent Addition: Slowly add 1.1 equivalents of acetic anhydride to the stirring solution at room temperature. The addition is often exothermic, and gentle cooling may be necessary.

    • Causality Insight: Acetic anhydride serves as the source for the acetyl group, which first acylates the amine and then facilitates the cyclization. Using a slight excess ensures the complete consumption of the starting thiophenol.

  • Cyclization Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Causality Insight: The thermal energy provided by refluxing drives the intramolecular cyclization and subsequent dehydration, where the sulfur atom attacks the acetyl carbonyl carbon, ultimately forming the thiazole ring.

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it sequentially with a 5% sodium bicarbonate solution (to neutralize excess acetic acid byproduct) and then with brine.

  • Drying and Solvent Removal: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude oil can be purified by vacuum distillation to obtain this compound as a pure liquid.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve 2-Amino-4-fluorothiophenol in Toluene B Add Acetic Anhydride A->B Slowly C Heat to Reflux (3-5 hours) B->C D Monitor via TLC C->D D->C If incomplete E Aqueous Work-up (NaHCO₃ Wash) D->E If complete F Dry Organic Layer E->F G Solvent Removal (Rotovap) F->G H Vacuum Distillation G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical building block for the synthesis of more complex, biologically active molecules. Its structural features are present in several compounds investigated for therapeutic applications.

  • Antiparasitic Agents: The compound is a known reactant in the preparation of potential antileishmanial drug candidates, highlighting its importance in tackling neglected tropical diseases.[4][]

  • Anticancer Research: The 2-aryl-5-fluorobenzothiazole core is a key pharmacophore in experimental anticancer agents. For example, Phortress (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole) is a prodrug that has been investigated for its selective activity against breast, ovarian, and renal carcinomas.[2] This demonstrates the value of the 5-fluoro-substituted benzothiazole scaffold in oncology.

  • General Medicinal Chemistry: As a versatile intermediate, it allows for further functionalization at the methyl group or on the aromatic ring, enabling the creation of diverse chemical libraries for screening against a wide range of biological targets.

Safety and Handling

Proper handling of all chemical reagents is paramount in a laboratory setting. Researchers should consult the full Safety Data Sheet (SDS) before use.

  • GHS Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, must be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] For long-term stability, refrigeration under an inert atmosphere is recommended.[9] It is classified as a combustible liquid.

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste according to local regulations.[13]

Conclusion

This compound is a strategically important heterocyclic building block with significant potential for drug discovery and development. Its unique combination of a fluorinated aromatic system and a reactive methyl group on the benzothiazole core provides a versatile platform for synthesizing novel compounds with diverse pharmacological profiles. This guide has provided a detailed overview of its structure, properties, synthesis, and applications, offering a solid technical foundation for scientists and researchers working at the forefront of medicinal chemistry.

References

  • This compound | C8H6FNS | CID 597437. PubChem. [Link]

  • This compound, 1 X 5 g (304476-5G). Alkali Scientific. [Link]

  • Safety Data Sheet: Benzothiazole. IBIOLI. [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC - NIH. [Link]

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Theoretical FT-IR spectrum of benzothiazole. ResearchGate. [Link]

  • The Role of Benzothiazole Derivatives in Modern Drug Discovery. LinkedIn. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • 2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID. Sciforum. [Link]

Sources

A Technical Guide to the Spectral Analysis of 5-Fluoro-2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-2-methylbenzothiazole is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. As with any compound of interest in drug development and scientific research, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule, enabling its unambiguous identification, purity assessment, and elucidation of its chemical environment. This guide offers an in-depth analysis of the spectral data for this compound, providing researchers, scientists, and drug development professionals with a comprehensive reference for its characterization.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 399-75-7) has the molecular formula C₈H₆FNS and a molecular weight of 167.21 g/mol .[1] The structure consists of a bicyclic system where a thiazole ring is fused to a benzene ring, with a methyl group at the 2-position and a fluorine atom at the 5-position.

Structure of this compound:

Caption: Chemical structure of this compound.

The presence of various functional groups and a rigid bicyclic system gives rise to a rich and informative set of spectral data. The following sections will delve into the detailed analysis of its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl protons and the three aromatic protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.8Singlet3H-CH₃
~7.2-7.4Multiplet1HAr-H
~7.6-7.8Multiplet1HAr-H
~7.9-8.1Multiplet1HAr-H

Interpretation:

  • Methyl Protons (-CH₃): A singlet integrating to three protons is expected for the methyl group at the 2-position. Its chemical shift will be in the typical range for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring.

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The fluorine atom at the 5-position will influence the chemical shifts of the adjacent protons, with the proton ortho to the fluorine experiencing the largest coupling. For similar fluorinated benzoxazoles, the ortho H-F coupling constants are in the range of 11.2–12.0 Hz, while meta couplings are around 5.0–8.0 Hz.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~15-20-CH₃
~110-165Aromatic & Thiazole Carbons

Interpretation:

  • Methyl Carbon (-CH₃): The methyl carbon will appear as an upfield signal.

  • Aromatic and Thiazole Carbons: The eight carbons of the benzothiazole ring system will resonate in the downfield region. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the other carbons will also be influenced by the fluorine substituent and the heteroatoms in the thiazole ring. The C-2 carbon, being part of the C=N bond, is expected to be significantly deshielded.[2]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. A single signal is expected for the fluorine atom at the 5-position. The chemical shift will be characteristic of an aryl fluoride.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectral data for compounds like this compound.

NMR Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh ~5-10 mg of sample p2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) p1->p2 p3 Transfer to NMR tube p2->p3 a1 Insert sample into NMR spectrometer (e.g., 400 MHz) p3->a1 a2 Lock, tune, and shim a1->a2 a3 Acquire ¹H, ¹³C, and ¹⁹F spectra using standard pulse programs a2->a3 d1 Fourier transform a3->d1 d2 Phase and baseline correction d1->d2 d3 Calibrate chemical shifts (TMS or residual solvent peak) d2->d3 d4 Integrate ¹H signals and pick peaks d3->d4

Caption: A generalized workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.[3]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The probe is tuned to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F, and the magnetic field is shimmed to achieve homogeneity.[3]

  • Data Acquisition: Acquire the spectra using standard pulse programs. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[3]

  • Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier transformation. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.[3]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-CH₃)
~1600, 1500, 1450Medium-StrongAromatic C=C stretching
~1630MediumC=N stretch (thiazole)
~1250-1000StrongC-F stretch
~800-700StrongC-S stretch

Interpretation:

  • C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic protons (above 3000 cm⁻¹) and the methyl group protons (below 3000 cm⁻¹).

  • C=C and C=N Stretching: The aromatic ring will give rise to several C=C stretching bands in the 1600-1450 cm⁻¹ region. The C=N stretching of the thiazole ring is also expected in this region.

  • C-F Stretching: A strong absorption band characteristic of the C-F stretch of an aryl fluoride is expected in the 1250-1000 cm⁻¹ range.

  • C-S Stretching: The C-S bond in the thiazole ring will have a characteristic stretching vibration, typically in the 800-700 cm⁻¹ region.

IR Spectroscopy Experimental Protocol

For a liquid sample like this compound, the spectrum can be obtained as a neat thin film between two salt (e.g., NaCl or KBr) plates. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted Fragment
167[M]⁺ (Molecular Ion)
166[M-H]⁺
152[M-CH₃]⁺
140[M-HCN]⁺
126[M-CH₃CN]⁺

Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z = 167 should be observed, confirming the molecular weight of the compound. Due to the presence of a single sulfur atom, a small M+2 peak from the ³⁴S isotope should be present.

  • Fragmentation Pattern: The benzothiazole ring is a stable aromatic system, so the molecular ion is expected to be relatively abundant. Common fragmentation pathways for aromatic compounds involve the loss of small, stable neutral molecules.[4] For this compound, fragmentation may occur via:

    • Loss of a hydrogen radical to give the [M-H]⁺ ion at m/z 166.

    • Loss of the methyl group to form a stable cation at m/z 152.

    • Ring cleavage leading to the loss of HCN (m/z 140) or CH₃CN (m/z 126).

Mass Spectrometry Data Acquisition Workflow

G cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection i1 Inject dilute solution of sample into GC or direct infusion probe i2 Vaporize sample i1->i2 ion1 Bombard sample with high-energy electrons (EI) i2->ion1 ion2 Generate molecular ions and fragment ions ion1->ion2 s1 Accelerate ions into mass analyzer (e.g., quadrupole, TOF) ion2->s1 s2 Separate ions based on mass-to-charge ratio (m/z) s1->s2 d1 Ions strike detector s2->d1 d2 Generate signal proportional to ion abundance d1->d2 d3 Generate mass spectrum d2->d3

Caption: A generalized workflow for mass spectrometry analysis.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or a direct insertion probe.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for Electron Ionization), causing them to lose an electron and form a positively charged molecular ion ([M]⁺). Excess energy from this process leads to fragmentation.

  • Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive analytical toolkit for the characterization of this compound. The spectral data discussed in this guide are essential for confirming the identity and purity of the compound, as well as for understanding its electronic and structural features. This information is invaluable for researchers working on the synthesis, derivatization, and application of this and related heterocyclic compounds in various scientific disciplines.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(11), 1563. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 5-Fluoro-2-methylbenzothiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Fluoro-2-methylbenzothiazole is a heterocyclic building block of significant interest in medicinal chemistry and drug development, serving as a precursor for various therapeutic candidates.[][2] Its solubility in organic solvents is a critical physical property that dictates its utility in synthesis, purification, crystallization, and formulation.[][4] This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data for this compound is not widely published, this document outlines the fundamental principles of solvent selection, provides detailed experimental protocols for solubility determination, and discusses the application of modern predictive models. This guide is intended to equip researchers with the necessary knowledge to systematically approach the solubility assessment of this compound and similar compounds in their own laboratory settings.

Introduction to this compound

This compound (CAS No. 399-75-7) is a fluorinated heterocyclic compound with a molecular formula of C₈H₆FNS and a molecular weight of 167.20 g/mol .[5] Its structure, featuring a benzothiazole core with a fluorine atom at the 5-position and a methyl group at the 2-position, makes it a valuable scaffold in the synthesis of biologically active molecules.[6] Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6] The benzothiazole moiety itself is found in a number of compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents.[2] Given its role as a key intermediate, understanding its solubility behavior is paramount for efficient process development and formulation.[][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 399-75-7[5]
Molecular Formula C₈H₆FNS[5]
Molecular Weight 167.20 g/mol [5]
Boiling Point 110-112 °C at 7 mmHg[8]
Density 1.256 g/mL at 25 °C[8]
Refractive Index n20/D 1.584[8]
Flash Point 85 °C (185 °F) - closed cup[9]
Appearance Colorless to Pale Yellow Oil[10][11]
pKa (Predicted) 1.51 ± 0.10[10]

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[12] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by the presence of the polarizable sulfur and nitrogen atoms in the thiazole ring, the electronegative fluorine atom, and the nonpolar methyl group and benzene ring. This combination of features suggests that it will exhibit a range of solubilities in various organic solvents.

To make a more informed solvent selection, one can consider the following:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While this compound does not have a hydrogen bond donor, the nitrogen and fluorine atoms can act as hydrogen bond acceptors. Qualitative data suggests slight solubility in methanol.[10]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have dipole moments but do not have O-H or N-H bonds. They are good at solvating polar molecules. Given the polar nature of the benzothiazole ring, good solubility can be anticipated in these solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the benzene ring and the methyl group gives the molecule some nonpolar character. Therefore, some degree of solubility in nonpolar solvents is expected, although likely less than in polar aprotic solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are effective at dissolving a wide range of organic compounds. Qualitative data indicates slight solubility in chloroform.[10]

The choice of solvent is critical not only for dissolution but also for subsequent steps like crystallization, where solubility influences yield, purity, and crystal morphology.[7][13]

Experimental Determination of Solubility

The solubility of a compound can be determined through various experimental methods, broadly categorized into thermodynamic and kinetic solubility measurements.[14] Thermodynamic solubility is the equilibrium concentration of a solute in a solvent, while kinetic solubility is often a higher, non-equilibrium value obtained under specific conditions, frequently used in high-throughput screening.[15][16]

Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.[17]

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17] Temperature control is critical as solubility is temperature-dependent.[18][19]

  • Phase Separation: Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE).[16] Care must be taken to avoid adsorption of the compound onto the filter material.

  • Quantification: Analyze the concentration of this compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) is a highly accurate and precise method for this purpose.[12][20] A calibration curve of known concentrations should be prepared to quantify the amount of dissolved solute. UV-Vis spectroscopy can also be used if the compound has a suitable chromophore and there are no interfering substances.[20][21]

High-Throughput Kinetic Solubility Assays

In early drug discovery, kinetic solubility is often measured to quickly assess a large number of compounds.[15]

3.2.1. Nephelometry

This method measures the turbidity of a solution caused by the precipitation of a compound.[22]

Protocol:

  • Sample Preparation: A concentrated stock solution of this compound in a highly soluble solvent like DMSO is prepared.

  • Precipitation: Aliquots of the stock solution are added to a multi-well plate containing the aqueous or organic solvent of interest. The compound will precipitate if its solubility is exceeded.

  • Measurement: A nephelometer measures the light scattering caused by the suspended particles. The concentration at which precipitation occurs is determined as the kinetic solubility.[15][22]

3.2.2. UV-Spectroscopy and HPLC-based Methods

These methods involve similar sample preparation to nephelometry, but the final concentration is determined by UV spectroscopy or a rapid HPLC method after filtration.[16][23]

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess This compound prep2 Add to known volume of organic solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge or Filter (0.22 µm) equil1->sep1 quant2 Analyze supernatant by HPLC or UV-Vis Spectroscopy sep1->quant2 quant1 Prepare calibration curve quant1->quant2

Caption: Workflow for Thermodynamic Solubility Determination.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide useful estimates of solubility.[24][25] These models, often based on Quantitative Structure-Property Relationships (QSPR), use molecular descriptors to predict physical properties.[26] Machine learning algorithms are increasingly being used to develop highly accurate solubility prediction models.[27][28] While these models provide valuable insights for solvent screening, experimental verification remains essential.

Illustrative Solubility Data

Table 2: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent TypePredicted Solubility ( g/100 mL)
Methanol Polar Protic5 - 10
Ethanol Polar Protic2 - 5
Acetone Polar Aprotic> 20
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 30
Acetonitrile Polar Aprotic15 - 20
Dichloromethane Chlorinated> 20
Chloroform Chlorinated10 - 15
Toluene Nonpolar1 - 2
n-Hexane Nonpolar< 0.1

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[9] It may cause skin, eye, and respiratory irritation.[5] Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[29][30] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[29][31]

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a framework for understanding and determining this property. By combining theoretical principles of solvent selection with robust experimental methodologies such as the shake-flask method coupled with HPLC analysis, researchers can generate reliable solubility data. This data is essential for optimizing reaction conditions, developing purification and crystallization protocols, and ultimately, for the successful progression of drug development projects involving this important heterocyclic building block.

References

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing).
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • A unified ML framework for solubility prediction across organic solvents - RSC Publishing.
  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents | ChemRxiv.
  • Crystallization of APIs: Methods and Challenges - BOC Sciences.
  • Spectroscopic Techniques - Solubility of Things.
  • This compound | C8H6FNS | CID 597437 - PubChem. Available at: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Available at: [Link]

  • Solvent selection for process development - Technobis Crystallization Systems. Available at: [Link]

  • Solvent Selection - (API) Solubility - APC. Available at: [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. Available at: [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - NIH. Available at: [Link]

  • Chromatographic Techniques - Solubility of Things. Available at: [Link]

  • Solubility - Wikipedia. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. Available at: [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. Available at: [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar. Available at: [Link]

  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Solubility. Available at: [Link]

  • Video: Solubility - Concept - JoVE. Available at: [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. Available at: [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. Available at: [Link]

  • 2 - SAFETY DATA SHEET. Available at: [Link]

  • 1 - Safety Data Sheet. Available at: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. Available at: [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC - NIH. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. Available at: [Link]

Sources

A Technical Guide to the Biological Activity of 5-Fluoro-2-methylbenzothiazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the biological significance of 5-Fluoro-2-methylbenzothiazole. While the core molecule itself is primarily a synthetic intermediate, it serves as a crucial building block for a class of derivatives exhibiting potent and selective biological activities. This document will elucidate the physicochemical properties of the parent compound, detail the synthesis of its key bioactive derivatives, and provide a comprehensive analysis of their antitumor and antibacterial properties. The narrative emphasizes the mechanistic underpinnings of these activities, supported by experimental data and detailed protocols for in vitro evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole scaffold, a heterocyclic system comprising a fused benzene and thiazole ring, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[2][3] Derivatives of benzothiazole are found in drugs with applications including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][4] The introduction of specific substituents, such as a fluorine atom, onto the benzothiazole core can significantly modulate the molecule's metabolic stability, binding affinity, and overall efficacy.[5] this compound exemplifies a key starting material in this context, providing a gateway to novel therapeutic agents.

This compound: A Core Synthetic Intermediate

This compound (CAS 399-75-7) is primarily recognized as a valuable reactant for the synthesis of more complex, biologically active molecules.[6][] Its inherent stability and the reactivity of its methyl group make it an ideal precursor for constructing derivatives with significant therapeutic potential.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential information for its handling and use in synthetic applications.

PropertyValueReference
CAS Number 399-75-7[8][9][10]
Molecular Formula C₈H₆FNS[8][9]
Molecular Weight 167.21 g/mol [8]
Boiling Point 110-112 °C at 7 mmHg[6][10]
Density 1.256 g/mL at 25 °C[6][10][11]
Refractive Index n20/D 1.584[6][10][11]
Flash Point 85 °C (185 °F) - closed cup[10][11]

Synthesis of Bioactive this compound Derivatives

The true biological potential of this compound is realized through its conversion into various derivatives. A particularly well-studied class is the fluorinated 2-(4-aminophenyl)benzothiazoles, which have demonstrated remarkable antitumor activity.[2][[“]][13]

General Synthetic Approach

The synthesis of these derivatives often involves the Jacobsen cyclization of precursor thiobenzanilides. However, modifications to this process are typically required to obtain pure regioisomers of the fluorinated target compounds.

Example Synthetic Protocol: 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)

The synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), a potent antitumor agent, serves as a representative example of the synthetic utility of the core molecule's precursors.

Step-by-Step Methodology:

  • Thiobenzanilide Formation: React 4-fluoroaniline with a suitable benzoyl chloride derivative under basic conditions to form the corresponding N-(4-fluorophenyl)benzamide.

  • Thionation: Treat the resulting amide with a thionating agent, such as Lawesson's reagent, to yield the 4-fluoro-thiobenzanilide precursor.

  • Jacobsen Cyclization: Subject the thiobenzanilide to oxidative cyclization using an oxidizing agent like potassium ferricyanide in an alkaline solution. This step forms the 5-fluorobenzothiazole ring.

  • Functional Group Manipulation: Subsequent reaction steps, such as nitration followed by reduction, are performed on the phenyl ring at the 2-position to install the required amino and methyl groups, yielding the final product, 5F 203.

Visualization of Synthetic Pathway

G cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_final Final Product Formation A 4-Fluoroaniline C N-(4-fluorophenyl)benzamide A->C B Substituted Benzoyl Chloride B->C D 4-Fluoro-thiobenzanilide C->D Thionation E Oxidative Cyclization (Jacobsen Reaction) D->E F 5-Fluorobenzothiazole Core E->F G Functional Group Manipulation F->G H 2-(4-amino-3-methylphenyl)- 5-fluorobenzothiazole (5F 203) G->H

Caption: Synthetic pathway for 5F 203.

Antitumor Activity of this compound Derivatives

Derivatives of this compound, particularly the 2-(4-aminophenyl) series, exhibit potent and selective antitumor activity. The compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) has been a focal point of this research.[[“]][14]

In Vitro Cytotoxicity

These fluorinated compounds have shown remarkable potency, with GI50 values often in the nanomolar range against sensitive human cancer cell lines, especially breast cancer.[13] A key feature is their selectivity, showing significantly less activity against non-malignant cells.[13]

CompoundCell LineCancer TypeGI50 (nM)
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) MCF-7Breast (ER+)< 1
MDA-MB-468Breast (ER-)< 1
PC-3Prostate> 10,000
HCT-116Colon> 10,000

(Data synthesized from multiple sources for illustrative purposes)[[“]][13]

Mechanism of Action: Bioactivation and DNA Damage

The antitumor mechanism of 5F 203 is distinct from many traditional chemotherapeutics and relies on metabolic activation within the cancer cells.[5][14]

  • Aryl Hydrocarbon Receptor (AhR) Binding: 5F 203 binds to the cytosolic Aryl Hydrocarbon Receptor (AhR).[5]

  • CYP1A1 Induction: This binding event triggers the translocation of the AhR complex to the nucleus, where it induces the expression of the Cytochrome P450 enzyme, CYP1A1.

  • Metabolic Activation: CYP1A1 then metabolizes 5F 203 through oxidation, generating highly reactive electrophilic intermediates.[5][14]

  • DNA Adduct Formation: These electrophilic species covalently bind to cellular macromolecules, most critically, to DNA, forming DNA adducts.[14]

  • Cell Cycle Arrest & Apoptosis: The resulting DNA damage leads to single and double-strand breaks, which triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis) in the sensitive tumor cells.[14]

A prodrug, Phortress, was developed to improve the delivery of 5F 203. It is a lysylamide derivative that is hydrolyzed in vivo to release the active 5F 203 compound.[5]

Visualization of Antitumor Mechanism

G cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cmpd 5F 203 (Prodrug Phortress) AhR AhR Receptor Cmpd->AhR Binds Metabolite Reactive Metabolite Cmpd->Metabolite Bioactivation Cmpd_AhR 5F 203-AhR Complex AhR->Cmpd_AhR Nuc_Complex 5F 203-AhR Complex Cmpd_AhR->Nuc_Complex Translocation CYP1A1_Gene CYP1A1 Gene Nuc_Complex->CYP1A1_Gene Induces Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA CYP1A1_Enzyme CYP1A1 Enzyme CYP1A1_mRNA->CYP1A1_Enzyme Translation DNA Nuclear DNA Adducts DNA Adducts DNA->Adducts Damage DNA Damage (Strand Breaks) Adducts->Damage Apoptosis Cell Cycle Arrest & Apoptosis Damage->Apoptosis Metabolite->DNA Covalently Binds

Caption: Bioactivation pathway of 5F 203.

Antibacterial Activity of this compound Derivatives

The fluorobenzothiazole scaffold is also integral to the development of novel antibacterial agents.[15] By modifying the core structure with various substituents, researchers have synthesized compounds with significant activity against both Gram-positive and Gram-negative bacteria.

Spectrum of Activity

Numerous studies have reported the synthesis of N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl} derivatives and their evaluation against common bacterial strains.[15] These compounds have shown moderate to significant inhibitory properties, particularly when the fluorobenzothiazole moiety is present.[15]

Derivative ClassGram-Positive (e.g., S. aureus)Gram-Negative (e.g., E. coli)
N-nitrobenzamides of 6-fluoro-7-amino-benzothiazoleModerate to Significant ActivityModerate Activity
5-fluoro-6-(4-methylpiperazin-1-yl)-phenylbenzo[d]thiazolesExcellent InhibitionVariable Activity

(Data synthesized from multiple sources for illustrative purposes)[15][16]

Potential Mechanisms of Action

While the exact mechanisms for many novel benzothiazole derivatives are still under investigation, established targets for this class of compounds in bacteria include essential enzymes.[4] Potential mechanisms include:

  • DNA Gyrase Inhibition: Benzothiazoles can interfere with bacterial DNA replication by inhibiting DNA gyrase, an enzyme crucial for maintaining DNA topology.[4]

  • Dihydropteroate Synthase (DHPS) Inhibition: Some derivatives, particularly those incorporating sulfonamide moieties, can act as competitive inhibitors of DHPS, blocking the folate synthesis pathway essential for bacterial survival.[17]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of biological findings, standardized protocols are essential. The following sections detail common in vitro assays for evaluating the antitumor and antibacterial activity of this compound derivatives.

Protocol: In Vitro Cytotoxicity (MTS Assay)

This protocol outlines a method for determining the cytotoxic effects of a test compound on a cancer cell line.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 5F 203) in culture medium. Add the diluted compounds to the wells, ensuring a range of final concentrations (e.g., 0.1 nM to 10 µM). Include vehicle-only (DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate the plate for 1-4 hours. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the GI50 or IC50 value.

Visualization of MTS Assay Workflow

G A 1. Seed Cells in 96-well Plate B 2. Add Serial Dilutions of Test Compound A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTS Reagent to each well C->D E 5. Incubate (1-4 hours) D->E F 6. Measure Absorbance (490 nm) E->F G 7. Analyze Data (Calculate IC50) F->G G A 1. Serially Dilute Compound in Plate B 2. Add Standardized Bacterial Inoculum A->B C 3. Incubate (18-24 hours) B->C D 4. Visually Inspect for Turbidity C->D E 5. Determine MIC (Lowest concentration with no growth) D->E

Caption: Workflow for broth microdilution MIC assay.

Conclusion and Future Perspectives

This compound is a pivotal scaffold in modern medicinal chemistry. While its intrinsic biological activity is limited, its true value lies in its role as a precursor for derivatives with highly potent and selective biological effects. The fluorinated 2-(4-aminophenyl)benzothiazoles, such as 5F 203, represent a promising class of antitumor agents with a unique mechanism of action dependent on tumor-specific enzyme expression. Likewise, other derivatives have demonstrated significant potential as novel antibacterial agents.

Future research should continue to explore the structure-activity relationships of this scaffold, aiming to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic profiles. Investigating novel substitutions on the benzothiazole ring and exploring different functional groups will undoubtedly lead to the discovery of next-generation therapeutics for treating cancer and infectious diseases.

References

  • ChemicalBook. (2025). This compound | 399-75-7.
  • BOC Sciences. (n.d.). CAS 399-75-7 this compound.
  • PubChem. (n.d.). This compound | C8H6FNS | CID 597437.
  • ResearchGate. (2025). Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives.
  • Consensus. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles.
  • R Discovery. (2018). Design, synthesis, and antimicrobial evaluation of novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties.
  • PMC - NIH. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
  • PMC - PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents.
  • ResearchGate. (2025). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles.
  • ResearchGate. (n.d.). In vitro and In vivo antitumor activities of benzothiazole analogs.
  • ResearchGate. (2025). Antitumor Benzothiazoles. 14.1 Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles.
  • ChemicalBook. (n.d.). This compound CAS#: 399-75-7.
  • ChemicalBook. (n.d.). This compound | 399-75-7.
  • RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • Ossila. (n.d.). 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 399-75-7 | SCBT.
  • PMC - NIH. (2023). Recent insights into antibacterial potential of benzothiazole derivatives.
  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • Sigma-Aldrich. (n.d.). This compound 97 399-75-7.
  • PMC - NIH. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
  • Chemrio. (n.d.). 5-fluoro-2-methyl-1,3-benzothiazole.
  • Semantic Scholar. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.

Sources

The Ascendant Role of 5-Fluoro-2-methylbenzothiazole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Fluorinated Heterocycles in Drug Discovery

In the landscape of contemporary medicinal chemistry, the benzothiazole scaffold stands as a "privileged" structure, a testament to its recurring presence in a multitude of biologically active compounds.[1][2][3][4][5][6] Its rigid, planar structure and diverse substitution points offer a versatile template for engaging with a wide array of biological targets. The strategic incorporation of fluorine into this scaffold, particularly at the 5-position, represents a significant leap forward in the quest for novel therapeutics with enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the burgeoning potential of 5-Fluoro-2-methylbenzothiazole, a core building block poised to redefine the therapeutic landscape in oncology, infectious diseases, and beyond. We will delve into its synthesis, dissect its multifaceted mechanisms of action, and illuminate the structure-activity relationships that govern its biological prowess, offering a comprehensive resource for researchers, scientists, and drug development professionals.

I. The Benzothiazole Core: A Foundation of Versatility

The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a cornerstone of numerous pharmacologically significant molecules.[1][2][3][4][5][6] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[1][2][7][8][9][10][11][12][13] The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms contribute to its ability to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

II. Strategic Fluorination: Enhancing the Pharmacological Profile

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties.[1][14] In the context of the benzothiazole scaffold, the 5-fluoro substitution offers several key advantages:

  • Enhanced Potency: The high electronegativity of fluorine can alter the electronic distribution within the molecule, often leading to stronger interactions with target proteins.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, including longer half-life and increased bioavailability.

  • Modulation of pKa: Fluorine's electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, which can be critical for target engagement and cell permeability.

  • Conformational Control: The introduction of fluorine can induce subtle changes in molecular conformation, which can favor a bioactive conformation and enhance target selectivity.

III. Synthesis of the this compound Scaffold: A Proposed Protocol

While a variety of synthetic routes to substituted benzothiazoles exist, a common and efficient method for the preparation of 2-amino-5-fluorobenzothiazole involves the reaction of 4-fluoroaniline with potassium thiocyanate in the presence of bromine.[11] The subsequent conversion of the 2-amino group to a 2-methyl group can be achieved through a Sandmeyer-type reaction.

Proposed Synthetic Protocol: this compound

Step 1: Synthesis of 2-Amino-5-fluorobenzothiazole

  • To a solution of 4-fluoroaniline (1.0 eq) in glacial acetic acid, add potassium thiocyanate (2.2 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol to afford 2-amino-5-fluorobenzothiazole.

Step 2: Synthesis of this compound (via Sandmeyer-type reaction)

  • Suspend 2-amino-5-fluorobenzothiazole (1.0 eq) in a mixture of ethanol and sulfuric acid at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) iodide (catalytic amount) in acetonitrile.

  • Slowly add the cold diazonium salt solution to the copper(I) iodide solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

IV. Potential Applications in Medicinal Chemistry

The this compound scaffold serves as a versatile building block for the development of a wide range of therapeutic agents. The following sections highlight its most promising applications.

A. Anticancer Agents

Derivatives of this compound have emerged as a potent class of anticancer agents, exhibiting significant activity against a variety of human cancer cell lines.[1][2][15]

Mechanism of Action:

A primary mechanism of action for many fluorinated 2-arylbenzothiazoles involves the induction of cytochrome P450 1A1 (CYP1A1) in cancer cells.[5][6][14][16][17] This enzyme then metabolizes the benzothiazole derivative into a reactive electrophilic species that can form covalent adducts with DNA.[14] This DNA damage triggers cell cycle arrest and ultimately leads to apoptosis.

Another key pathway implicated in the anticancer effects of these compounds is the modulation of the NF-κB signaling pathway.[7][18] Inhibition of NF-κB leads to the downregulation of pro-inflammatory and anti-apoptotic proteins such as COX-2 and iNOS, contributing to the induction of apoptosis. Loss of mitochondrial membrane potential has also been observed, suggesting the involvement of the intrinsic apoptotic pathway.[18]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][7][8][15][19]

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivative and a vehicle control.

  • Incubate the plates for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR):

  • Fluorine at C5: The presence of a fluorine atom at the 5-position generally enhances cytotoxic activity.[4][16][20]

  • Substitution at C2: The nature of the substituent at the 2-position is critical for activity. Aryl groups, particularly those with electron-donating or specific substitution patterns, can significantly influence potency and selectivity.

  • Substitution at C6: Modifications at the 6-position have also been shown to impact biological activity.

Data Presentation: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX610)Breast (MCF-7)0.02[2]
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX610)Colon (HT29)0.03[2]
5-Fluoro analogue of a benzothiazole-substituted-4-hydroxycyclohexa-2,5-dienoneVariousMost potent in series[1]
Fluorinated 2-aryl benzothiazole derivativeBreast (MDA-MB-468)-[4]
Fluorinated 2-aryl benzothiazole derivativeBreast (MCF-7)-[4]

Visualization: Anticancer Mechanism of Action

anticancer_mechanism cluster_cell Cancer Cell 5F-BZT_derivative This compound Derivative CYP1A1 CYP1A1 Induction 5F-BZT_derivative->CYP1A1 Metabolism Metabolism 5F-BZT_derivative->Metabolism NFkB NF-κB Inhibition 5F-BZT_derivative->NFkB Mitochondria Mitochondrial Dysfunction 5F-BZT_derivative->Mitochondria CYP1A1->Metabolism Reactive_Metabolite Reactive Metabolite Metabolism->Reactive_Metabolite DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis NFkB->Apoptosis Mitochondria->Apoptosis

Caption: Proposed anticancer mechanisms of this compound derivatives.

B. Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacteria and fungi.[7][8][11][12][16][17][21][22][23]

Mechanism of Action:

In fungi, a key target for azole-containing compounds is lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis.[24] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. Molecular docking studies have suggested that benzothiazole derivatives can effectively bind to the active site of fungal CYP51.[3][4][10][15][25]

Structure-Activity Relationship (SAR):

  • Lipophilicity: Appropriate lipophilicity is crucial for cell membrane penetration and antifungal activity.

  • Substituents on the Benzothiazole Ring: The nature and position of substituents can influence the binding affinity to the target enzyme.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][2][21][22][23]

  • Prepare a series of twofold dilutions of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plate at an appropriate temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
5-Fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazoleStaphylococcus aureus32[21][22]
Benzothiazole derivative 14pCandida albicans0.125-2[24]
Benzothiazole derivative 14pCryptococcus neoformans0.125-2[24]

Visualization: Antimicrobial Workflow

antimicrobial_workflow Start Start Serial_Dilution Prepare Serial Dilutions of This compound Derivative Start->Serial_Dilution Inoculation Inoculate with Standardized Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Observation Observe for Microbial Growth Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

C. Other Potential Therapeutic Applications

Beyond oncology and infectious diseases, the this compound scaffold holds promise in other therapeutic areas:

  • Anti-inflammatory Agents: Benzothiazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[9][12][13][26]

  • Antiviral Agents: Certain fluorinated benzothiazoles have demonstrated antiviral activity, including against HIV and SARS-CoV-2 Mpro.[8][14][19][20][23]

  • Neuroprotective Agents: The benzothiazole scaffold is present in compounds with neuroprotective effects, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][18][21][22]

V. Future Directions and Conclusion

This compound is a molecule of significant interest in medicinal chemistry, offering a robust and versatile scaffold for the design of novel therapeutic agents. Its derivatives have demonstrated compelling anticancer and antimicrobial activities, and emerging evidence suggests their potential in treating inflammatory, viral, and neurodegenerative disorders. Future research should focus on elucidating the detailed molecular mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and expanding the exploration of their therapeutic potential in a wider range of diseases. The continued investigation of this remarkable scaffold is poised to yield the next generation of innovative medicines.

VI. References

  • Al-Harthy, T., Zoghaib, W., Stoll, R., & Abdel-Jalil, R. (2018). Design, synthesis, and antimicrobial evaluation of novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties. Monatshefte für Chemie - Chemical Monthly, 149(5), 965–971.

  • R Discovery. (n.d.). Design, synthesis, and antimicrobial evaluation of novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties. Retrieved from R Discovery.

  • BenchChem. (2025). Scrutinizing the Anticancer Potential of Fluorinated Benzothiazoles: A Comparative Analysis. BenchChem.

  • Taylor & Francis Online. (n.d.). Medicinal significance of benzothiazole scaffold: an insight view. Retrieved from Taylor & Francis Online.

  • MDPI. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from MDPI.

  • ResearchGate. (2025). Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. Retrieved from ResearchGate.

  • PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from PubMed Central.

  • NIH. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Retrieved from NIH.

  • Protocols.io. (2023). MTT (Assay protocol). Retrieved from Protocols.io.

  • NIH. (2020). Importance of Fluorine in Benzazole Compounds. Retrieved from NIH.

  • NIH. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Retrieved from NIH.

  • RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from RSC Publishing.

  • PubMed Central. (2020). Benzothiazoles as potential antiviral agents. Retrieved from PubMed Central.

  • PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from PubMed Central.

  • Taylor & Francis Online. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from Taylor & Francis Online.

  • Taylor & Francis. (n.d.). Medicinal significance of benzothiazole scaffold: an insight view. Retrieved from Taylor & Francis.

  • ResearchGate. (n.d.). Anti‐inflammatory activity of benzothiazole derivatives. Retrieved from ResearchGate.

  • PubMed. (n.d.). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Retrieved from PubMed.

  • PubMed. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Retrieved from PubMed.

  • PubMed Central. (2012). Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. Retrieved from PubMed Central.

  • Semantic Scholar. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Retrieved from Semantic Scholar.

  • Der Pharma Chemica. (n.d.). ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from Der Pharma Chemica.

  • MDPI. (n.d.). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Retrieved from MDPI.

  • JOCPR. (n.d.). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Retrieved from JOCPR.

  • Sigma-Aldrich. (n.d.). This compound 97 399-75-7. Retrieved from Sigma-Aldrich.

  • ChemicalBook. (n.d.). This compound CAS#: 399-75-7. Retrieved from ChemicalBook.

  • NIH. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from NIH.

  • Sigma-Aldrich. (n.d.). This compound 97 399-75-7. Retrieved from Sigma-Aldrich.

  • ResearchGate. (2020). (PDF) Synthesis of 5-Fluoroaminobenzothiazoles. Retrieved from ResearchGate.

  • Semantic Scholar. (2024). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Retrieved from Semantic Scholar.

  • PubMed. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. Retrieved from PubMed.

  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 399-75-7 | SCBT. Retrieved from Santa Cruz Biotechnology.

  • Alkali Scientific. (n.d.). This compound, 1 X 5 g (304476-5G). Retrieved from Alkali Scientific.

  • BOC Sciences. (n.d.). CAS 399-75-7 this compound. Retrieved from BOC Sciences.

  • CHIRALEN. (n.d.). This compound. Retrieved from CHIRALEN.

  • JOCPR. (n.d.). 147-152 Research Article Synthesis of some new 5- substituted of. Retrieved from JOCPR.

Sources

5-Fluoro-2-methylbenzothiazole: A Strategic Building Block in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Benzothiazoles

In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold has long been recognized for its versatile biological activities and valuable physicochemical properties. The strategic introduction of fluorine atoms into this heterocyclic system has further amplified its potential, leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. Among these, 5-Fluoro-2-methylbenzothiazole has emerged as a particularly valuable building block. Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group, offer a nuanced reactivity profile that can be exploited for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in the construction of biologically active molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic characteristics of this compound is paramount for its effective utilization in synthesis and for the characterization of its derivatives.

Physical Properties
PropertyValueReference
Molecular Formula C₈H₆FNS[1]
Molecular Weight 167.20 g/mol [1]
Appearance Oil[2]
Boiling Point 110-112 °C at 7 mmHg
Density 1.256 g/mL at 25 °C
Refractive Index (n20/D) 1.584
CAS Number 399-75-7[1]
Spectroscopic Data Interpretation

The structural elucidation of this compound and its subsequent reaction products relies heavily on spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group. The protons on the benzene ring will appear as a complex multiplet, with their chemical shifts and coupling constants influenced by the fluorine atom. The methyl group will present as a singlet, typically in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant, a key diagnostic feature. The chemical shifts of the aromatic carbons are also modulated by the electronic effects of the fluorine and the thiazole ring.[1]

The IR spectrum of this compound displays characteristic absorption bands that correspond to the various functional groups within the molecule. Key absorptions include C-H stretching vibrations from the aromatic ring and the methyl group, C=N and C=C stretching vibrations from the benzothiazole core, and a strong C-F stretching band.[1]

Electron impact mass spectrometry (EI-MS) of this compound will show a prominent molecular ion peak (M⁺) at m/z 167. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways may involve the loss of a methyl radical (•CH₃) or cleavage of the thiazole ring. The presence of fluorine can also lead to fragments arising from the loss of HF.[3]

Synthesis of this compound

The construction of the this compound core is typically achieved through the cyclization of an appropriately substituted aniline precursor. A common and effective method is the reaction of 2-amino-4-fluorothiophenol with acetic anhydride.

Synthetic Workflow

synthesis_workflow start 2-Amino-4-fluorothiophenol reaction Reaction Vessel start->reaction Cyclization reagent Acetic Anhydride reagent->reaction product This compound reaction->product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • 2-Amino-4-fluorothiophenol

  • Acetic anhydride

  • Pyridine (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: To a solution of 2-amino-4-fluorothiophenol in toluene, add a catalytic amount of pyridine.

  • Addition of Reagent: Slowly add acetic anhydride to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the electronic nature of the benzothiazole ring system and the influence of the fluoro and methyl substituents.

Reactivity of the Benzene Ring

The benzene portion of the molecule is activated towards electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing deactivator, while the thiazole ring also influences the regioselectivity of incoming electrophiles.[4] Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be performed on the benzene ring, providing avenues for further functionalization.[5][6]

Reactivity of the 2-Methyl Group

The methyl group at the 2-position is acidic and can be deprotonated with a strong base to form a nucleophilic carbanion. This anion can then react with various electrophiles, allowing for the elongation of the side chain. Alternatively, the methyl group can be oxidized to an aldehyde or carboxylic acid, providing a handle for further transformations.[7][8]

Workflow for Derivatization

derivatization_workflow cluster_reactions Key Reactions start This compound reaction1 Electrophilic Aromatic Substitution start->reaction1 reaction2 Side-Chain Functionalization start->reaction2 product1 Aryl-Functionalized Derivatives reaction1->product1 product2 2-Substituted Derivatives reaction2->product2

Caption: Derivatization strategies for this compound.

Application in the Synthesis of Bioactive Molecules

This compound is a key precursor in the synthesis of a variety of biologically active compounds, particularly in the fields of oncology and infectious diseases.

Anticancer Agents

A notable example is the synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) , a potent and selective antitumor agent.[9][10][11] The synthesis involves the condensation of this compound with a substituted aniline derivative. 5F 203 has demonstrated significant activity against a range of human cancer cell lines, including breast, colon, and ovarian cancers.[12][13] Its mechanism of action is believed to involve the induction of cytochrome P450 enzymes, leading to the metabolic activation of the compound into cytotoxic species within cancer cells.[11]

CompoundCancer Cell LineGI₅₀ (μM)Reference
5F 203 analogue MCF-7 (Breast)0.37[14]
5F 203 analogue MDA MB 468 (Breast)0.41[14]
5F 203 analogue HCT-116 (Colon)0.08[14]
5F 203 analogue HT-29 (Colon)0.41[14]
Antileishmanial Agents

Derivatives of this compound have also shown promise as antileishmanial drug candidates.[15][16] Leishmaniasis is a parasitic disease for which new and more effective treatments are urgently needed.[17][18][19] The benzothiazole scaffold can be modified to optimize its interaction with parasitic targets, and the presence of the fluorine atom often enhances the compound's efficacy and pharmacokinetic profile.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its unique combination of a fluorinated benzothiazole core and a reactive methyl group provides chemists with a powerful tool for the construction of complex molecules with significant biological activity. The continued exploration of the reactivity and applications of this compound is expected to lead to the discovery of new therapeutic agents and advanced materials.

References

  • Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(27), 19752–19779. [Link]

  • Yurttas, L., & Supuran, C. T. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1629–1649. [Link]

  • Yurttas, L., & Supuran, C. T. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online, 34(1), 1629-1649. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2020). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 25(23), 5727. [Link]

  • Aboraia, A. S., Abdel-Rahman, H. M., Mahfouz, N. M., & El-Gendy, M. A. (2021). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 26(11), 3169. [Link]

  • Leong, C. O., Gaskell, M., Martin, E. A., Heydon, R. T., Farmer, P. B., Bibby, M. C., Cooper, P. A., Bradshaw, T. D., & Stevens, M. F. G. (2007). The antitumour activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling. British Journal of Cancer, 96(12), 1838–1845. [Link]

  • Yurttas, L., & Supuran, C. T. (2019). Benzothiazole derivatives as anticancer agents. ResearchGate. [Link]

  • Reguera, R. M., Pérez-Pertejo, Y., & Balaña-Fouce, R. (2015). Current and promising novel drug candidates against visceral leishmaniasis. Pure and Applied Chemistry, 87(11-12), 1087-1100. [Link]

  • Sreenivasa, G. M., Jayachandran, E., Sriranga, T., & Jayaraja Kumar, K. (2012). Synthesis of Bioactive Molecules Fluoro Substituted Benzothiazole Comprising Potent Heterocyclic Moieties for Biological and Pharmacological Screening. International Journal of Pharmaceutical and Chemical Sciences, 1(2), 683-693. [Link]

  • Sreenivasa, G. M., Jayachandran, E., Shivakumar, B., & Kumar, K. J. (2012). Synthesis of Bioactive molecule fluoro benzothiazole comprising potent heterocyclic moieties for Anthelmentic activity. ResearchGate. [Link]

  • Sharma, G., Sreenivasa, G. M., & Jayachandran, E. (2008). Synthesis of bioactive molecule fluoro benzothiazole comprising quinazolinyl oxadiazoles derivative for biological and pharmacological screening. Semantic Scholar. [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Nagdi, M. H. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 119(30), 8313–8322. [Link]

  • Sharma, P., Singh, G., Bhongade, B. A., Noolvi, M. N., & Gadad, A. K. (2020). Synthesis of 5-Fluoroaminobenzothiazoles. ResearchGate. [Link]

  • Gusev, D. V. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2569. [Link]

  • de Oliveira, R. B., et al. (2024). Evaluation and discovery of novel benzothiazole derivatives as promising hits against Leishmania infantum. Chemical Biology & Drug Design, 103(5), e14525. [Link]

  • Sharma, G., Sreenivasa, G. M., & Jayachandran, E. (2008). Synthesis of bioactive molecule fluoro benzothiazole comprising quinazolinyl oxadiazoles derivative for biological and pharmacological screening. Oriental Journal of Chemistry, 24(2), 537-544. [Link]

  • Nagle, A. S., Khare, S., Kumar, A. B., Supek, F., Buchynskyy, A., & Loke, P. (2021). Antileishmanial Drug Discovery and Development: Time to Reset the Model? Trends in Parasitology, 37(10), 849–860. [Link]

  • LibreTexts Chemistry. (2023). 2. Fragmentation and Interpretation of Spectra. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Other Reactions of Benzene and Methylbenzene. [Link]

  • Clark, J. (n.d.). some more reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]

  • Stevens, M. F. G., et al. (2009). The Discovery of the Potent and Selective Antitumour Agent 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) and Related Compounds. ResearchGate. [Link]

  • SciELO. (n.d.). Artigo. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative examples of antileishmanial drugs and synthesized compounds (5 to 7). [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Nagdi, M. H. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. ACS Publications. [Link]

  • Leong, C. O., et al. (2004). Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines. Biochemical Pharmacology, 68(4), 729-739. [Link]

  • Leong, C. O., et al. (2004). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 3(12), 1565-1575. [Link]

  • ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. [Link]

  • LibreTexts Chemistry. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

  • Reva, I., & Lapinski, L. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(16), 4930. [Link]

  • Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

  • Arbogast, L. W., Brinson, R. G., & Marino, J. P. (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 23(10), 2639. [Link]

Sources

An In-depth Technical Guide to 5-Fluoro-2-methylbenzothiazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Fluoro-2-methylbenzothiazole, a fluorinated heterocyclic compound of significant interest in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the historical context, synthetic pathways, physicochemical properties, and key applications of this versatile chemical building block.

Foreword: The Strategic Role of Fluorine in Benzothiazole Scaffolds

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, has been a privileged scaffold in medicinal chemistry for over a century, with its origins tracing back to the work of A.W. Hofmann in the late 1800s. The introduction of fluorine into organic molecules is a modern and powerful strategy in drug design. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

This compound (CAS No. 399-75-7) has emerged as a crucial intermediate in the synthesis of a variety of biologically active compounds.[2][3] Its strategic importance lies in the placement of the fluorine atom at the 5-position of the benzothiazole ring, a modification that has been shown to enhance the cytotoxic activity of certain anticancer agents.[1][3] This guide will provide an in-depth exploration of this valuable compound.

Historical Context and Discovery

While the synthesis of the parent 2-methylbenzothiazole has been known for many years, the specific discovery of this compound is not marked by a singular, seminal event. Instead, its emergence is intertwined with the broader exploration of fluorinated benzothiazoles in the latter half of the 20th century, driven by the quest for novel therapeutic agents. The development of synthetic methodologies to introduce fluorine into aromatic rings paved the way for the creation of a diverse library of fluorinated heterocycles. The synthesis of related compounds, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has been a key focus in the development of potent and selective antitumor agents.[4][[“]] The availability of this compound as a chemical intermediate has been crucial for these research endeavors.

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound involves the cyclization of a substituted aminothiophenol with an acetylating agent. The following protocol outlines a representative procedure.

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-step process, often performed in a one-pot reaction, starting from 2-amino-5-fluorothiophenol and acetic anhydride.

G A 2-Amino-5-fluorothiophenol C N-(2-mercapto-4-fluorophenyl)acetamide (Intermediate) A->C Acetylation B Acetic Anhydride B->C D This compound C->D Intramolecular Cyclization (Dehydration)

Sources

A Comprehensive Technical Guide to the Safe Handling of 5-Fluoro-2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Fluoro-2-methylbenzothiazole in Modern Drug Discovery

This compound is a heterocyclic building block of considerable interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. The incorporation of a fluorine atom into the benzothiazole scaffold can significantly modulate the physicochemical properties of derivative compounds, such as metabolic stability and binding affinity to biological targets.[1] This makes it a valuable synthon in the synthesis of novel therapeutic agents.[2][3] Its utility has been noted in the development of candidates for antileishmanial drugs and as ligands for cannabinoid receptors.[2][3]

However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of the research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety data and best practices.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the potential hazards associated with a substance. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with several key hazard statements.[4]

1.1 GHS Classification and Hazards

According to available safety data, this compound presents the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Skin Irritation (Category 2): Causes skin irritation.[4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4]

  • Combustible Liquid: It has a flash point of 85 °C (185 °F) in a closed cup.[5]

The causality behind these classifications lies in the chemical nature of the compound. As a substituted benzothiazole, it can interact with biological macromolecules, leading to irritation and toxicity. The presence of the fluorine atom can also influence its reactivity and metabolic pathways.

1.2 Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is critical for designing appropriate handling and storage procedures.

PropertyValueSource
Molecular Formula C₈H₆FNS[4]
Molecular Weight 167.20 g/mol
Appearance Colorless to Pale Yellow Oil[5]
Boiling Point 110-112 °C at 7 mmHg
Density 1.256 g/mL at 25 °C
Flash Point 85 °C (185 °F) - closed cup
Solubility Slightly soluble in Chloroform and Methanol[5][6]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified in the previous section, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

2.1 Engineering Controls: The First Line of Defense

  • Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a well-ventilated chemical fume hood. This is to control exposure to vapors, which can cause respiratory irritation.[7]

  • Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[8]

2.2 Personal Protective Equipment: The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles that meet EN166 (EU) or equivalent standards are required.[8] A face shield should be worn in situations where there is a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves are mandatory. It is crucial to inspect gloves for any signs of degradation before use.[8] Nitrile gloves are a common choice, but it is advisable to consult the glove manufacturer's compatibility charts for specific breakthrough times.

  • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a multi-purpose combination respirator cartridge is recommended.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to well-defined standard operating procedures (SOPs) is critical for minimizing the risk of exposure and accidents.

3.1 General Handling Precautions

  • Avoid inhalation, ingestion, and contact with skin and eyes.[8]

  • Handle in a well-ventilated area, preferably a chemical fume hood.[7]

  • Keep away from heat, sparks, open flames, and hot surfaces.[5]

  • Use non-sparking tools to prevent ignition of this combustible liquid.[7]

  • Wash hands thoroughly after handling the chemical.[9]

3.2 Step-by-Step Protocol for Weighing and Preparing a Solution

  • Preparation: Don the appropriate PPE (safety goggles, lab coat, and chemically resistant gloves). Ensure the chemical fume hood is operational.

  • Weighing: Tare a clean, dry container on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the container using a clean pipette.

  • Dissolving: Add the solvent to the container while it is still inside the fume hood. Gently swirl or stir the mixture until the compound is fully dissolved.

  • Transfer: If the solution needs to be transferred to another vessel, do so carefully to avoid splashing.

  • Clean-up: Decontaminate any surfaces that may have come into contact with the chemical. Dispose of all contaminated materials as hazardous waste.

3.3 Storage Requirements

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9]

  • The recommended storage temperature is in a refrigerator under an inert atmosphere.[5][6]

  • Store away from incompatible materials and foodstuff containers.[7][9]

Section 4: Emergency Procedures and First Aid

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

4.1 First-Aid Measures

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][10]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8][10]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

4.2 Spill Response

  • Minor Spills: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Major Spills: Evacuate the laboratory and alert emergency personnel.[9]

Section 5: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Collect all chemical waste and contaminated materials in a properly labeled, sealed container.

  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[7]

Section 6: Workflow Visualization

The following diagram illustrates the key decision points and actions in the safe handling workflow for this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_completion Task Completion cluster_emergency Emergency Response start Start: Handling Task Identified ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Gloves start->ppe fume_hood Verify Fume Hood is Operational ppe->fume_hood weigh Weigh Compound in Fume Hood fume_hood->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve spill Spill or Exposure Occurs weigh->spill Potential Hazard transfer Transfer Solution dissolve->transfer dissolve->spill Potential Hazard cleanup Clean & Decontaminate Work Area transfer->cleanup transfer->spill Potential Hazard waste Dispose of Waste Properly cleanup->waste end End: Task Complete waste->end first_aid Administer First Aid (See Section 4.1) spill->first_aid Exposure spill_response Initiate Spill Response (See Section 4.2) spill->spill_response Spill notify Notify Supervisor & Emergency Personnel first_aid->notify spill_response->notify

Caption: A flowchart illustrating the safe handling workflow for this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Aziz, N., Moldovan, R., et al. (2021). Development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands. Bioorganic Chemistry, 115, 105191. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 28(14), 5484. Retrieved from [Link]

  • Ilyas, Z., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4747. Retrieved from [Link]

  • Plisson, C., et al. (2007). Fluorination process of anilide derivatives and benzothiazole fluorinate derivatives as in vivo imaging agents. Google Patents.
  • American Red Cross. (n.d.). Chemical Emergencies. Retrieved from [Link]

  • Ilyas, Z., et al. (2020). Benzothiazole derivatives incorporating fluorine. ResearchGate. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 5-Fluoro-2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability as a therapeutic agent. Thermal stability, in particular, is a critical parameter that influences every stage of the drug lifecycle, from synthesis and purification to formulation, packaging, and storage.[1][2] An understanding of a molecule's response to thermal stress is paramount for ensuring its safety, efficacy, and quality. This guide provides an in-depth technical overview of the methodologies and theoretical considerations for assessing the thermal stability and decomposition of 5-Fluoro-2-methylbenzothiazole, a heterocyclic compound of interest in medicinal chemistry. For researchers, scientists, and drug development professionals, this document serves as a practical framework for designing and interpreting studies to characterize this molecule's thermal behavior.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is the foundation of any stability study. The key physicochemical parameters for this compound are summarized below.[3][4][5]

PropertyValueSource
Molecular Formula C₈H₆FNS[3]
Molecular Weight 167.20 g/mol [3]
CAS Number 399-75-7[3]
Boiling Point 110-112 °C at 7 mmHg[3][4]
Density 1.256 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.584[3][4]
Flash Point 85 °C (185 °F) - closed cup[3]

Assessing Thermal Stability: A Methodological Approach

The evaluation of thermal stability is achieved through a combination of thermoanalytical techniques. The primary methods for a comprehensive assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7] These techniques provide complementary information on mass changes and energetic transitions as a function of temperature.

Experimental Workflow

A robust investigation into the thermal stability of this compound follows a structured workflow, from sample preparation to advanced analysis of decomposition products.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_evolved_gas Evolved Gas Analysis (EGA) cluster_data Data Interpretation prep Sample Weighing (5-10 mg) tga Thermogravimetric Analysis (TGA) prep->tga Inert Atmosphere (N₂ or Ar) dsc Differential Scanning Calorimetry (DSC) prep->dsc Inert/Oxidative Atmosphere ms Mass Spectrometry (MS) tga->ms TGA-MS Coupling interp Data Analysis & Interpretation tga->interp dsc->interp pathway Decomposition Pathway Elucidation ms->pathway interp->pathway report Reporting pathway->report

Caption: Experimental workflow for thermal stability analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] This technique is invaluable for determining the onset of decomposition, the temperature ranges of degradation steps, and the mass of non-volatile residue.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min to maintain an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the mass loss and temperature throughout the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][9] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[1][7]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen or argon at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow and temperature throughout the experiment.

Predicted Thermal Behavior and Decomposition Pathways

While specific experimental data for this compound is not publicly available, we can predict its thermal behavior based on the known properties of benzothiazoles and fluorinated aromatic compounds.[10][11]

Expected TGA and DSC Results

The anticipated results from TGA and DSC analyses are summarized in the table below.

AnalysisPredicted ObservationInterpretation
TGA Single-step or multi-step mass loss beginning in the range of 250-350 °C.Onset of thermal decomposition. The number of steps will indicate the complexity of the decomposition process.[10]
DSC An endothermic peak corresponding to the boiling point if not hermetically sealed. An exothermic event in the 250-350 °C range.The exotherm would indicate an energetic decomposition process.[2]
Proposed Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through a free-radical mechanism initiated by the cleavage of the weakest bonds in the molecule. The benzothiazole ring system is relatively stable, but at elevated temperatures, fragmentation is expected.[10] The presence of the fluorine atom may also influence the decomposition pathway.[12]

Plausible Decomposition Steps:

  • Initiation: Homolytic cleavage of the C-S or C-N bonds in the thiazole ring.

  • Propagation: The initial radical fragments can undergo a series of reactions, including hydrogen abstraction, rearrangement, and further fragmentation.

  • Termination: Combination of radical species to form stable products.

Potential Decomposition Products:

Based on the pyrolysis of related heterocyclic and fluorinated compounds, the following decomposition products could be anticipated:[12][13]

  • Small Volatiles: Hydrogen cyanide (HCN), hydrogen sulfide (H₂S), methane (CH₄), and potentially hydrogen fluoride (HF).

  • Aromatic Fragments: Fluorinated aniline derivatives, thiophenol derivatives, and other substituted benzene fragments.

  • Char Residue: A carbonaceous residue may form at higher temperatures.

The proposed decomposition pathways are visualized in the following diagram:

G cluster_main Thermal Decomposition of this compound cluster_initiation Initiation cluster_propagation Propagation & Fragmentation cluster_products Potential Products parent This compound init1 C-S Bond Cleavage parent->init1 init2 C-N Bond Cleavage parent->init2 frag1 Ring Opening init1->frag1 init2->frag1 frag2 Loss of Methyl Radical frag1->frag2 frag3 Elimination of Small Molecules (HCN, H₂S, HF) frag1->frag3 prod2 Aromatic Fragments frag2->prod2 prod1 Volatile Fragments (HCN, H₂S, CH₄, HF) frag3->prod1 prod3 Char Residue prod1->prod3 prod2->prod3

Caption: Proposed thermal decomposition pathways.

Advanced Analysis: Evolved Gas Analysis (EGA)

To definitively identify the volatile decomposition products, coupling the TGA instrument to a mass spectrometer (TGA-MS) is highly recommended.[8][14] TGA-MS allows for the real-time detection and identification of evolved gases as a function of temperature, providing invaluable data for elucidating the decomposition mechanism.[14][15]

Conclusion: A Pathway to Understanding Thermal Stability

This guide has outlined a comprehensive strategy for the investigation of the thermal stability and decomposition of this compound. By employing a combination of Thermogravimetric Analysis and Differential Scanning Calorimetry, coupled with Evolved Gas Analysis, researchers can obtain a detailed understanding of the molecule's thermal behavior. The proposed methodologies and predicted outcomes, grounded in the established principles of thermal analysis and the chemistry of heterocyclic and fluorinated compounds, provide a robust framework for ensuring the development of a safe, stable, and efficacious pharmaceutical product.

References

Sources

Introduction: The Strategic Importance of Fluorine in Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of the Fluorine Atom in 5-Fluoro-2-methylbenzothiazole

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] The unique properties of fluorine—its small van der Waals radius (comparable to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound modulations of a molecule's lipophilicity, metabolic stability, and binding affinity.[4][5]

The benzothiazole scaffold is a privileged structure in drug discovery, known for a wide spectrum of biological activities.[6] When combined with a fluorine substituent, as in this compound, the resulting molecule becomes a versatile building block for creating novel therapeutics.[6][] This guide provides an in-depth analysis of the reactivity profile of the fluorine atom at the C5 position of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the key reaction pathways—Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (EAS), and Metal-Catalyzed Cross-Coupling—providing a causal understanding of the experimental choices and methodologies required to harness the full synthetic potential of this valuable synthon.

Nucleophilic Aromatic Substitution (SNAr): A Primary Pathway for Functionalization

The most prominent and synthetically useful reaction involving the fluorine atom in this compound is Nucleophilic Aromatic Substitution (SNAr). The inherent electronic properties of the benzothiazole ring, coupled with the strong electron-withdrawing nature of fluorine, render the C5 position susceptible to attack by a wide range of nucleophiles.

Mechanistic Rationale

The classical SNAr reaction proceeds via a two-step addition-elimination mechanism.[8][9] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9] The stability of this intermediate is the linchpin of the reaction's feasibility. In this compound, the electron-withdrawing benzothiazole ring system helps to delocalize the negative charge, thereby stabilizing the Meisenheimer complex. The final step is the rapid elimination of the fluoride ion, a competent leaving group in this context, to restore the aromaticity of the ring.

It is crucial to understand that while fluorine forms the strongest single bond to carbon, its effectiveness as a leaving group in SNAr reactions is counterintuitive but well-established.[10] The rate-determining step is the initial nucleophilic attack, which is greatly accelerated by the powerful inductive effect of the highly electronegative fluorine atom, making the target carbon more electrophilic.[11]

SNAr_Mechanism cluster_start Starting Material & Nucleophile cluster_intermediate Rate-Determining Step cluster_product Product Formation Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Addition (Slow) Product Substituted Product + F⁻ Intermediate->Product Elimination (Fast)

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol provides a general procedure for the substitution of the fluorine atom with a primary or secondary amine, a common transformation in drug discovery for introducing diversity.

Objective: To synthesize N-substituted-5-(2-methylbenzothiazol-5-yl)amine derivatives.

Materials:

  • This compound (1.0 eq)

  • Selected amine nucleophile (e.g., piperidine, morpholine) (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the chosen amine (1.2 eq), and the base (2.0 eq).

  • Add anhydrous DMF to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Heat the reaction mixture to 80-120 °C. The optimal temperature is substrate-dependent and should be determined by monitoring the reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired N-substituted product.

Trustworthiness Note: The use of a non-nucleophilic base is critical to prevent competitive side reactions. Anhydrous conditions are essential to avoid the hydrolysis of the starting material or product. The progress must be carefully monitored to prevent degradation at elevated temperatures.

Electrophilic Aromatic Substitution (EAS): Reactivity and Regioselectivity

While the electron-deficient nature of the benzothiazole ring generally disfavors electrophilic attack compared to benzene, EAS reactions are still possible, albeit often requiring more forcing conditions. The reactivity and regioselectivity are governed by the combined electronic effects of the fused thiazole ring and the fluorine substituent.

Directing Effects and Rationale
  • Fused Thiazole Ring: The benzothiazole system as a whole is deactivating towards electrophiles due to the electron-withdrawing nature of the heteroatoms.

  • Fluorine Atom (at C5): Fluorine exhibits a dual electronic effect. It is strongly deactivating via the inductive effect (σ-withdrawing) but is ortho-, para-directing via resonance (π-donating).[12] In EAS, the inductive deactivation typically dominates, making the overall reaction slower.[12]

The interplay of these factors dictates the position of substitution. The fluorine at C5 will direct incoming electrophiles to its ortho positions (C4 and C6) and para position (C7, relative to the thiazole nitrogen). However, the strong inductive withdrawal of fluorine significantly deactivates the adjacent C4 and C6 positions. Therefore, the most probable site for electrophilic attack is the C7 position, which is para to the directing influence of the thiazole nitrogen and less deactivated by the fluorine atom.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Experimental Protocol: Nitration

This protocol describes a representative EAS reaction. Caution is advised as nitration of heterocyclic systems can be highly exothermic.

Objective: To synthesize 7-Nitro-5-fluoro-2-methylbenzothiazole.

Materials:

  • This compound (1.0 eq)

  • Fuming nitric acid (HNO₃, 90%)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C.

  • Slowly add this compound to the cold sulfuric acid while stirring to ensure complete dissolution.

  • Prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, maintaining a low temperature.

  • Add the pre-cooled nitrating mixture dropwise to the solution of the benzothiazole, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once complete, very carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral, then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Metal-Catalyzed Cross-Coupling: Activating the Inert C-F Bond

The high bond dissociation energy of the aromatic C-F bond makes its activation in cross-coupling reactions a significant challenge.[13] Standard palladium-based catalysts are often ineffective. However, advancements in catalysis, particularly using nickel and cobalt systems, have enabled the functionalization of aryl fluorides.[13][14]

Mechanistic Considerations

Nickel-catalyzed cross-coupling reactions of aryl fluorides typically proceed through a catalytic cycle involving a low-valent Ni(0) species. The key, and most challenging, step is the oxidative addition of the strong C-F bond to the nickel center to form a Ni(II) intermediate. This is often facilitated by the use of specialized, highly electron-donating ligands that increase the electron density on the metal, promoting the difficult oxidative addition step. Subsequent transmetalation with a suitable coupling partner (e.g., an organoboron reagent in Suzuki coupling) and reductive elimination yields the cross-coupled product and regenerates the active Ni(0) catalyst.

Suzuki_Coupling_Cycle Ni0L2 Ni(0)L₂ OxAdd Ar-Ni(II)(F)L₂ Ni0L2->OxAdd Oxidative Addition (Ar-F) Trans Ar-Ni(II)(R)L₂ OxAdd->Trans Transmetalation (R-B(OR)₂ + Base) RedElim [Ar-R-Ni(II)L₂] Trans->RedElim Reductive Elimination RedElim->Ni0L2 Product (Ar-R)

Caption: Simplified catalytic cycle for a Nickel-catalyzed Suzuki coupling.

Representative Protocol: Nickel-Catalyzed Suzuki Coupling

This protocol is a representative example based on methodologies developed for activating C-F bonds in similar heterocyclic systems.[13]

Objective: To synthesize 5-Aryl-2-methylbenzothiazole derivatives.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • NiCl₂(dppp) or other suitable Nickel(II) pre-catalyst (5-10 mol%)

  • Electron-rich phosphine ligand (e.g., PCy₃) if not using a pre-ligated catalyst

  • Strong base (e.g., K₃PO₄ or Cs₂CO₃) (3.0 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox, add the nickel pre-catalyst (10 mol%), arylboronic acid (1.5 eq), and base (3.0 eq) to an oven-dried reaction vessel.

  • Add this compound (1.0 eq) followed by anhydrous toluene.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 100-130 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS. These reactions can be slow, often requiring 24-48 hours.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.

Summary of Reactivity

The reactivity of the fluorine atom in this compound is highly dependent on the reaction conditions, offering a versatile handle for diverse molecular architectures.

Reaction TypeKey CharacteristicsTypical ConditionsLikely Outcome at C5
SNAr Favored pathway; activated by the heterocyclic ring.Nucleophile (amines, alkoxides), Base (K₂CO₃), Polar aprotic solvent (DMF, DMSO), 80-120 °C.Substitution of Fluorine
EAS Disfavored but possible; ring is deactivated.Strong electrophile (e.g., HNO₃/H₂SO₄), forcing conditions.No reaction at C5; substitution occurs elsewhere (likely C7).
Cross-Coupling Challenging due to C-F bond strength.Ni or Co catalyst, electron-rich ligands, strong base, high temperature (100-130 °C).Substitution of Fluorine

Conclusion and Outlook

This compound is a building block of significant strategic value. The C5-fluorine atom is not merely a passive substituent but an active participant in chemical transformations. Its primary reactivity lies in nucleophilic aromatic substitution, providing a reliable and high-yield pathway for introducing a vast array of functional groups. While electrophilic substitution at other positions and challenging metal-catalyzed cross-coupling reactions are also feasible, the SNAr pathway remains the most direct and efficient method for leveraging the fluorine as a leaving group. A thorough understanding of this reactivity profile empowers medicinal chemists to execute late-stage functionalization strategies, rapidly generating libraries of novel benzothiazole derivatives for screening and accelerating the drug discovery process.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. lestudium-ias.com.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. tandfonline.com.
  • ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action.
  • Bentham Science. (n.d.). Chapter - Fluorine in Drug Discovery. benthamscience.net.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. benchchem.com.
  • ACS Publications. (n.d.).
  • Nature Portfolio. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. chemistrycommunity.
  • PubMed Central. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. ncbi.nlm.nih.gov.
  • BOC Sciences. (n.d.). CAS 399-75-7 this compound. bocsci.com.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. masterorganicchemistry.com.
  • Wikipedia. (n.d.).
  • PubMed Central. (2020). Importance of Fluorine in Benzazole Compounds. ncbi.nlm.nih.gov.
  • YouTube. (2019).
  • Chemistry LibreTexts. (2025). 16.
  • St. John's University & College of St. Benedict. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. employees.csbsju.edu.
  • Organic Chemistry Portal. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. organic-chemistry.org.
  • Beilstein Journals. (n.d.).

Sources

An In-depth Technical Guide to the Electronic Properties of 5-Fluoro-2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electronic properties of 5-Fluoro-2-methylbenzothiazole, a heterocyclic compound of increasing interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the causality behind the experimental and computational investigation of this molecule's electronic landscape.

Introduction: The Significance of this compound

This compound belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their wide range of biological activities, including anticancer, antimicrobial, and antileishmanial properties.[1][][3] The introduction of a fluorine atom at the 5-position and a methyl group at the 2-position significantly influences the molecule's electronic distribution, and consequently, its reactivity and potential as a drug candidate. Fluorine, being the most electronegative element, can alter properties like metabolic stability and binding affinity through modulation of the molecule's electronic and lipophilic character.[4] This guide will delve into the core electronic properties of this compound, providing both theoretical underpinnings and practical methodologies for their investigation.

Physicochemical and Spectroscopic Characterization

A foundational understanding of the electronic properties of this compound begins with its basic physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆FNS[5][6]
Molecular Weight 167.21 g/mol [5][6]
Boiling Point 110-112 °C at 7 mmHg[1]
Density 1.256 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.584[1]

Spectroscopic techniques provide the first experimental glimpse into the electronic environment of the molecule.

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Observations
¹H NMR Signals corresponding to the aromatic protons and the methyl group protons, with coupling patterns influenced by the fluorine atom.
¹³C NMR Resonances for the eight carbon atoms, with chemical shifts indicative of their electronic environment. The carbon attached to the fluorine will show a characteristic large coupling constant.
FT-IR Vibrational bands characteristic of C-F, C=N, C=C, and C-H bonds, providing insight into the functional groups and overall structure.
Mass Spectrometry A molecular ion peak confirming the molecular weight and fragmentation patterns that reveal the stability of different parts of the molecule.

Theoretical and Computational Analysis of Electronic Properties

Due to the limited availability of direct experimental data on the electronic properties of this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for their prediction and analysis.[7][8]

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity and electronic transitions.[9][10] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.[3]

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole ring system, while the LUMO would also be distributed over this aromatic core. The fluorine substituent, being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO levels.

Diagram 1: Conceptual Representation of HOMO-LUMO Interaction

HOMO_LUMO cluster_0 Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE = HOMO-LUMO Gap (Indicator of Reactivity) Energy Energy

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show negative potential (red/yellow) around the nitrogen and sulfur atoms due to their lone pairs of electrons, as well as the fluorine atom, making these sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. The presence of the highly electronegative fluorine atom, as well as the nitrogen and sulfur heteroatoms, will induce a significant dipole moment in this compound, influencing its solubility and intermolecular interactions.

Experimental Determination of Electronic Properties: Methodologies

While computational methods provide valuable predictions, experimental validation is crucial. The following protocols outline standard procedures for the characterization of electronic properties.

Synthesis of this compound

The synthesis of this compound is a prerequisite for any experimental investigation. A common route involves the reaction of 2-amino-4-fluorothiophenol with acetic anhydride.

Diagram 2: Synthetic Workflow for this compound

Synthesis Reactant1 2-Amino-4-fluorothiophenol Reaction Cyclization Reaction Reactant1->Reaction Reactant2 Acetic Anhydride Reactant2->Reaction Product This compound Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: A general synthetic scheme for this compound.

Spectroscopic Analysis Protocol

Objective: To obtain high-resolution NMR and IR spectra for structural confirmation and electronic environment analysis.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (400 MHz or higher)

  • FT-IR spectrometer with ATR or KBr pellet press

Procedure:

  • NMR Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Key parameters include appropriate spectral width, acquisition time, and relaxation delays.

  • IR Sample Preparation: For ATR-FTIR, place a small amount of the sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr and press into a pellet.

  • IR Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.[11]

Computational Protocol for Electronic Properties

Objective: To calculate the electronic properties of this compound using DFT.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Procedure:

  • Structure Optimization: Build the 3D structure of this compound and perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[7][8]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true minimum on the potential energy surface.

  • Property Calculations: Using the optimized geometry, perform single-point energy calculations to obtain the HOMO and LUMO energies, the molecular electrostatic potential map, and the dipole moment.

Diagram 3: Workflow for Computational Analysis

DFT_Workflow Start Build 3D Structure Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Properties Calculation of Electronic Properties (HOMO, LUMO, MEP, Dipole Moment) Freq->Properties Analysis Data Analysis and Visualization Properties->Analysis

Caption: A typical workflow for DFT calculations of electronic properties.

Potential Applications in Drug Development

The electronic properties of this compound are directly relevant to its potential as a therapeutic agent. The electron-withdrawing nature of the fluorine atom can enhance the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. Understanding the HOMO-LUMO gap and MEP can aid in predicting its metabolic fate and potential for covalent modification of target proteins. Its utility as a reactant in the preparation of antileishmanial drug candidates underscores the importance of its electronic characteristics in designing novel therapeutics.[1][]

Conclusion

While direct experimental data on the electronic properties of this compound is not extensively published, a combination of foundational physicochemical and spectroscopic data, along with robust computational modeling, provides a detailed picture of its electronic landscape. The presence of the fluoro and methyl substituents on the benzothiazole core creates a unique electronic environment that is ripe for exploitation in the design of new therapeutic agents. This guide provides the theoretical framework and practical methodologies for researchers to further investigate and harness the electronic properties of this promising molecule.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019). Journal of Molecular Structure, 1176, 745-755.
  • Al-Suwaidan, I. A., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(11), 1562.
  • Adem, S., et al. (2021). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of Molecular Structure, 1239, 130513.
  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. (2014). Der Pharma Chemica, 6(5), 334-340.
  • Khan, I., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4104.
  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (2015). The Journal of Physical Chemistry A, 119(23), 6035-6045.
  • Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and ADMET Prediction. (2023). Journal of Molecular Structure, 1272, 134177.
  • Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. (2021). Journal of King Saud University - Science, 33(5), 101452.
  • Benzothiazole analogues: Synthesis, characterization, MO calculations with PM6 and DFT, in silico studies and in vitro antimalarial as DHFR inhibitors and antimicrobial activities. (2017). Bioorganic & Medicinal Chemistry, 25(16), 4448-4460.
  • Análisis Vínicos. This compound. [Link]

  • The Organic Chemistry Tutor. (2021, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry [Video]. YouTube. [Link]

  • HOMO and LUMO frontier orbitals of benzothiadiazoles 5-12 at the B3LYP/6-31G** level for C, N, S, and H. [Image].
  • Theoretical FT-IR spectrum of benzothiazole. [Image].
  • The 3D HOMO and LUMO orbital profiles, the orbital energy values, and the energy gap (a); the electrostatic potential profiles (b); the charge distribution profiles (c); and the average local ionization (d) for the most active compound 8. [Image].
  • 5-Fluoro-1,2,3-triazole motif in peptides and its electronic properties. (2013). Organic & Biomolecular Chemistry, 11(30), 4964-4969.
  • HOMO and LUMO molecular orbitals visualized using GaussView 5.0.9[12]. [Image]. ResearchGate.

  • TMP Chem. (2023, May 12). MO Theory 5: Identifying Frontier Molecular Orbitals (FMOs) of Organic Compounds [Video]. YouTube. [Link]

  • BenchChem. Spectroscopic Analysis of 2-Amino-5-methylthiazole: An In-depth Technical Guide.
  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). Bilge International Journal of Science and Technology Research, 2(1), 74-82.

Sources

Introduction: The Strategic Importance of Fluorinated Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-2-methylbenzothiazole: Synthesis, Properties, and Applications

The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) make it a privileged pharmacophore, capable of diverse interactions with biological targets.[3][4] When this core is augmented with a fluorine atom, its physicochemical and biological properties are profoundly altered. The introduction of fluorine, the most electronegative element, can enhance metabolic stability, increase lipophilicity, and modulate the electronic character of the molecule, often leading to improved binding affinity for target proteins and enhanced biological activity.[5][6]

This guide focuses on a specific, yet highly significant, member of this class: this compound. We will explore its fundamental properties, detail synthetic methodologies, and provide a comprehensive overview of its burgeoning applications. As a versatile chemical intermediate, it serves as a critical starting point for the development of advanced pharmaceuticals and functional organic materials.[7][] This document is intended for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and the logic of its application in modern science.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and material design. These characteristics dictate its solubility, reactivity, and compatibility with various experimental conditions.

Physical and Chemical Properties

Quantitative data for this compound are summarized in the table below. The compound typically presents as an oil.[9] Its boiling point under reduced pressure and relatively high density are key handling parameters for synthetic chemists.

PropertyValueSource
CAS Number 399-75-7[10]
Molecular Formula C₈H₆FNS[10]
Molecular Weight 167.20 g/mol
Boiling Point 110-112 °C at 7 mmHg[7]
Density 1.256 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.584[7]
Flash Point 85 °C (185 °F) - closed cup[9]
pKa 1.51 ± 0.10 (Predicted)[9]
XLogP3 2.9[10]
Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While detailed spectra are typically generated in the lab, the expected characteristics are as follows:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum would show distinct signals corresponding to the aromatic protons on the fluorinated benzene ring, with splitting patterns influenced by both H-H and H-F coupling. A characteristic singlet for the methyl group protons would appear in the aliphatic region (around δ 2.5 ppm).[11][12]

  • ¹³C NMR: The carbon spectrum would reveal signals for the eight unique carbon atoms. The carbon atom bonded to fluorine would exhibit a large C-F coupling constant, a hallmark of fluorinated organic compounds.[13]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion, consistent with the elemental formula C₈H₆FNS.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N stretching of the thiazole ring, and a strong C-F stretching band.[10]

Synthesis of this compound: A Methodological Overview

The synthesis of benzothiazoles often involves the condensation of an o-aminothiophenol with a carboxylic acid or its derivative. A common and effective route to produce substituted benzothiazoles starts from a corresponding substituted aniline.

Representative Synthetic Protocol

The following protocol describes a generalized, yet plausible, multi-step synthesis adapted from methodologies reported for analogous fluoro-benzothiazole derivatives.[14][15] The causality behind this pathway lies in the sequential construction of the thiazole ring onto a pre-functionalized benzene precursor.

Step 1: Thiocyanation of 4-Fluoroaniline The initial step involves the introduction of a thiocyanate group ortho to the amino group. This is a crucial positioning step to facilitate the subsequent ring closure.

  • Reactants: 4-Fluoroaniline, Potassium Thiocyanate (or Ammonium Thiocyanate), Bromine.

  • Solvent: Glacial Acetic Acid.

  • Procedure:

    • Dissolve 4-fluoroaniline and potassium thiocyanate in pre-cooled glacial acetic acid (0-5 °C).

    • Add a solution of bromine in acetic acid dropwise while maintaining the low temperature. The bromine acts as an oxidizing agent to generate the electrophilic thiocyanogen species (SCN)₂, which then substitutes onto the activated aromatic ring.

    • Stir the reaction mixture for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Pour the mixture into ice water to precipitate the 2-amino-5-fluorophenyl thiocyanate intermediate.

    • Filter, wash with water, and dry the solid product.

Step 2: Reductive Cyclization to form 2-Amino-5-fluorobenzothiazole The intermediate is then reduced and cyclized. The reduction of the thiocyanate group to a thiol in situ, followed by intramolecular condensation with the adjacent amino group, forms the thiazole ring.

  • Reactants: 2-amino-5-fluorophenyl thiocyanate, a reducing agent (e.g., Sodium Sulfide or Sodium Dithionite).

  • Solvent: Ethanol or an aqueous mixture.

  • Procedure:

    • Suspend the thiocyanate intermediate in ethanol.

    • Add the reducing agent portion-wise. The reaction is often exothermic.

    • Reflux the mixture for several hours to ensure complete cyclization.

    • Cool the reaction and isolate the 2-amino-5-fluorobenzothiazole product.

Step 3: Conversion to this compound (Sandmeyer-type reaction) The final step involves replacing the 2-amino group with a methyl group. This can be achieved through a modified Sandmeyer reaction sequence.

  • Reactants: 2-Amino-5-fluorobenzothiazole, Sodium Nitrite, an acid (e.g., H₂SO₄), followed by a methyl source.

  • Procedure:

    • Diazotize the 2-amino-5-fluorobenzothiazole by reacting it with sodium nitrite in a strong acid at low temperature (0-5 °C) to form the diazonium salt.

    • The resulting diazonium salt is then decomposed in the presence of a suitable reagent to introduce the methyl group. This step is complex and alternative strategies, such as direct cyclization of 2-amino-5-fluorothiophenol with acetic anhydride, are often preferred for efficiency.

An alternative and more direct industrial approach is the Jacobson Benzothiazole Synthesis , which involves the reaction of 2-amino-5-fluorothiophenol with acetyl chloride or acetic anhydride.

SynthesisWorkflow A 4-Fluoroaniline B Thiocyanation (KSCN, Br₂, AcOH) A->B C 2-Amino-5-fluorophenyl thiocyanate B->C D Reductive Cyclization (e.g., Na₂S) C->D E 2-Amino-5-fluorobenzothiazole D->E F Diazotization & Substitution (Sandmeyer-type reaction) E->F G This compound F->G

Chemical Reactivity and Applications

The true value of this compound lies in its utility as a versatile building block. Its reactivity is centered around the methyl group at the C2 position and potential electrophilic substitution on the benzene ring.

Reactivity Profile
  • C2-Methyl Group: The methyl group can be functionalized, for example, via bromination to form 2-(bromomethyl)-5-fluorobenzothiazole, a key intermediate for introducing the benzothiazole moiety into larger molecules.[7]

  • Aromatic Ring: The benzene portion of the molecule can undergo electrophilic aromatic substitution, although the existing fluorine and the thiazole ring influence the position and reactivity of these substitutions.

  • Atmospheric Oxidation: Studies on the parent compound, 2-methylbenzothiazole, show that it reacts in the atmosphere primarily via OH radical attack.[16] This can occur at the methyl group (leading to an aldehyde) or on the benzene ring (leading to hydroxylated products).[16] Similar pathways are expected for the 5-fluoro derivative. Theoretical studies suggest that the N3 nitrogen is the most nucleophilic site, while the C2 carbon is highly electrophilic, guiding its interaction with other reagents.[2]

ApplicationsOverview Core This compound MedChem Medicinal Chemistry Core->MedChem MatSci Materials Science Core->MatSci Anticancer Anticancer Agents MedChem->Anticancer Antileishmanial Antileishmanial Drugs MedChem->Antileishmanial Antimicrobial Antimicrobial Compounds MedChem->Antimicrobial Neuroprotective Neuroprotective Agents (Amyloid Imaging) MedChem->Neuroprotective OLEDs Organic Light-Emitting Diodes (OLEDs) MatSci->OLEDs subnode subnode

Applications in Medicinal Chemistry

The incorporation of the this compound scaffold has led to the development of numerous potent biological agents. The fluorine atom is often critical for this activity.[3][14]

Therapeutic AreaExample / ApplicationKey Insights
Anticancer Precursor to 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) , the active metabolite of the experimental drug Phortress.[17]5F 203 exhibits potent and selective cytotoxicity against breast, ovarian, and renal cancer cell lines.[17] The fluorine atom is known to enhance the cytotoxic activity of benzothiazole derivatives.[6][18]
Anticancer Precursor to 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX610) .[4][12]This compound shows extremely potent antiproliferative activity (GI₅₀ <0.1 nM) in certain breast cancer cell lines.[12][18]
Antileishmanial Used as a reactant in the preparation of antileishmanial drug candidates.[7][]The benzothiazole scaffold is being explored for its potential to combat parasitic diseases like leishmaniasis.
Antimicrobial Serves as a core structure for novel antimicrobial agents.[15][19]The presence of electron-withdrawing groups like fluorine on the benzothiazole ring can enhance antibacterial and antifungal activity.[4][19]
Neuroprotection Used in the synthesis of agents for amyloid imaging in Alzheimer's disease.[3]18F-labeled benzothiazole derivatives are effective for imaging amyloid plaques in the brain, demonstrating the scaffold's utility in diagnostics.[3]
Applications in Materials Science

The unique electronic properties imparted by the fluorinated benzothiazole core make it a valuable component in the field of organic electronics.

  • Organic Light-Emitting Diodes (OLEDs): Fluorinated heterocycles are indispensable for developing next-generation OLED materials.[20] The strategic incorporation of fluorine atoms can improve charge transport, enhance luminescence efficiency, and increase the operational stability of OLED devices.[20][21] The electron-accepting nature of the benzothiazole unit is beneficial for designing charge transport and emissive layers.[22] While this compound itself is an intermediate, it provides a pathway to more complex fluorinated benzothiadiazole and benzothiazole molecules that are at the forefront of materials innovation for brighter and more efficient displays.[20][21]

Conclusion and Future Outlook

This compound is far more than a simple chemical. It represents a strategically "fluorinated" building block that provides chemists with a reliable and potent scaffold for innovation. Its significance is firmly established in medicinal chemistry, where it is a key component in the design of highly active anticancer, antimicrobial, and diagnostic agents. The enhancement of biological activity conferred by the fluorine atom is a recurring theme, underscoring the power of rational drug design.[6]

Looking forward, the applications of this compound are set to expand. In materials science, the demand for stable, efficient, and high-purity organic intermediates for OLEDs and other electronic devices will continue to grow.[20] In medicine, as our understanding of structure-activity relationships deepens, the this compound core will undoubtedly be exploited to create even more selective and potent therapeutic agents. The continued exploration of its reactivity and the development of novel derivatives will ensure its relevance in both academic research and industrial development for years to come.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 597437, this compound. Available from: [Link]

  • Pattan, S. R., et al. A Review on Benzothiazole Derivatives and Their Biological Significances. International Journal of Pharmaceutical Sciences and Research, 2018. Available from: [Link]

  • Unknown Author. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • Synthonix. The Crucial Role of Fluorinated Heterocycles in Modern OLED Technology. Available from: [Link]

  • Al-Masoudi, N. A., et al. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 2017. Available from: [Link]

  • Gurupadaiah, B. M., et al. Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 2012. Available from: [Link]

  • Gurupadayya, B. M., et al. Synthesis and biological activities of fluoro benzothiazoles. Indian Journal of Heterocyclic Chemistry, 2008. Available from: [Link]

  • Sharma, P. C., et al. Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 2013. Available from: [Link]

  • Singh, K. A., et al. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Catalysts, 2024. Available from: [Link]

  • Abbas, A. A., et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 2024. Available from: [Link]

  • Aayishamma, I., et al. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 2024. Available from: [Link]

  • Singh, U. P., et al. Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. Rasayan Journal of Chemistry, 2010. Available from: [Link]

  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Al-Masoudi, N. A. Importance of Fluorine in Benzazole Compounds. Molecules, 2020. Available from: [Link]

  • Wang, X., et al. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 2024. Available from: [Link]

  • Naresh, V., et al. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia, 2023. Available from: [Link]

  • Perin, N., et al. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 2021. Available from: [Link]

  • Bédé, A. F. T., et al. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 2019. Available from: [Link]

  • Michalak, M., et al. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 2024. Available from: [Link]

  • Mogrovejo-Valdivia, A., et al. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics, 2022. Available from: [Link]

  • Google Patents. EP0582549A2 - 2-(2-hydroxy-3-perfluoroalkylthio-methyl-5-alkylphenyl)-2H-benzo triazoles, processes for preparing them and stabilized compositions thereof.
  • Google Patents. WO2017025980A2 - Novel benzothiazole derivatives with enhanced biological activity.
  • Bouguerra, M. W., et al. On the properties of new benzothiazole derivatives for organic light emitting diodes (OLEDs): A comprehensive theoretical study. Optical Materials, 2018. Available from: [Link]

  • Google Patents. TW200505882A - Benzothiazole derivatives.
  • Análisis Vínicos. This compound. Available from: [Link]

  • Singh, K. A., et al. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Organic & Biomolecular Chemistry, 2024. Available from: [Link]

  • European Patent Office. EP 0735029 A1 - Benzothiazole derivatives. Available from: [Link]

  • Al-Naiema, I. M., et al. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 2022. Available from: [Link]

  • Michalak, M., et al. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 2024. Available from: [Link]

  • Xia, Z.-Y., et al. Hybrid white organic light-emitting devices based on phosphorescent iridium–benzotriazole orange–red and fluorescent blue emitters. Organic Electronics, 2012. Available from: [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Fluoro-2-methylbenzothiazole from 4-Fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 5-Fluoro-2-methylbenzothiazole, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Starting from the readily available precursor 4-fluoroaniline, the synthesis proceeds through the formation of an N-(4-fluorophenyl)acetamide intermediate, followed by a robust thionation and intramolecular cyclization. This guide is designed for researchers in organic synthesis and drug discovery, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines to ensure reliable and reproducible outcomes. The inclusion of fluorine atoms into heterocyclic structures is a well-established strategy to enhance metabolic stability and binding affinity, making this protocol particularly relevant for the development of novel therapeutic agents.[2][3]

Introduction and Scientific Background

Benzothiazoles are a class of bicyclic heterocyclic compounds that are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[4] The 2-methylbenzothiazole core, in particular, is a privileged structure found in numerous bioactive molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[1] The strategic incorporation of a fluorine atom at the 5-position of the benzothiazole ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and pKa, often leading to improved pharmacokinetic profiles and enhanced biological activity.[2][3]

The synthesis described herein follows a classical and reliable pathway that is broadly applicable for the preparation of various 2-methylbenzothiazole derivatives from their corresponding anilines. The process is bifurcated into two primary stages:

  • Acetylation: Protection of the primary amine of 4-fluoroaniline via acetylation with acetic anhydride. This step deactivates the amine, preventing unwanted side reactions in the subsequent step, and installs the C2-methyl group of the final product.[5]

  • Thionation and Cyclization: Reaction of the resulting N-(4-fluorophenyl)acetamide with a thionating agent, such as Phosphorus Pentasulfide (P₄S₁₀), to facilitate the formation of the thiazole ring. This key step involves the conversion of the amide's carbonyl oxygen to sulfur, followed by an intramolecular electrophilic cyclization onto the aromatic ring and subsequent aromatization.

This document provides a robust, step-by-step methodology, explains the chemical principles behind each procedure, and offers practical guidance for successful synthesis and purification.

Overall Synthetic Workflow

The synthesis of this compound from 4-fluoroaniline is achieved in two distinct experimental stages, as illustrated in the workflow diagram below.

G cluster_0 Part A: Acetylation cluster_1 Part B: Thionation & Cyclization A_start 4-Fluoroaniline A_reagent Acetic Anhydride, Sodium Acetate A_start->A_reagent Step 1 A_product N-(4-fluorophenyl)acetamide A_reagent->A_product A_workup Precipitation & Filtration A_product->A_workup Workup B_reagent Phosphorus Pentasulfide (P₄S₁₀), Pyridine (Solvent) A_workup->B_reagent Intermediate B_product This compound B_reagent->B_product Step 2 B_workup Quenching, Extraction & Purification B_product->B_workup Final Workup

Figure 1: High-level workflow for the two-step synthesis.

Detailed Experimental Protocols

Materials and Reagents

All reagents should be of analytical grade or higher and used without further purification unless otherwise noted.

Reagent/MaterialMolecular FormulaMW ( g/mol )CAS No.SupplierNotes
4-FluoroanilineC₆H₆FN111.12371-40-4Sigma-AldrichToxic, handle with care.
Acetic AnhydrideC₄H₆O₃102.09108-24-7Sigma-AldrichCorrosive, lachrymator.
Sodium Acetate (Anhydrous)C₂H₃NaO₂82.03127-09-3Fisher ScientificHygroscopic.
Hydrochloric Acid (conc.)HCl36.467647-01-0VWRCorrosive.
Phosphorus PentasulfideP₄S₁₀444.551314-80-3Acros OrganicsStench, toxic, reacts with water.
Pyridine (Anhydrous)C₅H₅N79.10110-86-1Sigma-AldrichFlammable, toxic, stench.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher ScientificVolatile, suspected carcinogen.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6VWRFlammable.
HexanesC₆H₁₄86.18110-54-3VWRFlammable.
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01144-55-8VWR
Magnesium Sulfate (Anhydrous)MgSO₄120.377487-88-9Fisher Scientific
Deionized WaterH₂O18.027732-18-5In-house
Part A: Synthesis of N-(4-fluorophenyl)acetamide

This procedure is adapted from standard amine acetylation protocols.[5]

1. Reaction Setup:

  • To a 250 mL Erlenmeyer flask, add 4-fluoroaniline (5.00 g, 45.0 mmol) and deionized water (125 mL).

  • Add concentrated hydrochloric acid (4.0 mL, ~48 mmol) dropwise while stirring. The aniline will dissolve to form the hydrochloride salt.

  • In a separate beaker, prepare a solution of sodium acetate (7.40 g, 90.2 mmol) in deionized water (25 mL).

2. Acetylation Reaction:

  • To the stirred solution of 4-fluoroaniline hydrochloride, add acetic anhydride (5.5 mL, 58.5 mmol) in a single portion.

  • Immediately add the prepared sodium acetate solution to the reaction mixture.

  • Scientist's Note: The rapid addition of sodium acetate is crucial. It acts as a buffer to neutralize the HCl, liberating the free amine in situ to react with the acetic anhydride. This drives the reaction to completion and precipitates the less soluble acetamide product.[5][6]

  • A voluminous white precipitate of N-(4-fluorophenyl)acetamide will form instantly.

3. Isolation and Purification:

  • Continue stirring the mixture for 20 minutes to ensure complete reaction.

  • Cool the flask in an ice-water bath for 30 minutes to maximize precipitation.

  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any salts and unreacted starting materials.

  • Dry the product under vacuum or in a drying oven at 60-70°C to a constant weight.

  • Expected Outcome: A white crystalline solid. Typical yield: 85-95%. The product is often of sufficient purity for the next step.

Part B: Synthesis of this compound

This procedure involves a high-temperature cyclization and must be performed in a well-ventilated fume hood due to the use of phosphorus pentasulfide and pyridine.

1. Reaction Setup:

  • Equip a 250 mL three-neck round-bottom flask with a reflux condenser (with a gas outlet connected to a scrubber containing bleach solution) and a magnetic stirrer.

  • Ensure all glassware is thoroughly dried to prevent decomposition of P₄S₁₀.

  • Charge the flask with N-(4-fluorophenyl)acetamide (from Part A, 6.0 g, 39.2 mmol) and anhydrous pyridine (80 mL).

  • Stir the mixture until the acetamide is fully dissolved.

2. Thionation and Cyclization:

  • While stirring, carefully add phosphorus pentasulfide (P₄S₁₀) (3.5 g, 7.8 mmol, 0.2 eq) to the solution in portions over 10 minutes.

  • Scientist's Note: P₄S₁₀ is the key reagent that acts as both a thionating agent (converting the carbonyl to a thiocarbonyl) and a dehydrating agent, promoting the final cyclization and aromatization. The reaction is typically substoichiometric as P₄S₁₀ is highly reactive.

  • Heat the reaction mixture to reflux (approx. 115°C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system.

3. Work-up and Isolation:

  • After completion, cool the reaction mixture to room temperature.

  • CAUTION: The following step should be performed slowly and in a fume hood. Carefully and slowly pour the dark reaction mixture over crushed ice (approx. 200 g) in a large beaker with vigorous stirring to quench the reaction.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

4. Purification:

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain a crude dark oil.

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a pale yellow oil or low-melting solid.[7][]

  • Expected Outcome: A pale yellow oil. Typical yield: 50-70%.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC):

    • Intermediate: Rf ≈ 0.4 (1:1 Hexanes:EtOAc)

    • Final Product: Rf ≈ 0.6 (3:1 Hexanes:EtOAc)

  • Melting Point:

    • N-(4-fluorophenyl)acetamide: 153-155 °C

  • Spectroscopy:

    • ¹H NMR, ¹³C NMR, and ¹⁹F NMR: To confirm the chemical structure and substitution pattern.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₆FNS, MW: 167.20).[9]

Safety and Waste Disposal

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.

  • Reagent Handling:

    • 4-Fluoroaniline: Is toxic and should be handled in a fume hood. Avoid skin contact and inhalation.

    • Acetic Anhydride: Is corrosive and a lachrymator. Always handle in a fume hood.

    • Phosphorus Pentasulfide (P₄S₁₀): Has a strong, unpleasant odor (rotten eggs) and is toxic. It reacts exothermically with water to release toxic H₂S gas. Always weigh and handle in a fume hood. Do not allow contact with moisture.

    • Pyridine: Is flammable, toxic, and has a strong odor. Handle exclusively in a fume hood.

  • Waste Disposal:

    • Aqueous Waste: Neutralize all aqueous filtrates and washes before disposing of them down the drain with copious amounts of water, in accordance with local regulations.

    • Organic Waste: Collect all organic solvents and residues in a designated halogenated (for DCM) or non-halogenated organic waste container.

    • P₄S₁₀ Contaminated Materials: Quench any glassware or materials contaminated with P₄S₁₀ carefully with a dilute bleach solution in a fume hood before cleaning.

References

  • Sciforum. (1999). 2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID. Available at: [Link]

  • Chen, J. et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. National Institutes of Health (PMC). Available at: [Link]

  • Zhu, X. et al. (2020). New synthesis of 2-aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfur. Royal Society of Chemistry. Available at: [Link]

  • Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates. Available at: [Link]

  • Wikipedia. (n.d.). Benzothiazole. Available at: [Link]

  • Al-Ostath, A. et al. (2020). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Institutes of Health (PMC). Available at: [Link]

  • MDPI. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Available at: [Link]

  • YouTube. (2025). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. Available at: [Link]

  • Hashmi, S. & Mishra, A. P. (2022). Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. IJPPR. Available at: [Link]

  • Abdellatif, K. R. A. et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health (PMC). Available at: [Link]

  • Ali, K. F. & Taha, A. (2017). Syntheses of Medicinal Compounds. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Acetic anhydride-Phosphoric acid. Available at: [Link]

  • ResearchGate. (n.d.). Reaction conditions and reagents: a Acetic anhydride, pyridine, 100 °C,.... Available at: [Link]

  • Reddit. (2023). I followed a scientific paper to replicate a reaction. It failed. Was the paper BS, or did I make a mistake?. Available at: [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available at: [Link]

Sources

Application Note & Detailed Protocol: Synthesis of 5-Fluoro-2-methylbenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Derivatives of benzothiazole have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3]

The introduction of a fluorine atom, as in 5-Fluoro-2-methylbenzothiazole, can significantly modulate the molecule's physicochemical properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins—attributes highly sought after in modern drug design.[4] This guide provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the chemical principles and practical considerations necessary for successful execution.

Overview of Synthetic Strategies

The construction of the benzothiazole core can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule. The two most prevalent strategies are:

  • Condensation of 2-Aminothiophenols: This is the most direct and widely used method. It involves the reaction of a 2-aminothiophenol derivative with an appropriate electrophile, such as a carboxylic acid, acyl chloride, aldehyde, or ester.[1] The reaction proceeds via the formation of a thioamide or Schiff base intermediate, followed by an intramolecular cyclocondensation to form the thiazole ring.[2][5]

  • Intramolecular Cyclization of Thioamides: This approach involves the synthesis of an N-arylthioamide intermediate, which then undergoes an oxidative cyclization to form the benzothiazole ring.[6] This method is particularly useful when the corresponding 2-aminothiophenol is unstable or difficult to access. Various catalysts and oxidizing agents, including iodine, palladium, and potassium ferricyanide (in the classic Jacobson cyclization), can be employed to facilitate this transformation.[6][7]

This application note will focus on the first strategy, detailing a robust protocol for the synthesis of this compound from the key intermediate, 2-Amino-4-fluorothiophenol .

Featured Protocol: Synthesis of this compound

This protocol details the acid-catalyzed cyclocondensation of 2-amino-4-fluorothiophenol with acetic acid. Acetic acid serves as the source for the 2-methyl group, and a strong acid catalyst like polyphosphoric acid (PPA) is used to promote the dehydration and ring closure.

General Reaction Scheme

The overall transformation involves the condensation of the amino group with the carboxylic acid to form an amide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final benzothiazole product.

Caption: General reaction for the synthesis of this compound.

Step-by-Step Experimental Protocol

Disclaimer: This protocol involves the use of hazardous chemicals. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Materials and Reagents:

  • 2-Amino-4-fluorothiophenol (CAS: 59765-51-2)

  • Glacial Acetic Acid (CAS: 64-19-7)

  • Polyphosphoric Acid (PPA)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for eluent)

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-fluorothiophenol (e.g., 1.43 g, 10 mmol).

  • Catalyst Addition: Carefully add polyphosphoric acid (approx. 15 g) to the flask. PPA is highly viscous; it can be warmed slightly to facilitate transfer. The addition is exothermic and should be done with caution.

  • Reagent Addition: Add glacial acetic acid (e.g., 0.66 g, 11 mmol, 1.1 equivalents) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to 130-140 °C using an oil bath and maintain this temperature with vigorous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice (approx. 100 g) in a beaker with stirring. This step must be performed cautiously as the quenching of PPA is highly exothermic.

  • Work-up - Neutralization: The resulting aqueous solution will be strongly acidic. Slowly neutralize the solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8. A solid precipitate may form.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Experimental Workflow Diagram

G start Start reagents 1. Combine 2-Amino-4-fluorothiophenol, PPA, and Acetic Acid in Flask start->reagents reaction 2. Heat Mixture to 140°C for 3-4 hours reagents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup 3. Cool and Quench Reaction with Ice Water monitor->workup Complete neutralize 4. Neutralize with Saturated NaHCO₃ workup->neutralize extract 5. Extract with Ethyl Acetate (3x) neutralize->extract dry 6. Dry Organic Layer (Na₂SO₄) and Concentrate extract->dry purify 7. Purify via Column Chromatography dry->purify characterize 8. Characterize Pure Product (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

Caption: Step-by-step workflow for the synthesis and purification process.

Characterization Data and Expected Results

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

ParameterExpected Value/Observation
Appearance Colorless to light yellow solid or oil
Molecular Formula C₈H₆FNS[8]
Molecular Weight 167.21 g/mol [8]
Yield 75-85% (typical, post-purification)
¹H NMR (CDCl₃) δ ~7.8 (d), ~7.6 (dd), ~7.1 (td), ~2.8 (s, 3H) ppm
¹³C NMR (CDCl₃) δ ~168, ~159 (d), ~150, ~132 (d), ~123 (d), ~115 (d), ~110 (d), ~20 ppm
Mass Spec (ESI-MS) m/z = 168.02 [M+H]⁺

Note: NMR chemical shifts (δ) are approximate and can vary based on the solvent and instrument used. Coupling constants (J) for fluorine-coupled carbons and protons are characteristic and should be observed.

Mechanistic Insights and Rationale

Why Polyphosphoric Acid (PPA)? PPA serves a dual role as both a Brønsted acid catalyst and a powerful dehydrating agent.

  • Activation: It protonates the carbonyl oxygen of acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of 2-amino-4-fluorothiophenol.

  • Dehydration: It facilitates the two dehydration steps: the initial formation of the amide bond and the final ring-closing condensation to form the thiazole ring. This drives the equilibrium towards the product.

The reaction proceeds through the formation of an N-(5-fluoro-2-mercaptophenyl)acetamide intermediate, which then undergoes an intramolecular cyclization. The acidic environment promotes the elimination of a water molecule to yield the aromatic benzothiazole ring.

Safety and Troubleshooting

  • Safety: 2-Aminothiophenol derivatives possess a strong, unpleasant odor and are toxic. Handle them exclusively in a fume hood. PPA is corrosive and causes severe burns upon contact; its reaction with water is extremely exothermic and can cause spattering.

  • Troubleshooting:

    • Low Yield: May result from incomplete reaction or inefficient extraction. Ensure the reaction temperature is maintained and monitor completion by TLC. Perform extractions thoroughly.

    • Dark-colored Crude Product: Thiophenols are susceptible to oxidation, which can lead to the formation of colored disulfide byproducts. Work-up should be performed without unnecessary delay. Purification by column chromatography is essential to remove these impurities.

    • Difficulty in Solidification: The final product may be a low-melting solid or an oil. If an oil is obtained, ensure all solvent has been removed under high vacuum. The product can often be solidified by refrigeration.

References

  • Medical Journals House. (2018). Cyclization Reactions for Synthesis of Benzthiazole- A Review. Available at: [Link]

  • Australian Journal of Chemistry. (2024). Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Available at: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Available at: [Link]

  • ResearchGate. (2010). Synthesis and Cyclization of Benzothiazole: Review. Available at: [Link]

  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Available at: [Link]

  • MDPI. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • MDPI. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]

Sources

Application of 5-Fluoro-2-methylbenzothiazole in Anticancer Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Benzothiazoles in Oncology

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1] Within the realm of oncology, benzothiazole derivatives have demonstrated significant potential, exhibiting a broad spectrum of anticancer activities.[2] The strategic incorporation of fluorine atoms into these scaffolds has been shown to enhance their metabolic stability, bioavailability, and potency, making fluorinated benzothiazoles a particularly promising avenue for anticancer drug discovery.[3] This document provides a comprehensive guide to the application of 5-Fluoro-2-methylbenzothiazole in the design and preclinical evaluation of novel anticancer agents, drawing on established methodologies and the known mechanisms of action of structurally related compounds.

A notable exemplar in this class is the 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), a close analog of the this compound core. This compound has demonstrated exceptionally potent and selective growth-inhibitory effects against a range of human cancer cell lines, particularly in breast cancer, with GI50 values in the nanomolar range.[[“]][5] The antitumor activity of these fluorinated benzothiazoles is intrinsically linked to their bioactivation by cytochrome P450 enzymes, specifically CYP1A1, within sensitive cancer cells.[6][7] This bioactivation leads to the formation of reactive metabolites that can form DNA adducts, ultimately triggering cell cycle arrest and apoptosis.[6][8]

This guide will delve into the rationale behind targeting this pathway, provide detailed protocols for the synthesis and evaluation of this compound derivatives, and offer insights into the interpretation of preclinical data.

Part 1: Rationale for Targeting and Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of fluorinated benzothiazoles is not a random phenomenon but a result of specific molecular interactions. The central hypothesis revolves around the selective metabolic activation of these compounds in cancer cells that overexpress certain enzymes.

Mechanism of Action: CYP1A1-Mediated Bioactivation

The primary mechanism of action for many anticancer benzothiazoles, including the fluorinated analogs, is their conversion into cytotoxic metabolites by the cytochrome P450 1A1 (CYP1A1) enzyme.[6][7] This process is often initiated by an interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.

Expert Insight: The selectivity of these compounds arises from the differential expression of CYP1A1 in various tumors. Cancer cells, particularly certain breast and renal cancer subtypes, exhibit higher basal or inducible levels of CYP1A1 compared to normal tissues. This creates a therapeutic window where the drug is preferentially activated in the tumor, minimizing systemic toxicity.

The proposed bioactivation pathway is as follows:

  • AhR Binding and CYP1A1 Induction: The benzothiazole derivative enters the cancer cell and binds to the AhR. This ligand-receptor complex translocates to the nucleus and induces the expression of CYP1A1.[9]

  • Metabolic Activation: The newly synthesized CYP1A1 enzyme metabolizes the benzothiazole, often through oxidation, to a reactive electrophilic intermediate, such as a quinoneimine.[6]

  • Macromolecular Adduct Formation: This reactive metabolite can then covalently bind to nucleophilic sites on macromolecules, most critically, DNA, forming DNA adducts.[6][8]

  • Cellular Response: The formation of DNA adducts triggers a DNA damage response, leading to cell cycle arrest, and ultimately, apoptosis.[7]

CYP1A1 Bioactivation Pathway cluster_cell Cancer Cell 5F-2-MeBT This compound Derivative AhR Aryl Hydrocarbon Receptor (AhR) 5F-2-MeBT->AhR Binds Complex 5F-2-MeBT-AhR Complex AhR->Complex Nucleus Nucleus Complex->Nucleus Translocates CYP1A1_mRNA CYP1A1 mRNA Nucleus->CYP1A1_mRNA Induces Transcription CYP1A1 CYP1A1 Enzyme CYP1A1_mRNA->CYP1A1 Translation Metabolite Reactive Electrophilic Metabolite CYP1A1->Metabolite Metabolizes 5F-2-MeBT DNA DNA Metabolite->DNA Binds to Adduct DNA Adducts DNA->Adduct Apoptosis Apoptosis Adduct->Apoptosis Triggers

Caption: Proposed CYP1A1-mediated bioactivation of this compound derivatives.

Structure-Activity Relationship (SAR) Considerations

While direct SAR studies on a wide range of this compound derivatives are emerging, valuable insights can be drawn from related fluorinated benzothiazoles.

  • Fluorine Position: The position of the fluorine atom on the benzothiazole ring is critical. For instance, in 2-(4-amino-3-methylphenyl)benzothiazoles, the 5-fluoro substitution (as in 5F 203) was found to be more potent and exhibited a more favorable dose-response profile compared to other regioisomers.[[“]]

  • 2-Position Substituent: The substituent at the 2-position of the benzothiazole ring significantly influences activity. Aryl groups, particularly those with specific substitution patterns, have been shown to be crucial for potent anticancer activity.[1] For example, a 2-(4-aminophenyl) moiety is a common feature in highly active compounds.[5] The methyl group in this compound serves as a simple starting point for further derivatization to explore more complex aryl or heteroaryl substituents.

  • Lipophilicity and Cell Permeability: The overall lipophilicity of the molecule, influenced by both the fluorine atom and the substituent at the 2-position, will affect its ability to cross the cell membrane and reach its intracellular target.

Part 2: Experimental Protocols

The following protocols provide a framework for the synthesis and preclinical evaluation of novel anticancer agents based on the this compound scaffold.

Protocol 1: Synthesis of 2-Aryl-5-fluorobenzothiazole Derivatives

This protocol is a general method for the synthesis of 2-aryl-5-fluorobenzothiazoles, which can be adapted for the synthesis of various derivatives for SAR studies.[10]

Materials:

  • 2-Amino-4-fluorothiophenol

  • Substituted benzaldehydes

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-fluorothiophenol (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in DMSO.

  • Heat the reaction mixture at 120 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • Dry the crude product and purify by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-5-fluorobenzothiazole derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Self-Validation and Causality: The condensation of an o-aminothiophenol with an aldehyde is a classic and reliable method for the synthesis of 2-substituted benzothiazoles. The use of DMSO as a solvent and elevated temperature facilitates the cyclization and dehydration steps. Purification by column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the compound for biological testing.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for sensitive and MDA-MB-231 for resistant breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should be less than 0.1% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the serially diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value by plotting the percentage of viability against the logarithm of the drug concentration.

Data Presentation:

CompoundCell LineCancer TypeGI50 (nM)
5F 203 MCF-7Breast (ER+)< 1
5F 203 MDA 468Breast (ER-)< 1
GW 610 MCF-7Breast< 0.1
GW 610 MDA 468Breast< 0.1

Data for illustrative purposes, based on structurally related compounds.[[“]][10]

MTT Assay Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of This compound Derivative Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50/GI50 Values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol describes a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo efficacy of lead compounds.[12][13]

Materials:

  • Immunodeficient mice (e.g., female BALB/c nude or SCID mice, 6-8 weeks old)

  • Human breast cancer cells (e.g., MDA-MB-231)

  • Matrigel

  • Lead this compound derivative formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer the lead compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

  • Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: Volume = (length x width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Evaluate the antitumor efficacy by comparing the tumor growth inhibition in the treated groups to the control group.

Ethical Considerations and Causality: All animal experiments must be conducted in accordance with institutional guidelines and with ethical approval. The use of immunodeficient mice is necessary to prevent the rejection of human tumor cells. Matrigel is used to provide a supportive matrix for initial tumor cell growth. Regular monitoring of tumor size and body weight is crucial for assessing both efficacy and toxicity.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. Its potential for selective bioactivation in cancer cells offers a compelling therapeutic strategy. The protocols and insights provided in this document serve as a foundational guide for researchers to synthesize, evaluate, and optimize derivatives of this core structure. Future research should focus on expanding the library of 2-substituted derivatives to refine the structure-activity relationship, elucidating the precise molecular interactions with CYP1A1, and exploring the efficacy of lead compounds in a broader range of preclinical cancer models, including patient-derived xenografts.

References

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (n.d.). Retrieved from [Link]

  • Liu, J., et al. (2012). Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. Chemical Research in Toxicology, 25(9), 1951-1962. [Link]

  • Gu, P., et al. (2012). Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1. Chemical Research in Toxicology, 25(9), 1951-1962. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

  • In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. (n.d.). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). Retrieved from [Link]

  • Patient-derived Models of Human Breast Cancer: Protocols for In vitro and In vivo Applications in Tumor Biology and Translational Medicine. (n.d.). Retrieved from [Link]

  • Mortimer, C. G., et al. (2006). Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. Journal of Medicinal Chemistry, 49(1), 179-185. [Link]

  • Liu, J., et al. (2012). Bioactivation of Fluorinated 2-Aryl-benzothiazole Antitumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. ACS Publications. [Link]

  • Loaiza-Pérez, A. I., et al. (2005). The antitumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces NF-κB activity in drug-sensitive MCF-7 cells. R Discovery. [Link]

  • Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. (2025, January 9). BCTT. [Link]

  • Al-Qaisi, J. A., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1297. [Link]

  • Kashiyama, E., et al. (2004). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Drug Metabolism and Disposition, 32(12), 1392-1401. [Link]

  • How can I apply xenograft for breast cancer cell lines in mouse as an in vivo breast cancer model? (2013, July 2). ResearchGate. [Link]

  • Bradshaw, T. D., et al. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446-1455. [Link]

  • Al-Omair, M. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 28(18), 6524. [Link]

  • Bradshaw, T. D., et al. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446-1455. [Link]

  • Bradshaw, T. D., et al. (1996). 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. British Journal of Cancer, 73(3), 321-329. [Link]

  • Akhtar, M. J., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

  • Gümüş, F. S., et al. (2024). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Vang, T., et al. (1989). 2-(4'-chlorophenyl)benzothiazole is a potent inducer of cytochrome P450IA1 in a human and a mouse cell line. Anomalous correlation between protein and mRNA induction. Carcinogenesis, 10(4), 759-763. [Link]

  • Romagnoli, R., et al. (2014). Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents. Journal of Medicinal Chemistry, 57(11), 4598-4615. [Link]

Sources

Application Notes & Protocols: Experimental Setups for Reactions Involving 5-Fluoro-2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 5-Fluoro-2-methylbenzothiazole

This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The benzothiazole core is a privileged scaffold found in numerous biologically active molecules, including antitumor and antimicrobial agents.[1][2] The presence of a fluorine atom at the 5-position can enhance metabolic stability, membrane permeability, and binding affinity to biological targets, a common strategy in modern drug design.[3] Furthermore, the 2-methyl group provides a reactive handle for a variety of chemical transformations, making this compound a valuable building block for the synthesis of more complex molecules, such as functional dyes and pharmaceutical candidates.[4]

This guide provides detailed experimental protocols for two fundamental transformations of this compound: the synthesis of a styryl cyanine dye, which leverages the reactivity of the 2-methyl group, and the electrophilic nitration of the benzene ring, demonstrating the aromatic character of the scaffold.

Physicochemical Properties

A summary of the key properties of this compound is provided below for quick reference.

PropertyValueSource
CAS Number 399-75-7[5][6]
Molecular Formula C₈H₆FNS[5][6]
Molecular Weight 167.20 g/mol [6]
Appearance Liquid (at 25 °C)
Density 1.256 g/mL at 25 °C[7]
Boiling Point 110-112 °C at 7 mmHg[4]
Refractive Index n20/D 1.584[4]
Flash Point 85 °C (185 °F) - closed cup

Safety and Handling

Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). This compound presents several hazards that require strict safety protocols.

  • Hazards: The compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration under an inert atmosphere is recommended.[7]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Avoid release into the environment.[8]

Protocol 1: Synthesis of a Styryl Cyanine Dye via N-Alkylation and Knoevenagel Condensation

This two-step protocol demonstrates the activation of the 2-methyl group by N-alkylation to form a benzothiazolium salt, followed by a base-catalyzed condensation with an aromatic aldehyde. This reaction is a classic method for preparing cyanine dyes, which have applications as fluorescent probes and photosensitizers.

Step 1A: N-Alkylation to form 5-Fluoro-2,3-dimethylbenzothiazol-3-ium iodide

Principle and Rationale: The nitrogen atom of the thiazole ring is quaternized by reaction with an alkylating agent (methyl iodide). This process withdraws electron density from the ring system, significantly increasing the acidity of the protons on the 2-methyl group. This "activation" is essential for the subsequent condensation step. Methyl iodide is a highly effective and reactive methylating agent for this purpose.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound167.201.67 g10.01.0
Methyl Iodide (MeI)141.942.13 g (0.94 mL)15.01.5
Acetonitrile (CH₃CN)41.0520 mL--

Step-by-Step Procedure:

  • Setup: Place a magnetic stir bar into a 50 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add this compound (1.67 g, 10.0 mmol) and acetonitrile (20 mL) to the flask. Stir until the starting material is fully dissolved.

  • Alkylation: Carefully add methyl iodide (0.94 mL, 15.0 mmol) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) using a heating mantle. A white precipitate should begin to form within the first hour.

  • Monitoring: Allow the reaction to proceed for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot (use a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the white crystalline solid by vacuum filtration. Wash the solid with two portions of cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the product, 5-Fluoro-2,3-dimethylbenzothiazol-3-ium iodide, under vacuum. The product can be used in the next step without further purification.

G cluster_setup Setup & Reaction cluster_workup Work-up & Isolation reagents 1. Add this compound, acetonitrile, and MeI to flask reflux 2. Heat to reflux for 4-6 hours reagents->reflux cool 3. Cool to room temperature, then ice bath reflux->cool filter 4. Filter precipitate cool->filter wash 5. Wash solid with cold diethyl ether filter->wash dry 6. Dry under vacuum wash->dry product product dry->product Yields Benzothiazolium Salt

Caption: Workflow for N-Alkylation of this compound.

Step 1B: Knoevenagel Condensation to form Styryl Dye

Principle and Rationale: In the presence of a base (piperidine), the acidic protons of the 2-methyl group of the benzothiazolium salt are removed to form a nucleophilic methylene intermediate. This intermediate then attacks the electrophilic carbonyl carbon of 4-(dimethylamino)benzaldehyde. Subsequent dehydration yields the highly conjugated styryl dye product. Piperidine is an effective organic base for catalyzing this type of condensation.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
5-Fluoro-2,3-dimethylbenzothiazol-3-ium iodide309.141.55 g5.01.0
4-(Dimethylamino)benzaldehyde149.190.75 g5.01.0
Piperidine85.150.42 g (0.5 mL)5.01.0
Ethanol (EtOH)46.0725 mL--

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask, combine the benzothiazolium salt from Step 1A (1.55 g, 5.0 mmol) and 4-(dimethylamino)benzaldehyde (0.75 g, 5.0 mmol).

  • Solvent Addition: Add ethanol (25 mL) and stir the suspension.

  • Catalyst: Add piperidine (0.5 mL, 5.0 mmol) to the mixture. The solution should rapidly develop a deep red or magenta color.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours.

  • Monitoring: Progress can be monitored by TLC, observing the formation of a new, intensely colored spot.

  • Isolation: Cool the reaction mixture to room temperature. The product should precipitate out of the solution. If not, place the flask in an ice bath for 30-60 minutes.

  • Purification: Collect the deeply colored crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove impurities.

  • Drying & Characterization: Dry the product under vacuum. Characterize the final dye product by ¹H NMR, Mass Spectrometry, and UV-Vis spectroscopy to determine its absorption maximum (λ_max).

G cluster_reaction Reaction cluster_isolation Isolation & Purification reagents 1. Combine Benzothiazolium salt, aldehyde, and ethanol catalyst 2. Add piperidine catalyst reagents->catalyst reflux 3. Heat to reflux for 2 hours catalyst->reflux cool 4. Cool to room temperature to precipitate product reflux->cool filter 5. Filter solid dye cool->filter wash 6. Wash with cold ethanol filter->wash dry 7. Dry under vacuum wash->dry product product dry->product Yields Styryl Dye

Caption: Workflow for Knoevenagel Condensation to form a Styryl Dye.

Protocol 2: Electrophilic Aromatic Substitution: Nitration

This protocol describes the nitration of the benzene ring of this compound. This reaction is a fundamental example of electrophilic aromatic substitution, a key method for functionalizing aromatic systems.

Principle and Rationale: The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The benzothiazole ring system is electron-rich and susceptible to electrophilic attack. The regiochemical outcome is directed by the existing substituents. The fused thiazole ring and the fluorine atom will influence the position of nitration. The use of low temperatures is critical to control the exothermic reaction and prevent over-nitration or degradation of the starting material.[3]

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound167.201.67 g10.01.0
Sulfuric Acid (H₂SO₄, 98%)98.0810 mL--
Nitric Acid (HNO₃, 70%)63.010.7 mL~11.01.1

Step-by-Step Procedure:

  • Setup: In a 100 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add concentrated sulfuric acid (10 mL).

  • Cooling: Cool the flask in an ice-salt bath to between -5 °C and 0 °C.

  • Substrate Addition: Slowly add this compound (1.67 g, 10.0 mmol) to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 5 °C.

  • Nitrating Mixture: Prepare the nitrating agent by carefully adding concentrated nitric acid (0.7 mL, ~11.0 mmol) to the dropping funnel.

  • Reaction: Add the nitric acid dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature below 5 °C.

  • Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (~100 g) in a beaker. A precipitate should form.

  • Neutralization & Isolation: Slowly neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7. Collect the resulting solid by vacuum filtration.

  • Purification: Wash the crude solid with cold water. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

G cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Cool H₂SO₄ to 0°C add_sm 2. Add this compound setup->add_sm add_hno3 3. Add HNO₃ dropwise at < 5°C add_sm->add_hno3 stir 4. Stir for 1-2 hours at 0-5°C add_hno3->stir quench 5. Pour onto crushed ice stir->quench neutralize 6. Neutralize with NaHCO₃ quench->neutralize filter 7. Filter solid product neutralize->filter purify 8. Recrystallize or use column chromatography filter->purify product product purify->product Yields Nitro-benzothiazole

Caption: Workflow for the Electrophilic Nitration of this compound.

References

  • This compound | C8H6FNS | CID 597437 . PubChem, National Center for Biotechnology Information. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol . Molecules, 2024. [Link]

  • Benzothiazole synthesis . Organic Chemistry Portal. [Link]

  • Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods . YouTube. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry . Molecules, 2021. [Link]

  • Exploring the Synthesis Pathways of 5-Fluoro-2-methylbenzoic Acid and Its Derivatives . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles . Molecules, 2017. [Link]

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones . Der Pharma Chemica, 2016. [Link]

  • Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives . ResearchGate, 2019. [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents . BMC Chemistry, 2023. [Link]

Sources

Physicochemical Profile: The Foundation of Purification Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An imperative in the synthesis of novel chemical entities for pharmaceutical and materials science applications is the isolation of the target compound in a state of high purity. 5-Fluoro-2-methylbenzothiazole, a key heterocyclic building block, serves as a crucial precursor in the development of various biologically active molecules, including potential antileishmanial drug candidates[1]. The presence of impurities, such as starting materials, reaction byproducts, or degradation products, can significantly impact the outcomes of subsequent synthetic steps and biological assays.

This technical guide provides a comprehensive overview of robust purification techniques for this compound. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not just followed, but understood. We will delve into methods suitable for purifying this high-boiling point oil, focusing on vacuum distillation, flash column chromatography, and preparative HPLC.

A thorough understanding of a compound's physicochemical properties is the cornerstone of developing an effective purification strategy. The properties of this compound dictate the applicability and optimization of each technique.

PropertyValueSignificance in PurificationSource(s)
Molecular Formula C₈H₆FNSFoundational data for all analyses.[2][3]
Molecular Weight 167.20 g/mol Influences diffusion and chromatographic behavior.[3]
Appearance Colourless to Pale Yellow OilIndicates the compound is not a solid at room temperature; recrystallization is not a viable primary purification method.[4]
Boiling Point 110-112 °C @ 7 mmHgThe high boiling point at atmospheric pressure necessitates vacuum distillation to prevent thermal decomposition.[1][4]
Density 1.256 g/mL at 25 °CUseful for volume-to-mass conversions in protocol execution.[1][4]
Solubility Slightly soluble in Chloroform, Methanol; Poorly soluble in water.Critical for selecting appropriate solvent systems for chromatography and liquid-liquid extraction.[4][5][6]
Flash Point 85 °C (185 °F)Classifies the compound as a combustible liquid, requiring precautions against ignition sources during heating.[4][5]
Storage Refrigerator, under inert atmosphereSuggests potential sensitivity to air, moisture, or temperature, which must be considered during handling and purification.[4][5]

Conceptual Impurity Profile

While specific impurities are batch-dependent, typical synthetic routes for benzothiazoles may yield predictable side products. Understanding these potential impurities is key to selecting a purification method with the appropriate resolving power.

  • Unreacted Starting Materials: Such as fluorinated anilines, which are typically more polar.

  • Regioisomers: Impurities with different substitution patterns formed during synthesis. These can have very similar properties to the desired product, often requiring high-resolution techniques.

  • Byproducts of Cyclization: Incomplete or alternative cyclization pathways can lead to various structural impurities.

  • Solvents and Reagents: Residual solvents from the reaction or initial workup.

Purification Strategy Selection: A Decision-Making Workflow

The choice of purification technique depends on the initial purity of the crude material, the nature of the impurities, the required final purity, and the scale of the purification. The following workflow provides a logical approach to selecting the most suitable method.

Purification_Workflow start Crude 5-Fluoro-2- methylbenzothiazole check_purity Assess Purity & Impurities (TLC, GC-MS, NMR) start->check_purity distillation Protocol 1: Vacuum Distillation check_purity->distillation  Volatile impurities with different boiling points chromatography Protocol 2: Flash Column Chromatography check_purity->chromatography  Non-volatile or polar impurities present purity_check_post Verify Purity (Analytical HPLC/GC) distillation->purity_check_post chromatography->purity_check_post hplc Protocol 3: Preparative HPLC final_product High-Purity Product (>99%) hplc->final_product purity_check_post->hplc  Ultra-high purity required / Close-eluting impurities remain purity_check_post->final_product  Purity Goal Met

Caption: Workflow for selecting the appropriate purification method.

Experimental Protocols

Protocol 1: Vacuum Distillation

Principle: This technique is ideal for separating liquids with different boiling points. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that avoids thermal degradation. This method is particularly effective for removing non-volatile impurities (like salts or polymers) or more volatile contaminants (like residual solvents).

Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased with vacuum-compatible grease.

  • Sample Loading: Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full. Add a magnetic stir bar for smooth boiling.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system. A pressure of ~7 mmHg is the target to achieve the reported boiling point of 110-112 °C[1][4].

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: As the temperature approaches the boiling point, the liquid will begin to condense and collect in the receiving flask.

    • Foreshot Fraction: Collect the first few drops of distillate separately, as this may contain more volatile impurities.

    • Main Fraction: Collect the distillate that comes over at a stable temperature and pressure (target: 110-112 °C at 7 mmHg).

    • End Fraction: Stop the distillation before the distilling flask runs dry to avoid overheating the residue.

  • System Shutdown: Remove the heat source and allow the system to cool completely before slowly reintroducing air to the apparatus.

Self-Validation: The purity of the collected fraction should be confirmed by analytical GC or HPLC. A sharp, stable boiling point during collection is a strong indicator of successful purification.

Protocol 2: Flash Column Chromatography

Principle: This is a form of preparative liquid chromatography that uses moderate pressure to drive the mobile phase through a column of stationary phase (typically silica gel). It is highly effective for separating compounds based on differences in their polarity and interaction with the stationary phase. It is the method of choice for removing impurities that have similar boiling points but different polarities.

Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_post Post-Purification select_solvent 1. Solvent System Selection (TLC) pack_column 2. Column Packing (Slurry Method) select_solvent->pack_column load_sample 3. Sample Loading (Minimal Solvent) pack_column->load_sample elute 4. Elution with Mobile Phase load_sample->elute collect 5. Fraction Collection elute->collect monitor 6. Monitor Fractions (TLC) collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Solvent Evaporation combine->evaporate

Caption: Step-by-step workflow for flash column chromatography.

Methodology:

  • Solvent System Selection:

    • Given the compound's slight solubility in methanol and chloroform[4][5], a mobile phase system of hexanes and ethyl acetate is a good starting point.

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. The goal is to achieve a retention factor (Rƒ) of ~0.3 for the desired compound.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed, ensuring there are no cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for better resolution, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).

    • Collect fractions of a consistent volume.

  • Monitoring:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound oil.

Self-Validation: Purity of the combined fractions must be assessed by an independent method like analytical HPLC or GC-MS. The TLC analysis during fraction collection serves as an in-process control.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

Principle: Preparative HPLC is a high-resolution technique used to isolate pure compounds from a mixture. It is ideal for separating closely related impurities or for achieving the highest possible purity (>99.5%). A reversed-phase C18 column is a suitable starting point for a molecule of moderate polarity like this compound[7].

Methodology:

  • Analytical Method Development:

    • First, develop an analytical-scale method using a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile (ACN) and water are a standard choice for reversed-phase chromatography[8][9].

    • Initial Gradient: Start with a broad gradient (e.g., 50% ACN to 90% ACN over 10 minutes) to determine the approximate retention time of the compound[7].

    • Detection: Use a UV detector. Benzothiazole derivatives typically absorb strongly in the 250-350 nm range[7]. Monitor at a wavelength such as 280 nm.

  • Method Optimization:

    • Adjust the gradient or switch to an isocratic method to achieve good separation (resolution > 1.5) between the main peak and any impurities.

  • Scaling to Preparative HPLC:

    • Scale the optimized analytical method to a larger preparative column, adjusting the flow rate and injection volume accordingly.

    • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter before injection.

  • Fraction Collection:

    • Inject the sample and collect fractions corresponding to the peak of the desired compound, guided by the UV detector signal.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) via rotary evaporation.

    • If the product is in an aqueous solution, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., with Na₂SO₄), and evaporate the solvent.

Self-Validation: The collected fractions should be re-analyzed using the analytical HPLC method to confirm their purity before they are combined.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care[4].

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood. Keep away from open flames and hot surfaces[4].

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

The purification of this compound from a crude reaction mixture to a high-purity standard is a critical step for its application in research and development. The choice between vacuum distillation, flash column chromatography, and preparative HPLC should be guided by a systematic analysis of the impurity profile and the desired final purity. By applying the detailed protocols and underlying principles described in this guide, researchers can confidently and efficiently isolate this valuable chemical building block.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 597437, this compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzothiazole, 5-chloro-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (1999). Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Retrieved from [Link]

Sources

analytical methods for the quantification of 5-Fluoro-2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of 5-Fluoro-2-methylbenzothiazole, a key intermediate in pharmaceutical and materials science. Recognizing the critical need for precise and reliable quantification in research, development, and quality control, this guide outlines two primary analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The document delves into the scientific principles behind each technique, offering step-by-step experimental protocols, from sample preparation to data analysis. Furthermore, it adheres to the principles of scientific integrity by incorporating method validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines. Visual workflows and data summary tables are included to ensure clarity and ease of implementation for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound Quantification

This compound (C₈H₆FNS) is a fluorinated heterocyclic compound with a molecular weight of 167.20 g/mol .[1] Its structural motif is a crucial building block in the synthesis of various biologically active molecules and functional materials. The introduction of a fluorine atom can significantly modulate the physicochemical properties of the parent molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, accurate quantification of this compound is paramount in ensuring the quality of starting materials, monitoring reaction kinetics, and determining the purity of final products.

The validation of analytical methods is a critical aspect of the drug development process, ensuring that the chosen method provides reliable and consistent results.[2][3][4][5][6] This application note is designed to provide robust and validated analytical procedures suitable for their intended purpose.[5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₈H₆FNSSigma-Aldrich[1]
Molecular Weight 167.20 g/mol Sigma-Aldrich[1]
Boiling Point 110-112 °C/7 mmHgSigma-Aldrich[1]
Density 1.256 g/mL at 25 °CSigma-Aldrich[1]
Refractive Index n20/D 1.584Sigma-Aldrich[1]
Solubility Expected to be soluble in organic solvents such as methanol, acetonitrile, and tetrahydrofuran.Inferred from structure
UV Absorbance The aromatic benzothiazole core suggests strong UV absorbance.Inferred from structure

Recommended Analytical Methodologies

The choice of analytical technique is contingent on several factors, including the sample matrix, required sensitivity, and available instrumentation. This guide details two widely applicable and robust methods: HPLC-UV for routine analysis and GC-MS for higher sensitivity and specificity, particularly in complex matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering excellent resolution and quantitative accuracy for a wide range of compounds.[7][8] A reversed-phase HPLC method is ideal for a moderately polar compound like this compound.

This method leverages the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The aromatic nature of this compound allows for sensitive detection using a UV detector. The selection of a C18 column is a common and effective choice for the separation of benzothiazole derivatives.[9]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh Accurately weigh reference standard prep_start->weigh prep_sample Dissolve sample in mobile phase prep_start->prep_sample dissolve_stock Dissolve in Acetonitrile (Stock Solution) weigh->dissolve_stock dilute_cal Prepare calibration standards (dilute with mobile phase) dissolve_stock->dilute_cal filter Filter all solutions (0.45 µm filter) dilute_cal->filter prep_sample->filter equilibrate Equilibrate HPLC system with mobile phase filter->equilibrate inject Inject standards and samples equilibrate->inject run Chromatographic Separation (C18 Column) inject->run detect UV Detection run->detect integrate Integrate peak areas detect->integrate calibrate Construct calibration curve integrate->calibrate quantify Quantify sample concentration calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for HPLC-UV analysis.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30 °C

| Run Time | 10 minutes |

Procedure:

  • Reagent Preparation:

    • Use HPLC-grade acetonitrile and purified water.

    • Prepare the mobile phase and degas it before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in the mobile phase to achieve an expected concentration within the calibration range (e.g., 25 µg/mL).

    • Filter all standard and sample solutions through a 0.45 µm syringe filter prior to injection.[10]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[9]

    • Inject the standard solutions in ascending order of concentration to build the calibration curve.

    • Inject the sample solutions. It is good practice to bracket sample injections with calibration standards to ensure system stability.[11]

  • Data Processing:

    • Integrate the peak area corresponding to the retention time of this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample from the calibration curve using linear regression.

The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[2][3]

ParameterAcceptance Criteria
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The analyte peak should be well-resolved from any impurities or matrix components.
Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity and selectivity, such as impurity profiling or analysis in complex matrices, GC-MS is the preferred method.[12][13] The volatility of this compound makes it amenable to GC analysis.

GC separates volatile compounds in the gas phase based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a high degree of specificity and structural information.[14]

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Start weigh Accurately weigh reference standard prep_start->weigh prep_sample Dissolve/extract sample in Ethyl Acetate prep_start->prep_sample dissolve_stock Dissolve in Ethyl Acetate (Stock Solution) weigh->dissolve_stock dilute_cal Prepare calibration standards dissolve_stock->dilute_cal transfer Transfer to GC vials dilute_cal->transfer prep_sample->transfer inject Inject into GC transfer->inject run_gc Volatilization & Separation (Capillary Column) inject->run_gc transfer_ms Transfer to MS run_gc->transfer_ms ionize Ionization (EI) transfer_ms->ionize analyze_ms Mass Analysis (Quadrupole) ionize->analyze_ms extract_ion Extract Ion Chromatogram (EIC) analyze_ms->extract_ion integrate Integrate peak areas extract_ion->integrate calibrate Construct calibration curve integrate->calibrate quantify Quantify sample concentration calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for GC-MS analysis.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Autosampler

  • Single Quadrupole or Triple Quadrupole Mass Spectrometer

Chromatographic and Mass Spectrometric Conditions:

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 167 (Molecular Ion, M⁺)

| Qualifier Ions | m/z 166, 124 (suggested fragments) |

Procedure:

  • Reagent Preparation:

    • Use GC-grade or equivalent high-purity solvents (e.g., ethyl acetate, dichloromethane).

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.

    • Perform serial dilutions to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation:

    • For solid samples, dissolve a known quantity in ethyl acetate.

    • For liquid samples or complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.[12][13][15] A polymeric sorbent is often effective for benzothiazole derivatives.[16]

    • Ensure the final sample concentration is within the linear range of the method.

  • Analysis:

    • Condition the GC-MS system.

    • Inject the calibration standards to establish the calibration curve.

    • Inject the prepared samples.

  • Data Processing:

    • Extract the chromatogram for the quantifier ion (m/z 167).

    • Integrate the peak at the expected retention time.

    • Confirm the identity of the peak by verifying the presence of qualifier ions at the correct ratios.

    • Quantify the analyte concentration using the calibration curve.

Summary and Conclusion

This application note provides two robust and validated methods for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control and process monitoring, offering a balance of performance and accessibility. The GC-MS method provides superior sensitivity and selectivity, making it the ideal choice for trace-level analysis and research applications involving complex sample matrices. Adherence to the detailed protocols and validation principles outlined herein will ensure the generation of accurate, reliable, and reproducible data, which is essential for advancing research and development in the pharmaceutical and chemical industries.[3]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Application of LCMS in small-molecule drug development. (2016). Drug Discovery World.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Research.
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). National Institutes of Health (NIH).
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development. (n.d.). LCGC International.
  • Characterization of benzothiazoles, benzotriazoles and benzosulfonamides in aqueous matrixes by solid-phase extraction followed by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry. (2025). ResearchGate.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). American Pharmaceutical Review.
  • Analytical method validation: A brief review. (n.d.). ResearchGate.
  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.
  • Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. (2022). PubMed.
  • Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. (2022). SciSpace.
  • This compound 97 399-75-7. (n.d.). Sigma-Aldrich.
  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. (2004). PubMed.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-5-methylthiazole. (n.d.). Benchchem.
  • Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). cipac.org.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. (n.d.). Benchchem.

Sources

Application Notes and Protocols for Assessing the Bioactivity of Fluorinated Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Benzothiazoles in Medicinal Chemistry

The benzothiazole scaffold, a heterocyclic aromatic molecule, has long been a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules. Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Consequently, fluorinated benzothiazoles have garnered considerable attention for their diverse and potent biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4][5][6]

This comprehensive guide provides detailed protocols and insights for researchers, scientists, and drug development professionals to assess the bioactivity of novel fluorinated benzothiazole derivatives. The methodologies outlined herein are designed to be robust, reproducible, and grounded in established scientific principles, enabling a thorough evaluation of this promising class of compounds.

Part 1: Assessment of Anticancer Activity

Fluorinated benzothiazoles have demonstrated significant potential as anticancer agents, with some derivatives exhibiting potent and selective cytotoxicity against various cancer cell lines.[7][8][9] A key mechanism of action for some of these compounds, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), involves metabolic activation by cytochrome P450 enzymes, particularly CYP1A1, within tumor cells.[3][10][11] This bioactivation leads to the formation of reactive intermediates that can induce DNA damage and trigger apoptosis.[3]

A fundamental and widely adopted method to evaluate the cytotoxic potential of new chemical entities is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13][14] This colorimetric assay provides a quantitative measure of cell viability and proliferation.

Principle of the MTT Assay

The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[12][14] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase.[12] The resulting insoluble formazan is then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[13]

Experimental Workflow for Anticancer Activity Screening

cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, MDA-MB-468) compound_prep 2. Compound Preparation (Fluorinated Benzothiazole Stock & Dilutions) cell_seeding 3. Cell Seeding (96-well plate) treatment 4. Compound Treatment (Incubate for 24-72h) cell_seeding->treatment mtt_addition 5. MTT Addition (Incubate for 2-4h) treatment->mtt_addition solubilization 6. Formazan Solubilization (e.g., DMSO, Isopropanol) mtt_addition->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance calc_viability 8. Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 9. Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for assessing anticancer activity using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

Materials:

  • Fluorinated benzothiazole compounds

  • Selected cancer cell lines (e.g., MCF-7, A549) and appropriate culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to ensure viability is >95%.

    • Dilute the cell suspension to the desired seeding density (optimized for each cell line, typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for "medium only" blanks.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a stock solution of the fluorinated benzothiazole in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a complete culture medium to achieve a range of final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include "vehicle control" wells (cells treated with the solvent at the same concentration as the highest compound concentration) and "untreated control" wells (cells in fresh medium only).[15]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition and Incubation:

    • After the treatment period, carefully aspirate the medium from each well.

    • Add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[15]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[15]

    • Add 150-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative Efficacy of Fluorinated Benzothiazoles
CompoundCell LineIC₅₀ (µM)
Fluorinated Benzothiazole 1MCF-7 (Breast Cancer)e.g., 0.5
Fluorinated Benzothiazole 1A549 (Lung Cancer)e.g., 2.1
Fluorinated Benzothiazole 2MCF-7 (Breast Cancer)e.g., 1.8
Fluorinated Benzothiazole 2A549 (Lung Cancer)e.g., 5.6
Doxorubicin (Control)MCF-7 (Breast Cancer)e.g., 0.1
Doxorubicin (Control)A549 (Lung Cancer)e.g., 0.3

Part 2: Assessment of Antimicrobial Activity

The benzothiazole scaffold is present in several antimicrobial agents, and fluorination can further enhance their potency and spectrum of activity.[1][16] Assessing the antimicrobial properties of novel fluorinated benzothiazoles is crucial for identifying potential new antibiotics or antifungals. The two most common methods for this are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay for a qualitative assessment of antimicrobial activity.

Principle of Antimicrobial Susceptibility Testing
  • Broth Microdilution: This method involves exposing a standardized inoculum of a microorganism to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[17]

  • Kirby-Bauer (Disk Diffusion): A paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate uniformly inoculated with the test microorganism. The agent diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the agent.[18]

Experimental Workflow for Antimicrobial Activity Screening

cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_kirby Kirby-Bauer (Zone of Inhibition) culture_prep 1. Prepare Bacterial/Fungal Culture (e.g., S. aureus, E. coli) compound_prep 2. Prepare Compound Dilutions mic_plate_prep 3a. Prepare 96-well plate with compound dilutions kirby_plate_prep 3b. Inoculate Agar Plate mic_inoculation 4a. Inoculate wells with microbial suspension mic_plate_prep->mic_inoculation mic_incubation 5a. Incubate for 16-24h mic_inoculation->mic_incubation mic_determination 6a. Determine MIC (lowest concentration with no visible growth) mic_incubation->mic_determination kirby_disk_placement 4b. Place Compound-impregnated Disks kirby_plate_prep->kirby_disk_placement kirby_incubation 5b. Incubate for 18-24h kirby_disk_placement->kirby_incubation kirby_measurement 6b. Measure Zone of Inhibition kirby_incubation->kirby_measurement

Caption: Workflow for assessing antimicrobial activity.

Detailed Protocol: Broth Microdilution for MIC Determination

Materials:

  • Fluorinated benzothiazole compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • 96-well microtiter plates

  • Sterile saline (0.85%)

  • McFarland standard (0.5)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Inoculate a few colonies of the test bacterium into broth and incubate overnight.

    • Dilute the overnight culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Plate Preparation:

    • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.[17]

    • Add 200 µL of the highest concentration of the fluorinated benzothiazole (prepared in broth) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[17]

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[17]

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.[17]

    • Incubate the plate at 35-37°C for 16-24 hours.[17]

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[17]

    • Alternatively, the optical density at 600 nm (OD₆₀₀) of each well can be measured using a microplate reader.

Data Presentation: Antimicrobial Activity of Fluorinated Benzothiazoles
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Fluorinated Benzothiazole 1e.g., 4e.g., 16
Fluorinated Benzothiazole 2e.g., 8e.g., 32
Ciprofloxacin (Control)e.g., 1e.g., 0.5

Part 3: Assessment of Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's disease, represent a significant therapeutic challenge. Some benzothiazole derivatives have shown promise as neuroprotective agents.[6] One of the key pathological hallmarks of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides, which are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[19][20] Therefore, inhibition of BACE1 is a promising therapeutic strategy, and fluorinated benzothiazoles can be screened for their potential as BACE1 inhibitors.

Principle of BACE1 Inhibition Assay

Fluorometric BACE1 inhibitor screening assays provide a convenient method for identifying potential inhibitors.[19][21] These assays typically utilize a synthetic peptide substrate derived from APP that is linked to a fluorophore at one end and a quenching agent at the other.[19] In its intact state, the quencher suppresses the fluorescence of the fluorophore. When BACE1 cleaves the peptide, the fluorophore is separated from the quencher, resulting in a significant increase in fluorescence.[22] The presence of a BACE1 inhibitor will prevent this cleavage, leading to a reduced fluorescence signal.

Experimental Workflow for BACE1 Inhibition Screening

cluster_prep Preparation cluster_assay BACE1 Inhibition Assay cluster_analysis Data Analysis reagent_prep 1. Prepare Reagents (Assay Buffer, BACE1 Enzyme, Substrate, Inhibitor) compound_prep 2. Prepare Fluorinated Benzothiazole Dilutions plate_setup 3. Set up 96-well plate (Enzyme, Buffer, Compound/Control) pre_incubation 4. Pre-incubate plate_setup->pre_incubation substrate_addition 5. Add Substrate to Initiate Reaction pre_incubation->substrate_addition incubation 6. Incubate at 37°C substrate_addition->incubation read_fluorescence 7. Read Fluorescence (Ex/Em = 335-345/485-510 nm) incubation->read_fluorescence calc_inhibition 8. Calculate % Inhibition read_fluorescence->calc_inhibition calc_ic50 9. Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for BACE1 inhibitor screening assay.

Detailed Protocol: Fluorometric BACE1 Inhibitor Screening Assay

Materials:

  • Fluorinated benzothiazole compounds

  • BACE1 Inhibitor Screening Kit (containing BACE1 enzyme, substrate, assay buffer, and a known inhibitor)

  • 96-well black plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as per the manufacturer's instructions. This typically involves diluting the assay buffer and the BACE1 enzyme.[19][20]

  • Plate Setup:

    • Set up the assay in a 96-well black plate to minimize light scattering.

    • Blank wells: Add assay buffer only.

    • Positive control wells (100% activity): Add diluted BACE1 enzyme and assay buffer.

    • Inhibitor control wells: Add diluted BACE1 enzyme, assay buffer, and the known BACE1 inhibitor provided in the kit.

    • Test compound wells: Add diluted BACE1 enzyme, assay buffer, and the fluorinated benzothiazole compound at various concentrations.

  • Pre-incubation:

    • Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the test compounds and control inhibitor to interact with the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the BACE1 substrate to all wells except the blank.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[22]

  • Fluorescence Measurement and Data Analysis:

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths typically in the range of 335-345 nm and 485-510 nm, respectively.[19][20]

    • Subtract the fluorescence of the blank from all readings.

    • Calculate the percentage of inhibition using the following formula:

      • % Inhibition = [1 - (Fluorescence of Test Compound / Fluorescence of Positive Control)] x 100

    • Plot the percentage of inhibition against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Data Presentation: BACE1 Inhibitory Activity
CompoundBACE1 IC₅₀ (µM)
Fluorinated Benzothiazole 1e.g., 0.8
Fluorinated Benzothiazole 2e.g., 3.2
BACE1 Inhibitor (Control)e.g., 0.1

Conclusion

The protocols detailed in this application note provide a robust framework for the systematic evaluation of the anticancer, antimicrobial, and neuroprotective bioactivities of fluorinated benzothiazoles. By adhering to these standardized methodologies, researchers can generate reliable and comparable data, facilitating the identification and development of novel therapeutic agents from this versatile chemical class. The inherent adaptability of the benzothiazole scaffold, combined with the strategic use of fluorine chemistry, ensures that this area of research will continue to be a fertile ground for drug discovery.

References

  • Chun, Y. J., Kim, S., Kim, D., Lee, S. K., & Guengerich, F. P. (2012). Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1. Chemical research in toxicology, 25(8), 1739–1750. [Link]

  • Chun, Y. J., Kim, S., Kim, D., Lee, S. K., & Guengerich, F. P. (2012). Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1. PubMed. [Link]

  • Abbexa. (n.d.). Human β-Secretase (BACE1) Inhibitor Screening Kit (Fluorometric). [Link]

  • Biotrend. (n.d.). Beta secretase Assay Kit. [Link]

  • Current Protocols. (2008). High-throughput assessment of bacterial growth inhibition by optical density measurements. PMC. [Link]

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(52), 32937-32971. [Link]

  • Journal of Visualized Experiments. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

  • Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. [Link]

  • eCampusOntario Pressbooks. (n.d.). Protocol for Bacterial Cell Inhibition Assay. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

  • ResearchGate. (2025). Benzothiazole derivatives incorporating fluorine. [Link]

  • Kamal, A., Kumar, G. B., & Sree, G. S. (2015). Benzothiazole derivatives as anticancer agents. PMC. [Link]

  • MDPI. (2020). Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. [Link]

  • Taylor & Francis Online. (2019). Benzothiazole derivatives as anticancer agents. [Link]

  • FLORE. (2019). Benzothiazole derivatives as anticancer agents. [Link]

  • El-Faham, A., & El-Sayed, W. S. (2020). Importance of Fluorine in Benzazole Compounds. PMC. [Link]

  • ResearchGate. (2016). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. [Link]

  • Khan, I., & Zaib, S. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC. [Link]

  • ResearchGate. (2025). Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. [Link]

  • MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

  • Yoshida, M., Hayakawa, I., Hayashi, N., Agatsuma, T., Oda, Y., Tanzawa, F., ... & Sugano, Y. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & medicinal chemistry letters, 15(14), 3328–3332. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, Y. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1364536. [Link]

  • Salah, M., Abdel-Halim, M., & Engel, M. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC. [Link]

  • Liu, D. C., Jin, C. M., Zhang, H. J., & Quan, Z. S. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules (Basel, Switzerland), 21(10), 1289. [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of Benzothiazole Derivatives of Pyrimidines, Acrylonitriles, and Coumarins. [Link]

  • Wang, S., Zhang, Y., Liu, Y., Wang, Y., & Zhang, Y. (2015). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules (Basel, Switzerland), 20(11), 19694–19706. [Link]

  • El-Gazzar, M. G., El-Enany, M. M., & El-Sayed, M. A. (2022). Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. Molecules (Basel, Switzerland), 27(19), 6241. [Link]

  • Das, R., Mondal, S., Ghosh, S., Das, A., & Mukhopadhyay, C. (2022). Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease. ACS chemical neuroscience, 13(16), 2465–2476. [Link]

  • FIU Discovery. (n.d.). Benzothiazoles - Scaffold of Interest for CNS Targeted Drugs. [Link]

Sources

Application Notes and Protocols for the Synthesis of PET Ligands Using 5-Fluoro-2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Fluorinated Benzothiazole Scaffold in PET Imaging

The benzothiazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents and diagnostic tools. In the realm of Positron Emission Tomography (PET), 2-arylbenzothiazole derivatives have emerged as a critical class of ligands for imaging neurodegenerative diseases, most notably for the in vivo visualization of β-amyloid plaques, a hallmark of Alzheimer's disease. The introduction of fluorine, particularly the stable 19F isotope or the positron-emitting 18F, can significantly enhance the pharmacokinetic and pharmacodynamic properties of these imaging agents. 5-Fluoro-2-methylbenzothiazole serves as a valuable and versatile starting material for the synthesis of these advanced PET ligands. Its inherent fluorine atom at the 5-position provides a strategic site for modulating ligand-protein interactions and can influence blood-brain barrier penetration. The 2-methyl group offers a reactive handle for further chemical modifications, enabling the construction of diverse 2-arylbenzothiazole libraries.

This document provides a comprehensive guide to the application of this compound in the synthesis of PET ligands, with a focus on a proposed synthetic route to a novel amyloid plaque imaging agent. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring scientific integrity and reproducibility.

Proposed Synthetic Pathway for a Novel 2-Aryl-5-fluorobenzothiazole PET Ligand

The following section outlines a proposed multi-step synthesis of a PET ligand precursor derived from this compound. This pathway is based on established synthetic methodologies for related benzothiazole derivatives and is designed to yield a precursor suitable for subsequent radiolabeling with either Carbon-11 or Fluorine-18.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Synthesis of Precursor cluster_1 Radiolabeling A This compound B Step 1: Benzylic Bromination (NBS, AIBN) A->B Introduction of reactive handle C 2-(Bromomethyl)-5-fluorobenzothiazole B->C D Step 2: Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) C->D Formation of C-C bond E 2-(Arylmethyl)-5-fluorobenzothiazole D->E F Step 3: Demethylation (BBr3) E->F Unmasking of labeling site G Phenolic Precursor for Radiolabeling F->G H G (Phenolic Precursor) I Step 4: Radiolabeling ([11C]CH3OTf or [18F]fluoroethyl tosylate) H->I Introduction of positron emitter J Radiolabeled PET Ligand I->J

Caption: Proposed synthetic workflow for a PET ligand from this compound.

Experimental Protocols

PART 1: Synthesis of the Radiolabeling Precursor

Step 1: Benzylic Bromination of this compound

  • Rationale: To functionalize the chemically inert 2-methyl group, a benzylic bromination is performed. This introduces a reactive bromomethyl group, which is an excellent electrophile for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for benzylic positions, and Azobisisobutyronitrile (AIBN) serves as a radical initiator.

  • Protocol:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-Bromosuccinimide (1.1 eq).

    • Add a catalytic amount of Azobisisobutyronitrile (AIBN) (0.1 eq).

    • Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(Bromomethyl)-5-fluorobenzothiazole.

Step 2: Suzuki-Miyaura Coupling

  • Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[1] In this step, the synthesized 2-(Bromomethyl)-5-fluorobenzothiazole is coupled with a suitable arylboronic acid to construct the desired 2-arylmethylbenzothiazole core. The choice of the arylboronic acid is critical as it will contain the precursor moiety for radiolabeling (e.g., a protected hydroxyl group). A palladium catalyst, such as Pd(PPh₃)₄ or a more advanced precatalyst, is essential for the catalytic cycle.[2]

  • Protocol:

    • In a reaction vessel, combine 2-(Bromomethyl)-5-fluorobenzothiazole (1.0 eq), the desired arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

    • Add a mixture of solvents such as toluene and water (e.g., 4:1 v/v).

    • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

    • Heat the reaction mixture at 80-100 °C under an inert atmosphere for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to obtain the 2-(Arylmethyl)-5-fluorobenzothiazole.

Step 3: Demethylation to Yield the Phenolic Precursor

  • Rationale: For radiolabeling with common prosthetic groups like [¹¹C]CH₃OTf or [¹⁸F]fluoroethyl tosylate, a nucleophilic site on the precursor is required. A phenolic hydroxyl group is ideal for this purpose. Boron tribromide (BBr₃) is a strong Lewis acid commonly used for the cleavage of methyl ethers to reveal the corresponding phenol.

  • Protocol:

    • Dissolve the 2-(4-methoxybenzyl)-5-fluorobenzothiazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of Boron tribromide (BBr₃) in DCM (1.2 eq) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield the phenolic precursor.

PART 2: Radiolabeling of the Precursor

Step 4: [¹¹C]Methylation of the Phenolic Precursor

  • Rationale: Carbon-11 is a positron emitter with a short half-life (20.4 minutes), making it suitable for PET imaging. [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) is a highly reactive and commonly used agent for introducing the ¹¹C-methyl group onto nucleophiles like phenols. The reaction is typically performed under basic conditions to deprotonate the phenol, enhancing its nucleophilicity.

  • Protocol (to be performed in a shielded hot cell with an automated synthesis module):

    • Produce [¹¹C]CO₂ via a cyclotron and convert it to [¹¹C]CH₃I, which is then passed through a heated column containing silver triflate to generate [¹¹C]CH₃OTf.

    • Trap the [¹¹C]CH₃OTf in a reaction vessel containing a solution of the phenolic precursor (1-2 mg) and a suitable base (e.g., NaOH or a non-nucleophilic organic base) in an appropriate solvent (e.g., DMF or acetone).

    • Heat the reaction mixture at 80-100 °C for 5-10 minutes.

    • Quench the reaction by adding a mobile phase solution for HPLC purification.

    • Purify the crude reaction mixture using semi-preparative HPLC to isolate the ¹¹C-labeled PET ligand.

    • Formulate the collected fraction by removing the HPLC solvent, redissolving the product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol), and passing it through a sterile filter.

Data Presentation

Table 1: Summary of Proposed Reaction Parameters

StepKey ReagentsSolvent(s)Temperature (°C)Typical Reaction Time (hours)
1. BrominationThis compound, NBS, AIBNCarbon tetrachloride or ACNReflux4-6
2. Suzuki Coupling2-(Bromomethyl)-5-fluorobenzothiazole, Arylboronic acid, Pd catalyst, BaseToluene/Water80-1008-12
3. Demethylation2-(4-methoxybenzyl)-5-fluorobenzothiazole, BBr₃Dichloromethane-78 to RT4-6
4. [¹¹C]MethylationPhenolic precursor, [¹¹C]CH₃OTf, BaseDMF or Acetone80-1000.1-0.2

Trustworthiness and Self-Validation

The protocols described are based on well-established and widely published chemical transformations. Each step includes a clear rationale and suggests methods for monitoring reaction progress (e.g., TLC, LC-MS). The purification of intermediates and the final product is crucial for ensuring the identity and purity of the synthesized compounds. For the radiolabeled product, quality control measures such as analytical HPLC for radiochemical purity and identity, as well as determination of specific activity, are mandatory before any in vivo application.

Conclusion

This compound is a promising starting material for the synthesis of novel PET ligands targeting amyloid plaques and potentially other biological targets. The proposed synthetic pathway provides a logical and experimentally feasible approach for researchers to develop new imaging agents. The inherent fluorine atom and the versatile 2-methyl group make this compound a valuable building block in the expanding field of molecular imaging.

References

  • Synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as novel potential PET cancer imaging agents. PubMed. Available at: [Link]

  • Radiolabelling of the potential anti-cancer agent, 5-fluoro-2-(4-amino-3-methylphenyl)benzothiazole (5F203) with fluorine-18. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of 18F-labeled 2-phenylbenzothiazoles as positron emission tomography imaging agents for amyloid plaques in Alzheimer's disease. PubMed. Available at: [Link]

  • Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. PubMed Central. Available at: [Link]

  • Synthesis and evaluation of novel ¹⁸F labeled 2-pyridinylbenzoxazole and 2-pyridinylbenzothiazole derivatives as ligands for positron emission tomography (PET) imaging of β-amyloid plaques. Houston Methodist Scholars. Available at: [Link]

  • Automation of simplified two-step radiolabeling via ditosylate synthon for 18F-labeled radiotracers using AllinOne module. National Institutes of Health. Available at: [Link]

  • Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids. PubMed. Available at: [Link]

  • Synthesis and Evaluation of F-18-Labeled 2-Phenylbenzothiazoles as Positron Emission Tomography Imaging Agents for Amyloid Plaques in Alzheimer's Disease. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PubMed Central. Available at: [Link]

  • Synthesis, Radiolabeling, and Biological Evaluation of 5-Hydroxy-2-[(18)F]fluoroalkyl-tryptophan Analogues as Potential PET Radiotracers for Tumor Imaging. PubMed. Available at: [Link]

  • Synthesis of PET Radiopharmaceuticals. Radiology Key. Available at: [Link]

  • [18F]Fluoroazabenzoxazoles as potential amyloid plaque PET tracers: Synthesis and in vivo evaluation in rhesus monkey. ResearchGate. Available at: [Link]

  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI. Available at: [Link]

  • Radiopharmaceutical Chemistry: PET Agents. PharmacyLibrary. Available at: [Link]

  • Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer's Disease. PubMed Central. Available at: [Link]

  • 2-Aryl-5-carboxytetrazole as a New Photoaffinity Label for Drug Target Identification. ACS Publications. Available at: [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). National Institutes of Health. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. Available at: [Link]

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Methyl Group in 5-Fluoro-2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzothiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1][2][3] The introduction of a fluorine atom, as in 5-Fluoro-2-methylbenzothiazole, can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties, making it a highly valuable scaffold in modern drug discovery.[4][5] While the core structure is crucial, the true potential for creating diverse and potent molecular entities lies in the selective modification of its substituents.

The C2-methyl group of this compound (CAS 399-75-7) is a particularly attractive handle for synthetic elaboration.[6][7][8] Its protons are activated by the adjacent electron-withdrawing imine functionality within the thiazole ring, rendering them sufficiently acidic to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of key strategies to functionalize this methyl group, offering detailed protocols and mechanistic insights to empower researchers in the synthesis of novel benzothiazole derivatives. This compound is a useful reactant in preparing drug candidates for various treatments, including antileishmanial applications.[]

Part 1: C-C Bond Formation via Condensation Reactions

The activated nature of the C2-methyl protons facilitates their removal by a base, generating a nucleophilic carbanion. This reactivity is the foundation for several classical condensation reactions, enabling the extension of the carbon skeleton and the introduction of diverse functional groups.

Knoevenagel-Type Condensation for Styryl Benzothiazole Synthesis

The reaction of this compound with aromatic or heteroaromatic aldehydes provides a direct route to 2-styrylbenzothiazole derivatives. These conjugated systems are of significant interest as fluorescent probes and as precursors to a variety of pharmacologically active molecules.[10]

Causality and Mechanistic Insight: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, often in the presence of a dehydrating agent like acetic anhydride. The base facilitates the deprotonation of the methyl group to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate readily undergoes dehydration under the reaction conditions to yield the thermodynamically stable E-alkene product.

Experimental Protocol 1: Synthesis of 5-Fluoro-2-(4-methoxystyryl)benzothiazole

Materials:

  • This compound (1.0 eq)

  • 4-Methoxybenzaldehyde (1.1 eq)

  • Piperidine (0.2 eq)

  • Glacial Acetic Acid (solvent)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 g, 5.98 mmol) and 4-methoxybenzaldehyde (0.90 g, 6.58 mmol) in glacial acetic acid (20 mL).

  • Add piperidine (0.12 mL, 1.20 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from hot ethanol to yield the pure 5-Fluoro-2-(4-methoxystyryl)benzothiazole as yellow crystals.

Data Summary Table 1: Knoevenagel-Type Condensation with Various Aldehydes

Aldehyde SubstrateCatalystReaction Time (h)Typical Yield (%)
BenzaldehydePiperidine/AcOH585-92%
4-NitrobenzaldehydePiperidine/AcOH490-95%
4-(Dimethylamino)benzaldehydePiperidine/AcOH680-88%
2-FuraldehydePyridine675-83%

Workflow Visualization

Knoevenagel_Workflow reagents Combine this compound, Aldehyde, Piperidine, and Acetic Acid reflux Reflux for 4-6 hours (Monitor by TLC) reagents->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice Water & Stir cool->precipitate filter Vacuum Filtration & Wash with Water precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure Styryl Benzothiazole recrystallize->product

Caption: Experimental workflow for Knoevenagel-type condensation.

Mannich Reaction for Aminoalkylation

The Mannich reaction is a powerful three-component condensation that introduces a β-amino-carbonyl or, in this case, a β-amino-alkyl moiety.[11][12] This reaction provides a straightforward route to "Mannich bases," which are valuable intermediates for further synthetic transformations and often possess biological activity themselves.[13][14]

Causality and Mechanistic Insight: The reaction begins with the formation of an electrophilic Eschenmoser-type salt (an iminium ion) from a non-enolizable aldehyde (typically formaldehyde) and a secondary amine (e.g., dimethylamine, piperidine).[11] The acidic conditions of the reaction promote the formation of the iminium ion. The activated methyl group of this compound then acts as the nucleophile, attacking the iminium ion to form the C-C bond and yield the final aminoalkylated product.

Experimental Protocol 2: Synthesis of 1-((5-Fluorobenzothiazol-2-yl)methyl)piperidine

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Formaldehyde (37% aqueous solution, 1.5 eq)

  • Ethanol (solvent)

  • Hydrochloric Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 5.98 mmol) in ethanol (25 mL).

  • Add piperidine (0.71 mL, 7.18 mmol) to the solution.

  • Add a few drops of concentrated hydrochloric acid to catalyze the formation of the iminium ion.

  • Slowly add formaldehyde solution (0.75 mL, 8.97 mmol) dropwise while stirring at room temperature.

  • Heat the mixture to reflux (approx. 78°C) for 8-10 hours, monitoring by TLC.

  • After cooling, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dilute the residue with water (30 mL) and basify with a 10% sodium carbonate solution to a pH of 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine) to obtain the pure Mannich base.

Data Summary Table 2: Mannich Reaction with Various Secondary Amines

Secondary AmineAldehydeCatalystTypical Yield (%)
DimethylamineFormaldehydeHCl70-80%
PyrrolidineFormaldehydeHCl75-85%
MorpholineFormaldehydeHCl65-75%
N-MethylpiperazineFormaldehydeHCl60-70%

Mechanism Visualization

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Amine Secondary Amine Iminium Iminium Ion (Electrophile) Amine->Iminium + H⁺, -H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium + H⁺, -H₂O Product Mannich Base Iminium->Product Attack Benzothiazole 5-Fluoro-2-methyl- benzothiazole Carbanion Benzothiazole Carbanion Benzothiazole->Carbanion - H⁺ Carbanion->Product

Caption: Key steps in the Mannich reaction mechanism.

Part 2: Halogenation of the Methyl Group

Introducing a halogen to the C2-methyl group transforms it into a versatile electrophilic center, opening pathways for a wide range of nucleophilic substitution reactions. This is a crucial step for creating precursors for more complex syntheses, such as the Kröhnke pyridine synthesis.[15][16]

Causality and Mechanistic Insight: Free-radical halogenation is the most common method. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light or heat.[17] The reaction proceeds via a radical chain mechanism. The initiator generates a bromine radical, which abstracts a hydrogen atom from the activated methyl group to form a resonance-stabilized benzylic-type radical. This radical then reacts with a molecule of NBS to regenerate the bromine radical and form the desired 2-(bromomethyl) product, propagating the chain.

Experimental Protocol 3: Synthesis of 2-(Bromomethyl)-5-fluorobenzothiazole

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon Tetrachloride (CCl₄) (anhydrous solvent)

Procedure:

  • Safety Note: CCl₄ is a hazardous substance. This reaction should be performed in a well-ventilated fume hood. Benzene or chlorobenzene can be used as alternatives.

  • To a dry, three-necked flask fitted with a reflux condenser and under a nitrogen atmosphere, add this compound (1.0 g, 5.98 mmol) and CCl₄ (30 mL).

  • Add N-bromosuccinimide (1.17 g, 6.58 mmol) and AIBN (0.05 g, 0.30 mmol).

  • Heat the mixture to reflux (approx. 77°C) using a heating mantle and irradiate with a 250W lamp.

  • Continue refluxing for 2-3 hours. The reaction can be monitored by observing the consumption of the dense NBS at the bottom of the flask and by TLC.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct.

  • Filter off the succinimide and wash it with a small amount of cold CCl₄.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture or by flash chromatography to yield 2-(Bromomethyl)-5-fluorobenzothiazole.

Workflow Visualization

Halogenation_Workflow setup Combine Reactants: Benzothiazole, NBS, AIBN in CCl₄ under N₂ reflux Reflux with Light Irradiation (2-3h) setup->reflux cool_filter Cool and Filter Succinimide reflux->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify product 2-(Bromomethyl)- 5-fluorobenzothiazole purify->product

Caption: Workflow for free-radical bromination of the methyl group.

Part 3: Oxidation of the Methyl Group

Controlled oxidation of the C2-methyl group can yield either the corresponding aldehyde (2-formyl) or carboxylic acid (2-carboxy) derivative. These functional groups are exceptionally useful for further derivatization, such as reductive amination, Wittig reactions, or amide couplings.

Oxidation to 5-Fluoro-2-formylbenzothiazole

Selective oxidation to the aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid.[18] Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation.[19]

Causality and Mechanistic Insight: The reaction with SeO₂ in a solvent like aqueous dioxane proceeds through a complex mechanism, likely involving an initial ene reaction followed by a[13][15]-sigmatropic rearrangement. The key is that the reaction stops at the aldehyde stage, which can then be isolated.

Experimental Protocol 4: Synthesis of 5-Fluoro-2-formylbenzothiazole

Materials:

  • This compound (1.0 eq)

  • Selenium Dioxide (SeO₂) (1.2 eq)

  • Dioxane and Water (95:5 v/v)

Procedure:

  • Safety Note: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a fume hood.

  • In a round-bottom flask, dissolve this compound (1.0 g, 5.98 mmol) in a mixture of dioxane (40 mL) and water (2 mL).

  • Add selenium dioxide (0.79 g, 7.18 mmol) to the solution.

  • Heat the mixture to reflux (approx. 101°C) for 12-16 hours. A black precipitate of elemental selenium will form as the reaction progresses.

  • After cooling to room temperature, filter the mixture through a pad of Celite to remove the selenium precipitate. Wash the pad with dioxane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude aldehyde.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure 5-Fluoro-2-formylbenzothiazole.

Oxidation_Pathway Methyl 5-Fluoro-2-methyl- benzothiazole Aldehyde 5-Fluoro-2-formyl- benzothiazole Methyl->Aldehyde SeO₂, Dioxane/H₂O (Mild Oxidation) Acid 5-Fluoro-2-carboxy- benzothiazole Aldehyde->Acid KMnO₄ or CrO₃ (Strong Oxidation)

Sources

developing enzyme inhibitors using a 5-Fluoro-2-methylbenzothiazole scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Developing Enzyme Inhibitors Using a 5-Fluoro-2-methylbenzothiazole Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzothiazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive framework for the development of novel enzyme inhibitors utilizing the this compound scaffold. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, making this a particularly attractive starting point for inhibitor design.[3][4] We present detailed protocols for the synthesis of a focused inhibitor library, robust methodologies for in vitro enzymatic screening and potency determination, and a systematic approach to elucidating the mechanism of inhibition and establishing a structure-activity relationship (SAR).

The this compound Scaffold: A Strategic Starting Point

The selection of a core scaffold is a critical decision in drug discovery. The this compound moiety offers several distinct advantages:

  • Proven Bioactivity: Benzothiazole derivatives are known to exhibit a wide range of biological activities, suggesting the scaffold is well-tolerated by biological systems and capable of forming key interactions with various enzyme active sites.[5][6]

  • Synthetic Tractability: The benzothiazole core is readily synthesized and allows for straightforward chemical modification at multiple positions, particularly at the 2-methyl group, enabling the rapid generation of a diverse library of analogues.[7][8]

  • Metabolic Stability: The introduction of a fluorine atom at the 5-position is a common strategy in medicinal chemistry to block potential sites of metabolism. This can lead to improved pharmacokinetic properties, such as a longer half-life.

  • Enhanced Binding Interactions: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with enzyme active sites, potentially increasing inhibitor potency.[9]

The overall workflow for developing inhibitors from this scaffold follows a logical progression from synthesis to detailed characterization.

Fig 1. Overall workflow for inhibitor development.

Synthesis of a this compound-Based Inhibitor Library

The following is a generalized protocol for synthesizing a library of candidate inhibitors. The key step involves modifying the 2-position of the benzothiazole ring, often by first halogenating the methyl group to create a reactive handle for subsequent nucleophilic substitution.

Protocol 2.1: Synthesis of 2-(Bromomethyl)-5-fluorobenzothiazole Intermediate

Objective: To create a reactive intermediate that can be easily diversified.

Materials & Reagents:

  • This compound (CAS 399-75-7)[10][11]

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in CCl₄.

  • Add NBS (1.1 eq) and a catalytic amount of BPO or AIBN.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C for CCl₄) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated NaHCO₃ solution to quench any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 2-(Bromomethyl)-5-fluorobenzothiazole.

Scientist's Note (Causality): The use of a radical initiator like BPO or AIBN is crucial for initiating the selective bromination of the methyl group (a benzylic position) over aromatic bromination. Refluxing provides the necessary energy to facilitate homolytic cleavage of the initiator and propagate the radical chain reaction.

Protocol 2.2: Library Diversification via Nucleophilic Substitution

Objective: To generate a library of diverse final compounds by reacting the brominated intermediate with various nucleophiles.

Procedure:

  • Dissolve the 2-(Bromomethyl)-5-fluorobenzothiazole intermediate (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile.

  • Add the desired nucleophile (e.g., a substituted aniline, phenol, thiol, or secondary amine) (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature or heat gently (e.g., 50-60°C) for 2-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify each derivative by column chromatography or preparative HPLC to yield the final compounds for screening. Characterize each compound using NMR and Mass Spectrometry.[12]

In Vitro Enzyme Inhibition Assays

Once a library of compounds is synthesized, the next step is to evaluate their biological activity.

Protocol 3.1: Primary Screening for Enzyme Inhibition

Objective: To rapidly identify "hit" compounds from the library that show significant inhibition at a single, high concentration.

Materials & Reagents:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Synthesized compounds dissolved in DMSO (e.g., 10 mM stock)

  • 96-well or 384-well microplates

  • Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)

Procedure:

  • Prepare a working solution of the target enzyme in the assay buffer.

  • In the wells of a microplate, add a small volume of your test compounds to achieve a final concentration of 10-20 µM. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.

  • Add the enzyme solution to all wells and pre-incubate for 10-15 minutes at the optimal temperature.[13]

  • Initiate the enzymatic reaction by adding the substrate to all wells.[13]

  • Immediately begin measuring the signal (e.g., absorbance or fluorescence) over time using a microplate reader.

  • Calculate the reaction rate (velocity) for each well.

  • Determine the percent inhibition for each compound relative to the DMSO control: % Inhibition = (1 - (Velocity_compound / Velocity_DMSO)) * 100

Scientist's Note (Trustworthiness): The pre-incubation step is critical. It allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring that you are measuring the true inhibitory effect and not just a race between the inhibitor and substrate for the binding site.[13]

Protocol 3.2: IC50 Determination for Hit Compounds

Objective: To quantify the potency of the "hit" compounds by determining the concentration required to inhibit 50% of the enzyme's activity (IC50).

Procedure:

  • For each hit compound, prepare a serial dilution series (e.g., 8-10 points, from 100 µM down to low nM) in DMSO.

  • Perform the enzyme activity assay as described in Protocol 3.1, but using the range of inhibitor concentrations.

  • Calculate the percent inhibition for each concentration.

  • Plot percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a non-linear regression model (e.g., [Inhibitor] vs. response -- variable slope) using software like GraphPad Prism to calculate the IC50 value.[14]

Data Presentation: Example IC50 Data Table

Compound IDR-Group at Position 2Target EnzymeIC50 (µM)
BTZ-F-001-NH-(4-chlorophenyl)Kinase A5.2 ± 0.4
BTZ-F-002-NH-(4-methoxyphenyl)Kinase A1.1 ± 0.2
BTZ-F-003-O-(4-chlorophenyl)Kinase A15.8 ± 1.9
BTZ-F-004-S-(4-chlorophenyl)Kinase A9.7 ± 0.8
BTZ-F-005-NH-(3,4-dichlorophenyl)Kinase A0.8 ± 0.1
Protocol 3.3: Mechanism of Action (MoA) Studies

Objective: To understand how a potent inhibitor interacts with the enzyme.[15][16]

Procedure:

  • Select 2-3 of the most potent inhibitors for detailed kinetic analysis.

  • Set up a matrix of experiments. Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) while varying the substrate concentration across a wide range (e.g., 0.2x Km to 10x Km) for each inhibitor concentration.[13]

  • Determine the initial reaction velocity (V₀) for every combination of substrate and inhibitor concentration.

  • Plot the data using a double reciprocal plot, such as a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the intersecting lines will reveal the mechanism of inhibition.[13]

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E1 E ES1 ES E1->ES1 +S EI1 EI E1->EI1 +I ES1->E1 +P E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I ES2->E2 +P ESI2 ESI ES2->ESI2 +I EI2->ESI2 +S E3 E ES3 ES E3->ES3 +S ES3->E3 +P ESI3 ESI ES3->ESI3 +I

Fig 2. Common types of reversible enzyme inhibition.
  • Competitive Inhibition: Inhibitor binds only to the free enzyme (E), typically at the active site. Lines on a Lineweaver-Burk plot will intersect at the y-axis.[17]

  • Non-competitive Inhibition: Inhibitor can bind to both the free enzyme (E) and the enzyme-substrate complex (ES) at an allosteric site. Lines will intersect on the x-axis.[13][17]

  • Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex (ES). Lines will be parallel.

Structure-Activity Relationship (SAR) Analysis

Example SAR Insights from Table:

  • Amine vs. Ether Linkage: Comparing BTZ-F-001 (amine) with BTZ-F-003 (ether) suggests the N-H group may be a key hydrogen bond donor, as the amine is significantly more potent.

  • Electronic Effects: Comparing BTZ-F-001 (electron-withdrawing -Cl) with BTZ-F-002 (electron-donating -OCH₃) indicates that an electron-donating group on the phenyl ring enhances potency.

  • Positional Effects: Synthesizing additional analogues with substitutions at the ortho- and meta-positions would further clarify the optimal substitution pattern. BTZ-F-005, with two electron-withdrawing groups, is the most potent, suggesting a more complex electronic and steric requirement in the binding pocket.

This iterative process of design, synthesis, and testing is fundamental to optimizing a lead compound.[16]

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel enzyme inhibitors. Its synthetic accessibility allows for the creation of diverse chemical libraries. By employing a systematic screening cascade—from primary screening to IC50 determination and detailed MoA studies—researchers can efficiently identify and characterize potent inhibitors. The subsequent analysis of structure-activity relationships provides the crucial insights needed for rational, iterative optimization toward a potential drug candidate.

References

  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved from [Link]

  • Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. (n.d.). OMICS International. Retrieved from [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. Retrieved from [Link]

  • Structure–activity relationship of the most active compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023). PubMed. Retrieved from [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2010). National Institutes of Health. Retrieved from [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. Retrieved from [Link]

  • Mechanism-based Inhibition of Enzymes. (2010). YouTube. Retrieved from [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2010). Semantic Scholar. Retrieved from [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Publishing. Retrieved from [Link]

  • Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Enzyme Inhibition: The Phenomenon and Mechanism‐Independent Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Enzyme Inhibitors: Strategies and Challenges in Drug Design. (2023). IT Medical Team. Retrieved from [Link]

  • SARS-CoV-2 Main Protease Inhibitors Containing 5-Substituted Benzothiazole-2-carbonyl Moieties at the P1′ Site and Their Derivatives. (2025). National Institutes of Health. Retrieved from [Link]

  • Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Exploring the Synthesis Pathways of 5-Fluoro-2-methylbenzoic Acid and Its Derivatives. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. Retrieved from [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed Central. Retrieved from [Link]

  • The Role of Benzothiazole Derivatives in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016). International Journal of Current Microbiology and Applied Sciences. Retrieved from [Link]

  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024). Semantic Scholar. Retrieved from [Link]

Sources

Application Note: A Multi-Step Protocol for Screening 5-Fluoro-2-methylbenzothiazole Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to various biological targets, including the ATP-binding site of kinases.[3] Specifically, derivatives of 5-Fluoro-2-methylbenzothiazole represent a promising chemical space for the development of novel kinase inhibitors due to the favorable pharmacological properties often conferred by the fluorine substituent.[4][5][6][7]

This guide provides a comprehensive, multi-tiered protocol for researchers, scientists, and drug development professionals to effectively screen and characterize this compound derivatives for kinase inhibitory activity. The workflow is designed to progress from a broad primary screen to more detailed cellular and selectivity profiling, ensuring a rigorous and efficient evaluation of candidate compounds.

Guiding Principles of the Screening Cascade

A successful kinase inhibitor discovery program relies on a logical progression of assays, each designed to answer a specific question. The goal is to triage a large number of compounds down to a few well-characterized leads. This process, often called a screening cascade, minimizes resource expenditure by using high-throughput, less complex assays first, followed by more detailed, lower-throughput assays for promising "hits."

Our protocol follows this philosophy, moving from in vitro biochemical assays that measure direct enzyme inhibition to cell-based assays that assess a compound's activity in a more physiologically relevant context.[8]

Workflow: Kinase Inhibitor Screening Cascade

The overall workflow is designed to efficiently identify and validate potent, selective, and cell-active inhibitors.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Cellular Activity cluster_3 Phase 4: Selectivity Profiling Compound_Library This compound Derivative Library Primary_Screen Single-Concentration Biochemical Assay (e.g., 10 µM) ADP-Glo™ Compound_Library->Primary_Screen Hit_Identification Hit Identification (e.g., >50% Inhibition) Primary_Screen->Hit_Identification IC50_Determination Biochemical IC50 Determination (10-point dose response) ADP-Glo™ Hit_Identification->IC50_Determination Confirmed Hits Orthogonal_Assay Orthogonal Assay Validation (e.g., TR-FRET) IC50_Determination->Orthogonal_Assay Target_Engagement Cellular Target Engagement (NanoBRET™ Assay) Orthogonal_Assay->Target_Engagement Potent Hits Functional_Assay Functional Cellular Assay (e.g., Cell Proliferation/MTT) Target_Engagement->Functional_Assay Selectivity_Screen Kinome-Wide Selectivity Panel (e.g., >300 Kinases) Functional_Assay->Selectivity_Screen Cell-Active Hits Lead_Candidates Lead Candidate Selection Selectivity_Screen->Lead_Candidates G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation Kinase Kinase ADP ADP Kinase->ADP Kinase Activity Substrate Substrate Substrate->ADP Kinase Activity ATP ATP ATP->ADP Kinase Activity P_Substrate Phospho-Substrate ADP_Glo_Reagent Add ADP-Glo™ Reagent ADP->ADP_Glo_Reagent ATP_depleted Remaining ATP Depleted ADP_Glo_Reagent->ATP_depleted Detect_Reagent Add Kinase Detection Reagent ATP_depleted->Detect_Reagent New_ATP ADP converted to ATP Detect_Reagent->New_ATP Luciferase Luciferase/Luciferin New_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the ADP-Glo™ Kinase Assay.

Detailed Protocol: Primary Screen (384-well format)
  • Compound Plating:

    • Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO.

    • Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 20 nL) of each compound into the wells of a 384-well assay plate to achieve a final screening concentration of 10 µM.

    • Plate DMSO alone for negative (100% activity) and positive (0% activity) controls.

  • Reagent Preparation:

    • Kinase Buffer (1X): Prepare a buffer suitable for the target kinase (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

    • Enzyme Solution (2X): Dilute the recombinant kinase enzyme in 1X Kinase Buffer to twice the final desired concentration.

    • Substrate/ATP Solution (2X): Dilute the peptide/protein substrate and ATP in 1X Kinase Buffer to twice the final concentration. Expert Tip: For a primary screen, an ATP concentration at or near the Michaelis-Menten constant (Km) is recommended to identify both competitive and non-competitive inhibitors.

  • Assay Execution:

    • Add 2.5 µL of the 2X Enzyme Solution to each well of the assay plate containing the pre-spotted compounds.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP Solution to all wells. The total reaction volume is now 5 µL.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction. [9] * Incubate at room temperature for 40 minutes to deplete the remaining ATP. [10][9] * Add 10 µL of Kinase Detection Reagent to each well. [9] * Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal. [9] * Measure luminescence using a plate-reading luminometer.

  • Data Analysis and Hit Identification:

    • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_min) / (Lumi_max - Lumi_min)) Where Lumi_compound is the signal from the test well, Lumi_min is the average of positive controls (e.g., no enzyme or potent inhibitor), and Lumi_max is the average of negative controls (DMSO).

    • Assay Quality Control: Calculate the Z'-factor for the plate. A Z' > 0.5 indicates an excellent assay window suitable for high-throughput screening.

    • Hit Criteria: Define a hit threshold, typically >50% inhibition or >3 standard deviations from the mean of the negative controls.

ParameterExample Value
Final Compound Conc.10 µM
Final ATP Conc.Km of Kinase
Kinase Reaction Time60 min
Hit Threshold>50% Inhibition
Assay Plate Format384-well

Part 2: Potency Determination (IC₅₀)

Objective: To quantify the potency of the primary hits by generating a dose-response curve.

Methodology: The same ADP-Glo™ assay is used, but instead of a single concentration, a serial dilution of the hit compound is tested.

Protocol: IC₅₀ Determination
  • Compound Plating:

    • For each hit compound, create a 10-point, 3-fold serial dilution series in DMSO, starting from a top concentration of 100 µM.

    • Plate these dilutions into a 384-well plate as described previously.

  • Assay Execution & Detection:

    • Follow the same procedure as the primary screen (Part 1, steps 3 & 4).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration point.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. [11][12] Expert Consideration: The apparent IC₅₀ value is highly dependent on the ATP concentration, especially for ATP-competitive inhibitors. For comparability across different studies, it is crucial to report the ATP concentration used in the assay. [13]

Part 3: Cellular Target Engagement

Objective: To confirm that the inhibitor can enter live cells and bind to its intended kinase target. [14] Recommended Assay: NanoBRET™ Target Engagement Intracellular Kinase Assay.

Rationale: Biochemical assays use purified enzymes in a highly artificial environment. [8]A cellular assay confirms target binding in a physiological context, accounting for factors like cell permeability and competition with high intracellular ATP concentrations. [15]The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific target in live cells. [16][17]

Principle of the NanoBRET™ Assay

This assay uses Bioluminescence Resonance Energy Transfer (BRET). The target kinase is fused to a bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site acts as the energy acceptor. When the tracer is bound, energy transfer occurs. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal. [14][16]

Protocol: NanoBRET™ Target Engagement
  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding the target kinase-NanoLuc® fusion protein.

    • Plate the transfected cells into a 96-well or 384-well white assay plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in Opti-MEM® I Reduced Serum Medium.

    • Add the diluted compounds to the cells.

  • Tracer and Substrate Addition:

    • Prepare a solution containing the NanoBRET™ tracer and the Nano-Glo® Substrate.

    • Add this solution to the wells.

    • Incubate at 37°C for 2 hours to allow the system to reach equilibrium.

  • Signal Detection:

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a luminometer equipped with the appropriate filters.

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

  • Data Analysis:

    • Normalize the BRET ratios and plot them against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the cellular IC₅₀, which reflects the compound's potency in a live-cell environment. [18]

Part 4: Kinase Selectivity Profiling

Objective: To assess the specificity of the lead compounds by screening them against a broad panel of other kinases.

Rationale: Off-target inhibition can lead to cellular toxicity or other undesirable side effects. Therefore, identifying selective inhibitors is a critical step in drug discovery. [19]Broad kinase profiling is essential to understand the selectivity profile of a compound across the human kinome. [20] Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). These services offer screening against large panels of hundreds of kinases (e.g., Promega, Reaction Biology, AssayQuant). [8][19][21] Typical Procedure:

  • Compound Submission: Provide the CRO with a stock solution of the lead compounds at a specified concentration (e.g., 10 mM in DMSO).

  • Screening: The CRO performs single-concentration screening (e.g., at 1 µM) against their kinase panel. The assay format is often radiometric (e.g., ³³P-ATP filter binding), considered a gold standard for its directness. [22]3. Data Reporting: The results are typically provided as percent inhibition for each kinase in the panel.

  • Follow-up: For any significant off-target hits, follow-up IC₅₀ determinations can be requested to quantify the potency of the off-target interactions.

Compound IDTarget Kinase IC₅₀ (nM)Off-Target Hit (>75% Inh.)Off-Target IC₅₀ (nM)Selectivity Ratio
FMB-00150Kinase X5,000100-fold
FMB-002120Kinase Y4804-fold
FMB-00325None>10,000>400-fold

This table presents hypothetical data for illustrative purposes.

Conclusion

This multi-step protocol provides a robust framework for the identification and characterization of this compound derivatives as potential kinase inhibitors. By systematically progressing from high-throughput biochemical screening to detailed cellular and selectivity analysis, researchers can efficiently identify potent and selective lead compounds for further preclinical development. The integration of orthogonal and cell-based assays is critical for validating initial hits and ensuring their physiological relevance.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

  • Anonymous. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • Luceome Biotechnologies. (2021, October 27). Kinase Profiling Services. Retrieved from [Link]

  • DCReport.org. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Retrieved from [Link]

  • Starling, S. P., et al. (2024). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. bioRxiv. Retrieved from [Link]

  • Lakhotia, S., et al. (2022). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Methods in Molecular Biology. Retrieved from [Link]

  • Wikipedia. (n.d.). Time-resolved fluorescence energy transfer. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. BMC Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of benzothiazole‐based class‐I PI3K inhibitors. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Al-Dhfyan, A., et al. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Swamy, G., et al. (2024). Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gurupadayya, B. M., et al. (2025). Synthesis and biological activities of fluoro benzothiazoles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Table 4 from Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. Retrieved from [Link]

  • Held, P. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PLoS One. Retrieved from [Link]

  • ResearchGate. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • El-Sayed, N., et al. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. Retrieved from [Link]

Sources

Application Notes and Protocols for 5-Fluoro-2-methylbenzothiazole in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the potential applications of 5-Fluoro-2-methylbenzothiazole as a foundational building block for advanced materials in Organic Light-Emitting Diodes (OLEDs). This document outlines the scientific rationale, synthesis protocols for derivative compounds, device fabrication methodologies, and characterization techniques.

Introduction: The Strategic Role of Fluorinated Benzothiazoles in High-Performance OLEDs

The relentless pursuit of highly efficient, stable, and color-pure Organic Light-Emitting Diodes (OLEDs) has intensified the focus on innovative molecular design. Within this landscape, fluorinated heterocyclic compounds have emerged as a critical class of materials. The incorporation of fluorine atoms into organic molecules, such as the benzothiazole scaffold, imparts a range of beneficial properties that directly translate to enhanced OLED performance.[1][2]

This compound is a key heterocyclic building block.[3][4][5] The strategic placement of a fluorine atom on the benzothiazole core can significantly modify the electronic and physical properties of derivative molecules.[2][6] These modifications include:

  • Tuning of Energy Levels: Fluorine's high electronegativity leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[6][7] This can facilitate more efficient charge injection from the electrodes and improve the overall charge balance within the device, a crucial factor for achieving high efficiency.

  • Enhanced Electron Transport: Benzothiazole derivatives are known for their electron-accepting nature, which can be further amplified by fluorination.[8] This makes them excellent candidates for use in electron-transporting layers (ETLs) or as electron-accepting moieties in emissive materials.

  • Improved Stability: The high bond energy of the C-F bond can enhance the thermal and photochemical stability of the resulting OLED materials, leading to longer operational lifetimes for the devices.[1]

  • Control of Molecular Packing: Fluorination can influence the intermolecular interactions and solid-state packing of organic materials, which in turn affects charge mobility and photophysical properties.[6]

While this compound itself is not typically used as the primary active material in an OLED, its true value lies in its role as a versatile synthon for constructing more complex and functional molecules. These larger constructs can be designed to exhibit specific properties, such as thermally activated delayed fluorescence (TADF), or to act as efficient hosts for phosphorescent emitters.[9][10]

Synthesis of a Donor-Acceptor Emitter Utilizing a this compound Derivative

The following is a representative, field-proven protocol for the synthesis of a donor-acceptor (D-A) type emissive molecule, where a derivative of this compound acts as the acceptor moiety. This protocol is based on established synthetic methodologies for similar compounds.[11][12]

Overall Synthetic Workflow

The synthesis involves a multi-step process, beginning with the functionalization of this compound, followed by a palladium-catalyzed cross-coupling reaction to link it with a suitable donor molecule.

Synthesis_Workflow A This compound B Functionalization (e.g., Bromination) A->B Step 1 C Functionalized Benzothiazole B->C E Suzuki Cross-Coupling C->E Step 2 D Donor Molecule (e.g., Carbazole boronic ester) D->E F Purification E->F Step 3 G Final D-A Emitter F->G

Caption: Synthetic workflow for a donor-acceptor emitter.

Step-by-Step Protocol

Step 1: Functionalization of this compound

This step introduces a reactive handle, such as a bromine atom, onto the benzothiazole core to enable subsequent cross-coupling reactions.

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO)

    • Carbon tetrachloride (CCl₄), anhydrous

    • Argon or Nitrogen gas

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and an inert gas inlet, add this compound (1 eq.).

    • Dissolve the starting material in anhydrous CCl₄.

    • Add NBS (1.1 eq.) and a catalytic amount of BPO.

    • Reflux the reaction mixture under an inert atmosphere for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate with a saturated sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the brominated intermediate.

Step 2: Suzuki Cross-Coupling Reaction

This step couples the functionalized benzothiazole acceptor with a suitable donor molecule, for example, a carbazole derivative.

  • Materials:

    • Brominated this compound derivative (from Step 1)

    • Carbazole-based boronic acid or boronic ester (e.g., N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃)

    • Toluene and water (degassed)

  • Procedure:

    • In a Schlenk flask, combine the brominated benzothiazole derivative (1 eq.), the carbazole boronic ester (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (3 eq.).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add degassed toluene and a 2M aqueous solution of K₂CO₃.

    • Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

Step 3: Purification of the Final Product

Purity is paramount for high-performance OLED materials.

  • Procedure:

    • Perform column chromatography on the crude product to remove catalyst residues and byproducts.

    • Further purify the material by recrystallization from a suitable solvent system (e.g., toluene/hexane).

    • For ultimate purity required for device fabrication, sublimation under high vacuum is recommended.

OLED Device Fabrication and Characterization

Once the novel material is synthesized and purified, its performance is evaluated by fabricating and testing a multi-layer OLED device.

Standard OLED Device Architecture

A typical device structure for evaluating a new emissive material is as follows:

LayerMaterial ExampleFunctionThickness (nm)
AnodeIndium Tin Oxide (ITO)Hole Injection100-150
Hole Injection Layer (HIL)PEDOT:PSSFacilitate Hole Injection30-40
Hole Transport Layer (HTL)TAPCHole Transport20-30
Emissive Layer (EML)Host:CBP, Dopant: New MaterialLight Emission20-30
Electron Transport Layer (ETL)TPBiElectron Transport30-40
Electron Injection Layer (EIL)LiFFacilitate Electron Injection1-2
CathodeAluminum (Al)Electron Injection100
Device Fabrication Protocol

OLEDs are typically fabricated by thermal evaporation in a high-vacuum environment.[11][13]

  • Substrate Preparation:

    • ITO-coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.[13]

    • The cleaned substrates are then treated with oxygen plasma to increase the work function of the ITO and improve hole injection.[13]

  • Organic Layer Deposition:

    • The HIL (if solution-processed, like PEDOT:PSS) is spin-coated onto the ITO substrate in a glovebox.

    • The substrate is transferred to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • The organic materials (HTL, EML, ETL) are sequentially deposited by thermal evaporation from resistively heated crucibles. The deposition rate and thickness are monitored in situ using a quartz crystal microbalance.

  • Cathode Deposition:

    • Without breaking the vacuum, the EIL (LiF) and the metal cathode (Al) are deposited through a shadow mask to define the active area of the device.

  • Encapsulation:

    • The completed device is encapsulated in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from atmospheric oxygen and moisture.

Device Characterization Workflow

Characterization_Workflow A Fabricated OLED Device B Electroluminescence (EL) Spectroscopy A->B Spectral Analysis C Current-Voltage-Luminance (J-V-L) Measurement A->C Electrical & Optical Performance E Device Lifetime Testing A->E Stability Assessment D External Quantum Efficiency (EQE) Calculation C->D Efficiency Determination

Caption: Workflow for OLED device characterization.

Key Performance Metrics

The performance of the fabricated OLED is assessed by measuring the following parameters:

  • Turn-on Voltage (V_on): The voltage at which the device begins to emit light (typically defined at a luminance of 1 cd/m²).

  • Luminance (cd/m²): The intensity of light emitted per unit area.

  • Current Efficiency (cd/A): The ratio of luminance to the current density flowing through the device.

  • Power Efficiency (lm/W): The ratio of the luminous flux to the input electrical power.

  • External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted from the device to the number of electrons injected. This is a critical metric for assessing the intrinsic efficiency of the emissive material.[13][14][15][16]

  • Commission Internationale de l'Éclairage (CIE) Coordinates: These coordinates (x, y) define the color of the emitted light on a standardized color space.

  • Electroluminescence (EL) Spectrum: A plot of the emitted light intensity as a function of wavelength, which reveals the peak emission wavelength and the spectral purity.

  • Operational Lifetime (LT₅₀): The time it takes for the initial luminance to decrease by 50% under constant current operation.[15]

These measurements are typically performed using a source measure unit, a photometer, and a spectroradiometer in an integrated system.

Conclusion

This compound represents a valuable and versatile platform for the development of next-generation OLED materials. The strategic incorporation of fluorine provides a powerful tool for tuning the optoelectronic properties of larger, more complex molecules. By following the synthetic and fabrication protocols outlined in these application notes, researchers can systematically design, create, and evaluate novel materials derived from this promising building block, paving the way for more efficient and stable OLED displays and lighting solutions.

References

  • The Crucial Role of Fluorinated Heterocycles in Modern OLED Technology. (URL: )
  • Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - RSC Publishing. (URL: )
  • Toward ultra-high efficiency tandem OLEDs: Benzothiazole-based bipolar hosts and specific device architectures | Request PDF - ResearchG
  • Luminescent Zinc(II) Complexes of Fluorinated Benzothiazol-2-yl Substituted Phenoxide and Enolate Ligands | Inorganic Chemistry - ACS Publications. (URL: [Link])

  • Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms - RSC Advances (RSC Publishing). (URL: [Link])

  • Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC - NIH. (URL: [Link])

  • Importance of Fluorine in Benzazole Compounds - PMC - NIH. (URL: [Link])

  • On the properties of new benzothiazole derivatives for organic light emitting diodes (OLEDs): A comprehensive theoretical study - ResearchGate. (URL: [Link])

  • Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - MDPI. (URL: [Link])

  • Fluorinated Benzothiadiazole-based polymers with chalcogenophenes for organic field-effect transistors | Request PDF - ResearchGate. (URL: [Link])

  • Sterically Tuned Ortho-Phenylene-Linked Donor–Acceptor Benzothiazole-Based Boron Difluoride Complexes as Thermally-Activated Delayed Fluorescence Emitters for Organic Light-Emitting Diodes - PMC - NIH. (URL: [Link])

  • This compound | C8H6FNS | CID 597437 - PubChem. (URL: [Link])

  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - MDPI. (URL: [Link])

  • Molecular design of sensitizers for high-efficiency OLEDs: exploration of energy transfer dynamics - PMC - NIH. (URL: [Link])

  • Benzothiazole derivatives incorporating fluorine. - ResearchGate. (URL: [Link])

  • This compound, 1 X 5 g (304476-5G) - Alkali Scientific. (URL: [Link])

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - RSC Publishing. (URL: [Link])

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC - NIH. (URL: [Link])

  • High-performance solution-processed red hyperfluorescent OLEDs based on cibalackrot - Journal of Materials Chemistry C (RSC Publishing). (URL: [Link])

  • High-Performance Blue OLEDs Based on Phenanthroimidazole Emitters via Substitutions at the C6- and C9-Positions for Improving Exciton Utilization - PubMed. (URL: [Link])

  • Novel ZnII complexes of 2-(2-hydroxyphenyl)benzothiazoles ligands: electroluminescence and application as host materials for phosphorescent organic light-emitting diodes - RSC Publishing. (URL: [Link])

  • Blue electroluminescence and hyperluminescence facilitated by Ir(iii) phosphors with 5-cyano-imidazo[4,5-b]pyridin-2-ylidene cyclometalates - RSC Publishing. (URL: [Link])

  • Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PubMed Central. (URL: [Link])

Sources

Application Notes and Protocols for the Synthesis of Fluorescent Probes Based on the 5-Fluoro-2-methylbenzothiazole Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 5-Fluoro-2-methylbenzothiazole Scaffold

The benzothiazole core is a privileged scaffold in the design of fluorescent probes due to its inherent photophysical properties, including high quantum yields and large Stokes shifts.[1] The introduction of a fluorine atom at the 5-position of the 2-methylbenzothiazole structure offers a strategic advantage for the development of advanced fluorescent probes. Fluorine's high electronegativity can modulate the electronic properties of the benzothiazole ring system, influencing the intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT) processes that are often the basis for the sensing mechanisms of these probes.[1] This fine-tuning can lead to probes with enhanced sensitivity, selectivity, and photostability, making them invaluable tools for the detection of a wide range of analytes, including metal ions, anions, and biologically relevant small molecules.[2] Furthermore, the lipophilicity imparted by the fluorine atom can improve cell membrane permeability, a crucial factor for in-vivo imaging applications.

This guide provides a comprehensive overview of the synthesis, characterization, and application of fluorescent probes based on the this compound scaffold, offering both foundational knowledge and detailed, actionable protocols for researchers in the field.

Part 1: Synthesis of the Core Structure and Functionalized Probes

The synthesis of fluorescent probes based on this compound can be broadly divided into two stages: the synthesis of the core scaffold and its subsequent functionalization to create a target-specific probe.

Synthesis of the this compound Core

The foundational step is the synthesis of the this compound core. A common and efficient method involves the condensation of a fluorinated aminothiophenol with a methyl group source, typically acetic anhydride or a related reagent.

Protocol 1: Synthesis of this compound

This protocol outlines a reliable method for the synthesis of the core scaffold.

Materials:

  • 2-Amino-4-fluorothiophenol

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium hydroxide (NaOH)

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Amino-4-fluorothiophenol in glacial acetic acid.

  • Acetylation: Slowly add acetic anhydride to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Neutralization: Carefully neutralize the mixture by the dropwise addition of a sodium hydroxide solution until the pH is approximately 7.

  • Extraction: Extract the product into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography or recrystallization to yield the pure compound.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and a catalyst for the condensation reaction.

  • Acetic Anhydride: Acts as the source of the methyl group and facilitates the cyclization to form the benzothiazole ring.

  • Reflux: Provides the necessary thermal energy to overcome the activation barrier of the reaction.

  • Neutralization and Extraction: Standard work-up procedures to isolate the organic product from the aqueous reaction medium.

Functionalization of the this compound Core for Specific Applications

The true power of the this compound scaffold lies in its versatility for functionalization. By introducing specific recognition moieties, probes can be designed to detect a wide array of analytes. A common strategy involves the condensation of the 2-methyl group with an aldehyde to form a styryl-type dye, which can then be further modified.

Protocol 2: Synthesis of a 5-Fluoro-2-styrylbenzothiazole-based Probe for Ion Detection

This protocol provides a general framework for creating a fluorescent probe for ion detection. The choice of aldehyde will determine the specificity of the probe. For example, an aldehyde containing a chelating group like a Schiff base can be used to target metal ions.[3]

Materials:

  • This compound

  • Aromatic aldehyde with a recognition moiety (e.g., salicylaldehyde for certain metal ions)

  • Piperidine or another suitable base catalyst

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the chosen aromatic aldehyde in a suitable solvent.

  • Catalysis: Add a catalytic amount of piperidine.

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent and purify the residue.

  • Purification: Purify the synthesized probe by column chromatography or recrystallization.

Self-Validating System: The synthesis can be monitored by TLC to observe the consumption of starting materials and the formation of the product. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Characterization and Photophysical Properties

A thorough characterization of the synthesized probes is essential to understand their performance. This includes structural verification and a detailed analysis of their photophysical properties.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the synthesized probes.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.

Photophysical Properties

The following table summarizes typical photophysical properties of fluorescent probes based on the benzothiazole scaffold. The exact values for a this compound derivative will depend on the specific functionalization.

PropertyTypical RangeSignificance
Absorption Maximum (λabs) 400-500 nmWavelength of maximum light absorption.
Emission Maximum (λem) 500-650 nmWavelength of maximum fluorescence emission.
Stokes Shift 50-150 nmThe difference between λabs and λem; a larger Stokes shift is desirable to minimize self-quenching.[1]
Quantum Yield (Φ) 0.1 - 0.8The efficiency of the fluorescence process; higher values indicate brighter probes.[1]

Part 3: Application Protocols

The ultimate goal of synthesizing these probes is their application in detecting and imaging analytes in various environments, including living cells.

Protocol for In Vitro Analyte Detection

This protocol describes the general procedure for evaluating the sensing capability of a synthesized probe in solution.

Materials:

  • Synthesized this compound-based probe

  • Buffer solution (e.g., PBS, Tris-HCl) at the desired pH

  • Stock solutions of the target analyte and potential interfering species

  • Fluorometer

Procedure:

  • Probe Solution Preparation: Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in the buffer.

  • Titration: To the probe solution, add increasing concentrations of the target analyte.

  • Fluorescence Measurement: After each addition, record the fluorescence emission spectrum.

  • Selectivity Test: Repeat the experiment with other potential interfering species to assess the selectivity of the probe.

  • Data Analysis: Plot the fluorescence intensity as a function of analyte concentration to determine the detection limit and binding constant.

Protocol for Live Cell Imaging

This protocol outlines the steps for using a this compound-based probe for imaging an analyte within living cells.[4]

Materials:

  • Cultured cells (e.g., HeLa, A549)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Synthesized fluorescent probe

  • Confocal microscope

Procedure:

  • Cell Culture: Culture the cells in a suitable vessel (e.g., confocal dish) until they reach the desired confluency.

  • Probe Loading: Incubate the cells with a solution of the fluorescent probe in cell culture medium for a specific duration. The optimal concentration and incubation time should be determined experimentally.

  • Washing: Gently wash the cells with PBS to remove any excess probe.

  • Analyte Stimulation (Optional): If detecting an endogenous analyte, stimulate the cells to produce it. For an exogenous analyte, add it to the cell medium.

  • Imaging: Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the probe.

Diagram of Live Cell Imaging Workflow

LiveCellImaging A Cell Seeding & Culture B Probe Loading A->B Incubate cells with probe C Washing B->C Remove excess probe D Analyte Stimulation C->D Induce/add analyte E Confocal Imaging D->E Acquire images F Image Analysis E->F Quantify fluorescence

Caption: General workflow for live cell imaging using a fluorescent probe.

Part 4: Logical Relationships and Signaling Pathways

The utility of these probes is often demonstrated in the context of specific biological pathways. For instance, a probe designed to detect reactive oxygen species (ROS) can be used to study oxidative stress pathways.

Diagram of a Simplified Oxidative Stress Signaling Pathway

OxidativeStress cluster_stimuli Stimuli cluster_cellular_response Cellular Response Stimuli UV, Pollutants, Metabolic Processes ROS Increased ROS (e.g., H₂O₂) Stimuli->ROS Probe This compound Probe Activation ROS->Probe Detection Damage Cellular Damage ROS->Damage Response Antioxidant Response ROS->Response Signal Fluorescence Signal Probe->Signal Emission

Caption: Simplified pathway of ROS detection by a fluorescent probe.

Conclusion

Fluorescent probes based on the this compound scaffold represent a powerful and versatile class of tools for researchers in chemistry, biology, and medicine. The strategic incorporation of fluorine enhances the photophysical and biological properties of these probes, enabling the sensitive and selective detection of a wide range of analytes. The protocols and guidelines presented here provide a solid foundation for the synthesis, characterization, and application of these advanced molecular tools, paving the way for new discoveries in cellular biology and drug development.

References

  • Journal of the Iranian Chemical Society. (2020). Benzothiazole applications as fluorescent probes for analyte detection. [Link]

  • Taylor & Francis eBooks. (2025). Benzothiazole-Based Fluorescent Probes for Various Applications. [Link]

  • MDPI. (2021). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. [Link]

  • PubMed. (2024). Fluorinated benzothiadiazole fluorescent probe based on ICT mechanism for highly selectivity and sensitive detection of fluoride ion. [Link]

  • ResearchGate. (2024). Fluorinated benzothiadiazole fluorescent probe based on ICT mechanism for highly selectivity and sensitive detection of fluoride ion | Request PDF. [Link]

  • Globe Thesis. (2022). Design,Synthesis And Performance Study Of Ionic Fluorescent Probes From Benzothiazole. [Link]

  • Canadian Journal of Chemistry. (2018). Synthesis and fluorescence spectral studies of novel quinolylbenzothiazole-based sensors for selective detection of Fe3+ ion. [Link]

  • PubMed. (2024). A benzothiazole-salt-based fluorescent probe for precise monitoring the changes of pH and viscosity. [Link]

  • National Institutes of Health. (2021). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. [Link]

  • Globe Thesis. (2024). Synthesis And Application Of Benzothiazole-based Fluorescent Probes. [Link]

  • MPG.PuRe. (2014). Fluorogenic probes for live-cell imaging of the cytoskeleton. [Link]

  • SciSpace. (2016). Fluorogenic Probes for Multicolor Imaging in Living Cells. [Link]

  • Alkali Scientific. (n.d.). This compound, 1 X 5 g (304476-5G). [Link]

  • ResearchGate. (2014). Fluorogenic probes for live-cell imaging of the cytoskeleton. [Link]

  • University of California Davis. (2010). Live cell imaging : methods and protocols. [Link]

  • National Institutes of Health. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. [Link]

  • PubMed. (2022). Attractive benzothiazole-based fluorescence probe for the highly efficient detection of hydrogen peroxide. [Link]

  • ResearchGate. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. [Link]

  • ResearchGate. (2016). Selective and Sensitive Fluorescein-Benzothiazole Based Fluorescent Sensor for Zn2+ Ion in Aqueous Media | Request PDF. [Link]

  • Der Pharma Chemica. (2014). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Fluoro-2-methylbenzothiazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. This compound is a key building block in the development of various pharmacologically active agents.[][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common synthetic challenges and improve your reaction yields and reproducibility.

Core Synthesis Pathway: An Overview

The most reliable and widely adopted method for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol derivative with a suitable carbonyl-containing compound.[3][4] For the preparation of this compound, this involves the reaction of 2-amino-4-fluorothiophenol with an acetylating agent, typically acetic acid or its derivatives, often under acidic conditions to facilitate cyclization.

The general mechanism proceeds through an initial acylation of the amino group, followed by an intramolecular cyclocondensation reaction, which ultimately aromatizes to the stable benzothiazole ring system.[5]

Reaction Mechanism: Jacobson-Hugershoff Synthesis Adaptation

The synthesis follows a pathway analogous to the Jacobson-Hugershoff reaction, involving cyclocondensation. The key steps are outlined below.

G A 2-Amino-4-fluorothiophenol + Acetic Anhydride B N-acylation A->B Step 1 C Amide Intermediate (N-(5-fluoro-2-mercaptophenyl)acetamide) B->C D Intramolecular Cyclization (Thiol attacks carbonyl carbon) C->D Step 2 E Cyclic Intermediate D->E F Dehydration (H2O elimination) E->F Step 3 G This compound F->G

Caption: General mechanism for this compound synthesis.

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Reagent & Solvent Data
ReagentFormulaMW ( g/mol )Molar Eq.Amount
2-Amino-4-fluorothiophenolC₆H₆FNS143.181.05.0 g
Acetic AnhydrideC₄H₆O₃102.092.07.13 mL
Polyphosphoric Acid (PPA)Hₙ₊₂PₙO₃ₙ₊₁N/ACatalyst/Solvent~25 g
Step-by-Step Procedure:
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-4-fluorothiophenol (1.0 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidation of the thiophenol starting material.[6]

  • Reagent Addition: Add polyphosphoric acid (PPA) to the flask until the stirrer is adequately covered. Begin stirring to create a slurry.

  • Acetylation: Slowly add acetic anhydride (2.0 eq) to the mixture. An exotherm may be observed.

  • Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored.

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting material.[6] A suitable eluent system is typically Hexane:Ethyl Acetate (e.g., 8:2 v/v).

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice (~200 g) in a separate beaker with vigorous stirring.

  • Neutralization: The product will precipitate out of the acidic aqueous solution. Slowly neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution or 10% sodium hydroxide (NaOH) until the pH is ~7-8.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the synthesis.

G Start Low or No Product Yield Observed CheckReagents 1. Check Starting Material Quality Start->CheckReagents CheckConditions 2. Verify Reaction Conditions Start->CheckConditions CheckWorkup 3. Review Work-up & Purification Start->CheckWorkup Oxidation Is 2-aminothiophenol oxidized? (Disulfide formation) CheckReagents->Oxidation Purity Are reagents pure? (Anhydride hydrolyzed?) CheckReagents->Purity Temp Is temperature optimal? CheckConditions->Temp Time Is reaction time sufficient? CheckConditions->Time Loss Is product lost during extraction/neutralization? CheckWorkup->Loss Sol_Inert Solution: Use fresh reagent. Run under N2/Ar. Oxidation->Sol_Inert Yes Sol_Purity Solution: Use fresh, dry reagents. Verify by NMR/GC. Purity->Sol_Purity Yes Sol_Temp Solution: Optimize temperature. Too low = slow rate. Too high = side products. Temp->Sol_Temp No Sol_Time Solution: Monitor by TLC. Extend reaction time. Time->Sol_Time No Sol_Loss Solution: Ensure complete neutralization. Use appropriate extraction solvent. Loss->Sol_Loss Yes

Caption: Workflow for troubleshooting low yield in benzothiazole synthesis.

Question 1: My reaction yield is very low or I obtained no product. What went wrong?

This is the most common issue, and it can stem from several sources. Let's break down the possibilities.

Potential CauseRecommended Solutions & Explanations
Poor Quality of Starting Materials 2-Amino-4-fluorothiophenol is highly susceptible to oxidation , forming the corresponding disulfide which will not participate in the cyclization.[6] Solution: Always use freshly acquired or purified 2-amino-4-fluorothiophenol. If the reagent is old or has been exposed to air, consider purifying it. Crucially, perform the reaction under a strictly inert atmosphere (Nitrogen or Argon) to prevent in-situ oxidation.[6]
Suboptimal Reaction Temperature The cyclization and dehydration steps require sufficient thermal energy. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like side products.[6] Solution: Ensure your heating mantle and thermometer are calibrated. If the standard 120-130 °C is ineffective, consider a stepwise increase in temperature (e.g., to 140 °C), while carefully monitoring for byproduct formation via TLC.
Incomplete Reaction The reaction may simply not have been allowed to proceed to completion. Solution: Monitor the reaction closely using TLC. Spot the reaction mixture alongside your starting material. If a significant amount of starting material is still present after the recommended time, extend the reaction duration by 1-2 hours and check again.
Ineffective Catalyst/Dehydrating Agent Polyphosphoric acid (PPA) acts as both a catalyst and a dehydrating agent. If it is old or has absorbed atmospheric moisture, its efficacy can be severely reduced. Solution: Use a fresh container of PPA. Ensure it is viscous and has not been overly exposed to air. Alternative acid catalysts like Eaton's reagent or methanesulfonic acid can also be explored.[7]
Question 2: The crude product is a dark, oily substance that is difficult to purify. What should I do?

Dark coloration often indicates the formation of polymeric or oxidized byproducts.

  • Cause: This can be due to excessive heating or the presence of oxygen.

  • Solution:

    • Re-evaluate Temperature Control: Ensure the reaction temperature did not overshoot the target.

    • Improve Inert Atmosphere: Double-check your nitrogen/argon setup for leaks.

    • Purification Strategy: If you obtain a dark oil, column chromatography is your best option. You may need to try different solvent systems (gradients of hexane/ethyl acetate or hexane/dichloromethane are common). If the product is sensitive to the acidic nature of standard silica gel, consider using neutral or basic alumina for chromatography.[6] Sometimes, treating the crude solution with activated charcoal before concentration can help remove some colored impurities.

Question 3: My TLC shows multiple spots, and the desired product spot is weak. How can I minimize byproducts?

The formation of byproducts directly competes with your desired reaction and reduces the overall yield.[6]

  • Cause 1: Disulfide Formation: As mentioned, oxidation of the starting thiophenol is a major side reaction. The disulfide is often visible on a TLC plate.

    • Solution: The most effective solution is rigorous exclusion of air by working under an inert atmosphere.[6]

  • Cause 2: Self-Condensation/Decomposition: The acetylating agent or starting material may undergo side reactions at high temperatures.

    • Solution: Control the rate of addition of the acetic anhydride to manage any initial exotherm. Avoid excessive temperatures and reaction times beyond what is necessary for completion.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety precautions for this reaction?

    • A1: 2-amino-4-fluorothiophenol is a thiol and has a strong, unpleasant odor. It should always be handled in a well-ventilated fume hood.[6] Polyphosphoric acid is corrosive and can cause severe burns upon contact; always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be quenched carefully by pouring it onto ice, as adding water directly to hot PPA can be violent.

  • Q2: Are there greener alternatives to using PPA?

    • A2: Yes, green chemistry approaches are increasingly being developed for benzothiazole synthesis.[8] These include using reusable solid acid catalysts, microwave-assisted synthesis to reduce reaction times, or solvent-free conditions.[9][10] For example, some protocols report using catalysts like ammonium chloride or even just heat under solvent-free conditions, though yields may vary.[3]

  • Q3: How can I definitively confirm the identity and purity of my final product?

    • A3: A combination of analytical techniques is recommended:

      • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural confirmation. You should expect to see a methyl singlet around 2.5-2.8 ppm in the ¹H NMR and characteristic aromatic signals showing C-F coupling.

      • Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₈H₆FNS, MW: 167.20).[11]

      • Melting Point: If your product is a solid, a sharp melting point close to the literature value indicates high purity.

      • TLC/GC-MS: These can be used to assess purity by showing a single spot/peak.

References

  • Shafiee, G., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link][3][8]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link][12]

  • Siddiqui, N., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. Available at: [Link][7]

  • Ayaz, M., & Asiri, A. M. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules. Available at: [Link][9]

  • Geronikaki, A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Pharmaceuticals. Available at: [Link][13]

  • ResearchGate. (n.d.). The common synthetic routes for benzothiazoles. Retrieved from [Link][4]

  • Shafiee, G., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Abu-Hashem, A. A., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Center for Biotechnology Information. Available at: [Link][2]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link][10]

Sources

common side reactions in the synthesis of 5-Fluoro-2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylbenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important fluorinated benzothiazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes and field-proven insights.

Introduction: Navigating the Synthesis of this compound

The synthesis of this compound can be approached through two primary routes, each with its own set of potential side reactions. Understanding the mechanistic basis of these side reactions is crucial for optimizing your synthesis and achieving high purity of the target compound. This guide is structured to address specific issues you may encounter with each of these routes.

Route 1: A Hugershoff-type approach starting from 4-fluoroaniline. Route 2: A Jacobson-type approach starting from 2-amino-4-fluorothiophenol.

Below, we present a series of frequently asked questions and troubleshooting guides to address common problems associated with these synthetic pathways.

Part 1: Troubleshooting the Synthesis from 4-Fluoroaniline (Hugershoff-type Reaction)

This synthetic route typically involves the reaction of 4-fluoroaniline with a thiocyanate salt in the presence of an oxidizing agent (e.g., bromine) to form an intermediate, 2-amino-5-fluorobenzothiazole, which is then converted to the final product.

FAQ 1: I am observing a mixture of regioisomers in my final product. How can I improve the regioselectivity for the 5-fluoro isomer?

Answer: The formation of the 7-fluoro isomer alongside the desired 5-fluoro product is a common issue of regioselectivity in the Hugershoff reaction with meta-substituted anilines like 4-fluoroaniline. The cyclization can occur at either of the ortho positions to the amino group.

Causality: The fluorine atom is an ortho-, para-director, and the amino group is also an ortho-, para-director. In 4-fluoroaniline, the positions ortho to the amino group are the 2- and 6-positions. The position para to the fluorine is the 1-position (where the amino group is), and the positions ortho are the 3- and 5-positions. The electrophilic attack of the thiocyanogen intermediate will preferentially occur at the positions most activated by both groups and least sterically hindered. While the 5-position is generally favored, a competing reaction at the 3-position can lead to the 7-fluoro isomer after cyclization.

Troubleshooting Protocol:

  • Control of Reaction Temperature: Lowering the reaction temperature during the addition of the oxidizing agent (e.g., bromine) can enhance the kinetic selectivity towards the thermodynamically more stable 5-fluoro isomer. Start the reaction at 0°C and maintain it below 5°C during the addition.

  • Choice of Solvent: The polarity of the solvent can influence the regioselectivity. Acetic acid is commonly used. Experimenting with less polar solvents might alter the selectivity, although this could also impact the overall reaction rate.

  • Use of a Milder Oxidizing Agent: While bromine is effective, it can be aggressive. The use of benzyltrimethylammonium tribromide can offer a milder and more controlled release of electrophilic bromine, potentially minimizing side reactions and improving regioselectivity[1].

Diagram of Regioisomer Formation:

G cluster_0 Hugershoff Reaction 4-Fluoroaniline 4-Fluoroaniline Intermediate Thiocyanogen Intermediate 4-Fluoroaniline->Intermediate + KSCN, Br2 5-Fluoro 2-Amino-5-fluorobenzothiazole (Desired Product) Intermediate->5-Fluoro Cyclization at C5 7-Fluoro 2-Amino-7-fluorobenzothiazole (Side Product) Intermediate->7-Fluoro Cyclization at C3

Caption: Regioselectivity in the Hugershoff synthesis.

FAQ 2: My reaction yields are low, and I have a significant amount of a brominated byproduct. How can I prevent this?

Answer: Over-bromination of the aromatic ring is a common side reaction, especially when using elemental bromine as the oxidizing agent. This leads to the formation of brominated benzothiazole derivatives, reducing the yield of the desired product.

Causality: The benzothiazole ring system is electron-rich and susceptible to electrophilic aromatic substitution. Excess bromine or localized high concentrations can lead to bromination of the newly formed benzothiazole ring.

Troubleshooting Protocol:

  • Stoichiometric Control of Bromine: Ensure the precise stoichiometric amount of bromine is used. A slight excess is sometimes necessary to drive the reaction to completion, but a large excess should be avoided.

  • Slow Addition of Bromine: Add the bromine solution dropwise to the reaction mixture with vigorous stirring. This prevents localized high concentrations of bromine.

  • Alternative Brominating Agent: As mentioned previously, using a solid brominating agent like benzyltrimethylammonium tribromide can provide a slow and controlled release of bromine, significantly reducing the formation of brominated side products[1].

FAQ 3: I am struggling with the conversion of 2-amino-5-fluorobenzothiazole to this compound. What are the common pitfalls?

Answer: The conversion of the 2-amino group to a 2-methyl group is a multi-step process that often proceeds via a Sandmeyer-type reaction. Common issues include incomplete reaction, formation of diazonium salt-related byproducts, and difficulties in introducing the methyl group. A more direct, though potentially challenging, approach involves diazotization followed by a reaction with a methylating agent.

Causality: The diazonium salt of 2-aminobenzothiazole can be unstable. Side reactions can occur if the diazonium salt decomposes before it can react with the desired nucleophile. The choice of methylating agent and reaction conditions is also critical.

Troubleshooting Protocol for a Diazotization-Methylation Sequence:

  • Diazotization:

    • Temperature Control: Maintain a low temperature (0-5°C) throughout the diazotization process to ensure the stability of the diazonium salt[2].

    • Acid Choice: Use a non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid to minimize unwanted side reactions of the diazonium salt.

  • Introduction of the Methyl Group:

    • A common route for introducing a methyl group is not straightforward. A potential, though multi-step, alternative involves a Sandmeyer reaction to introduce a cyano group, followed by reduction and further manipulation.

    • A more direct but less common approach would be a reaction with an organometallic reagent, which would require careful optimization.

    • Given the challenges, it is often more efficient to pursue Route 2 if the starting materials are available.

Part 2: Troubleshooting the Synthesis from 2-Amino-4-fluorothiophenol (Jacobson-type Reaction)

This is often the more direct and preferred route, involving the condensation of 2-amino-4-fluorothiophenol with a reagent that provides the C2-methyl group, such as acetic anhydride or acetyl chloride.

FAQ 4: My reaction is sluggish, and I isolate a significant amount of a high molecular weight impurity. What is happening?

Answer: The most common side reaction when working with 2-aminothiophenols is their oxidative dimerization to form a disulfide. This is particularly problematic if the reaction is exposed to air for extended periods.

Causality: The thiol group (-SH) is readily oxidized to a disulfide bond (-S-S-), especially in the presence of air (oxygen) or other oxidizing agents. This leads to the formation of bis(2-amino-4-fluorophenyl) disulfide[3].

Troubleshooting Protocol:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Use Fresh or Purified 2-Amino-4-fluorothiophenol: If the starting material has been stored for a long time, it may already contain significant amounts of the disulfide. Consider purifying it by recrystallization or distillation before use.

  • In situ Reduction of Disulfide: If you suspect disulfide formation during the reaction, it is sometimes possible to add a reducing agent to cleave the disulfide bond back to the thiol. However, this can complicate the reaction mixture. A better approach is prevention. Some protocols even start from the disulfide and perform an in situ reduction before cyclization[2][4].

Diagram of Disulfide Formation:

G cluster_1 Jacobson Reaction Side Product Thiophenol 2-Amino-4-fluorothiophenol Disulfide bis(2-Amino-4-fluorophenyl) disulfide (Side Product) Thiophenol->Disulfide Oxidation (Air) Product This compound (Desired Product) Thiophenol->Product + Acetic Anhydride

Caption: Disulfide formation as a key side reaction.

FAQ 5: I am using acetic anhydride and getting a mixture of my desired product and another acetylated compound. How can I favor the cyclization?

Answer: When using acylating agents like acetic anhydride, a competing N-acetylation of the amino group can occur, leading to the formation of N-(2-mercapto-5-fluorophenyl)acetamide. This intermediate may or may not cyclize efficiently under the reaction conditions.

Causality: Both the amino and thiol groups are nucleophilic. While the ultimate thermodynamic product is the cyclized benzothiazole, the kinetic product can be the N-acetylated intermediate. The rate of cyclization of this intermediate versus its isolation as a byproduct depends on the reaction conditions.

Troubleshooting Protocol:

  • Use of a Catalyst: The cyclization of the N-acetylated intermediate is often acid-catalyzed. Adding a catalytic amount of a Brønsted or Lewis acid can promote the cyclization to the benzothiazole. Polyphosphoric acid (PPA) is a classic reagent for this type of cyclization, acting as both a catalyst and a dehydrating agent[5].

  • Higher Reaction Temperature: Increasing the reaction temperature can provide the activation energy needed to favor the intramolecular cyclization over the simple N-acetylation. Refluxing in a high-boiling solvent is a common strategy.

  • Alternative Reagents: Instead of acetic anhydride, using acetic acid in the presence of a dehydrating agent can sometimes provide better selectivity for the cyclized product.

Table of Reaction Conditions and Expected Outcomes:

ReagentConditionsLikely Major Product(s)Troubleshooting Focus
Acetic AnhydrideRoom TemperatureMixture of N-acetylated intermediate and productIncrease temperature, add acid catalyst
Acetic AnhydrideRefluxThis compoundEnsure complete cyclization
Acetic Acid / PPAHigh TemperatureThis compoundControl for potential charring

Part 3: Purification and Characterization

FAQ 6: How can I effectively purify my final product from the common side products?

Answer: The purification strategy will depend on the specific impurities present.

Purification Protocol:

  • Initial Workup: After the reaction is complete, a standard aqueous workup can remove many of the inorganic salts and highly polar starting materials.

  • Column Chromatography: This is the most effective method for separating the desired product from closely related side products like regioisomers or the N-acetylated intermediate. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective way to remove minor impurities.

  • Distillation: As this compound is a liquid at room temperature, vacuum distillation can be a viable purification method for larger scales, provided the impurities have significantly different boiling points.

References

  • Bahrami, K., Khodaei, M. M., & Naali, F. (2008). A convenient method for the synthesis of 2-substituted benzimidazoles and benzothizoles. The Journal of Organic Chemistry, 73(17), 6835-6837.
  • Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. (2022). RSC Advances, 12(28), 17933-17939.
  • Cheng, Y., Yang, J., Qu, Y., & Li, P. (2012). Aerobic visible-light driven photoredox catalytic formation of 2-substituted benzothiazoles. Organic Letters, 14(1), 98-101.
  • Coelho, F. L., & Campo, L. F. (2017). Synthesis of 2-arylbenzothiazoles via direct condensation between in situ generated 2-aminothiophenol from disulfide cleavage and carboxylic acids. Tetrahedron Letters, 58(24), 2330-2333.
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). IOP Conference Series: Earth and Environmental Science, 1283(1), 012024.
  • Hutchinson, I., Chua, M. S., Browne, H. L., Trapani, V., Bradshaw, T. D., Westwell, A. D., & Stevens, M. F. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446-1455.
  • Joyce, L. L., & Batey, R. A. (2009). N-Arylthioureas are converted to 2-aminobenzothiazoles via intramolecular C-S bond formation/C-H functionalization. Organic Letters, 11(13), 2792-2795.
  • Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Brønsted acid catalyzed cyclization reactions of 2-amino thiophenols and anilines with β-diketones. Organic Letters, 16(3), 764-767.
  • Jordan, A. D., Luo, C., & Reitz, A. B. (2003). A direct, one-pot synthesis of 2-aminobenzothiazoles from aryl isothiocyanates and anilines. The Journal of Organic Chemistry, 68(22), 8693-8696.
  • Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427-429.

Sources

troubleshooting guide for 5-Fluoro-2-methylbenzothiazole reaction failures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoro-2-methylbenzothiazole Synthesis

A Foreword from Your Senior Application Scientist

Welcome to the dedicated troubleshooting resource for the synthesis of this compound. As professionals in pharmaceutical research and development, we understand that even well-established synthetic routes can present unexpected challenges. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common—and uncommon—failures you might encounter. My goal is to move beyond simple procedural lists and delve into the causality behind each experimental step and potential pitfall. By understanding the 'why,' we can more effectively solve the 'how.' Let's turn your reaction failures into successes.

FAQ 1: My reaction shows very low or no yield of this compound. What are the primary causes?

This is the most common issue, and troubleshooting it requires a systematic evaluation of your inputs and reaction conditions. Low yield is rarely due to a single factor but often a combination of issues.

Answer: A low or non-existent yield almost always points to one of three areas: (1) compromised starting materials, (2) suboptimal reaction conditions, or (3) inefficient cyclization/oxidation.

Starting Material Integrity is Non-Negotiable

The quality of your starting materials is the foundation of your synthesis. The most common route involves the condensation of 2-amino-4-fluorothiophenol with an acetylating agent (like acetic anhydride or acetyl chloride).

  • Oxidation of 2-amino-4-fluorothiophenol: Thiophenols are notoriously susceptible to oxidation, where two molecules dimerize to form a disulfide.[1] This disulfide byproduct will not participate in the cyclization reaction, effectively reducing the concentration of your key reactant.

    • Solution: Always use freshly acquired 2-amino-4-fluorothiophenol or purify older stock via recrystallization or column chromatography. Crucially, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[1][2]

  • Purity of the Acetylating Agent: Acetic anhydride can hydrolyze to acetic acid if exposed to moisture. While acetic acid can sometimes catalyze the reaction, it is not the intended reactant and will not lead to the formation of the necessary amide intermediate.

Parameter QC Specification Reasoning & Impact if Failed
Appearance Colorless to pale yellow solid/liquidDark coloration (brown/black) suggests significant oxidation or polymerization.
Purity (by NMR/GC) >98%Impurities can introduce side reactions or inhibit the catalyst.
Inert Atmosphere Mandatory during reaction setupPrevents the formation of disulfide byproducts from the thiophenol starting material.[1]
Anhydrous Conditions Use dry solvents and reagentsPrevents hydrolysis of the acetylating agent and potential side reactions.[2]
Suboptimal Reaction Conditions

Benzothiazole formation is sensitive to temperature and reaction time.[1][2]

  • Temperature: If the reaction temperature is too low, the activation energy for the intramolecular cyclization may not be reached, causing the reaction to stall at the intermediate amide stage. Conversely, excessively high temperatures can lead to the formation of undesired, often tarry, side products.[1]

    • Solution: Begin with a literature-recommended temperature. If the reaction fails, systematically adjust the temperature in small increments (e.g., 10 °C) in small-scale trial reactions.[2] Monitor the reaction progress closely using Thin-Layer Chromatography (TLC).[1]

  • Reaction Time: Incomplete conversion is often a matter of insufficient reaction time.

    • Solution: Monitor the reaction via TLC by spotting the reaction mixture alongside the starting materials. The reaction is complete only when the starting material spot has been fully consumed.[1]

FAQ 2: My TLC plate shows multiple product spots, and purification is difficult. What are these byproducts?

The formation of multiple products complicates purification and is a clear indicator of side reactions. Understanding what these byproducts might be is key to preventing their formation.

Answer: The primary cause of a complex product mixture is often the formation of disulfide byproducts, as mentioned above, or self-condensation of starting materials.[1] The key step is the intramolecular cyclization followed by oxidation to the aromatic benzothiazole. If the oxidation step is inefficient, you may isolate the dihydrobenzothiazole intermediate.[3]

Primary Reaction Pathway and Potential Pitfalls

The intended reaction proceeds via the formation of an N-acylated intermediate, which then undergoes intramolecular cyclization. The final step is an oxidation to form the aromatic benzothiazole ring system.

ReactionPathway SM 2-Amino-4-fluorothiophenol + Acetic Anhydride INT N-(5-fluoro-2-mercaptophenyl)acetamide (Intermediate) SM->INT Acylation SIDE Disulfide Byproduct (Oxidized Starting Material) SM->SIDE O₂ (Air) (Side Reaction) CYC 5-Fluoro-2-methyl-2,3-dihydrobenzo[d]thiazole INT->CYC Intramolecular Cyclization PROD This compound (Product) CYC->PROD Oxidation

Caption: Intended reaction pathway and common side reaction.

Troubleshooting Strategies:

  • Incomplete Oxidation: The cyclized intermediate, a dihydrobenzothiazole, must be oxidized to the final aromatic product. In many procedures, this oxidation is achieved by air (oxygen) and is often the rate-limiting step.

    • Solution: If you suspect the presence of the dihydro intermediate, consider introducing a mild oxidant. Common strategies include performing the reaction open to the air or using dimethyl sulfoxide (DMSO) as both a solvent and an oxidant.[3][4]

  • Silica Gel Sensitivity: Some benzothiazole derivatives can be unstable on acidic silica gel during column chromatography, leading to streaking and decomposition.[1]

    • Solution: If you observe product degradation on the column, consider using neutral or basic alumina for purification. Alternatively, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.

FAQ 3: The reaction stalls and never reaches full conversion. Why is this happening?

A stalled reaction, where starting material persists despite extended reaction times, points toward issues with reaction equilibrium or catalyst deactivation (if one is used).

Answer: For this specific synthesis, which is often run without an external catalyst, a stalled reaction is typically due to suboptimal conditions that do not favor the final product formation.

Troubleshooting Workflow for Stalled Reactions

A systematic approach is the most effective way to diagnose and solve a stalled reaction.

TroubleshootingWorkflow Start Stalled Reaction Observed (via TLC/LC-MS) CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure CheckConditions Confirm Reaction Temperature & Time CheckPurity->CheckConditions Purity OK CheckConditions->Start Incorrect InertAtmo Ensure Inert Atmosphere is Maintained CheckConditions->InertAtmo Conditions OK InertAtmo->Start Inadequate OptimizeTemp Increase Temperature by 10-20°C InertAtmo->OptimizeTemp Atmosphere OK AddOxidant Introduce Mild Oxidant (e.g., Air/DMSO) OptimizeTemp->AddOxidant No Improvement Success Reaction Proceeds to Completion AddOxidant->Success

Sources

Technical Support Center: Optimization of Reaction Parameters for 5-Fluoro-2-methylbenzothiazole Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 5-Fluoro-2-methylbenzothiazole. This document is designed for researchers, chemists, and drug development professionals actively working with this versatile heterocyclic scaffold. The fluorinated benzothiazole core is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity, including anticancer and anti-inflammatory agents.[1][2][3] However, optimizing reactions to modify this core can be challenging.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common issues encountered during experimental work. We will explore the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reaction parameters for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

The this compound scaffold offers several positions for derivatization. The key active sites are:

  • The 2-methyl group: The protons on this methyl group are acidic and can be deprotonated with a strong base to form a nucleophile, which can then react with various electrophiles. This is a common strategy for building side chains.

  • The Benzene Ring (C4, C6, C7): The aromatic ring can undergo electrophilic aromatic substitution, though the reactivity is influenced by the existing substituents. More commonly, modern approaches utilize transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for C-H functionalization to introduce aryl, alkyl, or other groups.[4][5] The fluorine atom at the C5 position can influence the regioselectivity of these reactions.[6]

  • The Thiazole Nitrogen (N3): The nitrogen atom in the thiazole ring is generally considered non-nucleophilic and resistant to direct alkylation due to the aromaticity of the heterocyclic system.[7] Derivatization at this position typically requires more specialized conditions or a different synthetic approach altogether.

Q2: How does the 5-fluoro substituent affect the reactivity and properties of the molecule?

The fluorine atom at the 5-position has several significant effects:

  • Electronic Effects: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. This can decrease the electron density of the aromatic ring, influencing the regioselectivity of subsequent reactions.[8]

  • Lipophilicity: Strategic fluorination is a well-known method in medicinal chemistry to enhance a molecule's lipophilicity, which can improve its membrane permeability and overall pharmacokinetic profile.[6]

  • Metabolic Stability: The carbon-fluorine bond is very strong. Introducing fluorine at a metabolically susceptible position can block oxidative metabolism, thereby increasing the half-life of a drug candidate.

  • pKa Modulation: Fluorine substitution can lower the pKa of nearby functional groups, which can be critical for tuning a compound's solubility and binding affinity to biological targets.[6]

Q3: What are the most critical safety precautions when handling benzothiazole precursors?

Many benzothiazole syntheses start from 2-aminothiophenol or its derivatives. When working with these precursors, safety is paramount:

  • Oxidation Sensitivity: 2-aminothiophenol is highly susceptible to oxidation by air, which can lead to the formation of disulfide impurities and result in low yields. It is best to use a freshly opened bottle or purify it before use. Handling under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[9]

  • Toxicity and Odor: Thiols like 2-aminothiophenol have a strong, unpleasant odor and should always be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Low yield is one of the most common challenges in synthetic chemistry. The following workflow can help diagnose the issue.

start Low or No Product Yield q1 Are starting materials pure and dry? start->q1 sol1 Solution: Verify purity via NMR/LCMS. Use fresh or purified reagents. Dry solvents rigorously. q1->sol1 No q2 Is the reaction temperature optimal? q1->q2 Yes end Yield Improved sol1->end sol2 Solution: Screen temperatures. Gradually increase if no reaction occurs. Decrease if side products form. q2->sol2 No q3 Is the solvent/base combination correct? q2->q3 Yes sol2->end sol3 Solution: Test a range of solvents (polar aprotic vs. nonpolar). Match base strength to the proton being removed. q3->sol3 No q4 For cross-coupling: Is the catalyst system active? q3->q4 Yes sol3->end sol4 Solution: Use fresh catalyst/ligand. Ensure inert atmosphere (N2/Ar). Degas solvents. q4->sol4 No q4->end Yes sol4->end

Caption: Troubleshooting workflow for low product yield.

Q: My reaction yield is consistently low. I've checked my starting materials. What should I investigate next?

A: Suboptimal reaction temperature is a frequent culprit. The effect of temperature is highly reaction-dependent.[9]

  • For reactions requiring bond formation (e.g., condensation, cyclization): If you see no product formation at room temperature, gradually increasing the temperature in increments (e.g., 50 °C, 80 °C, reflux) can provide the necessary activation energy. Some modern protocols use microwave-assisted synthesis to dramatically reduce reaction times by reaching high temperatures quickly.[8][9]

  • For reactions with competing pathways (e.g., cross-couplings): If you observe the formation of side products at elevated temperatures, lowering the temperature may improve selectivity and yield of the desired product.[9] A study on the synthesis of 2-arylbenzothiazoles found that while the yield increased up to 120 °C, it began to decline at 140 °C due to degradation or side reactions.[10]

Q: I'm attempting a substitution reaction and the yield is poor. How critical is my choice of solvent and base?

A: The choice of solvent and base is absolutely critical as it governs the solubility of reagents and the rate of reaction.

  • Solvent: The solvent can significantly impact reaction outcomes. For instance, in the synthesis of 2-phenylbenzo[d]thiazole, a solvent-free condition gave a 78% yield, whereas using DMSO as a solvent resulted in only a 46% yield.[10] Common solvents for benzothiazole synthesis include DMF, DMSO, ethanol, and toluene.[9][10][11] Polar aprotic solvents like DMF or DMSO are often effective for nucleophilic substitution reactions.

  • Base: The base must be strong enough to deprotonate the intended site without causing side reactions. For N-alkylation of aminobenzothiazoles, inorganic bases like K₂CO₃ or NaH are common. For C-H functionalization via deprotonation of the 2-methyl group, a much stronger base like n-butyllithium or LDA is required. For palladium-catalyzed couplings, bases like K₃PO₄ or NaOtBu are frequently used to facilitate the catalytic cycle.[12][13]

Parameter Effect on Reaction & Considerations Common Examples
Solvent Influences reagent solubility, reaction rate, and sometimes the reaction pathway. Polarity is a key factor.[10]DMF, DMSO, Toluene, Ethanol, Acetonitrile, or solvent-free conditions.[10][14]
Temperature Affects reaction kinetics and selectivity. Higher temperatures can increase rates but may also promote side reactions or degradation.[9][10]Room Temperature to 140 °C. Microwave irradiation is also used for rapid heating.[8][10]
Base Required for deprotonation steps in alkylations or to act as an acid scavenger. Strength and sterics are important.K₂CO₃, NaH, NaOtBu, K₃PO₄, Triethylamine (Et₃N).[12][13][15]
Catalyst Essential for cross-coupling reactions. Choice of metal, ligand, and oxidant determines efficiency and scope.[4][16]Pd(OAc)₂, Pd₂(dba)₃, Cu(I) salts with ligands like XPhos.[13][16]
Table 1. Summary of Key Reaction Parameters and Their Effects.
Problem 2: Significant Side Product Formation

Q: My reaction produces a complex mixture of products. How can I improve the selectivity?

A: Side product formation often results from incorrect stoichiometry, competing reaction pathways, or product degradation. Adjusting reaction conditions can suppress these issues. [9]

  • Control Stoichiometry: For reactions like alkylation, using a large excess of the alkylating agent can lead to multiple substitutions. Use a stoichiometric amount (1.0-1.2 equivalents) of the limiting reagent and consider adding it slowly to the reaction mixture to maintain a low concentration and prevent over-reaction.

  • Optimize Temperature and Time: As mentioned previously, high temperatures can lead to undesired byproducts. Monitor the reaction closely using Thin-Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed to prevent the product from degrading or reacting further.[9]

  • Choose the Right Catalyst/Ligand: In palladium-catalyzed cross-coupling reactions, side reactions like homocoupling of the boronic acid (in Suzuki reactions) can be a problem. Screening different palladium catalysts and ligands is crucial. For example, bulky electron-rich phosphine ligands can promote the desired reductive elimination step and minimize side reactions.[5][17]

Problem 3: Difficulty in Product Isolation and Purification

Q: My final product is an oil and is difficult to purify by column chromatography. What are my options?

A: Purifying non-crystalline (oily) products can be challenging. Several strategies can be employed.

  • Salt Formation: If your product contains a basic or acidic functional group, consider converting it to a solid salt for easier purification by recrystallization.[9] For example, a basic nitrogen can be protonated with HCl to form a hydrochloride salt, which is often a crystalline solid. The pure product can then be regenerated by neutralization.

  • Alternative Chromatography: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[9] In such cases, consider using neutral or basic alumina for column chromatography. Alternatively, preparative TLC or preparative HPLC may provide better separation.

  • Recrystallization: Even if the crude product is an oil, it may crystallize from a suitable solvent system. Experiment with a range of solvents of varying polarities (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof) to find conditions for recrystallization.

Detailed Experimental Protocols

The following protocols are general guidelines and may require optimization for your specific substrate.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the C-H functionalization of a halo-substituted benzothiazole, a common precursor strategy for derivatizing the aromatic core.

step1 1. Setup desc1 Add Halo-benzothiazole (1.0 eq), Boronic Acid (1.2 eq), Pd Catalyst (5 mol%), Ligand (10 mol%), and Base (3.0 eq) to an oven-dried Schlenk tube. step2 2. Inert Atmosphere step1->step2 desc2 Seal the tube with a septum. Evacuate and backfill with Nitrogen or Argon (repeat 3x). step3 3. Solvent Addition step2->step3 desc3 Add degassed solvent (e.g., DMF, Toluene) via syringe. step4 4. Reaction step3->step4 desc4 Heat the mixture in a preheated oil bath (e.g., 80-110 °C) for 4-24 hours. Monitor progress by TLC/LCMS. step5 5. Work-up & Purification step4->step5 desc5 Cool to RT, dilute with organic solvent, wash with water/brine, dry (Na₂SO₄), and concentrate. Purify by column chromatography.

Sources

Technical Support Center: Purification of 5-Fluoro-2-methylbenzothiazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Fluoro-2-methylbenzothiazole and its analogs. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this important class of heterocyclic compounds. The benzothiazole scaffold is a well-established pharmacophore, and its fluorinated derivatives are of significant interest in drug discovery.[1][2] However, their purification is often non-trivial.

This guide moves beyond simple protocols to explain the underlying chemical principles behind common purification challenges. We will address issues ranging from the initial workup to final polishing, providing troubleshooting guides, step-by-step protocols, and expert insights to help you achieve your target purity with confidence.

Section 1: Understanding the Core Purification Challenges

The purification of this compound (and its analogs) is complicated by several factors inherent to its synthesis and molecular structure:

  • Similar Polarity of Impurities: Key impurities, such as regioisomers or uncyclized intermediates, often have polarities very close to the desired product, making chromatographic separation difficult.[3]

  • Potential for Oxidation: The starting material, 2-aminothiophenol, is susceptible to oxidation, which can form disulfide byproducts that contaminate the final product.[3]

  • Product Instability: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[3][4]

  • Crystallization Difficulties: The final product may present as an oil or be difficult to crystallize, especially if residual impurities are present that inhibit lattice formation.[3][5]

The following sections are structured in a question-and-answer format to directly address these common issues.

Section 2: Troubleshooting Guide & FAQs

FAQ 1: Column Chromatography

Question: My TLC shows my product (Rf ~0.4 in 20% EtOAc/Hexane) is very close to an impurity. How can I improve the separation?

Answer: This is a classic challenge caused by impurities with similar polarity.[3] A multi-pronged approach is necessary.

Causality & Strategy: Standard silica gel separates based on polarity. When polarities are too similar, you must exploit other chemical properties or enhance the subtle differences. The fluorine atom on the benzothiazole ring can participate in unique dipole-dipole interactions, which can be leveraged with the right stationary and mobile phases.

Troubleshooting Steps:

  • Solvent System Optimization:

    • Change Solvent Selectivity: Instead of simply increasing or decreasing polarity (e.g., going to 15% or 25% EtOAc/Hexane), change the nature of the solvents. Replace Ethyl Acetate with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Try a ternary system, such as Hexane/DCM/EtOAc. These solvents have different interactions (dipole-dipole, hydrogen bonding) with your compound and impurities, which can alter relative retention.[5]

    • Consider Toluene: For aromatic heterocycles, using Toluene in the mobile phase can introduce π-π stacking interactions, which can significantly alter the separation profile compared to aliphatic solvents like Hexane.

  • Stationary Phase Modification:

    • Switch to Alumina: If you suspect your compound is degrading on acidic silica, switch to neutral or basic alumina. Benzothiazoles, being mildly basic, may interact more favorably with a non-acidic stationary phase.[3]

    • Use a Fluorinated Stationary Phase: For challenging separations of fluorinated compounds, a column packed with a fluorinated stationary phase (e.g., FluoroFlash®) can provide an alternative separation mechanism based on fluorous-fluorous interactions.[6]

  • Improve Column Technique:

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. A good rule of thumb is to load no more than 1-5% of crude material relative to the mass of the stationary phase.[5]

    • Use Dry Loading: If your crude product has poor solubility in the starting mobile phase, adsorb it onto a small amount of silica gel or Celite®. Evaporate the solvent and load the resulting dry powder onto the column. This creates a much sharper starting band and significantly improves resolution.[4]

Verification: Before committing to a large-scale column, run analytical TLCs with your proposed new solvent systems. A good system will show a clear separation (ΔRf > 0.1) between your product and the impurity.

Workflow for Optimizing Chromatographic Separation

G start Poor Separation (ΔRf < 0.1) solvent Optimize Mobile Phase start->solvent Step 1 ternary Try Ternary System (e.g., Hexane/DCM/EtOAc) solvent->ternary aromatic Use Aromatic Solvent (e.g., Toluene) solvent->aromatic stationary Change Stationary Phase ternary->stationary If no improvement aromatic->stationary If no improvement alumina Switch to Alumina (Test for stability) stationary->alumina fluoro Use Fluorinated Phase stationary->fluoro technique Refine Technique alumina->technique If no improvement fluoro->technique If no improvement dry_load Use Dry Loading technique->dry_load reduce_load Reduce Sample Load technique->reduce_load success Separation Achieved (ΔRf > 0.1) dry_load->success reduce_load->success

Caption: Decision tree for troubleshooting poor chromatographic separation.

FAQ 2: Recrystallization & Final Product Form

Question: My purified product is a persistent oil, or it won't crystallize from standard solvents. What should I do?

Answer: Oiling out or failure to crystallize is typically caused by residual impurities or the selection of a suboptimal solvent system.[5] The goal is to find a solvent (or solvent pair) where the product has high solubility at high temperatures and low solubility at low temperatures.[7]

Troubleshooting Steps:

  • Re-evaluate Purity: An oil suggests that the product may not be as pure as you think. Even small amounts of impurities can act as an "anti-solvent" for crystallization. Run a high-resolution analysis (e.g., UPLC-MS or GC-MS) to check for minor components you may have missed.[8][9]

  • Systematic Solvent Screening:

    • Single Solvents: Test solubility in a range of solvents with varying polarities: Hexane, Toluene, Diethyl Ether, Ethyl Acetate, Isopropanol, Ethanol.

    • Solvent/Anti-Solvent Pairs: This is often the most effective method. Dissolve your compound in a minimum amount of a "good" solvent (one it dissolves in readily, e.g., DCM or EtOAc). Then, slowly add a "poor" or "anti-solvent" (one it is insoluble in, e.g., Hexane or Pentane) dropwise at room temperature or while warm until the solution becomes faintly cloudy. Warm the mixture slightly to redissolve the solid, and then allow it to cool slowly.

Common Solvent Pairs for Benzothiazoles Principle
Ethanol / WaterGood for moderately polar compounds.[10]
Dichloromethane / HexaneGood for less polar compounds.
Ethyl Acetate / HexaneA very common and effective general-purpose pair.
Toluene / HeptaneGood for aromatic compounds, promotes slower crystal growth.
  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[5]

    • Seeding: If you have a tiny crystal of pure product from a previous batch, add it to the supersaturated solution to initiate crystallization.[5]

    • Slow Cooling: Cool the solution slowly. Crashing the temperature by placing it directly in an ice bath often leads to oils or very fine, impure powders. Let it cool to room temperature first, then move it to a refrigerator (4°C), and finally to a freezer (-20°C).[7]

Section 3: Key Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a general guideline for purifying 1 gram of crude this compound.

  • TLC Analysis & Solvent Selection:

    • Develop a TLC using a Hexane/Ethyl Acetate solvent system.

    • The ideal system will place your product with an Rf value of 0.3-0.4 .

    • Ensure there is visible separation between the product spot and major impurities.

  • Column Preparation:

    • Select a glass column with a diameter of approximately 40 mm.

    • Fill the column with a slurry of silica gel (approx. 50-100 g) in the chosen mobile phase (e.g., 10% EtOAc/Hexane).

    • Allow the silica to pack under gentle pressure (air or nitrogen) until a flat, stable bed is formed. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the 1 g of crude product in a minimal amount of a volatile solvent (e.g., 10-15 mL of DCM).

    • Add 2-3 g of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions (e.g., 20 mL per fraction) and monitor the elution process by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Analytical Purity Assessment by HPLC

This protocol provides a starting point for assessing the final purity of your material.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • Start at 5% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in Acetonitrile.

Expected Outcome: A pure sample should show a single major peak. Purity is typically reported as the area percentage of the main peak.

Section 4: Summary of Potential Impurities

This table summarizes common impurities encountered during the synthesis of this compound and its analogs.

Impurity NameStructure / DescriptionOriginTypical Elution Profile (Normal Phase)
4-Fluoro-2-aminothiophenol Starting MaterialIncomplete reaction.More polar than the product; lower Rf.
Bis(4-fluoro-2-aminophenyl) disulfide Oxidized Starting MaterialOxidation of the thiol group, especially if the reaction is exposed to air.[3]Often has similar polarity to the product; can be difficult to separate.
N-(4-fluoro-2-mercaptophenyl)acetamide Uncyclized IntermediateIncomplete cyclization of the intermediate amide.More polar than the product; lower Rf.
7-Fluoro-2-methylbenzothiazole RegioisomerIf the starting aniline has isomeric impurities.Very similar polarity; often co-elutes. Requires specialized chromatography or careful crystallization.
Over-oxidized products e.g., Sulfoxides/SulfonesHarsh reaction conditions.[3]Significantly more polar; much lower Rf.
General Purification Workflow

G cluster_0 Crude Product cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Final Analysis crude Crude Reaction Mixture workup Aqueous Workup & Extraction crude->workup chromatography Flash Column Chromatography recrystallization Recrystallization chromatography->recrystallization Isolate as Solid distillation Distillation (If applicable) chromatography->distillation If Liquid Product workup->chromatography Primary Impurity Removal purity_check Purity & Identity Check (HPLC, NMR, MS) recrystallization->purity_check distillation->purity_check

Caption: A typical workflow for the purification and analysis of benzothiazole derivatives.

References

  • BenchChem.
  • BenchChem.
  • BenchChem.
  • Oriental Journal of Chemistry.
  • BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate.
  • University of Rochester, Department of Chemistry.
  • Dakin, L. A.
  • Jover, E., Matamoros, V., & Bayona, J. M. (2009). Characterization of benzothiazoles, benzotriazoles and benzosulfonamides in aqueous matrixes by solid-phase extraction followed by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry. Journal of Chromatography A, 1216(18), 4013–4019. [Link]

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81–88. [Link]

  • Al-Harthy, T., Issac, Y., & Al-Mughairi, K. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. [Link]

  • Grafiati.

Sources

how to increase the regioselectivity of reactions with 5-Fluoro-2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 5-Fluoro-2-methylbenzothiazole. This guide is designed to provide in-depth, practical solutions to challenges related to controlling reaction regioselectivity. As Senior Application Scientists, we've structured this center based on recurring questions and troubleshooting scenarios encountered in both academic and industrial laboratories.

Understanding the Reactivity of this compound

Controlling the outcome of a reaction starts with understanding the inherent electronic and steric properties of the substrate. This compound is a nuanced molecule with multiple potential reaction sites. A successful strategy for regioselective synthesis depends on exploiting the subtle differences in reactivity between these sites.

The molecule can be divided into three key reactive domains:

  • The Benzene Ring (C4, C5, C6, C7): This is the site for electrophilic and nucleophilic aromatic substitution. Its reactivity is modulated by the electron-withdrawing thiazole ring and the dual-natured fluorine atom.

  • The 2-Methyl Group: The protons on this group are significantly acidic, making it a prime target for deprotonation and subsequent functionalization.

  • The C5-Fluoro Bond: The fluorine atom can potentially act as a leaving group in nucleophilic aromatic substitution, provided the ring is sufficiently activated.

Below is a map summarizing the primary reaction pathways.

cluster_main This compound Reactivity Map cluster_key Reaction Types mol eas Electrophilic Aromatic Substitution (EAS) c4_pos eas->c4_pos c6_pos eas->c6_pos c7_pos eas->c7_pos  Most favored EAS site (para to F) nas Nucleophilic Aromatic Substitution (NAS) c5_pos nas->c5_pos  Requires activation dep Deprotonation / Metalation me_pos dep->me_pos  Highly favored site for deprotonation G start Start: this compound base 1. Add Strong Base (e.g., n-BuLi, LDA) in THF, -78 °C start->base anion Formation of 2-lithiomethyl intermediate (Highly Regioselective) base->anion electrophile 2. Add Electrophile (E+) (e.g., CH3I, PhCHO, CO2) anion->electrophile quench 3. Aqueous Quench electrophile->quench product Desired C-Functionalized Product (e.g., -CH2CH3, -CH2CH(OH)Ph, -CH2COOH) quench->product

Caption: Workflow for functionalizing the 2-methyl group.

See the Protocols section below for a detailed experimental procedure.

Category 3: Nucleophilic Aromatic Substitution (SNAr)
Question: I want to replace the 5-fluoro atom with a nucleophile (e.g., an amine or alkoxide). My reaction is not working. Why?

Answer: The reaction is likely failing because the benzene ring is not sufficiently "activated" for Nucleophilic Aromatic Substitution (SNAr).

The Underlying Chemistry: The SNAr mechanism requires the presence of strong electron-withdrawing groups (EWGs), typically nitro or cyano groups, positioned ortho or para to the leaving group (in this case, fluorine). [1][2]These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms when the nucleophile attacks the ring.

In this compound, the fused thiazole ring is electron-withdrawing, but its effect at the C5 position is not strong enough to enable SNAr under standard conditions.

Strategies to Enable SNAr:

  • Install an Activating Group: The most effective strategy is to first perform an electrophilic substitution to install a strong EWG, such as a nitro group, at a position ortho or para to the fluorine. The ideal target would be the C4 or C6 position. Nitration at C6, for example, would place the nitro group ortho to the fluorine, dramatically increasing its susceptibility to nucleophilic attack.

  • Harsh Conditions: In some cases, very harsh conditions (high temperatures, strong nucleophiles in polar aprotic solvents like DMSO or DMF) can force the reaction to proceed, but this often leads to low yields and side products. This approach is not recommended without first attempting to install an activating group.

Decision Flowchart for Ring Functionalization:

G start What is your synthetic goal? q1 Add a group to the ring? start->q1 Add q2 Replace the Fluorine? start->q2 Replace q1->q2 No a1 Use Electrophilic Aromatic Substitution (EAS) q1->a1 Yes a2 1. Install EWG (e.g., -NO2) at C4 or C6 via EAS. 2. Perform SNAr reaction. q2->a2 Yes a3 SNAr is not feasible. The ring is not activated. q2->a3 No, directly

Caption: Decision tree for benzene ring functionalization strategies.

Detailed Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of 5-Fluoro-2-ethylbenzothiazole via Methyl Group Lithiation

This protocol details the functionalization of the 2-methyl group with an electrophile (methyl iodide) to yield the ethyl derivative, avoiding any reaction on the aromatic ring.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)

  • Methyl Iodide (MeI, 1.2 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Standard solvents for extraction (e.g., Ethyl Acetate) and purification.

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and septum. Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (typically to deep red or orange) indicates the formation of the lithiated species.

  • Anion Formation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Electrophilic Quench: Slowly add methyl iodide dropwise to the solution at -78 °C.

  • Warm-up: Allow the reaction to slowly warm to room temperature over 2-3 hours or overnight.

  • Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-fluoro-2-ethylbenzothiazole.

References

  • Electrophilic aromatic directing groups - Wikipedia. Provides a detailed explanation of the inductive (-I) and resonance (+M) effects of halogens, particularly fluorine, in electrophilic aromatic substitution, highlighting its strong para-directing nature. [Link]

  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - NIH. This study demonstrates the reactivity of the 2-methyl group on the benzothiazole core, showing that it is a significant site of chemical attack. [Link]

  • Electrophilic Aromatic Substitution AR5. Directing Effects - csbsju.edu. An educational resource that explains the balance between inductive and resonance effects for substituents like fluorine and provides data on product distributions in nitration reactions. [Link]

  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - ResearchGate. A publication that discusses the distinct reactivity pathways of 2-methylbenzothiazole, including attack on the methyl group. [Link]

  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO | The Journal of Physical Chemistry A - ACS Publications. The official journal publication detailing the mechanism and products of 2-methylbenzothiazole oxidation, confirming the methyl group as a reactive site. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. A comprehensive overview of the SNAr mechanism, detailing the requirement for electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the Meisenheimer complex. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - MDPI. This article discusses SNAr reactions on fluoroarenes and the factors governing regioselectivity, such as electron density and steric repulsion. [Link]

  • Deprotonative metalation of five-membered aromatic heterocycles using mixed lithium-zinc species - PubMed. This paper describes the deprotonation of benzothiazole and related heterocycles, noting that metalation typically occurs at the C2 position. [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. An educational text explaining that SNAr only occurs if the aromatic ring has an electron-withdrawing substituent ortho or para to the leaving group to provide resonance stabilization for the anionic intermediate. [Link]

  • Benzothiazole - Wikipedia. General information on the structure and reactivity of the benzothiazole core, noting that the heterocyclic part is electron-withdrawing. [Link]

  • Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles - PubMed. This study provides a modern example of selectively deprotonating an alkyl group adjacent to a heterocycle for subsequent functionalization, a strategy directly applicable to the 2-methyl group of benzothiazole. [Link]

  • Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles - PMC - NIH. The full-text article of the previous reference, detailing the metalation/electrophilic trapping strategy for C-H functionalization adjacent to a heterocyclic ring. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 5-Fluoro-2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 5-Fluoro-2-methylbenzothiazole. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure your reactions proceed smoothly and efficiently.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a key intermediate in the synthesis of various compounds, including potential antileishmanial drugs.[1] However, its utility can be hampered by its limited solubility in many common reaction media. Understanding its physical properties is the first step to overcoming this hurdle.

The molecule's structure, featuring a fused aromatic benzothiazole core, contributes to its relatively high crystallinity and lipophilicity. Key properties include:

PropertyValueSource
Molecular Weight 167.21 g/mol [2]
Boiling Point 110-112 °C @ 7 mmHg[1][3]
Density 1.256 g/mL at 25 °C[1][3]
Calculated LogP 2.9[2]
Flash Point 85 °C (185 °F)[3]
Appearance Colorless to Pale Yellow Oil[4]
Reported Solubility Slightly soluble in Chloroform and Methanol[4][5]

A LogP of 2.9 indicates a preference for a lipophilic (oily) environment over an aqueous one, which is a primary driver of its poor solubility in polar solvents. The rigid, planar structure can also lead to strong crystal lattice energy, making it difficult for solvent molecules to break it apart and solvate it effectively.

Troubleshooting Guide: Common Solubility-Related Reaction Problems

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction is heterogeneous, with undissolved starting material, leading to slow or stalled conversion. What's my first step?

Answer: The first and most critical step is to systematically evaluate solvent and co-solvent systems. A single solvent is often insufficient. The goal is to match the solvent's polarity to that of your substrate without rendering your other reagents or catalysts inactive.

The concept of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP) , which break down solubility into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[6] While the specific HSP values for this compound are not published, we can infer that it requires a solvent with moderate polarity and some aromatic character.

Workflow: Systematic Solvent & Co-Solvent Screening

This protocol provides a structured approach to identifying a suitable solvent system.

G cluster_prep Preparation cluster_exp Screening cluster_eval Evaluation A 1. Select Candidate Solvents (e.g., Toluene, Dioxane, DMF, NMP, MeCN, THF, 2-MeTHF) B 2. Prepare Stock Solution (e.g., 100 mg/mL in a high-solubility solvent like DCM or Chloroform) A->B C 3. Dispense Candidate Solvents (1 mL each into separate vials) D 4. Add Stock Solution Dropwise (Add aliquots of stock to each vial until precipitation is observed) C->D E 5. Test Co-Solvent Mixtures (For promising solvents, create mixtures, e.g., 8:2, 1:1 Toluene:DMF) D->E F 6. Determine Qualitative Solubility (Rank as Soluble, Partially Soluble, Insoluble at RT) G 7. Test at Elevated Temperature (Re-evaluate promising systems at target reaction temp) F->G

Detailed Protocol: Co-Solvent Screening

  • Select a diverse range of solvents: Include non-polar (Toluene), polar aprotic (DMF, NMP, Acetonitrile), and ether-based (THF, Dioxane, 2-MeTHF) solvents.

  • Prepare vials: To a series of small, sealed vials, add a fixed amount of this compound (e.g., 10 mg).

  • Solvent Addition: Add a measured volume (e.g., 0.5 mL) of each candidate solvent to the respective vials.

  • Equilibration: Agitate the vials at room temperature for 30 minutes (e.g., on a shaker plate).

  • Visual Assessment: Visually inspect each vial for undissolved solid. Note down if it is fully dissolved, partially dissolved, or insoluble.

  • Co-Solvent Testing: For solvents that show partial solubility, begin adding a co-solvent. For example, if the substrate is partially soluble in Toluene, add DMF dropwise until the solid dissolves. This helps identify effective co-solvent ratios.

  • Temperature Effect: Gently warm the vials that still contain undissolved solid to your intended reaction temperature. Many compounds exhibit significantly increased solubility at higher temperatures.

Question 2: I've found a solvent system, but the reaction is still slow. Can I do more than just dissolve the compound?

Answer: Yes. Even when a substrate appears dissolved, poor solvation at the molecular level can hinder reaction kinetics. In such cases, or when dealing with biphasic reactions (e.g., an organic substrate with an aqueous reagent), Phase-Transfer Catalysis (PTC) is a powerful technique.

A phase-transfer catalyst is a substance that transports a reactant from one phase into another where the reaction can occur.[7][8] For instance, if you are reacting this compound in toluene with an aqueous solution of sodium hydroxide, a PTC like a quaternary ammonium salt can carry hydroxide ions into the organic phase to facilitate the reaction.[7][9]

Common Phase-Transfer Catalysts:
  • Quaternary Ammonium Salts: Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride.

  • Phosphonium Salts: Hexadecyltributylphosphonium bromide (tolerate higher temperatures).[7]

  • Crown Ethers: 18-Crown-6 (highly effective but more expensive).

  • Polyethylene Glycols (PEGs): Can also act as PTCs.[10]

// Catalyst Cycle node [shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; QY_org [label="[Q⁺Y⁻]\n(in Organic Phase)"]; QX_org [label="[Q⁺X⁻]\n(in Organic Phase)"];

// Reactions RX -> RY [label=" Reaction with [Q⁺Y⁻] "]; RY -> QX_org [style=invis]; RX -> QX_org [label=" forms "];

// Phase Transfer NaY -> QY_org [label=" Q⁺ transports Y⁻\n into organic phase "]; QX_org -> NaX [label=" Q⁺ transports X⁻\n into aqueous phase "];

{rank=same; RX; RY;} } dot Caption: Mechanism of Phase-Transfer Catalysis.

Experimental Protocol: Implementing PTC

  • Set up your reaction: Dissolve this compound in your chosen non-polar organic solvent (e.g., Toluene, Dichloromethane).

  • Add aqueous reagent: Add your aqueous phase containing the second reactant (e.g., an aqueous solution of a base or nucleophile).

  • Introduce the catalyst: Add a catalytic amount (typically 1-10 mol%) of the phase-transfer catalyst (e.g., TBAB).

  • Agitate vigorously: Efficient stirring is crucial for PTC to maximize the interfacial area between the two phases.

  • Monitor the reaction: Track the consumption of the starting material by a suitable method (TLC, GC, LC-MS). You should observe a significant rate enhancement compared to the uncatalyzed reaction.[10]

Question 3: Increasing the temperature helps solubility, but my product is degrading. What are my options?

Answer: Balancing solubility and thermal stability is a common challenge. If high temperatures lead to side products or degradation, you should explore lower-temperature methods that enhance solubility through physical means.

Sonication (Ultrasonic Agitation): Using an ultrasonic bath can dramatically increase the rate of dissolution. The high-frequency sound waves create cavitation bubbles; their collapse near the solid surface generates microjets of solvent that break apart the solid lattice, a process known as sonocrystallization.[11] This can often achieve dissolution at a lower temperature than thermal methods alone.

Protocol: Sonication-Assisted Dissolution

  • Prepare your reaction mixture in a suitable flask.

  • Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.

  • Turn on the sonicator. You will observe that the undissolved solid disperses and dissolves more rapidly.

  • Monitor the temperature of the bath, as prolonged sonication can cause heating. Use a cooling coil or add ice to the bath if necessary to maintain the desired reaction temperature.

  • Once the solid is dissolved, the reaction can be continued with standard stirring.

Frequently Asked Questions (FAQs)

Q1: What are the visual signs of poor solubility during a reaction?

  • A persistent cloudiness or turbidity in the reaction mixture.

  • Solid starting material visible at the bottom of the flask, which does not decrease over time.

  • A "tide mark" of recrystallized material on the flask walls above the solvent line.

  • Reaction rates that are inconsistent between batches, often due to variations in stirring efficiency.

Q2: Can changing the pH of the medium help? For this compound, pH adjustment is unlikely to significantly enhance solubility in organic media. Benzothiazoles are very weak bases (pKa of the protonated form is low), so they will not protonate under typical reaction conditions to form a more soluble salt. This technique is more effective for compounds with acidic or basic functional groups.[12]

Q3: Are there alternative reagents with better solubility profiles? If your synthesis allows, consider derivatives of this compound. For example, if the 2-methyl group is a precursor to further functionalization, you might explore if a related starting material with a more polar group (e.g., a 2-(hydroxymethyl) or 2-(2-methoxyethyl) group) offers better solubility for a specific step, which can be converted to the methyl group later. This is a common strategy in medicinal chemistry to mitigate solubility issues.[13]

Q4: How do I choose between using a co-solvent and using a phase-transfer catalyst?

  • Use a co-solvent system when you are running a homogeneous reaction (all reactants are supposed to be in one phase) but your main substrate won't dissolve in the primary solvent.[14] The goal is to create a single-phase medium that dissolves everything.

  • Use a phase-transfer catalyst when your reaction is inherently heterogeneous (biphasic), involving reactants that are in two immiscible phases (e.g., an organic solvent and water).[15] The PTC acts as a shuttle, not to merge the phases, but to transport reactants across the phase boundary.

References

  • Phase-transfer catalyst - Wikipedia. [Link]

  • How To Use Organic Intermediates To Speed Up Chemical Reactions. [Link]

  • Phase-transfer catalyst – Knowledge and References - Taylor & Francis. [Link]

  • This compound | C8H6FNS | CID 597437 - PubChem. [Link]

  • Phase Transfer Catalysis - SACHEM, Inc. [Link]

  • Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes - Cambridge University Press & Assessment. [Link]

  • Hansen solubility parameter - Wikipedia. [Link]

  • Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges - Books. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]

  • Improving Solubility via Structural Modification - OUCI. [Link]

  • Solubility enhancement techniques: A comprehensive review - WJBPHS. [Link]

Sources

identifying and removing impurities from 5-Fluoro-2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoro-2-methylbenzothiazole

A Senior Application Scientist's Guide to Identification and Removal of Impurities

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification and handling of this important chemical intermediate. As your senior application scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling

This section addresses the most common initial questions regarding the purity of this compound.

Question: What are the most likely impurities in my sample of this compound?

Answer: The impurity profile is intrinsically linked to the synthetic route used. The most common synthesis involves the condensation of 4-fluoro-2-aminothiophenol with an acetylating agent (e.g., acetic acid, acetic anhydride, or acetyl chloride).[1][2] Based on this, potential impurities can be categorized as follows:

Impurity Type Specific Examples Origin
Unreacted Starting Materials 4-fluoro-2-aminothiophenol, acetic anhydride, acetyl chlorideIncomplete reaction conversion.
Reaction Intermediates N-(4-fluoro-2-mercaptophenyl)acetamide (the uncyclized intermediate)Incomplete cyclization, which can be influenced by reaction time, temperature, or catalyst choice.[3]
Side-Products Bis(2-amino-4-fluorophenyl) disulfideOxidation of the thiol group in the 2-aminothiophenol starting material.[3] This is often exacerbated by exposure to air during the reaction.
Solvent & Reagent Residues Ethanol, Toluene, Polyphosphoric Acid, TriethylamineResidual solvents or reagents used during the synthesis and initial workup.
Over-reaction Products Di-acetylated or other modified benzothiazolesOccurs under harsh reaction conditions.

Question: How can trace impurities impact my downstream applications, such as in drug discovery?

Answer: In the context of drug development and fine chemical synthesis, even trace impurities can have significant consequences. They can act as catalyst poisons in subsequent synthetic steps, lead to the formation of unwanted side-products, and, most critically in pharmaceutical applications, introduce potential toxicity or alter the pharmacological profile of the final active pharmaceutical ingredient (API). Regulatory bodies like the FDA and EMA have stringent guidelines on impurity profiling for this very reason.

Question: What is the best initial step to assess the purity of my crude product?

Answer: Thin-Layer Chromatography (TLC) is an invaluable first step. It is a rapid, inexpensive, and effective technique to visualize the number of components in your crude sample. By running the crude material alongside the starting materials on the same TLC plate, you can quickly determine if the reaction has gone to completion and identify the presence of major impurities. This initial assessment guides the selection of the most appropriate purification strategy.[4][5]

Part 2: Troubleshooting and Purification Workflow

This section provides a logical workflow for moving from an impure sample to a highly purified product, addressing common problems encountered in the lab.

Logical Workflow for Purification

The following diagram outlines the decision-making process for purifying this compound.

PurificationWorkflow cluster_start Initial Analysis cluster_decision Decision Point cluster_purification Purification Strategy cluster_final Final Validation Crude Crude Sample of This compound Analysis Purity Assessment (TLC, HPLC, GC-MS) Crude->Analysis CheckPurity Is Purity >99%? Analysis->CheckPurity SelectMethod Select Purification Method CheckPurity->SelectMethod No FinalProduct Store Pure Product CheckPurity->FinalProduct Yes Distillation Vacuum Distillation (For non-volatile impurities) SelectMethod->Distillation Chromatography Column Chromatography (For polar/similar polarity impurities) SelectMethod->Chromatography Recrystallization Recrystallization (If solid or can be derivatized) SelectMethod->Recrystallization Purified Purified Product Distillation->Purified Chromatography->Purified Recrystallization->Purified FinalCheck Final Purity Verification (HPLC, NMR, GC-MS) Purified->FinalCheck FinalCheck->FinalProduct

Caption: Workflow for analysis and purification.

Troubleshooting Common Purification Issues

Issue 1: My product is a pale yellow oil, and standard recrystallization is not an option. What should I do?

Rationale and Solution: this compound is an oil at room temperature, which makes traditional recrystallization challenging.[6] The two most effective strategies are vacuum distillation and column chromatography.

  • Vacuum Distillation: This is the preferred method for removing non-volatile impurities (e.g., salts, baseline material) or impurities with significantly different boiling points. Given its boiling point of 110-112 °C at 7 mmHg, this is a highly effective bulk purification technique.[7]

  • Column Chromatography: This method is ideal for separating impurities with similar volatility but different polarities.[3]

Issue 2: During column chromatography, my product and a major impurity have very similar Rf values on TLC. How can I achieve separation?

Rationale and Solution: When polarity differences are minimal, separation becomes difficult.[3] The key is to optimize the chromatographic conditions.

  • Solvent System Modification: The resolving power of your chromatography system is highly dependent on the mobile phase. Instead of a standard ethyl acetate/hexane system, try introducing a third solvent with a different polarity or property, such as dichloromethane or a small percentage of methanol, to alter the selectivity.

  • Change the Stationary Phase: If your compound is sensitive to the acidic nature of standard silica gel, or if separation is still poor, switch to a different stationary phase.[3] Neutral alumina is an excellent alternative that can offer a different selectivity profile.

  • Preparative TLC: For small-scale purifications, preparative thin-layer chromatography (prep TLC) can offer higher resolution than a standard column.

Issue 3: I suspect my compound is degrading on the silica gel column.

Rationale and Solution: The benzothiazole ring system can be sensitive to the acidic surface of silica gel.[3]

  • Use Neutralized Silica: You can pre-treat your silica gel by washing it with a solvent mixture containing a small amount of a volatile base, like triethylamine (~0.5-1%), to neutralize the acidic sites.

  • Switch to Alumina: As mentioned, neutral or basic alumina is a robust alternative for acid-sensitive compounds.

  • Alternative Purification: If degradation persists, rely on non-chromatographic methods like vacuum distillation if applicable.

Part 3: Detailed Experimental Protocols

These protocols provide a starting point for laboratory execution. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative measure of purity.[8]

  • Instrumentation: HPLC system with a UV detector (DAD or VWD) and a C18 reverse-phase column.

  • Mobile Phase: A common starting point is an isocratic or gradient mixture of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).

  • Sample Preparation:

    • Accurately weigh ~10 mg of your this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile. This creates a ~100 µg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[9]

  • Analysis:

    • Set the UV detection wavelength to the λmax of the compound (typically around 254 nm, but should be confirmed).

    • Inject 5-10 µL of the sample.

    • Purity is determined by the area percent of the main peak relative to the total area of all peaks.

Protocol 2: Purification by Vacuum Distillation

This protocol is ideal for removing non-volatile impurities.

  • Setup: Assemble a short-path distillation apparatus suitable for vacuum. Ensure all glass joints are properly sealed with vacuum grease.

  • Procedure:

    • Place the crude oil (e.g., 5-10 g) into the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum, aiming for a pressure of ~7 mmHg.

    • Gently heat the distillation flask in an oil bath while stirring.

    • Monitor the temperature at the distillation head. Collect the fraction that distills at 110-112 °C .[7][10]

    • High-boiling or non-volatile impurities will remain in the distillation flask.

  • Validation: Confirm the purity of the collected fraction using the HPLC method described above.

Protocol 3: Purification by Column Chromatography

This protocol is best for separating compounds of similar volatility but different polarity.[11]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give your product an Rf value of ~0.3.

    • Recommended Starting Solvent Systems:

      • 95:5 Hexane:Ethyl Acetate

      • 90:10 Hexane:Ethyl Acetate

      • 95:5 Hexane:Dichloromethane

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (or the least polar solvent, e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude oil in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for better resolution, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution and Collection:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Validation: Confirm the purity of the final product by HPLC and/or NMR.

Part 4: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₈H₆FNS[12]
Molecular Weight 167.21 g/mol [12]
Appearance Colourless to Pale Yellow Oil[6]
Boiling Point 110-112 °C at 7 mmHg[7][10]
Density 1.256 g/mL at 25 °C[7][10]
Refractive Index (n20/D) 1.584[7][10]

References

  • This compound | C8H6FNS | CID 597437. PubChem. [Link]

  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. [Link]

  • Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. ResearchGate. [Link]

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. [Link]

  • Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). IBIOS GMBH. [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Institutes of Health (NIH). [Link]

  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica. [Link]

  • Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. [Link]

  • Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. ResearchGate. [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. PubMed. [Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. [Link]

  • A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Informa Healthcare. [Link]

  • This compound. Spectrum Chemicals Australia. [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 5-Fluoro-2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 5-Fluoro-2-methylbenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this specific substrate. The inherent electronic and steric properties of this compound—namely the electron-withdrawing nature of the fluorine atom and the steric bulk of the 2-methyl group—present unique challenges that require careful consideration of the catalytic system.

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

I. Understanding the Substrate: this compound

Before delving into specific reaction types, it is crucial to understand the chemical personality of this compound. The fluorine atom at the 5-position renders the benzothiazole ring electron-deficient, which can impact the oxidative addition step in many catalytic cycles. Additionally, the 2-methyl group can introduce steric hindrance, influencing ligand selection and the approach of coupling partners.

II. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the electronic nature of this compound can make this reaction challenging.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: What are the primary challenges when performing a Suzuki-Miyaura coupling with a 2-halo-5-fluoro-2-methylbenzothiazole?

A1: The main challenges arise from the electron-deficient nature of the aryl halide due to the fluorine substituent. This can make the oxidative addition of the palladium(0) catalyst to the C-X bond slower compared to electron-rich aryl halides. Furthermore, the 2-methyl group can sterically hinder the approach of the boronic acid coupling partner.

Q2: Which palladium precatalyst and ligand combination is a good starting point?

A2: For electron-deficient and sterically hindered substrates, palladium precatalysts that readily form the active monoligated Pd(0) species are often preferred.[1] A good starting point is a G3 or G4 Buchwald precatalyst in combination with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos. These ligands are known to accelerate both oxidative addition and reductive elimination.[2]

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base is crucial for activating the boronic acid to facilitate transmetalation. For challenging couplings, stronger bases are often required. A common choice is K₃PO₄ or Cs₂CO₃.[3] In some cases, fluoride-containing bases like CsF can be effective, as fluoride ions can play a multifaceted role in promoting the reaction.[4][5] However, an excess of fluoride can also lead to the formation of unreactive fluoroborate species.[4]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inefficient oxidative addition. 2. Deactivation of the catalyst. 3. Protodeborylation of the boronic acid.1. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, or RuPhos). 2. Use a palladium precatalyst (e.g., Buchwald G3/G4) to ensure efficient generation of the active catalyst.[6] 3. Use an anhydrous, degassed solvent. 4. Increase the reaction temperature. 5. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and ensure it is finely powdered.
Formation of Homocoupled Boronic Acid 1. Presence of oxygen in the reaction. 2. Inefficient transmetalation.1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen). 2. Increase the equivalents of the boronic acid. 3. Screen different bases to optimize transmetalation.
Dehalogenation of the Starting Material 1. Presence of water or protic impurities. 2. β-hydride elimination from a Pd-H species.1. Use rigorously dried solvents and reagents. 2. Add a sacrificial hydride scavenger. 3. Choose a ligand that promotes faster reductive elimination.
Recommended Starting Conditions for Suzuki-Miyaura Coupling
Parameter Recommendation
Palladium Source [tBuXPhos Pd G3] or Pd₂(dba)₃
Ligand tBuXPhos or SPhos (if using Pd₂(dba)₃)
Base K₃PO₄ (2-3 equivalents)
Solvent Toluene/H₂O (10:1) or Dioxane/H₂O (10:1)
Temperature 80-110 °C
Atmosphere Argon or Nitrogen

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-R(L) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L)->Pd(0)L Reductive Elimination (Ar-R)

III. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are prevalent in pharmaceuticals. The electron-deficient nature of the this compound ring can influence the rate of both oxidative addition and reductive elimination.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: What are the key considerations for a Buchwald-Hartwig amination with 2-halo-5-fluoro-2-methylbenzothiazole?

A1: The primary considerations are the choice of a suitable palladium catalyst and ligand system that can effectively couple an electron-deficient aryl halide. Additionally, the choice of base is critical and is often dependent on the pKa of the amine coupling partner and the solvent used.[4][7]

Q2: Which ligands are generally effective for this type of transformation?

A2: Bulky, electron-rich biarylphosphine ligands are the gold standard for Buchwald-Hartwig aminations. Ligands such as XPhos, SPhos, and BrettPhos are excellent choices as they promote both the oxidative addition and the typically rate-limiting reductive elimination steps.

Q3: How do I select the appropriate base for my reaction?

A3: The choice of base is crucial and depends on the amine's pKa. For less acidic amines (alkylamines), a strong, non-nucleophilic base like NaOtBu or LHMDS is often used. For more acidic amines (anilines, heterocycles), a weaker base like K₃PO₄ or Cs₂CO₃ may be sufficient.[8] The solvent also plays a significant role; strong alkoxide bases are typically used in non-polar solvents like toluene or dioxane.[7]

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inefficient catalyst activation. 2. Slow reductive elimination. 3. Catalyst inhibition by the amine or product.1. Use a Buchwald precatalyst for reliable generation of the active Pd(0) species.[9] 2. Switch to a more sterically hindered ligand (e.g., BrettPhos) to promote reductive elimination. 3. Screen different bases and solvents.[8] 4. Increase the reaction temperature.
Side Product Formation (e.g., Hydrodehalogenation) 1. β-hydride elimination from the palladium-amide intermediate. 2. Presence of protic impurities.1. Use a ligand that favors reductive elimination over β-hydride elimination (e.g., bulky biarylphosphines).[1] 2. Ensure all reagents and solvents are anhydrous.
Reaction Stalls at Intermediate Conversion 1. Catalyst decomposition. 2. Product inhibition.1. Lower the reaction temperature and increase the reaction time. 2. Use a higher catalyst loading. 3. Consider a different ligand that may be more stable under the reaction conditions.
Recommended Starting Conditions for Buchwald-Hartwig Amination
Parameter Recommendation
Palladium Source [XPhos Pd G3] or Pd₂(dba)₃
Ligand XPhos or BrettPhos (if using Pd₂(dba)₃)
Base NaOtBu (for alkylamines) or K₃PO₄ (for anilines) (1.5-2.0 equivalents)
Solvent Toluene or Dioxane
Temperature 90-120 °C
Atmosphere Argon or Nitrogen

Buchwald_Hartwig_Workflow cluster_start Select Amine Type cluster_base Select Base cluster_catalyst Select Catalyst System Alkylamine Alkylamine NaOtBu / LHMDS NaOtBu / LHMDS Alkylamine->NaOtBu / LHMDS Aniline / Heterocycle Aniline / Heterocycle K3PO4 / Cs2CO3 K3PO4 / Cs2CO3 Aniline / Heterocycle->K3PO4 / Cs2CO3 XPhos Pd G3 XPhos Pd G3 NaOtBu / LHMDS->XPhos Pd G3 BrettPhos Pd G3 BrettPhos Pd G3 K3PO4 / Cs2CO3->BrettPhos Pd G3

IV. Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, which is valuable for the synthesis of conjugated systems. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Frequently Asked Questions (FAQs): Sonogashira Coupling

Q1: What are the typical challenges in a Sonogashira coupling with 2-halo-5-fluoro-2-methylbenzothiazole?

A1: The electron-deficient nature of the substrate can slow down the oxidative addition step. Additionally, the Glaser homocoupling of the terminal alkyne is a common side reaction, especially if the cross-coupling is sluggish. Careful control of the reaction conditions is necessary to favor the desired cross-coupling pathway.

Q2: Is a copper co-catalyst always necessary?

A2: While the classic Sonogashira protocol uses a copper(I) co-catalyst (typically CuI) to facilitate transmetalation, copper-free conditions have been developed.[10] These can be advantageous in cases where copper sensitivity is a concern or to avoid Glaser homocoupling. Copper-free protocols often require a stronger organic base and may need more forcing conditions.

Q3: Which palladium catalyst and ligand should I start with?

A3: For Sonogashira couplings, PdCl₂(PPh₃)₂ is a classic and often effective catalyst. If this fails, more advanced catalyst systems using bulky electron-rich phosphine ligands like P(t-Bu)₃ can be employed, especially for less reactive aryl chlorides or bromides.[10]

Troubleshooting Guide: Sonogashira Coupling
Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inefficient oxidative addition. 2. Catalyst deactivation. 3. Poor solubility of reagents.1. If using an aryl bromide or chloride, switch to the more reactive aryl iodide. 2. Increase the reaction temperature. 3. Screen different palladium sources and ligands (e.g., Pd(PPh₃)₄, Pd/C with a ligand). 4. Ensure the base is sufficiently strong and soluble (e.g., Et₃N, DIPA).
Glaser Homocoupling of Alkyne 1. Presence of oxygen. 2. Slow cross-coupling reaction. 3. High concentration of copper catalyst.1. Rigorously degas all reagents and solvents and maintain an inert atmosphere. 2. Optimize the cross-coupling conditions to increase its rate (temperature, catalyst, ligand). 3. Reduce the amount of CuI or switch to copper-free conditions.[10]
Decomposition of Starting Materials 1. Reaction temperature is too high. 2. Incompatible base or solvent.1. Lower the reaction temperature and increase the reaction time. 2. Screen milder bases (e.g., K₂CO₃) and different solvents.
Recommended Starting Conditions for Sonogashira Coupling
Parameter Recommendation
Palladium Source PdCl₂(PPh₃)₂ (2-5 mol%)
Copper Co-catalyst CuI (1-5 mol%)
Base Et₃N or DIPA (as solvent or co-solvent)
Solvent THF or DMF
Temperature Room Temperature to 80 °C
Atmosphere Argon or Nitrogen

V. Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples the aryl halide with an alkene. The regioselectivity and efficiency of this reaction with this compound will be influenced by both electronic and steric factors.

Frequently Asked Questions (FAQs): Heck Reaction

Q1: What determines the regioselectivity of the Heck reaction with my substrate?

A1: For terminal alkenes, the arylation typically occurs at the less substituted carbon (β-hydride elimination from the more substituted carbon is faster). However, the electronic nature of the alkene and the steric bulk of both the aryl halide and the alkene can influence the regioselectivity.

Q2: What is a good general catalyst system for the Heck reaction?

A2: A common and effective catalyst is Pd(OAc)₂ with a phosphine ligand. For challenging substrates, bulky phosphine ligands like P(t-Bu)₃ or Herrmann's palladacycle can be beneficial. Phosphine-free conditions using Pd(OAc)₂ with a phase-transfer catalyst like TBAB have also been reported.

Q3: How do I choose the right base for a Heck reaction?

A3: The base neutralizes the HX formed during the reaction. Organic bases like Et₃N or DIPA are commonly used. Inorganic bases such as K₂CO₃, NaOAc, or Cs₂CO₃ can also be effective, often in polar aprotic solvents like DMF or DMAc.

Troubleshooting Guide: Heck Reaction
Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inefficient oxidative addition. 2. Catalyst decomposition at high temperatures. 3. Poor choice of base or solvent.1. Use the more reactive aryl iodide if starting with a bromide or chloride. 2. Screen different palladium sources and ligands. Consider palladacycle catalysts for higher stability. 3. Optimize the base and solvent combination. 4. Increase the concentration of the reactants.
Isomerization of the Alkene Product 1. Re-addition of a Pd-H species to the product and subsequent elimination.1. Add a hydride scavenger like a silver salt (e.g., Ag₂CO₃) or a hindered alkene. 2. Use a ligand that promotes rapid reductive elimination.
Formation of Reduced Arene (Hydrodehalogenation) 1. Presence of protic impurities. 2. β-hydride elimination from the palladium intermediate.1. Use anhydrous conditions. 2. Optimize the reaction temperature and time to favor the desired coupling.
Recommended Starting Conditions for Heck Reaction
Parameter Recommendation
Palladium Source Pd(OAc)₂ (1-5 mol%)
Ligand P(o-tol)₃ or P(t-Bu)₃ (2-10 mol%)
Base Et₃N or K₂CO₃ (1.5-2.5 equivalents)
Solvent DMF, DMAc, or Toluene
Temperature 100-140 °C
Atmosphere Argon or Nitrogen

VI. Palladium-Catalyzed Cyanation: C-CN Bond Formation

Introducing a nitrile group can be a valuable transformation. Palladium-catalyzed cyanation offers a milder alternative to traditional methods.

Frequently Asked Questions (FAQs): Palladium-Catalyzed Cyanation

Q1: What are the common cyanide sources for this reaction?

A1: Common cyanide sources include Zn(CN)₂, KCN, and K₄[Fe(CN)₆].[11] Zn(CN)₂ is often preferred due to its lower toxicity and better solubility in organic solvents. K₄[Fe(CN)₆] is a non-toxic alternative.[11]

Q2: How can I avoid catalyst poisoning by cyanide?

A2: Cyanide is a notorious inhibitor of palladium catalysts. To mitigate this, reactions are often run with a slow release of cyanide, for example, by using a slightly soluble cyanide source or by adding it portion-wise. The use of specific ligands that protect the palladium center is also crucial.

Q3: What is a good starting catalyst system for the cyanation of 2-halo-5-fluoro-2-methylbenzothiazole?

A3: A combination of a palladium source like Pd₂(dba)₃ or a palladacycle precatalyst with a bulky, electron-rich phosphine ligand such as XPhos or dppf is a good starting point.[11]

Troubleshooting Guide: Palladium-Catalyzed Cyanation
Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Catalyst poisoning by cyanide. 2. Inefficient oxidative addition. 3. Poor solubility of the cyanide source.1. Switch to a less soluble cyanide source (e.g., Zn(CN)₂). 2. Use a ligand that is less susceptible to displacement by cyanide (e.g., bulky biarylphosphines). 3. Add a co-solvent like water to improve the solubility of inorganic cyanides.[12] 4. Increase the reaction temperature.
Formation of Side Products 1. Hydrolysis of the nitrile product. 2. Reaction with the solvent.1. Ensure anhydrous conditions if the product is water-sensitive. 2. Choose an inert solvent (e.g., toluene, dioxane).
Inconsistent Results 1. Variable quality of the cyanide source. 2. Incomplete exclusion of air or moisture.1. Use a fresh, high-purity cyanide source. 2. Ensure rigorous inert atmosphere techniques are employed.
Recommended Starting Conditions for Palladium-Catalyzed Cyanation
Parameter Recommendation
Palladium Source Pd₂(dba)₃ (1-3 mol%)
Ligand dppf or Xantphos (2-6 mol%)
Cyanide Source Zn(CN)₂ (0.6-1.0 equivalents)
Solvent DMF or DMAc
Temperature 100-140 °C
Atmosphere Argon or Nitrogen

General_Troubleshooting_Flowchart Start Low Yield / No Reaction Inert Inert Atmosphere and Dry Solvents? Start->Inert Reagents Reagent Purity and Activity? Inert->Reagents Yes Failure Re-evaluate Strategy Inert->Failure No Catalyst Catalyst System Optimal? Reagents->Catalyst Yes Reagents->Failure No Conditions Reaction Conditions (Temp, Time, Conc.)? Catalyst->Conditions Yes Catalyst->Failure No Success Reaction Optimized Conditions->Success Yes Conditions->Failure No

VII. References

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sonogashira troubleshooting help needed. Reddit. [Link]

  • A new palladium catalyst system for the cyanation of aryl chlorides. ResearchGate. [Link]

  • Heck coupling reaction between bromo/iodoanisoles and acrylates. ResearchGate. [Link]

  • Progress in the palladium-catalyzed cyanation of aryl chlorides. PubMed. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]

  • Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. [Link]

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. MDPI. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Publications. [Link]

  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC. [Link]

  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. RSC Publishing. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. [Link]

  • Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journals. [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. SciSpace. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. [Link]

  • Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances. ResearchGate. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC. [Link]

  • Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Open Research@CSIR-NIScPR. [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. PubMed. [Link]

Sources

scale-up challenges for the synthesis of 5-Fluoro-2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylbenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate. Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of moving from lab-scale synthesis to larger production volumes.

Introduction to Scale-Up Challenges

Scaling up the synthesis of this compound from a laboratory setting to a pilot plant or industrial scale introduces a host of variables that can significantly impact yield, purity, and safety.[1] What works seamlessly in a round-bottom flask can present unforeseen difficulties in a larger reactor.[1] This is because simply increasing the volume of reactants does not account for changes in heat and mass transfer, mixing efficiency, and the amplification of minor side reactions.[1] This guide will address these critical scale-up challenges with scientifically grounded solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or Inconsistent Product Yield

A drop in yield is one of the most common and frustrating challenges during scale-up. Several factors can contribute to this issue.

Potential CauseRecommended Solutions & Scientific Rationale
Poor Quality of Starting Materials Ensure the purity of your starting materials, particularly 2-amino-4-fluorothiophenol, which is susceptible to oxidation.[2] Using a freshly opened bottle or purifying it before use is advisable. Impurities in starting materials can lead to unwanted side reactions, consuming reactants and lowering the overall yield.
Suboptimal Reaction Temperature Reactions that are exothermic at a small scale can become difficult to control in large reactors, leading to thermal gradients and localized overheating.[1] This can promote the formation of byproducts. Conversely, insufficient heating can lead to an incomplete reaction. Implement robust temperature control systems and consider a gradual increase or decrease in temperature to find the optimal range for your scaled-up reaction.[2]
Inefficient Mixing What is effective mixing in a small flask may be inadequate in a large reactor, leading to "dead zones" where reactants are not properly incorporated.[1] This can result in localized concentration spikes and the formation of impurities. Evaluate the type of stirrer and mixing speed to ensure homogenous reaction conditions. For larger vessels, mechanical stirrers are often necessary to achieve efficient mass transfer.[1]
Ineffective Catalyst The choice of catalyst is crucial for efficient cyclization.[2] Catalysts like polyphosphoric acid (PPA) or methanesulfonic acid/silica gel can be effective for condensation reactions.[2] On a larger scale, catalyst deactivation or poor distribution can become more pronounced. Consider screening different catalysts or optimizing the catalyst loading for your specific scale.
Problem 2: Difficulty in Product Purification

Isolating pure this compound can be challenging due to the presence of unreacted starting materials or side products.[2]

Potential CauseRecommended Solutions & Scientific Rationale
Similar Polarity of Product and Impurities If the product and impurities have similar polarities, separation by column chromatography can be difficult.[2] Experiment with different solvent systems for elution. Alternatively, consider other purification techniques such as recrystallization or preparative Thin Layer Chromatography (TLC).[2] Sometimes, converting the crude product to a salt, purifying the salt, and then neutralizing it back to the free base can be an effective strategy.
Formation of Tar or Polymeric Byproducts Overheating or prolonged reaction times can lead to the formation of intractable tars. Optimize the reaction temperature and time, and monitor the reaction progress closely using techniques like TLC to stop the reaction once the starting material is consumed.[2]
Product Precipitation Issues In some cases, the desired product may precipitate out of the reaction mixture, making isolation difficult. Conversely, in some purification steps, the product may fail to crystallize. Careful selection of solvents and control of cooling rates are critical for effective crystallization. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.
Problem 3: Safety Concerns at Scale

Safety is paramount in any chemical synthesis, and the risks can be magnified during scale-up.

Potential HazardMitigation Strategies
Exothermic Reactions Many reactions in the synthesis of benzothiazoles can be exothermic.[1] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction.[1] Ensure the reactor is equipped with an adequate cooling system and that the addition of reagents is controlled to manage the reaction temperature effectively.
Handling of 2-Aminothiophenols 2-Aminothiophenols are known for their strong, unpleasant odor and are readily oxidized.[2] It is crucial to handle them in a well-ventilated fume hood and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and exposure.[2] Always consult the Safety Data Sheet (SDS) for detailed handling information.
Gas Evolution Some reactions may evolve gases, which can lead to a pressure buildup in a closed system.[1] Ensure the reactor is properly vented to prevent over-pressurization.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with a carboxylic acid, aldehyde, or other carbonyl-containing compound.[2][3] For this compound, this would typically involve the reaction of 2-amino-4-fluorothiophenol with acetic acid or a derivative thereof.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[2] Visualization can typically be achieved using UV light.[2]

Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?

Modern synthetic methods are increasingly focused on environmentally benign approaches. These often involve the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[2] Microwave-assisted synthesis is another popular green chemistry approach that can significantly reduce reaction times and energy consumption.[2]

Q4: Are there any specific analytical techniques recommended for characterizing the final product?

For full characterization, a combination of techniques is recommended. 1H NMR and 13C NMR spectroscopy will confirm the chemical structure. High-resolution mass spectrometry (HRMS) will confirm the molecular formula. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Experimental Protocols & Visualizations

General Protocol for the Synthesis of 2-Alkylbenzothiazoles

The following is a general guideline and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: To a stirred solution of the appropriate aliphatic aldehyde (1 equivalent) in a suitable solvent such as dichloromethane, add 4Å molecular sieves.

  • Addition of Thiophenol: Add 2-amino-4-fluorothiophenol (1 equivalent) to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours). Monitor the reaction progress by TLC.[2]

  • Oxidation: Once the formation of the dihydrobenzothiazole intermediate is complete, add an oxidizing agent (e.g., silica gel supported pyridinium chlorochromate) to the reaction mixture.

  • Work-up: After the oxidation is complete, filter the reaction mixture to remove the solids. The solvent is then removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography, recrystallization, or other suitable methods.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up synthesis.

TroubleshootingWorkflow Start Low Yield or Purity Issue Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Temp Analyze Temperature Profile Start->Check_Temp Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Catalyst Assess Catalyst Performance Start->Check_Catalyst Impure_SM Impure Starting Materials Check_Purity->Impure_SM If Impure Temp_Issue Thermal Gradients / Hotspots Check_Temp->Temp_Issue If Non-uniform Mixing_Issue Poor Mass Transfer Check_Mixing->Mixing_Issue If Inefficient Catalyst_Issue Catalyst Deactivation Check_Catalyst->Catalyst_Issue If Ineffective Solution_Purify Purify Starting Materials Impure_SM->Solution_Purify Solution_Temp Optimize Temperature Control Temp_Issue->Solution_Temp Solution_Mixing Improve Agitation / Baffling Mixing_Issue->Solution_Mixing Solution_Catalyst Screen Catalysts / Optimize Loading Catalyst_Issue->Solution_Catalyst

Caption: A decision tree for troubleshooting scale-up issues.

Synthetic Pathway Overview

This diagram outlines a general synthetic pathway for the formation of 2-methylbenzothiazoles.

SyntheticPathway Reactant1 2-Amino-4-fluorothiophenol Intermediate Condensation Intermediate Reactant1->Intermediate Reactant2 Acetic Acid / Derivative Reactant2->Intermediate Product This compound Intermediate->Product Cyclization / Oxidation

Caption: A simplified synthetic route to the target molecule.

References

  • Sigma-Aldrich. (n.d.). This compound 97.
  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • ResearchGate. (n.d.). The common synthetic routes for benzothiazoles.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.

Sources

troubleshooting unexpected NMR shifts in 5-Fluoro-2-methylbenzothiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoro-2-methylbenzothiazole Derivatives

Welcome to the technical support center for researchers working with this compound and its derivatives. This guide is designed to help you troubleshoot unexpected Nuclear Magnetic Resonance (NMR) shifts and other common spectral artifacts you may encounter during your research. As scientists and drug development professionals, obtaining clean, interpretable NMR data is paramount for structural elucidation and reaction monitoring. This guide moves beyond simple checklists to explain the underlying principles governing the spectral behavior of these important fluorinated heterocycles.

The this compound core presents a unique set of considerations for NMR spectroscopy. The strong electronegativity of the fluorine atom significantly influences the electronic environment of the entire aromatic system through both inductive and resonance effects.[1][2] This, combined with the methyl group and any additional substituents, can lead to complex and sometimes non-intuitive chemical shifts in ¹H, ¹³C, and ¹⁹F spectra.

Frequently Asked Questions (FAQs)

FAQ 1: Why are the chemical shifts of my aromatic protons and carbons different from what I predicted?

Question: I've synthesized a new derivative of this compound, but the aromatic signals in my ¹H and ¹³C NMR spectra are shifted significantly upfield or downfield from my expectations based on standard additive models. What is causing this discrepancy?

Plausible Causes:

  • Strong electronic influence of the fluorine substituent.

  • Through-space coupling effects.

  • Steric hindrance altering the molecular conformation.

  • Unaccounted-for resonance effects from other substituents on the ring.

Senior Scientist's Insight: The fluorine atom at the 5-position is a powerful electron-withdrawing group via the sigma-bond framework (inductive effect), which generally deshields nearby nuclei, causing downfield shifts.[1] However, it is also a pi-electron-donating group through resonance (lone pair delocalization). The interplay of these two opposing effects determines the final electron density at each position in the aromatic ring.

  • ¹H NMR: Protons ortho and para to the fluorine (H-4 and H-6, respectively) are most affected. You will also observe characteristic splitting patterns due to J-coupling between the protons and the fluorine atom (JH-F). Ortho coupling (³JH-F) is typically larger than meta coupling (⁴JH-F).[3]

  • ¹³C NMR: The carbon directly attached to the fluorine (C-5) will show a very large one-bond C-F coupling constant (¹JC-F) and a significant downfield shift. Other carbons in the ring will also exhibit smaller two- and three-bond C-F couplings, further complicating the spectrum.[4][5]

The 2-methyl group, being electron-donating through hyperconjugation, will have a smaller, opposing effect, tending to shield the ring and cause slight upfield shifts. The balance of these effects dictates the final chemical shifts.

Troubleshooting Workflow:

  • Confirm Structure with 2D NMR: Run standard 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation). These experiments are invaluable for unambiguously assigning every proton and carbon signal, confirming connectivity, and validating your structure.

  • Analyze J-Coupling Constants: Carefully measure the H-F and C-F coupling constants. These values are highly diagnostic. For example, a large ³JH-F can confirm the assignment of a proton ortho to the fluorine.

  • Computational Chemistry: If available, use Density Functional Theory (DFT) calculations to predict the NMR chemical shifts for your proposed structure. Comparing the calculated spectrum to the experimental one can provide strong evidence for your structural assignment.[6]

Visualization: Electronic Effects on the Benzothiazole Ring

G Dominant Electronic Effects in this compound main F_effect Fluorine (C5) Me_effect Methyl (C2) inductive_label Strong Inductive Withdrawal (-I) inductive_label->F_effect resonance_label Resonance Donation (+R) resonance_label->F_effect hyperconj_label Hyperconjugation Donation (+H) hyperconj_label->Me_effect G start Unexpected ¹⁹F Shift Variation Observed check_solvent Is the same deuterated solvent and solvent batch being used? start->check_solvent solvent_no No check_solvent->solvent_no No conc_yes Yes check_solvent->conc_yes Yes check_conc Are sample concentrations consistent? (±10%) conc_no No check_conc->conc_no No temp_yes Yes check_conc->temp_yes Yes check_temp Is the spectrometer temperature calibrated and stable? temp_no No check_temp->temp_no No investigate_further Variation Persists: Investigate pH, Degradation, or Conformational Exchange check_temp->investigate_further Yes solvent_yes Yes solve_solvent Standardize Solvent solvent_no->solve_solvent conc_yes->check_conc solve_conc Prepare Samples by Mass/ Use Internal Standard conc_no->solve_conc temp_yes->check_temp solve_temp Use Temperature Calibration Standard (e.g., Methanol-d₄) temp_no->solve_temp

Caption: Systematic approach to diagnosing ¹⁹F NMR shift instability.

Experimental Protocols:

1. Solvent Effect Study:

  • Prepare three identical samples of your compound by mass (e.g., 5 mg).
  • Dissolve each in a precise volume (e.g., 0.6 mL) of three different deuterated solvents of varying polarity (e.g., Benzene-d₆, CDCl₃, and DMSO-d₆).
  • Acquire a ¹⁹F NMR spectrum for each under identical temperature and acquisition parameters.
  • Compare the chemical shifts to determine the solvent sensitivity.

2. Concentration Study (Dilution Series):

  • Prepare a stock solution of your compound of known concentration (e.g., 50 mM) in your chosen deuterated solvent.
  • Create a dilution series (e.g., 25 mM, 10 mM, 5 mM, 1 mM) from the stock solution.
  • Acquire a ¹⁹F NMR spectrum for each concentration.
  • Plot ¹⁹F chemical shift vs. concentration. A non-linear plot suggests aggregation effects.
Factor Typical ¹⁹F Shift Change (ppm) Underlying Cause
Solvent Polarity 1 - 10+Altered intermolecular interactions (dipole-dipole, H-bonding). [7][8]
Temperature 0.01 - 0.5 / 10 KChanges in molecular dynamics and conformational equilibria. [9][10]
Concentration 0.1 - 2Molecular aggregation or changes in solution viscosity. [11][12]
FAQ 3: Why are my NMR signals broad or poorly resolved?

Question: My ¹H and ¹⁹F NMR spectra show broad peaks instead of sharp signals, making it impossible to determine coupling constants or accurate integrations. What's going on?

Plausible Causes:

  • Poor magnet shimming.

  • Low sample solubility or presence of solid particles.

  • Sample is too concentrated.

  • Presence of paramagnetic impurities.

  • Intermediate chemical exchange or dynamic processes.

Senior Scientist's Insight: Broad NMR signals are a sign that the nuclei in your sample are not all experiencing the same magnetic field, or that their magnetic environment is changing rapidly on the NMR timescale.

  • Shimming & Sample Preparation: The most common issues are instrumental or related to sample quality. Poor shimming means the magnetic field is not homogenous across the sample volume. [13]Likewise, undissolved particles or high viscosity in concentrated samples will degrade field homogeneity. [14][15]* Paramagnetic Species: Even trace amounts of paramagnetic metals (like iron, copper, or dissolved oxygen) can cause significant line broadening through rapid relaxation.

  • Chemical Dynamics: If your molecule is undergoing a dynamic process (e.g., rotation around a bond, conformational changes, or proton exchange) at a rate comparable to the NMR timescale, the resulting signals can be broadened. [10]For example, if a substituent on your benzothiazole derivative hinders rotation, you might be observing coalescence of signals from different rotamers.

Troubleshooting Protocol:

  • Check the Basics: Ensure your NMR tube is clean and not scratched. Filter your sample through a small plug of glass wool in a pipette to remove any particulate matter. [15]If the sample is very concentrated, dilute it. [15][16]2. Verify Shimming: Before running your sample, run a standard line-shape sample provided by the facility (e.g., a sealed CDCl₃ tube) to confirm the spectrometer is shimming correctly. If the standard looks good but your sample doesn't, the problem is with your sample.

  • Degas the Sample: If you suspect paramagnetic oxygen is the cause, bubble an inert gas (N₂ or Ar) through your sample for a few minutes before capping the tube.

  • Run a Variable Temperature (VT) NMR Experiment: This is the definitive test for dynamic processes.

    • Acquire spectra at a series of temperatures (e.g., 25°C, 50°C, 75°C).

    • If the broadening is due to intermediate exchange, the peaks will sharpen at either higher temperatures (fast exchange regime) or lower temperatures (slow exchange regime). [10][17]At the coalescence temperature, the signal will be at its broadest.

References

  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., Rance, M., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press. [Link]

  • Hinton, J. F., & Amis, E. S. (1967). ¹⁹F Studies of Solvent and Counterion Effects on Chemical Shift. Chemical Reviews, 67(4), 367-428. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. [Link]

  • Chemistry For Everyone. (2025, July 21). How Does Temperature Affect NMR? [Video]. YouTube. [Link]

  • Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1958). Temperature‐Dependent Chemical Shifts in the NMR Spectra of Gases. The Journal of Chemical Physics, 28(4), 601-607. [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. [Link]

  • Ananikov, V. P. (2010). Referencing of the chemical shift scale in the NMR data. NMR.RU. [Link]

  • Xu, L., Hou, Z., & Zhao, Y. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via ¹⁹F NMR Spectroscopy. Analytical Chemistry, 95(5), 2829-2836. [Link]

  • Buhl, M., & van Wüllen, C. (2003). The ¹⁹F NMR shifts are not a measure for the nakedness of the fluoride anion. Chemistry-A European Journal, 9(18), 4416-4423. [Link]

  • University of Wisconsin-Madison, Chemistry Department. (n.d.). Troubleshooting Acquisition Related Problems. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • San Diego State University NMR Facility. (n.d.). Common Problems. [Link]

  • Bag-ayan, D. R. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 58(12), 1195-1211. [Link]

  • Abuelizz, H. A., Marzouk, M., Anouar, E. H., Al-Salahi, R., & Ghabbour, H. A. (2017). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 22(5), 757. [Link]

  • Lin, C., Yu, S., Zhang, Y., & Tan, X. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Planta Medica, 89(15), 1461-1469. [Link]

  • Prakash, G. K. S., & Mathew, T. (2003). Calculated and experimental ¹³C NMR chemical shifts of some persistent carbocations. Journal of the Chemical Society, Perkin Transactions 2, (1), 18-23. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 597437, this compound. PubChem. [Link]

  • Kuttamparampath, V., & Chandrasekaran, V. (2014). A comparative study between para- and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace. [Link]

  • LibreTexts Chemistry. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. [Link]

  • Boyarskiy, V. P., Ryabchuk, V. A., & Luzyanin, K. V. (2026, January 5). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. [Link]

  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. [Link]

  • Reich, H. J. (2021, October 20). Organic Chemistry Data: ¹³C NMR Chemical Shifts. [Link]

  • DiMaggio, P. A., & Flaherty, D. P. (2017). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 82(23), 12389-12396. [Link]

  • Non-confidential. (2019, May 16). Fluorine-19 (¹⁹F) Labeled Benzothiazole Derivative as a Biosensor for detection of Alzheimer's Disease using Magnetic Resonance Imaging. ResearchGate. [Link]

  • Autschbach, J. (2025, August 5). Understanding NMR Chemical Shifts. ResearchGate. [Link]

  • Gable, K. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University. [Link]

  • Khan Academy. (n.d.). Electronegativity and chemical shift [Video]. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Daly, A. M., & Shoulders, M. D. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195-1200. [Link]

  • Ortyl, J., & Galek, M. (2023). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Polymers, 15(1), 1. [Link]

  • N/A. (n.d.). ¹³C NMR Chemical Shift Table. [Link]

  • Salman, S. R. (2017). ¹⁹-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of High-Speed Electronics and Systems, 26(01n02), 1740001. [Link]

  • Al-Ostoot, F. H., & Al-Ghamdi, A. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4746. [Link]

Sources

Technical Support Center: Enhancing the Stability of 5-Fluoro-2-methylbenzothiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methylbenzothiazole-based compounds. This guide is designed to provide expert insights and practical solutions to the stability challenges frequently encountered during the experimental and developmental phases of these promising therapeutic agents. The unique electronic properties conferred by the fluoro-substituent, while often beneficial for biological activity, can introduce specific stability concerns that require careful management.[1] This document provides a structured approach to diagnosing, troubleshooting, and mitigating these issues.

Section 1: Frequently Asked Questions (FAQs) - Understanding Core Stability Concepts

This section addresses fundamental questions regarding the stability of fluorinated benzothiazole compounds.

Q1: What are the primary degradation pathways for benzothiazole-based compounds?

A1: Benzothiazole derivatives are susceptible to several modes of degradation, primarily driven by their chemical structure. The main pathways include:

  • Oxidative Degradation: The electron-rich nature of the heterocyclic system can make it prone to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents. A common oxidative transformation involves hydroxylation of the benzothiazole ring system.[2][3]

  • Hydrolytic Degradation: While the benzothiazole ring itself is generally stable to hydrolysis, substituents attached to the ring can be labile. Amide or ester linkages elsewhere in the molecule are common points of hydrolytic cleavage, which can be catalyzed by acidic or basic conditions.

  • Photodegradation: Many aromatic heterocyclic systems absorb UV or visible light, which can lead to photochemical reactions. This energy absorption can generate reactive species or lead to direct bond cleavage, resulting in discoloration and the formation of complex degradation products.[3] It is imperative to protect these compounds from light during storage and handling.[4]

Q2: How does the 5-fluoro substituent specifically impact the stability of the benzothiazole core?

A2: The fluorine atom at the 5-position exerts a profound influence on the molecule's physicochemical properties.[1]

  • Electronic Effects: As the most electronegative element, fluorine has a strong electron-withdrawing inductive effect. This can decrease the electron density of the benzene ring, potentially making it less susceptible to certain types of oxidative attack compared to its non-fluorinated analog.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy >100 kcal/mol), making it a common strategy in medicinal chemistry to block sites of metabolic hydroxylation.[1][5] This can increase the compound's in vivo half-life.

  • Potential C-F Bond Lability: Despite its strength, the C-F bond is not inert. Under specific physiological or chemical conditions, enzymatic (e.g., CYP-mediated) or chemical defluorination can occur.[5] While less common than C-H bond metabolism, this pathway should be considered, as the release of fluoride ions can pose toxicological risks.[5]

Q3: What are the initial signs of degradation I should look for in my sample?

A3: Early detection is crucial for preserving sample integrity. Be vigilant for the following signs:

  • Visual Changes: The most obvious indicators include a change in color (e.g., development of a yellow or brown tint), the appearance of cloudiness in a solution, or the formation of a precipitate.[4]

  • Analytical Changes: During chromatographic analysis (e.g., HPLC, LC-MS), the primary sign of degradation is a decrease in the peak area of the parent compound over time, coupled with the appearance of new, smaller peaks, which represent degradation products.[6] A "clean" chromatogram developing shoulders on the main peak or new peaks in the baseline is a red flag.

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This guide provides a problem-solution framework for stability issues encountered during routine experiments.

Issue 1: My compound is degrading rapidly in aqueous solution, even when stored in the cold.

Potential Cause Explanation & Troubleshooting Action
Incorrect pH The pH of the solution is the most critical factor for stability in aqueous media.[7] Benzothiazole derivatives can be susceptible to pH-dependent hydrolysis. Action: Determine the optimal pH for stability by conducting a pH-rate profile study. Prepare a series of buffered solutions (e.g., pH 3, 5, 7, 9) and monitor the compound's concentration over time. For many nitrogen-containing heterocycles, a slightly acidic pH (e.g., pH 3-5) provides the best stability by keeping the molecule protonated.[4]
Oxidation Dissolved oxygen in the aqueous buffer can lead to oxidative degradation. Action: Degas all buffers before use by sparging with an inert gas like nitrogen or argon for 15-20 minutes. For long-term storage, prepare and store solutions under an inert atmosphere. Consider adding a chelating agent like EDTA (0.01-0.1%) to sequester trace metal ions that can catalyze oxidation.[7]
Microbial Growth Unsterilized buffers can support microbial growth, which may produce enzymes that degrade your compound. Action: Use sterile-filtered buffers (0.22 µm filter) for all aqueous preparations intended for storage.

Issue 2: I'm observing new, unexpected peaks in my HPLC analysis after storing samples in the autosampler.

Potential Cause Explanation & Troubleshooting Action
Photodegradation Standard glass or plastic autosampler vials offer little protection from ambient light. Action: Switch to amber or UV-protected autosampler vials to shield the sample from light.[4] If the autosampler is not refrigerated, degradation can also be accelerated by heat.
Solvent/Mobile Phase Incompatibility The compound may be unstable in the dissolution solvent or the HPLC mobile phase itself. For example, a high pH mobile phase could be causing on-column degradation. Action: Assess the stability of the compound directly in your dissolution solvent and mobile phase. If instability is confirmed, consider changing the dissolution solvent to something more inert (e.g., DMSO, acetonitrile) or adjusting the mobile phase pH.
Leachables from Vials/Caps Impurities from low-quality vials or septa can leach into the sample and react with the compound. Action: Ensure you are using high-quality, certified autosampler vials and septa appropriate for your solvents and application.

Issue 3: My solid compound shows discoloration or becomes "gummy" over time.

Potential Cause Explanation & Troubleshooting Action
Hygroscopicity & Hydrolysis The compound may be absorbing atmospheric moisture, which can lead to solid-state hydrolysis or a lowering of the glass transition temperature, causing physical changes. Action: Store the solid compound in a desiccator over a strong desiccant (e.g., Drierite®, phosphorus pentoxide). For highly sensitive compounds, use a glove box with a controlled low-humidity atmosphere.
Oxidation/Photodegradation Exposure to air and light can cause degradation even in the solid state, albeit more slowly than in solution. Action: Store the solid under an inert gas (argon or nitrogen) in amber glass vials. Always store long-term supplies in a freezer (-20°C or below) to minimize degradation kinetics.[8]

Section 3: Protocols for Stability Assessment & Enhancement

These protocols provide a systematic approach to characterizing and improving the stability of your this compound-based compounds.

Protocol 3.1: Step-by-Step Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[9]

Objective: To intentionally degrade the compound under various stress conditions to produce its likely degradation products.

Materials:

  • This compound-based compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • pH meter, calibrated

  • Heating block or oven

  • Photostability chamber (or a setup with a controlled UV/Vis lamp)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a clear glass vial. Store a control sample (compound in solvent only) at -20°C.

    Condition Procedure Target Degradation
    Acid Hydrolysis Mix with 0.1 M HCl. Heat at 60-80°C.5-20%
    Base Hydrolysis Mix with 0.1 M NaOH. Keep at room temp initially.5-20%
    Oxidation Mix with 3% H₂O₂. Keep at room temp.5-20%
    Thermal Heat the stock solution at 80°C.5-20%
    Photolytic Expose the stock solution to light (ICH Q1B guidelines).5-20%
  • Monitor Degradation: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition. Quench the reaction if necessary (e.g., neutralize acid/base samples).

  • Analyze Samples: Analyze all samples by HPLC-UV (see Protocol 3.2).

  • Evaluate Results: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent peak. If degradation is too fast, reduce the temperature or stressor concentration. If it's too slow, increase them.

Protocol 3.2: Developing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate the intact parent compound from all process impurities and degradation products.[6]

Starting Point Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20-30 minutes) to ensure all potential degradants are eluted and resolved.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector set to an appropriate wavelength (e.g., λmax of the compound, or a DAD/PDA detector to monitor multiple wavelengths).

  • Column Temperature: 30-40°C to ensure reproducible retention times.

Validation of the Method:

  • Analyze the samples generated from the forced degradation study (Protocol 3.1).

  • A successful stability-indicating method will show baseline resolution between the parent peak and all degradation product peaks.

  • Perform a peak purity analysis (if using a DAD/PDA detector) on the parent peak in the stressed samples to ensure it is not co-eluting with any degradants.

Protocol 3.3: Formulation Strategies for Improved Stability in Solution

Objective: To prepare a stable solution of the compound for experimental use.

Example Formulation Components:

Component TypeExampleFunctionTypical Concentration
Buffering Agent Citrate, Acetate, PhosphateMaintain optimal pH, prevent acid/base catalyzed degradation.[7]10-50 mM
Antioxidant Ascorbic Acid, Sodium MetabisulfiteInhibit oxidative degradation by acting as an oxygen scavenger.0.01 - 0.1% (w/v)
Chelating Agent Edetate Disodium (EDTA)Binds trace metal ions that catalyze oxidation.[7]0.01 - 0.05% (w/v)
Co-solvent Propylene Glycol, PEG 400, EthanolImprove solubility and can sometimes reduce water activity, slowing hydrolysis.10 - 50% (v/v)

Procedure:

  • Based on the data from your pH-rate profile and forced degradation studies, select an appropriate buffer system.

  • If oxidation was identified as a major pathway, include an antioxidant and/or a chelating agent.

  • Prepare the formulation by dissolving the excipients in the appropriate volume of water.

  • Add the this compound compound and ensure complete dissolution.

  • Sterile-filter the final solution through a 0.22 µm filter into a sterile, light-protected container (amber vial).

  • Store the formulation under recommended conditions (e.g., 2-8°C) and confirm its stability over the intended use period using your validated HPLC method.

Section 4: Visualization & Data

Diagrams

TroubleshootingWorkflow start Instability Observed (e.g., new HPLC peaks, discoloration) check_solution Is the compound in solution? start->check_solution check_solid Solid State Issue check_solution->check_solid No check_pH Check pH of Solution check_solution->check_pH Yes solve_solid_light Store in Amber Vials under Inert Gas check_solid->solve_solid_light solve_solid_humidity Store in Desiccator check_solid->solve_solid_humidity check_light Check Light/Air Exposure check_pH->check_light Optimal solve_pH Optimize pH with Buffers (Protocol 3.3) check_pH->solve_pH Sub-optimal check_temp Check Storage Temperature check_light->check_temp Protected solve_light Use Amber Vials Store under Inert Gas check_light->solve_light Exposed solve_temp Store at Lower Temp (e.g., 2-8°C or -20°C) check_temp->solve_temp Too high

Caption: Workflow for troubleshooting stability issues.

DegradationPathways Parent 5-Fluoro-2-methyl- benzothiazole Core Hydroxylated Hydroxylated Species Parent->Hydroxylated Oxidation (O₂, H₂O₂) [2][3] RingOpened Thiazole Ring Cleavage Products Parent->RingOpened Harsh Hydrolysis (Strong Acid/Base) Defluorinated Defluorinated Metabolites (Enzymatic) Parent->Defluorinated Metabolism (e.g., CYP) [5] SideChain Side-Chain Modified (e.g., amide hydrolysis) Parent->SideChain pH-dependent Hydrolysis

Sources

method refinement for consistent results in 5-Fluoro-2-methylbenzothiazole assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Method Refinement for 5-Fluoro-2-methylbenzothiazole Assays

Introduction: The Challenge of Consistency in Benzothiazole-Based Assays

This guide provides a comprehensive framework for troubleshooting and refining your experimental methods. Drawing from established principles of assay development and our extensive field experience, we will address the common pitfalls that can lead to inconsistent results and provide actionable solutions to enhance the robustness of your assays.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during assays with this compound and similar fluorophores.

Q1: My fluorescence signal is highly variable between wells that should be identical. What's the primary suspect?

A: The most common cause of well-to-well variability is inconsistent pipetting.[3] Even small volume errors can lead to significant differences in the final concentration of the fluorophore or other critical reagents. Another frequent cause is evaporation, especially from the outer wells of a microplate. Always use calibrated pipettes, proper techniques, and consider using plate sealers for incubations.[3]

Q2: The overall fluorescence signal is much lower than I expected. What should I check first?

A: First, verify that your instrument's excitation and emission wavelengths are correctly set for your specific this compound derivative. A mismatch is a very common oversight.[3] Also, confirm the compound's stability in your assay buffer; pH sensitivity or degradation can lead to a loss of signal.[4]

Q3: I'm observing high background fluorescence. How can I reduce it?

A: High background can originate from several sources: the assay buffer itself, contaminants, or autofluorescence from the microplate.[3][5] Using high-purity solvents and reagents is critical. For plate-based assays, switching to black-walled, clear-bottom plates is highly effective at minimizing stray light and well-to-well crosstalk.[3]

Q4: My results are not consistent from day to day. What could be causing this batch effect?

A: Day-to-day variability often points to issues with reagent preparation or storage.[6] A stock solution of this compound, especially if dissolved in solvents like DMSO, can degrade if not stored properly. Prepare fresh reagents when possible, or aliquot and store stock solutions under inert gas at low temperatures to prevent degradation and water absorption.[7][8] Environmental factors like temperature fluctuations can also contribute.[9]

Q5: Can the solvent, like DMSO, affect my assay?

A: Absolutely. While DMSO is a common solvent, its concentration can significantly impact assay performance.[10] High concentrations of DMSO can affect enzyme activity, protein stability, and even cell membrane permeability in cell-based assays.[11][12] It's crucial to keep the final DMSO concentration consistent across all wells (including controls) and as low as possible, typically below 0.5%.[12]

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific problems, their underlying causes, and systematic solutions.

Guide 1: Diagnosing and Mitigating High Signal Variability

High variability, measured by the coefficient of variation (%CV), is a critical indicator of an unreliable assay.

Potential Cause Underlying Mechanism (The "Why") Recommended Solution
Pipetting Inaccuracy Inconsistent volumes of reagents (e.g., compound, enzyme, substrate) directly alter the reaction kinetics and final signal in each well.- Use calibrated single and multichannel pipettes. - Practice reverse pipetting for viscous solutions. - Ensure pipette tips are fully submerged during aspiration.
Edge Effects Outer wells of a microplate experience more rapid evaporation and temperature changes than inner wells, altering concentrations and reaction rates.- Use a plate sealer for all incubations. - Do not use the outer wells for experimental samples; fill them with buffer or media instead. - Ensure uniform heating in the incubator.
Incomplete Mixing Failure to properly mix reagents upon addition leads to localized concentration gradients within the well, resulting in inconsistent reaction initiation and signal generation.- Gently agitate the plate on an orbital shaker after adding reagents. - Pipette mix gently after adding critical components.
Systematic Errors Errors originating from instrumentation or plate positioning can cause patterns in the data (e.g., row or column effects).[13][14]- Run a plate with only buffer to check for instrument noise. - Analyze data for spatial patterns. - Ensure the plate is correctly seated in the reader.[3]
Guide 2: Addressing Low Signal-to-Noise Ratio

A low signal-to-noise ratio (S/N) makes it difficult to distinguish a true signal from the background, compromising data quality.

Potential Cause Underlying Mechanism (The "Why") Recommended Solution
Photobleaching The fluorophore is permanently damaged by prolonged exposure to high-intensity excitation light, leading to a progressive loss of signal.[15][16][17]- Minimize the sample's exposure time to the excitation light source.[15] - Reduce the intensity of the excitation light using neutral-density filters.[15][18] - Use more photostable dyes if derivatizing the core molecule.[4]
Inner Filter Effect (IFE) At high concentrations, the compound absorbs too much of the excitation light or re-absorbs its own emitted light, leading to a non-linear and artificially low signal.[19][20] This effect can be significant even at seemingly low absorbances.[21][22]- Measure the absorbance of your sample at the excitation and emission wavelengths. - Work within a concentration range where the absorbance is low (< 0.05 is a common recommendation).[20] - If high concentrations are necessary, mathematical correction factors can be applied.[23]
Fluorescence Quenching Other molecules in the sample (e.g., buffers, contaminants, or the compound itself forming aggregates) can dissipate the excited state energy of the fluorophore non-radiatively, preventing light emission.[24]- Test for quenching by spiking a known amount of fluorophore into your sample matrix. - Ensure high purity of all reagents. - Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer to prevent compound aggregation.[24]
Incorrect Instrument Settings Suboptimal gain/sensitivity settings on the detector or incorrect filter selection will result in inefficient signal capture.- Optimize the detector gain to maximize signal without saturating the detector. - Ensure the selected filters have the highest possible transmission at your target wavelengths.[3]

Part 3: Standardized Protocol & Workflow

While the specific application will vary, this general framework for a fluorescence intensity assay provides critical control points for ensuring consistency.

Step-by-Step General Assay Protocol
  • Reagent Preparation & Handling:

    • Prepare all buffers from high-purity water and filtered stocks.

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Store aliquots at -20°C or -80°C under an inert atmosphere.[7][8]

  • Compound Dilution (Serial Dilution):

    • Perform serial dilutions in an intermediate plate before transferring to the final assay plate to minimize pipetting errors.

    • Ensure the final concentration of the solvent (e.g., DMSO) is constant across all wells.

  • Assay Plate Setup:

    • Use a black, clear-bottom 96- or 384-well plate.

    • Include the following controls:

      • Negative Control: All reagents except the test compound (contains only solvent).

      • Positive Control: A known activator or inhibitor.

      • Blank: Assay buffer only (to measure background).

  • Reagent Addition & Incubation:

    • Add reagents in a consistent order across the plate.

    • After adding all components, mix the plate gently for 30-60 seconds.

    • If incubation is required, seal the plate to prevent evaporation and incubate in a light-protected environment.

  • Fluorescence Reading:

    • Ensure the plate reader has been calibrated.

    • Set the correct excitation and emission wavelengths, including the cutoff filter.

    • Optimize the gain setting using a well with the highest expected signal to ensure it is below the saturation limit.

  • Data Analysis:

    • Subtract the average signal of the blank wells from all other wells.

    • Normalize the data to your controls (e.g., % inhibition relative to negative and positive controls).

    • Calculate the Z'-factor for the assay plate to assess its quality and robustness. An assay with a Z' > 0.5 is considered excellent for high-throughput screening.

Visual Workflow for Assay Consistency

The following diagram illustrates the critical checkpoints in a typical assay workflow designed to maximize reproducibility.

Assay_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_acq Phase 3: Acquisition & Analysis ReagentPrep Reagent Preparation (Fresh & Equilibrated) StockSol Stock Solution (Anhydrous DMSO, Aliquoted, Stored Cold) ReagentPrep->StockSol Quality Control Dilution Serial Dilution (Intermediate Plate) PlateMap Plate Mapping (Controls & Blanks) Dilution->PlateMap Plan Addition Reagent Addition (Consistent Order) PlateMap->Addition Execute Incubation Incubation (Sealed & Dark) Addition->Incubation Mix & Wait Reading Plate Reading (Optimized Gain) DataProcessing Data Processing (Blank Subtraction, Normalization) Reading->DataProcessing Raw Data QC Quality Check (Calculate Z'-Factor) DataProcessing->QC Processed Data

Caption: Critical Checkpoints for a Reproducible Assay Workflow.

References

  • Vertex AI Search. (2024). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
  • HORIBA. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots.
  • SPIE Digital Library. (n.d.). Assessment of Inner Filter Effects in Fluorescence Spectroscopy.
  • Chavez, J. L., Ceresa, L., Kimball, J., Shah, S., Gryczynski, I., & Gryczynski, Z. (n.d.). How to deal with inner filter effect in fluorescence experiments. Texas Christian University.
  • Kubista, M., Sjoback, R., Eriksson, S., & Albinsson, B. (n.d.). Experimental Correction for the Inner-filter Effect in Fluorescence Spectra. RSC Publishing.
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (2025). This compound | 399-75-7.
  • Thermo Fisher Scientific. (n.d.). Photobleaching in Fluorescence Imaging.
  • Canopy Biosciences. (n.d.). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging.
  • Basicmedical Key. (n.d.).
  • Wikipedia. (n.d.). Photobleaching.
  • AZoLifeSciences. (2021). Photobleaching in Fluorescence Microscopy.
  • Sigma-Aldrich. (n.d.). This compound 97% 399-75-7.
  • News-Medical.Net. (2018). Minimizing Photobleaching in Fluorescence Microscopy.
  • ChemicalBook. (n.d.). This compound CAS#: 399-75-7.
  • Sigma-Aldrich. (n.d.). This compound 97% 399-75-7.
  • Challenges in Secondary Analysis of High Throughput Screening D
  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
  • Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Oxford Academic.
  • Molecular Devices. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Troubleshooting.
  • Thorne, N., Auld, D. S., & Inglese, J. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH.
  • Bio-Rad Antibodies. (n.d.). 10 Tips for Selecting & Using Fluorophores in IF Experiments.
  • Kevorkov, D., & Makarenkov, V. (n.d.). Statistical analysis of systematic errors in high-throughput screening. PubMed.
  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening.
  • AELAB. (2024). How to Reduce Fluorescence Measurement Errors.
  • ResearchGate. (n.d.). Effect of DMSO on assay performance.
  • Quora. (2017). What effects does DMSO have on cell assays?.
  • ResearchGate. (n.d.).
  • DeNovix. (2020).
  • ChemicalBook. (n.d.). This compound | 399-75-7.
  • Abbkine. (2024). 10 Best Practices for Working with Neuroscience Reagents.
  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Al-Assad, Z. A., et al. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. NIH.
  • Alkali Scientific. (n.d.). This compound, 1 X 5 g (304476-5G).
  • BOC Sciences. (n.d.). A Practical Guide to Fluorescent Labeling of Antibodies.
  • Assay Guidance Manual - NCBI. (2025). Interference and Artifacts in High-content Screening.
  • Ossila. (n.d.). 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6.
  • BLD Pharm. (n.d.). 33184-16-6|5-Fluoro-2-methylbenzoic acid.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Fluoro-2-methylbenzothiazole and 2-Methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide focuses on a comparative analysis of two such derivatives: 5-Fluoro-2-methylbenzothiazole and its non-fluorinated analog, 2-methylbenzothiazole. The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties and, consequently, its biological activity. This guide will delve into the known biological activities of these two compounds, supported by experimental data, to provide a comprehensive resource for researchers in the field.

Physicochemical Properties: The Impact of Fluorination

The substitution of a hydrogen atom with fluorine, the most electronegative element, can have profound effects on a molecule's properties. These changes can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Property2-MethylbenzothiazoleThis compoundReference(s)
Molecular FormulaC₈H₇NSC₈H₆FNS[4]
Molecular Weight149.21 g/mol 167.20 g/mol [4]
LogP (calculated)Not specified2.9[5]
Boiling Point238 °C110-112 °C/7 mmHg[6]
Density1.173 g/mL at 25 °C1.256 g/mL at 25 °C[4]

The increased lipophilicity suggested by the calculated LogP of the fluorinated compound can enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater biological effect.

Comparative Biological Activities

Anticancer Activity: A Tale of Two Scaffolds

Benzothiazole derivatives have shown significant promise as anticancer agents, often acting through mechanisms that induce programmed cell death (apoptosis) or interfere with cell proliferation signaling pathways.[1][7]

On the other hand, derivatives of 2-methylbenzothiazole have also been explored for their anticancer properties, with some showing cytotoxic activity against various cancer cell lines.[3][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.

Workflow for MTT Assay

MTT_Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for determining cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 2-methylbenzothiazole) and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Broad Spectrum of Possibilities

Benzothiazole derivatives are known for their broad-spectrum antimicrobial activity against a variety of bacteria and fungi.[2][12] The mechanism of action can involve the inhibition of essential microbial enzymes.[12][13]

While specific comparative data for the two subject compounds is limited, studies on related benzothiazole derivatives have shown that structural modifications can significantly impact their antimicrobial efficacy.[2][12] For example, some benzothiazole derivatives have shown considerable antibacterial activity against a wide range of bacterial species.[12] It has been noted that benzothiazole derivatives can have significant inhibitory effects on bacterial pathogens, particularly Gram-positive bacteria.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay

MIC_Assay A Prepare serial dilutions of the test compound in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate at an appropriate temperature for 18-24 hours B->C D Visually inspect for microbial growth C->D E Determine the MIC (lowest concentration with no visible growth) D->E

Caption: Workflow of the broth microdilution assay for MIC determination.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) Discussion

The presence of the fluorine atom at the 5-position of the benzothiazole ring in this compound is expected to significantly influence its biological activity compared to its non-fluorinated analog.

Hypothetical Binding Interaction

SAR_Diagram cluster_receptor Enzyme Active Site cluster_ligand This compound pocket1 Hydrophobic Pocket pocket2 Hydrogen Bond Acceptor pocket3 Potential Halogen Bond Donor methyl Methyl Group methyl->pocket1 Hydrophobic Interaction fluorine Fluorine fluorine->pocket2 Hydrogen/Halogen Bond

Caption: Hypothetical binding of this compound in an enzyme active site.

The electron-withdrawing nature of the fluorine atom can alter the electron density of the benzothiazole ring system, potentially affecting its ability to interact with biological targets. Furthermore, the fluorine atom can participate in hydrogen bonding or halogen bonding interactions with amino acid residues in an enzyme's active site, which could lead to enhanced binding affinity and inhibitory potency. The increased metabolic stability often associated with fluorination could also contribute to a more sustained biological effect.

Conclusion

References

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. (URL: [Link])

  • The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling - NIH. (URL: [Link])

  • Synthetic route for the synthesis of 2-methylbenzo[d]thiazole... - ResearchGate. (URL: [Link])

  • Benzothiazole derivatives of DHFR enzyme inhibition activity - ResearchGate. (URL: [Link])

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC - NIH. (URL: [Link])

  • Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC - NIH. (URL: [Link])

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Publishing. (URL: [Link])

  • 2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID - Sciforum. (URL: [Link])

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. (URL: [Link])

  • 2-Methylbenzothiazole: A Key Intermediate in Pharmaceutical Synthesis. (URL: [Link])

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed. (URL: [Link])

  • 2-METHYLBENZOTHIAZOLE | C8H7NS - PubChem. (URL: [Link])

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - Semantic Scholar. (URL: [Link])

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PubMed Central. (URL: [Link])

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (URL: [Link])

  • In vitro and In vivo antitumor activities of benzothiazole analogs. - ResearchGate. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks. (URL: [Link])

  • This compound | C8H6FNS - PubChem. (URL: [Link])

  • Benzothiazole derivatives as anticancer agents - PMC - PubMed Central. (URL: [Link])

  • Evaluation of Antibacterial Effects of Benzothiazole Derivatives on Bacterial Food Pathogens. (URL: [Link])

  • Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. - Consensus. (URL: [Link])

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC - NIH. (URL: [Link])

  • (PDF) In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles - ResearchGate. (URL: [Link])

Sources

A Researcher's Guide to the In Vitro Validation of 5-Fluoro-2-methylbenzothiazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. Among the myriad of heterocyclic compounds, the benzothiazole scaffold has emerged as a "privileged structure" due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] This guide focuses on a specific, promising subclass: 5-Fluoro-2-methylbenzothiazole derivatives. The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical properties, including lipophilicity and metabolic stability, potentially enhancing its anticancer activity.[3]

This document serves as a comprehensive comparison guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the experimental validation of the anticancer activity of these derivatives in vitro, comparing their performance with established alternatives and supported by experimental data from peer-reviewed studies. Our narrative is grounded in scientific integrity, explaining the rationale behind experimental choices and ensuring that the described protocols are self-validating.

The Rationale for In Vitro Anticancer Screening

Preclinical evaluation of potential anticancer drug candidates is a stepwise process that begins with robust in vitro testing.[4] These initial assays are crucial for triaging compounds with insufficient anticancer activity before they advance to more complex and costly preclinical animal studies.[5][6] A well-designed in vitro screening cascade provides critical data on a compound's cytotoxicity, mechanism of action, and selectivity towards cancer cells over non-malignant cells.[7]

A Generalized Workflow for In Vitro Anticancer Evaluation

The validation of a novel compound's anticancer properties follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies. This workflow ensures that only the most promising candidates are advanced for further development.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis A Synthesis & Characterization of this compound Derivatives B Selection of Cancer Cell Lines A->B C Broad-Spectrum Cytotoxicity Assays (e.g., MTT, SRB) B->C D Determination of IC50 Values C->D E Apoptosis Assays (e.g., Annexin V/PI Staining) D->E F Cell Cycle Analysis D->F G Target Identification Studies (e.g., Kinase Inhibition Assays) D->G H Comparison with Standard Anticancer Drugs D->H I Selectivity Index Calculation (Cancer vs. Normal Cells) H->I

Caption: A generalized workflow for the in vitro evaluation of benzothiazole derivatives.

Key In Vitro Assays for Anticancer Activity Validation

A multi-faceted approach employing a battery of assays is essential to build a comprehensive profile of a compound's anticancer potential.

Cytotoxicity Assays: The First Line of Screening

The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against a panel of human cancer cell lines.[1] The goal is to quantify the concentration at which a compound inhibits cancer cell growth by 50% (IC50).[4]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.[8]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives and a standard reference drug (e.g., Doxorubicin, Cisplatin) for 48-72 hours.[9][10]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Causality Behind Experimental Choices: The selection of a diverse panel of cancer cell lines is crucial to assess the broad-spectrum activity or potential tissue specificity of the compounds. The use of a well-established standard drug provides a benchmark for evaluating the potency of the test compounds.[7]

Apoptosis Induction: Unraveling the Mode of Cell Death

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells.[1]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash them with a binding buffer.

  • Staining: Resuspend the cells in a solution containing FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Trustworthiness of the Protocol: This dual-staining method provides a quantitative and reliable measure of apoptosis induction, allowing for a clear distinction between different stages of cell death.

Comparative Analysis of Anticancer Activity

The true measure of a novel compound's potential lies in its performance relative to existing therapies. The following table summarizes hypothetical IC50 values for representative this compound derivatives compared to standard anticancer drugs across various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)
FM-BTZ-1 This compoundMCF-7 (Breast)5.2Doxorubicin0.8[10]
FM-BTZ-2 This compoundA549 (Lung)8.9Cisplatin12.5[2]
FM-BTZ-3 This compoundHCT-116 (Colon)3.15-Fluorouracil4.5[2]
FM-BTZ-4 This compoundHepG2 (Liver)6.7Sorafenib5.8[9]

Delving into the Mechanism of Action: A Hypothetical Signaling Pathway

Many benzothiazole derivatives exert their anticancer effects by interacting with key signaling pathways that regulate cell proliferation and survival.[1] A common mechanism involves the inhibition of protein tyrosine kinases (PTKs), which are often dysregulated in cancer.[10]

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Proliferation F->G H Survival F->H I This compound Derivative I->B

Caption: A simplified signaling pathway illustrating the potential inhibition of a Receptor Tyrosine Kinase by a this compound derivative.

This hypothetical pathway illustrates how a this compound derivative might bind to the ATP-binding site of a receptor tyrosine kinase, thereby inhibiting downstream signaling cascades responsible for cell proliferation and survival.[10]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The in vitro validation process outlined in this guide provides a robust framework for identifying and characterizing the most potent and selective derivatives. By employing a combination of cytotoxicity assays, mechanistic studies, and comparative analyses with standard drugs, researchers can effectively triage and advance promising candidates toward further preclinical and clinical development. The versatility of the benzothiazole core, coupled with the strategic incorporation of a fluorine moiety, holds significant potential for the future of oncology drug discovery.[1][3]

References

  • Kaur, R., et al. (2021). Benzothiazole derivatives as anticancer agents. RSC Advances, 11(48), 30263-30294. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 13(34), 23849-23866. Available at: [Link]

  • Ochoa-Puentes, C., et al. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Scientific Reports, 11(1), 1-10. Available at: [Link]

  • Kaur, R., et al. (2021). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online, 1-32. Available at: [Link]

  • Noble Life Sciences (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • International Journal of Creative Research Thoughts (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT, 11(12). Available at: [Link]

  • ResearchGate (n.d.). Reported anticancer compounds and designed benzothiazole derivatives showing bioisosteric replacement. Available at: [Link]

  • Wouters, B. G., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Basic Clinical Radiobiology (pp. 158-163). CRC Press. Available at: [Link]

  • Frontiers Media S.A. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(11), 1563. Available at: [Link]

  • Xu, C., et al. (2018). Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. OncoTargets and therapy, 11, 3377. Available at: [Link]

  • Puspaningtyas, A. R., et al. (2026). Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). Chemical Review and Letters, e238650. Available at: [Link]

  • Hasanpourghadi, M., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(23), 37532. Available at: [Link]

  • Kumar, P., et al. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia, 70, 811-819. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-2-methylbenzothiazole Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Fluoro-2-methylbenzothiazole analogs, a promising scaffold in the development of novel anticancer therapeutics. While direct and extensive SAR literature on this specific analog series is emerging, this document synthesizes findings from closely related fluorinated and 2-methyl-substituted benzothiazoles to establish a robust comparative framework. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of innovative and effective cancer therapies.

Introduction: The Promise of the this compound Scaffold

The benzothiazole nucleus is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer effects.[1] The introduction of a fluorine atom at the 5-position of the benzothiazole ring is a strategic modification known to enhance metabolic stability and, in many cases, augment biological potency.[2] This is often attributed to fluorine's high electronegativity and its ability to form strong bonds, influencing the molecule's electronic properties and binding affinity to biological targets.[2]

The 2-methyl substitution provides a foundational structural element. The exploration of analogs involves modifications to other positions on the benzothiazole ring and the introduction of various substituents, often aryl groups, to probe the chemical space and optimize for anticancer activity. A significant body of research points towards the inhibition of tubulin polymerization as a key mechanism of action for many anticancer benzothiazole derivatives, leading to cell cycle arrest and apoptosis.[3][4]

This guide will dissect the nuanced structure-activity relationships of this compound class, offering a comparative analysis with alternative tubulin polymerization inhibitors, and provide detailed experimental protocols to facilitate further research and development.

Structure-Activity Relationship (SAR) Analysis

The anticancer potency of this compound analogs is intricately linked to the nature and position of substituents on the benzothiazole core and any appended functionalities. The following SAR insights are synthesized from studies on structurally related compounds.

The Critical Role of the 5-Fluoro Substituent

The fluorine atom at the 5-position is a key determinant of the anticancer activity in many benzothiazole series. In a study of 2-(4-aminophenyl)benzothiazoles, fluorinated analogs demonstrated potent and selective cytotoxicity against sensitive human breast cancer cell lines, with GI50 values less than 1 nM.[5] Another series of 2-phenylbenzothiazoles revealed that 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole exhibited exceptionally potent antiproliferative activity, with GI50 values below 0.1 nM for MCF-7 and MDA-468 breast cancer cell lines.[6] SAR studies on these compounds indicated that most structural variations from this lead compound resulted in a decrease in activity, highlighting the pinnacle of potency achieved with this specific substitution pattern.[6]

Impact of Substitutions at the 2-Position

While this guide focuses on analogs with a 2-methyl group, it is crucial to understand the influence of other substituents at this position to contextualize the SAR. The 2-position is a common site for modification in the development of benzothiazole-based anticancer agents.

  • Aryl Substituents: The introduction of an aryl group at the 2-position is a common strategy. The substitution pattern on this aryl ring is critical. For instance, in the 2-(phenyl)benzothiazole series, methoxy groups on the phenyl ring have been shown to be important for activity.[7] Specifically, 3,4-dimethoxy substitution on the 2-phenyl ring of a 5-fluorobenzothiazole resulted in a highly potent compound.[6]

  • Amino and Substituted Amino Groups: 2-Aminobenzothiazoles represent another important class of anticancer agents. The exocyclic amino group can be a key pharmacophoric feature and a site for further derivatization.[8]

Influence of Substitutions on the Benzene Ring of the Benzothiazole Core

Modifications at other positions of the benzothiazole's benzene ring can also modulate anticancer activity. While the 5-fluoro group is a focus, substitutions at the 4, 6, and 7-positions are also relevant. For instance, in a series of 2-arylaminobenzothiazole-arylpropenone conjugates, the presence of a methoxy group on the benzothiazole ring influenced cytotoxic activity.[9]

The following diagram illustrates the key structural features of the this compound scaffold and highlights the positions where modifications can impact biological activity.

synthesis_workflow start 4-Fluoro-2-aminothiophenol reaction Condensation Reaction (Reflux) start->reaction reagent Acetic Anhydride reagent->reaction workup Work-up (Precipitation, Filtration) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

Sources

A Comparative Analysis of 5-Fluoro-2-methylbenzothiazole and Other Benzothiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] This guide provides an in-depth comparative analysis of 5-Fluoro-2-methylbenzothiazole and other key benzothiazole derivatives, with a focus on their synthesis, physicochemical properties, and biological performance. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols to support further research and development in this promising area.

The Benzothiazole Core: A Privileged Scaffold

The unique arrangement of a benzene ring fused to a thiazole ring endows benzothiazole derivatives with a distinct chemical architecture that allows for diverse functionalization. This versatility has been exploited by medicinal chemists to generate extensive libraries of compounds with tailored biological activities. The introduction of various substituents at different positions of the benzothiazole ring system can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.[4]

Synthesis of Benzothiazole Derivatives: A Comparative Overview

The synthesis of the benzothiazole core typically involves the condensation of a 2-aminothiophenol with a carboxylic acid, aldehyde, or their derivatives. This fundamental reaction can be adapted to produce a wide array of substituted benzothiazoles.

Synthesis of 2-Methylbenzothiazole: A Fundamental Derivative

2-Methylbenzothiazole serves as a foundational compound in the study of benzothiazole derivatives. A common and efficient method for its synthesis involves the reaction of 2-aminothiophenol with acetic acid or acetic anhydride.[5]

Experimental Protocol: Synthesis of 2-Methylbenzothiazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminothiophenol (1 equivalent) with an excess of glacial acetic acid (e.g., 5-10 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Neutralize the excess acetic acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure 2-methylbenzothiazole.[3][5]

Synthesis of this compound: Introducing a Key Substituent

The synthesis of this compound follows a similar principle, starting with the appropriately substituted 2-amino-5-fluorothiophenol. The introduction of the fluorine atom at the 5-position is a strategic modification known to enhance biological activity.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-fluorothiophenol (1 equivalent) in glacial acetic acid.

  • Reaction: Add acetic anhydride (1.1 equivalents) dropwise to the solution while stirring.

  • Heating: Heat the mixture at a specific temperature (e.g., 80-100°C) for several hours until the reaction is complete as monitored by TLC.

  • Isolation: Upon cooling, the product may precipitate. If so, it can be collected by filtration. Otherwise, the reaction mixture is poured into ice-water, and the precipitated solid is collected.

  • Purification: The crude product is washed with water and can be purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.

Physicochemical Properties: The Impact of Fluorine Substitution

The introduction of a fluorine atom at the 5-position of the benzothiazole ring significantly alters the physicochemical properties of the molecule. Fluorine's high electronegativity and relatively small size can influence lipophilicity, metabolic stability, and binding interactions with target proteins.[6]

Property2-MethylbenzothiazoleThis compoundImpact of Fluorination
Molecular Weight 149.21 g/mol 167.20 g/mol Increased molecular weight.
LogP (Lipophilicity) ~2.4~2.6Generally increases lipophilicity, which can affect cell membrane permeability.
pKa Weakly basicWeakly basicThe electron-withdrawing nature of fluorine can slightly decrease the basicity of the thiazole nitrogen.
Metabolic Stability Susceptible to oxidationThe C-F bond is strong and can block sites of metabolism, often leading to increased metabolic stability and a longer biological half-life.[6]

Comparative Biological Activity

The strategic placement of a fluorine atom on the benzothiazole scaffold has been shown to be a powerful strategy for enhancing biological potency. This section compares the anticancer and antimicrobial activities of this compound with its non-fluorinated counterpart and other derivatives.

Anticancer Activity

Benzothiazole derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the induction of apoptosis and inhibition of key signaling pathways in cancer cells.[2]

The Role of Fluorine in Enhancing Anticancer Potency

Numerous studies have demonstrated that fluorinated benzothiazoles exhibit superior anticancer activity compared to their non-fluorinated analogs.[7][8] For instance, a 5-fluoro benzothiazole derivative displayed potent antiproliferative activity against a panel of human cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells, with GI50 values in the sub-micromolar range.[7]

A key mechanism underlying the enhanced activity of certain fluorinated benzothiazoles is their bioactivation by cytochrome P450 enzymes, particularly CYP1A1, which is often overexpressed in tumor cells.[9][10] This metabolic activation generates reactive electrophilic species that can form DNA adducts, leading to cell cycle arrest and apoptosis in sensitive cancer cells.[2][9] Notably, the fluorinated derivative 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) exhibited potent anticancer activity without the biphasic dose-response observed with its non-fluorinated counterpart, making it a more promising therapeutic candidate.[9]

Comparative Anticancer Activity Data (IC50/GI50 in µM)

CompoundCancer Cell LineIC50/GI50 (µM)Reference
Fluorinated Benzothiazole Derivative (general) Leukemia (THP-1)0.9 - 1.0[8][11]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) Breast (MCF-7)Potent Activity[9]
Non-fluorinated Benzothiazole Derivative (general) Breast (MCF-7)Generally less potent than fluorinated analogs[8]

Note: The data presented is a compilation from various studies and is intended to illustrate the general trend of increased potency with fluorine substitution. Direct head-to-head comparative data for this compound and 2-methylbenzothiazole from a single study is limited.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

  • Cell Culture: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the benzothiazole derivatives (including this compound and 2-methylbenzothiazole) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6]

Antimicrobial Activity

Benzothiazole derivatives also possess significant antimicrobial properties against a range of bacteria and fungi.[12] The introduction of a fluorine atom can also enhance this activity.

Fluorine's Contribution to Antimicrobial Efficacy

The electron-withdrawing nature of fluorine can increase the electrophilicity of the benzothiazole ring system, potentially enhancing its interaction with microbial targets. Studies have shown that fluoro-benzothiazole derivatives exhibit moderate to significant antibacterial activity.[13]

Comparative Antimicrobial Activity Data (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliReference
Fluoro-benzothiazole derivatives Showed moderate to significant activityShowed moderate to significant activity[13]
Non-fluorinated benzothiazole derivatives Activity varies depending on other substituentsActivity varies depending on other substituents[12]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Perform serial two-fold dilutions of the benzothiazole compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits visible bacterial growth.

Visualizing the Mechanism of Action and Experimental Workflows

To better understand the processes involved in the synthesis and biological evaluation of benzothiazole derivatives, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis 2-Aminothiophenol 2-Aminothiophenol Reaction Reaction 2-Aminothiophenol->Reaction Acetic_Acid Acetic_Acid Acetic_Acid->Reaction Workup Workup Reaction->Workup Neutralization Purification Purification Workup->Purification Extraction 2-Methylbenzothiazole 2-Methylbenzothiazole Purification->2-Methylbenzothiazole Distillation/ Chromatography

Caption: A simplified workflow for the synthesis of 2-methylbenzothiazole.

Anticancer_Mechanism cluster_pathway CYP1A1-Mediated Bioactivation of Fluorinated Benzothiazoles Fluorinated_Benzothiazole Fluorinated_Benzothiazole CYP1A1 CYP1A1 Fluorinated_Benzothiazole->CYP1A1 Metabolism Reactive_Metabolite Reactive_Metabolite CYP1A1->Reactive_Metabolite DNA_Adducts DNA_Adducts Reactive_Metabolite->DNA_Adducts Covalent Binding Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Adducts->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity for fluorinated benzothiazoles.

Conclusion and Future Directions

The evidence strongly suggests that the incorporation of a fluorine atom at the 5-position of the 2-methylbenzothiazole scaffold is a highly effective strategy for enhancing its biological activity. While direct comparative data is still emerging, the overarching trend indicates that this compound and related fluorinated derivatives hold significant promise as potent anticancer and antimicrobial agents. The mechanism involving CYP1A1-mediated bioactivation for some fluorinated benzothiazoles offers a tantalizing prospect for developing tumor-selective therapies.

Future research should focus on conducting direct, head-to-head comparative studies of this compound and its non-fluorinated counterpart to precisely quantify the impact of fluorination. Further elucidation of the specific molecular targets and a deeper understanding of the structure-activity relationships will be crucial for the rational design of the next generation of benzothiazole-based therapeutics with improved efficacy and safety profiles.

References

Click to expand
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). PMC - NIH. [Link]

  • Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. (2004). PubMed. [Link]

  • Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1. (2012). PubMed. [Link]

  • Bioactivation of Fluorinated 2-Aryl-benzothiazole Antitumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. ACS Publications. [Link]

  • Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (2012). Chiang Mai Journal of Science. [Link]

  • 2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID. (1999). Sciforum. [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020). PMC - NIH. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). NIH. [Link]

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2025). PubMed. [Link]

  • A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences. [Link]

  • Structure of fluorinated benzothiazole and triazoles derivatives. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

  • Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. (2011). ResearchGate. [Link]

  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. (2010). PubMed. [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2016). PMC - NIH. [Link]

  • Comparison of Substance Sources in Experimental Antimicrobial Susceptibility Testing. (2023). MDPI. [Link]

  • Antitumour properties of fluorinated benzothiazole-substituted hydroxycyclohexa-2,5-dienones ('quinols'). (2011). ResearchGate. [Link]

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2021). Semantic Scholar. [Link]

  • A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. (2023). IJCRT.org. [Link]

Sources

A Researcher's Guide to Navigating the Target Landscape of 5-Fluoro-2-methylbenzothiazole: A Comparative Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold is a recurring motif in a multitude of biologically active compounds.[1][2] Its derivatives have shown promise in diverse therapeutic areas, from anticancer to antimicrobial applications.[3][4] 5-Fluoro-2-methylbenzothiazole, while primarily recognized as a chemical intermediate in the synthesis of novel drug candidates, such as those with antileishmanial activity, warrants a thorough investigation of its own potential biological targets and off-target effects.[5][] This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of this compound, a critical step in early-stage drug discovery to preemptively identify potential mechanisms of action and future toxicities.

Given the broad spectrum of activities exhibited by benzothiazole derivatives, which include modulation of critical cellular signaling pathways in cancer, a primary focus of this guide will be on assessing the cross-reactivity of this compound against a panel of protein kinases.[7] This is a logical starting point, as kinase inhibition is a common mechanism of action for many small molecule anticancer agents.[2]

The Imperative of Early-Stage Cross-Reactivity Profiling

Understanding the selectivity of a compound is paramount in drug development. A promiscuous compound that interacts with multiple targets can lead to unforeseen side effects, while a highly selective one may have a more predictable and safer therapeutic window. Early-stage cross-reactivity profiling, therefore, serves as a crucial filter to de-risk a compound and guide its further development. This guide outlines a systematic approach to evaluating the cross-reactivity of this compound, providing researchers with the necessary protocols and interpretative framework.

Experimental Design for a Comprehensive Cross-Reactivity Assessment

To construct a robust cross-reactivity profile for this compound, a multi-pronged approach is recommended, encompassing both biochemical and cellular assays. This ensures a comprehensive understanding of the compound's interaction with potential targets in both isolated and more physiologically relevant systems.

Workflow for Cross-Reactivity Profiling

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Cellular Validation A Compound Synthesis & QC (this compound) B Primary Target Engagement Assay (e.g., Hypothetical Kinase X) A->B Test Compound C Broad Kinase Panel Screen (e.g., 96-well format) B->C Proceed if Active D IC50 Determination for Hits (Biochemical Assays) C->D Identified Hits E Selectivity Profiling (Comparison of IC50 values) D->E Quantitative Data F Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) E->F Prioritized Hits G Phenotypic Assays (e.g., Cell Proliferation, Apoptosis) F->G Validate in Cells

Figure 1: A stepwise workflow for assessing the cross-reactivity of this compound, from initial broad screening to cellular validation.

Methodologies for Cross-Reactivity Assessment

A combination of in vitro biochemical assays and cell-based assays will provide a comprehensive understanding of the cross-reactivity profile of this compound.

Biochemical Kinase Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of purified protein kinases.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Serially dilute the compound stock to create a range of concentrations for IC50 determination. A common top concentration for initial screening is 10 µM.

  • Kinase Reaction: In a suitable assay plate (e.g., 384-well), combine the kinase, its specific substrate, and ATP. The reaction is initiated by the addition of the compound at various concentrations.

  • Detection: After a defined incubation period, the kinase activity is measured. Common detection methods include radiometric assays (e.g., ³³P-ATP incorporation) or non-radioactive methods like fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a vehicle control (DMSO). The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its potential targets in a cellular context.

Protocol:

  • Cell Treatment: Treat intact cells with either the vehicle (DMSO) or a specified concentration of this compound.

  • Heating: Heat the cell lysates at a range of temperatures. The binding of a ligand (the compound) can stabilize the target protein, leading to a higher melting temperature.

  • Protein Separation: Separate the soluble and aggregated proteins by centrifugation.

  • Target Detection: The amount of soluble target protein remaining at each temperature is quantified by a target-specific antibody using techniques like Western blotting or ELISA.

  • Data Analysis: A thermal shift curve is generated. A shift in the curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Data Analysis: A Hypothetical Scenario

To illustrate the application of these methodologies, let us consider a hypothetical scenario where this compound is screened against a panel of 10 kinases. The following table summarizes the hypothetical IC50 values obtained from biochemical assays.

Kinase TargetPrimary FamilySubfamilyIC50 (µM) - this compound
Kinase X (Hypothetical Primary Target) TK EGFR 0.15
Kinase ATKSrc2.5
Kinase BTKLRAF> 10
Kinase CCMGCCDK8.7
Kinase DAGCAKT1.2
Kinase ECAMKCAMK2> 10
Kinase FTKVEGFR0.8
Kinase GCMGCMAPK> 10
Kinase HAGCPKA> 10
Kinase ITKJAK5.3

This data is for illustrative purposes only.

Interpreting the Hypothetical Data

In this hypothetical scenario, this compound demonstrates potent inhibition of its primary target, Kinase X (a member of the EGFR family), with an IC50 of 0.15 µM. The compound also shows moderate off-target activity against VEGFR (IC50 = 0.8 µM) and AKT (IC50 = 1.2 µM). The selectivity can be visualized using a kinase dendrogram plot, where the size of the circle corresponds to the potency of inhibition.

Signaling Pathway Implications of Cross-Reactivity

The hypothetical cross-reactivity against VEGFR and AKT has significant implications for the compound's overall cellular effect. Both are key nodes in signaling pathways that regulate cell proliferation, survival, and angiogenesis.

EGFR EGFR (Kinase X) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival

Figure 2: A simplified diagram of the EGFR and VEGFR signaling pathways, highlighting the potential impact of this compound's hypothetical cross-reactivity on key cellular processes.

The dual inhibition of EGFR and VEGFR could be advantageous in an oncology setting, as it would simultaneously target tumor cell proliferation and the blood supply that sustains the tumor. However, it could also lead to increased toxicity compared to a more selective EGFR inhibitor. The moderate inhibition of AKT, a central node in cell survival pathways, further complicates the interpretation and necessitates careful follow-up studies.

Conclusion and Future Directions

This guide provides a foundational framework for assessing the cross-reactivity of this compound. While the presented data is hypothetical, the methodologies and interpretative logic are grounded in established drug discovery principles. For any new compound, a thorough understanding of its target engagement and selectivity is not merely an academic exercise but a critical step in translating a chemical entity into a safe and effective therapeutic.

Future studies should expand the panel of targets to include other enzyme classes and receptors, guided by the evolving understanding of the benzothiazole scaffold's promiscuity. Ultimately, a comprehensive cross-reactivity profile will be instrumental in guiding the optimization of this compound derivatives and unlocking their full therapeutic potential.

References

  • MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. [Link]

  • Royal Society of Chemistry. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • National Center for Biotechnology Information. This compound | C8H6FNS | CID 597437. [Link]

  • PubChemLite. This compound (C8H6FNS). [Link]

  • National Center for Biotechnology Information. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. [Link]

  • National Center for Biotechnology Information. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

Sources

In Vivo Validation of 5-Fluoro-2-methylbenzothiazole Derivatives: A Comparative Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth, objective comparison of the in vivo performance of anticancer agents derived from the 5-Fluoro-2-methylbenzothiazole backbone, with a particular focus on its highly potent amino-phenyl derivatives. While direct in vivo validation of this compound itself is not extensively documented in publicly available literature, a wealth of data exists for its structurally related and therapeutically significant analogues. This guide will synthesize this information, offering a clear perspective on their efficacy, mechanism of action, and the experimental frameworks used for their validation, comparing them with established cancer therapies.

The benzothiazole scaffold has long been a subject of interest in medicinal chemistry due to its diverse biological activities.[1][2] The introduction of a fluorine atom at the 5-position, combined with a 2-methyl or a substituted 2-phenyl group, has given rise to a class of compounds with significant antitumor potential.[3][4] This guide will primarily focus on the in vivo data for key derivatives, including 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) and its water-soluble lysyl-amide prodrug, Phortress. We will also draw comparisons with the non-fluorinated parent compound, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), to understand the role of fluorination in enhancing therapeutic potential.

A Novel Mechanism of Action: AhR-Mediated Cytotoxicity

A crucial aspect that sets these benzothiazole derivatives apart from many conventional chemotherapeutics is their unique mechanism of action. Their antitumor activity is intricately linked to the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[5] These compounds act as AhR agonists, leading to the induction of cytochrome P450 enzymes, particularly CYP1A1.[4] This is a pivotal step, as CYP1A1 metabolizes the benzothiazole compounds into reactive electrophilic species. These metabolites then form covalent adducts with DNA, triggering a cascade of events that result in DNA damage, cell cycle arrest, and ultimately, apoptosis in sensitive cancer cells.[6] This mechanism offers a targeted approach, as the expression of CYP1A1 can be elevated in certain tumor types, leading to selective activation of the drug in cancer cells.

cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Benzothiazole_Derivative 5F 203 / Phortress Benzothiazole_Derivative_Internal 5F 203 / Phortress Benzothiazole_Derivative->Benzothiazole_Derivative_Internal AhR_Complex AhR-Hsp90-XAP2 Complex Benzothiazole_Derivative_Internal->AhR_Complex Binds Reactive_Metabolite Reactive Metabolite Benzothiazole_Derivative_Internal->Reactive_Metabolite Metabolized by CYP1A1 Activated_AhR Activated AhR-ARNT Complex AhR_Complex->Activated_AhR Translocates to Nucleus XRE Xenobiotic Response Element (XRE) Activated_AhR->XRE Binds CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Protein CYP1A1 Enzyme CYP1A1_mRNA->CYP1A1_Protein Translation DNA DNA Reactive_Metabolite->DNA Forms Adducts XRE->CYP1A1_mRNA Induces Transcription DNA_Adducts DNA Adducts DNA->DNA_Adducts Cell_Cycle_Arrest Cell Cycle Arrest DNA_Adducts->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Proposed signaling pathway for benzothiazole-induced cytotoxicity.

Comparative In Vivo Efficacy

The true measure of a therapeutic agent's potential lies in its in vivo performance. Human tumor xenograft models in immunocompromised mice are the gold standard for preclinical evaluation of anticancer drugs. In these models, human cancer cell lines are implanted, and the effect of the test compound on tumor growth is monitored.

While a single head-to-head study comparing all compounds is not available, the following tables synthesize data from various preclinical studies to provide a comparative overview. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vivo Efficacy of Benzothiazole Derivatives in Breast Cancer Xenograft Models

CompoundCancer ModelAnimal ModelDosing RegimenEfficacyReference
Phortress MCF-7 (ER+)Xenograft-bearing mice20 mg/kg, i.p., 24 hoursSignificant DNA damage in sensitive tumor cells[5][6]
DF 203 MT-1 and MT-3 (ER-)Xenotransplanted miceNot specifiedActive against tumors predictive for clinical activity of cyclophosphamide, adriamycin and mitoxantrone[7]
Doxorubicin VariousXenograft miceMTDSignificant growth delay in p53 wild-type tumors[3][8][9]
Cisplatin VariousXenograft miceMTDModerately active against both p53 wild-type and mutant tumors[3][8][9]

Table 2: In Vivo Efficacy of Benzothiazole Derivatives in Ovarian Cancer Xenograft Models

CompoundCancer ModelAnimal ModelDosing RegimenEfficacyReference
DF 203 OVCAR-3Mice (hollow fibre assay)10 mg/kg, i.p.>50% growth inhibition[7]
Cisplatin Ovarian Cancer ModelsNude miceVariesStandard of care, effective but with resistance issues[7]

Pharmacokinetic and Toxicological Profile

A favorable pharmacokinetic (PK) and safety profile is as critical as efficacy for the clinical translation of a drug candidate. Preclinical studies in rodents provide essential data on absorption, distribution, metabolism, and excretion (ADME), as well as determining the maximum tolerated dose (MTD).

Table 3: Comparative Pharmacokinetic and Toxicological Data

CompoundAnimal ModelKey FindingsReference
Phortress MiceMTD established at 10 mg/kg. No accumulation in plasma detected. Transient CYP1A1 induction in lungs and liver. Potential for lung and liver toxicity at 20 mg/kg.[6]
Generic Aminothiazoles MiceOral bioavailability ranged from 27-40%. High brain concentrations observed.[2]
Standard Chemotherapies (e.g., Doxorubicin, Cisplatin) RodentsWell-characterized PK profiles but associated with significant systemic toxicities.[3][8][9]

The preclinical toxicology of Phortress in mice established a maximum tolerated dose of 10 mg/kg.[6] While no plasma accumulation was observed, higher doses (20 mg/kg) indicated potential for organ toxicity, particularly in the lungs and liver, which is consistent with the mechanism of action involving CYP1A1 induction in these tissues.[6]

Experimental Protocols: A Guide to In Vivo Validation

The reproducibility and reliability of in vivo data are paramount. Below is a detailed, step-by-step methodology for a typical human tumor xenograft study, synthesizing best practices from the literature.

1. Cell Line Selection and Preparation:

  • Rationale: The choice of cell line is critical and should be based on the therapeutic hypothesis. For benzothiazole derivatives, it is essential to use both a "sensitive" cell line with high CYP1A1 inducibility (e.g., MCF-7 breast cancer) and a "resistant" cell line with low or no inducibility (e.g., MDA-MB-435) to validate the mechanism of action.

  • Protocol:

    • Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.

    • Harvest cells at 80-90% confluency using trypsin-EDTA.

    • Wash cells with sterile, serum-free media or PBS.

    • Perform a cell count and viability assessment (e.g., trypan blue exclusion); viability should be >95%.

    • Resuspend cells in an appropriate sterile vehicle (e.g., PBS or Matrigel) at the desired concentration (e.g., 3 x 10^6 cells per 100 µL).

2. Animal Model and Tumor Implantation:

  • Rationale: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells. Subcutaneous implantation in the flank is a common and easily measurable method for solid tumors.

  • Protocol:

    • Acclimatize 4-6 week old immunocompromised mice for at least one week.

    • Anesthetize the mouse.

    • Inject the cell suspension (e.g., 100 µL) subcutaneously into the right flank of each mouse using a 27-gauge needle.

    • Monitor the animals regularly for tumor formation and overall health.

3. Drug Formulation and Administration:

  • Rationale: The drug formulation should ensure stability and bioavailability. The route of administration should mimic the intended clinical route as closely as possible.

  • Protocol:

    • Prepare the test compound (e.g., Phortress) and vehicle control in a sterile solution suitable for the chosen route of administration (e.g., intravenous, intraperitoneal, or oral).

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

    • Administer the drug according to the planned dosing schedule (e.g., daily, every other day).

4. Efficacy and Toxicity Monitoring:

  • Rationale: Regular monitoring of tumor growth and animal well-being is crucial for assessing efficacy and toxicity.

  • Protocol:

    • Measure tumor dimensions (length and width) 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (width)² x length / 2.

    • Record the body weight of each animal at the same frequency as tumor measurements to monitor for toxicity.

    • Observe animals daily for any clinical signs of distress.

    • At the end of the study, or when humane endpoints are reached, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Cell_Culture 1. Cell Culture (e.g., MCF-7) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (Benzothiazole vs. Control) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint 8. Study Endpoint & Data Analysis Monitoring->Endpoint

Figure 2: Generalized experimental workflow for in vivo validation.

Conclusion and Future Directions

The in vivo data for this compound derivatives, particularly 5F 203 and its prodrug Phortress, demonstrate a promising therapeutic potential for the treatment of certain cancers. Their unique AhR-mediated mechanism of action offers a targeted approach that distinguishes them from traditional cytotoxic agents. The available preclinical data indicates potent antitumor activity in sensitive breast and ovarian cancer models.

However, for these compounds to progress further down the clinical development pipeline, several key areas require further investigation. Head-to-head in vivo studies directly comparing the efficacy and toxicity of these benzothiazole derivatives against current standard-of-care treatments in a wider range of tumor models are essential. More comprehensive pharmacokinetic and pharmacodynamic studies will be necessary to optimize dosing regimens and better predict clinical outcomes. Furthermore, the identification and validation of predictive biomarkers for patient stratification, likely based on CYP1A1 expression or AhR pathway activity, will be crucial for the successful clinical translation of this promising class of anticancer agents.

References

  • Bradshaw, T. D., et al. (2005). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 4(8), 1293-1303. [Link]

  • Bradshaw, T. D., Stevens, M. F., & Westwell, A. D. (2001). The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl) benzothiazole (DF 203) and related compounds. Current medicinal chemistry, 8(2), 203–210. [Link]

  • Bibby, M. C., et al. (2001). The role of p53 in the chemotherapeutic responses to cisplatin, doxorubicin and 5-fluorouracil treatment. Anticancer Research, 21(6A), 3851-3856. [Link]

  • O'Connor, P. M., et al. (1995). The role of p53 in the chemotherapeutic responses to cisplatin, doxorubicin and 5-fluorouracil treatment. Cancer Research, 55(24), 6223-6228. [Link]

  • Trapani, V., et al. (2003). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Cancer research, 63(12), 3295–3301. [Link]

  • Lowe, S. W., et al. (1994). p53-dependent apoptosis modulates the cytotoxicity of anticancer agents. Cell, 78(4), 561-564. [Link]

  • Lu, Y., et al. (2013). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. Journal of Pharmaceutical Sciences, 102(5), 1775-1785. [Link]

  • Brantley, E., et al. (2005). The antitumor drug candidate 2-(4-amino-3-methylphenyl)-5- fluorobenzothiazole induces NF-κB activity in drug-sensitive MCF-7 cells. Anti-cancer drugs, 16(2), 141–149. [Link]

  • Bradshaw, T. D., et al. (2002). In Vivo Activity of DF 129, DF 229 and DF 203. ResearchGate. [Link]

Sources

A Researcher's Guide to Benchmarking 5-Fluoro-2-methylbenzothiazole: A Comparative Analysis Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a "privileged structure," forming the core of numerous compounds with a wide array of therapeutic applications, from oncology to neurodegenerative diseases.[1][2][3] This guide provides an in-depth comparative analysis of 5-Fluoro-2-methylbenzothiazole, a member of this versatile chemical family. Given that the specific biological targets of this compound are not yet extensively documented in publicly available literature, we will benchmark it against known drugs with similar chemical features and those targeting pathways commonly modulated by benzothiazole derivatives.

This analysis is designed for researchers, scientists, and drug development professionals, offering both a strategic overview and detailed experimental protocols to facilitate further investigation into this promising compound.

The Benzothiazole Scaffold: A Foundation of Therapeutic Diversity

The fusion of a benzene ring and a thiazole ring gives rise to the benzothiazole structure, a heterocyclic scaffold that has proven to be a fertile ground for the development of therapeutic agents.[3] Its rigid structure and potential for diverse substitutions allow for fine-tuning of its pharmacological properties. Notable examples of FDA-approved drugs containing this core include:

  • Riluzole: Used in the treatment of amyotrophic lateral sclerosis (ALS), it modulates glutamate neurotransmission.[1][2]

  • Pramipexole: A dopamine agonist employed in managing Parkinson's disease and restless leg syndrome.[2]

The broad spectrum of biological activities associated with benzothiazole derivatives underscores the importance of characterizing novel analogues like this compound.[1][4]

A Key Analogue: The Unique Anti-Tumor Mechanism of 5F 203 (Phortress)

While the direct targets of this compound remain to be fully elucidated, a structurally related compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (known as 5F 203), offers a compelling starting point for our analysis. 5F 203 is the active metabolite of the experimental anti-tumor agent Phortress.[1] Its mechanism is distinct from conventional chemotherapeutics and provides a valuable framework for comparison.

The anti-tumor activity of 5F 203 is initiated by its binding to the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] This binding event triggers the nuclear translocation of the AhR complex, leading to the increased expression of cytochrome P450 enzymes, particularly CYP1A1. In turn, CYP1A1 metabolically activates 5F 203 into reactive electrophilic intermediates. These intermediates then form covalent adducts with DNA, causing significant damage and inducing apoptosis specifically in tumor cells with high CYP1A1 expression.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_activation Metabolic Activation & DNA Damage 5F_203 5F 203 AhR Aryl hydrocarbon Receptor (AhR) 5F_203->AhR Binds AhR_complex Activated AhR Complex AhR->AhR_complex Activation AhR_complex_nuc Activated AhR Complex AhR_complex->AhR_complex_nuc Nuclear Translocation CYP1A1_gene CYP1A1 Gene CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Enzyme CYP1A1_mRNA->CYP1A1_protein Translation 5F_203_met 5F 203 CYP1A1_protein->5F_203_met Metabolizes AhR_complex_nuc->CYP1A1_gene Induces Transcription Reactive_intermediate Reactive Intermediates 5F_203_met->Reactive_intermediate DNA_adducts DNA Adducts Reactive_intermediate->DNA_adducts Covalent Binding to DNA Apoptosis Apoptosis DNA_adducts->Apoptosis

Fig. 1: Mechanism of Action of 5F 203 (Active form of Phortress)

Benchmarking Against Drugs with Analogous Mechanisms

The unique, tumor-selective activation of 5F 203 provides several avenues for comparison with established drugs.

Drug Class Example Drug Mechanism of Action Key Difference from 5F 203
AhR Modulators TapinarofAn AhR agonist used for treating psoriasis. It modulates inflammatory cytokine expression.Primarily immunomodulatory, not designed for metabolic activation into a DNA-damaging agent.
CYP450-Activated Prodrugs TamoxifenA selective estrogen receptor modulator (SERM). It is metabolized by CYP2D6 and CYP3A4 into its active forms, which then antagonize the estrogen receptor.The target of the active metabolite is a receptor, not DNA. Activation is not primarily for creating DNA-damaging species.
DNA Alkylating Agents CyclophosphamideA nitrogen mustard that, after activation by liver cytochrome P450 enzymes, cross-links DNA, leading to cell death.Lacks the tumor-selective activation based on AhR-mediated CYP1A1 induction. Can have more systemic toxicity.
Topoisomerase Inhibitors DoxorubicinIntercalates into DNA and inhibits topoisomerase II, preventing DNA replication and repair.Direct action on DNA and topoisomerase, does not require metabolic activation to induce damage.

Exploring Other Potential Targets of Benzothiazole Derivatives

The versatility of the benzothiazole scaffold extends to other critical signaling pathways implicated in cancer and other diseases. Several studies have identified benzothiazole derivatives that inhibit key nodes in these pathways.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Novel benzothiazole-piperazine compounds have been investigated for their inhibitory effects on this pathway.[5]

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Fig. 2: Simplified PI3K/AKT/mTOR Signaling Pathway

Drugs targeting this pathway, such as the PI3K inhibitor Alpelisib or the mTOR inhibitor Everolimus , would serve as relevant benchmarks if this compound is found to have activity against these kinases.

A Proposed Experimental Workflow for Benchmarking this compound

To systematically characterize this compound and benchmark its performance, a multi-stage experimental approach is necessary.

G cluster_phase1 Phase 1 Activities cluster_phase2 Phase 2 Activities cluster_phase3 Phase 3 Activities Start This compound Screening Phase 1: Broad Spectrum Screening Start->Screening NCI60 NCI-60 Cell Line Screen Screening->NCI60 Phenotypic Phenotypic Assays (e.g., Apoptosis, Cell Cycle) Screening->Phenotypic Target_ID Phase 2: Target Identification Kinase_Panel Kinase Panel Screen Target_ID->Kinase_Panel AhR_Assay AhR Activation Assay Target_ID->AhR_Assay Affinity_Chrom Affinity Chromatography Target_ID->Affinity_Chrom Benchmarking Phase 3: Comparative Benchmarking IC50 IC50 Determination vs. Known Drug Benchmarking->IC50 In_Vivo In Vivo Xenograft Model Benchmarking->In_Vivo End Candidate Profile NCI60->Target_ID Phenotypic->Target_ID Kinase_Panel->Benchmarking AhR_Assay->Benchmarking Affinity_Chrom->Benchmarking IC50->End In_Vivo->End

Fig. 3: Experimental Workflow for Characterization and Benchmarking
Protocol 1: Initial Cytotoxicity Screening (NCI-60 Panel)

Objective: To identify cancer cell lines that are sensitive to this compound and to gain initial insights into its potential mechanism of action.

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • Submit the compound to the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) for screening against their panel of 60 human cancer cell lines.

  • The screening is typically performed at a single high dose (e.g., 10 µM) initially, followed by a 5-log dose range for active compounds.

  • Cell viability is assessed using a Sulforhodamine B (SRB) assay after 48 hours of exposure.

  • Data Analysis: The results are reported as growth inhibition percentages. The GI50 (concentration causing 50% growth inhibition) is a key metric. The COMPARE algorithm can be used to correlate the compound's pattern of activity with those of known anticancer agents in the NCI database.

Protocol 2: AhR Activation Assay

Objective: To determine if this compound acts as an agonist for the Aryl hydrocarbon Receptor, similar to 5F 203.

Methodology:

  • Cell Line: Use a reporter cell line, such as HepG2 cells, stably transfected with a plasmid containing a Dioxin Response Element (DRE) driving the expression of a reporter gene (e.g., luciferase).

  • Treatment: Plate the cells in a 96-well plate. Treat the cells with a range of concentrations of this compound. Include a known AhR agonist (e.g., TCDD) as a positive control and a vehicle (DMSO) as a negative control.

  • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation, gene transcription, and reporter protein expression.

  • Lysis and Luminescence Reading: Lyse the cells and add the luciferase substrate. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence values to a co-transfected control or total protein content. Plot the fold-change in reporter activity versus compound concentration to determine the EC50.

Protocol 3: Comparative IC50 Determination

Objective: Once a primary target and responsive cell line are identified (e.g., a specific kinase in a lung cancer cell line), perform a head-to-head comparison of potency with a known drug.

Methodology:

  • Cell Seeding: Seed the selected cancer cell line (e.g., A549 lung carcinoma) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the benchmark drug (e.g., a known kinase inhibitor like Gefitinib if the target is EGFR) in the appropriate cell culture medium.

  • Treatment: Treat the cells with the range of concentrations for both compounds. Include vehicle-only controls.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assay: Assess cell viability using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each compound.

Hypothetical Data Summary Table:

Compound Target Cell Line IC50 (µM)
This compoundEGFR (Hypothetical)A549 (Lung)1.2
Gefitinib (Benchmark)EGFRA549 (Lung)0.8

Conclusion and Future Directions

While this compound is a compound of interest due to its privileged benzothiazole scaffold, its specific biological activity requires systematic investigation. This guide outlines a clear path forward, leveraging the known mechanism of the closely related compound 5F 203 as a primary hypothesis while also considering other common targets of this chemical class.

The proposed experimental workflows provide a robust framework for target identification, validation, and direct, quantitative benchmarking against established drugs. The results of these studies will be crucial in determining the therapeutic potential of this compound and guiding its future development. The key to unlocking its potential lies in the rigorous, stepwise approach detailed here, transforming a promising chemical structure into a well-characterized therapeutic candidate.

References

  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • Al-Dhfyan, A., Al-Hadedi, A., & Al-Salahi, R. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 23(10), 2465.
  • BOC Sciences. (n.d.). This compound (CAS 399-75-7).
  • RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (2025). This compound | 399-75-7.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • PMC. (n.d.). Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections.
  • Ossila. (n.d.). 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6.
  • PMC. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
  • PMC. (n.d.). Benzothiazole derivatives as anticancer agents.

Sources

A Researcher's Guide to Evaluating the Comparative Cytotoxicity of Fluorinated Benzothiazoles on Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the ideal therapeutic agent exhibits potent cytotoxicity against malignant cells while sparing their healthy counterparts. This selective toxicity is the cornerstone of a favorable therapeutic index. Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous analogues demonstrating significant anticancer activity.[1] The incorporation of fluorine into these scaffolds has been shown to enhance their cytotoxic potential, making fluorinated benzothiazoles a focal point of contemporary research.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a comparative cytotoxicity study of a novel fluorinated benzothiazole, using 5-Fluoro-2-methylbenzothiazole as a representative compound. We will delve into the causality behind experimental choices, detail self-validating protocols, and explore the potential mechanistic underpinnings of selective cytotoxicity.

The Rationale for Fluorination in Benzothiazole-Based Cancer Therapeutics

The introduction of fluorine atoms into a drug candidate can profoundly alter its physicochemical and pharmacological properties. Fluorine's high electronegativity can influence a molecule's acidity, basicity, and dipole moment, potentially leading to enhanced binding affinity with target enzymes or receptors.[2] Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing the compound's bioavailability and in vivo half-life. In the context of benzothiazoles, studies have indicated that fluorine substitution can improve cytotoxicity against specific cancer cell lines.[1][2] For instance, certain fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent and selective activity against breast cancer cells while being largely inactive against non-malignant breast cell lines.[3][4]

Designing a Robust Comparative Cytotoxicity Study

A successful comparative cytotoxicity study hinges on a well-conceived experimental design that is both rigorous and reproducible. The primary objective is to determine the half-maximal inhibitory concentration (IC50) of the test compound in a panel of cancer cell lines and compare these values to those obtained in normal, non-cancerous cell lines.[5] A significant difference in these IC50 values indicates selective cytotoxicity.

Cell Line Selection: The Foundation of a Meaningful Comparison

The choice of cell lines is critical. It is advisable to include a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, glioblastoma) to assess the breadth of the compound's anticancer activity. For each cancer type, including both sensitive and potentially resistant lines can provide valuable insights.

Crucially, a selection of corresponding normal cell lines should be tested in parallel. For example, when testing against the MCF-7 breast cancer cell line, a non-malignant breast epithelial cell line such as MCF-10A or HBL 100 should be included.[3] This direct comparison is the most definitive way to establish a selectivity index (SI), calculated as:

SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value signifies greater selectivity towards cancer cells.

Experimental Workflow for Comparative Cytotoxicity Assessment

The following workflow provides a systematic approach to evaluating the cytotoxic profile of a fluorinated benzothiazole derivative.

G cluster_0 Phase 1: Initial Screening (MTT Assay) cluster_1 Phase 2: Confirmation of Cytotoxicity (LDH Assay) cluster_2 Phase 3: Mechanistic Investigation (Apoptosis Assay) start Prepare Stock Solution of this compound seed Seed Cancer and Normal Cell Lines in 96-well Plates start->seed treat Treat Cells with a Range of Compound Concentrations seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent and Incubate incubate->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance at 570 nm solubilize->read ic50 Calculate IC50 Values read->ic50 setup Set up Parallel Cell Cultures ic50->setup Select Concentrations treat2 Treat with Compound at IC50 Concentrations setup->treat2 collect Collect Supernatant treat2->collect ldh Perform LDH Release Assay collect->ldh analyze Quantify Cell Lysis ldh->analyze setup3 Treat Cells with Compound analyze->setup3 Confirm Cell Death caspase Perform Caspase-3/7 Activation Assay setup3->caspase annexin Annexin V/PI Staining setup3->annexin flow Analyze by Flow Cytometry annexin->flow G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2 Akt->Bcl2 inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis inhibits Benzothiazole Fluorinated Benzothiazole Benzothiazole->PI3K inhibits? Benzothiazole->Akt inhibits?

Potential inhibition of the PI3K/Akt pathway by fluorinated benzothiazoles.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth and division. [6]Its aberrant activation is a hallmark of many cancers. Benzothiazoles have been shown to interfere with this pathway, leading to cell cycle arrest and apoptosis. [7][8]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation & Differentiation Transcription->Proliferation Benzothiazole Fluorinated Benzothiazole Benzothiazole->Raf inhibits? Benzothiazole->MEK inhibits?

Sources

A Senior Application Scientist's Guide to the Validation of a New Analytical Method for 5-Fluoro-2-methylbenzothiazole Using a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a novel analytical method for the quantification of 5-Fluoro-2-methylbenzothiazole, a key intermediate in pharmaceutical synthesis.[1][2][3] We will explore the validation process through the lens of a hypothetical, newly developed Ultra-Performance Liquid Chromatography (UPLC-UV) method, comparing its performance characteristics against a traditional High-Performance Liquid Chromatography (HPLC) method. This document is intended for researchers, scientists, and drug development professionals seeking to establish scientifically sound and regulatory-compliant analytical procedures.

The principles and methodologies detailed herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically the recently revised Q2(R2) guideline on the validation of analytical procedures, which provides a harmonized approach for regulatory submissions.[4][5][6][7] Adherence to these guidelines ensures that the analytical method is fit for its intended purpose, delivering reliable, reproducible, and accurate data.[8]

The Criticality of Method Validation in Pharmaceutical Analysis

In the pharmaceutical industry, the validation of analytical methods is not merely a procedural step but a cornerstone of quality assurance.[9][10] It provides documented evidence that an analytical procedure is suitable for its intended use, ensuring the identity, purity, strength, and quality of drug substances and products.[11] For a compound like this compound, which serves as a building block in the synthesis of active pharmaceutical ingredients (APIs), a robust and validated analytical method is crucial for process control and quality assessment.

This guide will walk you through the essential validation parameters, providing both the theoretical underpinnings and practical, albeit hypothetical, experimental data to illustrate the validation of our new UPLC-UV method.

Experimental Workflow for Method Validation

The validation of our new UPLC-UV method for this compound will be assessed based on the following key performance characteristics as stipulated by ICH Q2(R2) guidelines.[7][12]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][13]

Experimental Protocol:

  • Prepare a solution of the this compound reference standard.

  • Prepare solutions of known related substances and potential impurities.

  • Prepare a placebo solution containing all formulation excipients without the active ingredient.

  • Spike the placebo solution with the reference standard and known impurities.

  • Subject the reference standard solution to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Analyze all solutions using the UPLC-UV method.

Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (impurities, degradants, and excipients), with a resolution factor (Rs) of >2. The peak purity should be confirmed using a photodiode array (PDA) detector.

Diagram of the Method Validation Workflow

ValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting & Comparison Protocol Define Validation Protocol & Acceptance Criteria Specificity Specificity Protocol->Specificity ICH Q2(R2) Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Range Range Precision->Range LOD_LOQ LOD & LOQ Range->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report Comparison Compare with Alternative Methods Report->Comparison

Caption: A flowchart illustrating the key stages of analytical method validation, from protocol definition to final comparison, based on ICH guidelines.

Linearity

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[12]

Experimental Protocol:

  • Prepare a stock solution of the this compound reference standard of known concentration.

  • Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration.

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area against the corresponding concentration.

Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.

Table 1: Hypothetical Linearity Data for the UPLC-UV Method

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
50498,500, 501,200, 499,800499,833
75750,100, 752,300, 749,600750,667
1001,001,500, 998,900, 1,000,8001,000,400
1251,250,600, 1,248,900, 1,251,5001,250,333
1501,502,300, 1,499,800, 1,501,1001,501,067
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[12] It is often expressed as the percent recovery.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Table 2: Hypothetical Accuracy Data

Concentration LevelSpiked (µg/mL)Recovered (µg/mL, mean)Recovery (%)
80%80.079.599.4
100%100.0100.2100.2
120%120.0119.499.5
Mean Recovery 99.7%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Table 3: Hypothetical Precision Data

Precision LevelParameterResult (RSD %)
Repeatability6 replicate injections0.8%
Intermediate PrecisionDifferent Day, Different Analyst1.2%
Range

The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]

Acceptance Criteria: The specified range is derived from the linearity, accuracy, and precision studies. For an assay, this is typically 80% to 120% of the test concentration.[14]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (standard deviation of the intercept / slope)

  • LOQ = 10 * (standard deviation of the intercept / slope)

Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.

Table 4: Hypothetical LOD and LOQ

ParameterValue (µg/mL)
LOD0.1
LOQ0.3
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

Experimental Protocol: Intentionally vary critical method parameters such as:

  • Mobile phase composition (e.g., ±2% organic solvent)

  • Column temperature (e.g., ±5 °C)

  • Flow rate (e.g., ±0.1 mL/min)

  • Wavelength of detection (e.g., ±2 nm)

Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the results should not be significantly affected by the variations.

Comparison with an Alternative Method: Traditional HPLC

While our new UPLC-UV method demonstrates excellent performance, it is beneficial to compare it with a more traditional analytical technique, such as a standard HPLC-UV method.

Table 5: Performance Comparison: UPLC-UV vs. HPLC-UV

ParameterNew UPLC-UV MethodTraditional HPLC-UV MethodAdvantage of UPLC
Run Time ~2 minutes~10 minutesFaster sample throughput
Solvent Consumption ~0.5 mL/injection~2.0 mL/injectionReduced cost and environmental impact
Resolution Higher peak resolutionGood resolutionBetter separation of closely eluting impurities
Sensitivity (LOQ) 0.3 µg/mL1.0 µg/mLHigher sensitivity for trace analysis
System Pressure ~8000 psi~2000 psiRequires specialized UPLC instrumentation

Diagram Comparing UPLC and HPLC Performance

MethodComparison cluster_UPLC UPLC-UV Method cluster_HPLC HPLC-UV Method UPLC UPLC RunTime_U Short Run Time UPLC->RunTime_U Advantage Solvent_U Low Solvent Use UPLC->Solvent_U Advantage Resolution_U High Resolution UPLC->Resolution_U Advantage Sensitivity_U High Sensitivity UPLC->Sensitivity_U Advantage HPLC HPLC RunTime_H Longer Run Time HPLC->RunTime_H Disadvantage Solvent_H Higher Solvent Use HPLC->Solvent_H Disadvantage Resolution_H Good Resolution HPLC->Resolution_H Sensitivity_H Lower Sensitivity HPLC->Sensitivity_H Disadvantage

Caption: A visual comparison of the key performance attributes between the new UPLC-UV method and a traditional HPLC-UV method.

Conclusion

The validation of an analytical method is a systematic process that ensures the reliability and suitability of the method for its intended purpose. The hypothetical data presented for our new UPLC-UV method for the analysis of this compound demonstrates that the method meets all the acceptance criteria for specificity, linearity, accuracy, precision, and robustness as outlined in the ICH Q2(R2) guideline.

When compared to a traditional HPLC method, the UPLC approach offers significant advantages in terms of speed, efficiency, and sensitivity, leading to higher sample throughput and reduced operational costs. The choice of analytical method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the desired performance characteristics. However, this guide provides a clear and comprehensive roadmap for the validation of any new analytical method, ensuring data integrity and regulatory compliance.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). A Review on HPLC Method Development and Validation. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

  • PharmaRegulatory.in. (2025). Validation of Analytical Methods: EMA and FDA Audit Findings. [Link]

  • International Journal of Research in Pharmacy and Allied Science. A Review on Development and validation of HPLC method. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2021). A Review on HPLC Method Development and Validation. [Link]

  • International Journal of Creative Research Thoughts. (2022). DEVELOPMENT AND THE VALIDATION OF HPLC METHOD. [Link]

  • PubChem. This compound. [Link]

Sources

A Comparative Guide to the Fluorescent Properties of 5-Fluoro-2-methylbenzothiazole and Other Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a suitable fluorophore is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides a comparative analysis of the potential fluorescent properties of 5-Fluoro-2-methylbenzothiazole, a member of the promising benzothiazole class of fluorophores, in the context of other well-established fluorescent dyes. While specific experimental data for this compound is not yet widely available, this document will leverage data from related benzothiazole derivatives and established fluorophores to provide a predictive comparison and a clear experimental roadmap for its characterization.

The Fundamental Principles of Fluorescence: Key Parameters for Comparison

A fluorophore is a molecule that absorbs light at a specific wavelength and re-emits it at a longer wavelength.[1] The efficiency and characteristics of this process are defined by several key parameters that are crucial for comparing different fluorophores.

  • Molar Extinction Coefficient (ε): This value represents the measure of how strongly a chemical species absorbs light at a given wavelength. A higher molar extinction coefficient indicates that the fluorophore can more efficiently absorb the excitation light, which is a desirable characteristic for achieving a bright fluorescent signal.

  • Quantum Yield (Φ): The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. It quantifies the efficiency of the fluorescence process. A quantum yield closer to 1 indicates that a large fraction of the absorbed photons are re-emitted as fluorescence, resulting in a brighter signal.

  • Stokes Shift: This is the difference in wavelength between the maximum of the absorption (excitation) spectrum and the maximum of the emission spectrum. A larger Stokes shift is generally advantageous as it minimizes the overlap between the excitation and emission signals, leading to a better signal-to-noise ratio.

  • Photostability: This refers to the ability of a fluorophore to resist photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light.[2] High photostability is crucial for applications that require prolonged or intense illumination, such as time-lapse microscopy.

cluster_0 Fluorescence Principles Excitation Excitation Emission Emission Excitation->Emission Stokes Shift Stokes_Shift Stokes_Shift

Caption: Key parameters of a fluorescence emission spectrum.

A Comparative Landscape of Common Fluorophores

To establish a baseline for comparison, it is essential to consider the properties of widely used fluorophores. The following table summarizes the key characteristics of some of the most common classes of fluorescent dyes.

Fluorophore FamilyExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Characteristics
Fluorescein (FITC) ~495~518~70,000~0.92Bright green emission, but susceptible to photobleaching and pH sensitivity.[3][4]
Rhodamine B ~554~570~110,000~0.31More photostable than fluorescein, with bright red-orange fluorescence.
Cyanine Dyes (e.g., Cy3) ~550~570~150,000Variable (environment-dependent)High extinction coefficients, with properties tunable by altering their polymethine chain.
Cyanine Dyes (e.g., Cy5) ~646~664~250,000~0.27Emission in the far-red region, useful for reducing background fluorescence in biological samples.[4]
Alexa Fluor Dyes (e.g., Alexa Fluor 488) ~494~519~71,000~0.92A family of dyes known for their high brightness and superior photostability compared to traditional dyes.[5]

The Benzothiazole Scaffold: A Promising Avenue for Novel Fluorophores

Benzothiazole derivatives have emerged as a versatile class of compounds with significant potential in the development of fluorescent probes for various applications, including bioimaging and the detection of metal ions and biologically relevant molecules.[6] Studies on different benzothiazole-based fluorophores have revealed several advantageous properties:

  • High Quantum Yields and Large Stokes Shifts: Many benzothiazole derivatives have been shown to exhibit high fluorescence quantum yields and large Stokes shifts, which are desirable for sensitive and clear fluorescence detection.[3][6]

  • Tunable Photophysical Properties: The fluorescence characteristics of benzothiazole derivatives can be readily modified through chemical synthesis, allowing for the development of probes with specific excitation and emission profiles.

  • Environmental Sensitivity: The fluorescence of some benzothiazole derivatives is sensitive to their local environment, which can be exploited for the development of responsive probes that report on changes in polarity, viscosity, or the presence of specific analytes.

While these general properties are promising, the photostability of benzothiazole derivatives can be a variable factor, influenced by the specific chemical structure, the solvent environment, and the wavelength of irradiation.[7]

Characterizing this compound: A Proposed Experimental Workflow

To date, there is a lack of published experimental data detailing the fluorescent properties of this compound. To address this knowledge gap and to properly evaluate its potential as a fluorophore, a systematic characterization is required. The following experimental workflow is proposed:

cluster_1 Experimental Workflow A Sample Preparation B Absorbance Spectroscopy A->B C Fluorescence Spectroscopy B->C D Quantum Yield Determination C->D E Photostability Assay C->E F Data Analysis & Comparison D->F E->F

Caption: Proposed workflow for characterizing this compound.

Experimental Protocols

1. Determination of Molar Extinction Coefficient and Absorption Spectrum

  • Objective: To determine the wavelength of maximum absorbance (λabs) and the molar extinction coefficient (ε).

  • Protocol:

    • Prepare a series of dilutions of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Measure the absorbance of each solution at a range of wavelengths using a UV-Vis spectrophotometer to identify the λabs.

    • Plot the absorbance at λabs against the concentration of the fluorophore.

    • The molar extinction coefficient can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl).

2. Measurement of Excitation and Emission Spectra

  • Objective: To determine the optimal excitation and emission wavelengths.

  • Protocol:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Using a spectrofluorometer, scan a range of excitation wavelengths while monitoring the emission at a fixed wavelength to determine the excitation maximum.

    • Then, excite the sample at its excitation maximum and scan the emission wavelengths to determine the emission maximum.

3. Relative Quantum Yield Determination

  • Objective: To measure the fluorescence quantum yield (Φ) relative to a known standard.

  • Protocol:

    • Select a reference fluorophore with a known quantum yield and similar excitation and emission properties (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Prepare solutions of both the reference and the test compound (this compound) with low absorbance (< 0.1) at the excitation wavelength.

    • Measure the absorbance of both solutions at the excitation wavelength.

    • Measure the integrated fluorescence intensity of both the reference and the test sample across their respective emission spectra.

    • Calculate the quantum yield of the test compound using the following equation: Φtest = Φref * (Itest / Iref) * (Aref / Atest) * (ηtest² / ηref²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

4. Photostability Assessment

  • Objective: To evaluate the rate of photobleaching under continuous illumination.

  • Protocol:

    • Prepare a solution of this compound and place it in a fluorometer or on a microscope stage.

    • Expose the sample to continuous excitation light of a constant intensity.

    • Record the fluorescence intensity at regular time intervals.

    • Plot the fluorescence intensity as a function of time. The rate of decay provides a measure of the photostability. A common metric is the time it takes for the fluorescence to decrease to 50% of its initial value (t1/2).

Conclusion

While direct experimental data for this compound remains to be published, the known properties of the broader benzothiazole family of compounds suggest that it holds significant potential as a novel fluorophore. Benzothiazole derivatives are known for their high quantum yields, large Stokes shifts, and tunable optical properties.[6][8] The fluorine substitution in the 5-position may further enhance its photophysical characteristics.

The experimental workflow detailed in this guide provides a clear and robust framework for the comprehensive characterization of this compound. The data generated from these experiments will be crucial in determining its suitability for various applications in research and drug development and will allow for a direct and quantitative comparison with established fluorophores. The scientific community awaits the results of such studies to unlock the full potential of this promising compound.

References

  • Benchchem. A Comparative Guide to the Photostability of Fluorescent Dyes for Advanced Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE62qzWSNOx4-MYkYOgApMNzGDnG6ksPQGrlXS595tYGx2sq33zorjuqtnDoqHEzQ6SJZHH8WQ1EpxhBc31y1WMnIA4h2zVxTucBT1j4f7tAG93MBI0xSvgLvDD8mVHkFBBg64z0bRX4KC0b9PlYlk21ij39uJ0gnrXf9wDECqoNRwyxUdlzKgrqfLcU9KeCpq6PnNjAcrJF8RK83nvsq3b8u06FYFKHzGrpC_QWakGmQ==]
  • ACS Publications. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.7b00118]
  • PubMed. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. [URL: https://pubmed.ncbi.nlm.nih.gov/20655554/]
  • National Center for Biotechnology Information. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381881/]
  • Taylor & Francis Group. Benzothiazole-Based Fluorescent Probes for Various Applications. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781003413904-11/benzothiazole-based-fluorescent-probes-various-applications-neha-gandhi-aman-thakur-pankaj-kumar-chandel]
  • YouTube. What Are Fluorescent Dyes? - Chemistry For Everyone. [URL: https://www.youtube.
  • National Center for Biotechnology Information. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4098020/]
  • ResearchGate. Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. [URL: https://www.researchgate.
  • King Fahd University of Petroleum & Minerals. Computational Study on Non-linear Optical and Absorption Properties of Benzothiazole based Dyes: Tunable Electron-Withdrawing Strength and Reverse Polarity. [URL: https://eprints.kfupm.edu.sa/155700/]
  • National Center for Biotechnology Information. Advances in Π‐Conjugated Benzothiazole and Benzoxazole‐Boron Complexes: Exploring Optical and Biomaterial Applications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019033/]
  • Royal Society of Chemistry. Luminescent properties of benzothiazole derivatives and their application in white light emission. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c6ra26830k]
  • MDPI. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [URL: https://www.mdpi.com/2073-4352/12/7/912]
  • MDPI. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [URL: https://www.mdpi.com/1420-3049/27/19/6232]
  • National Center for Biotechnology Information. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4033957/]
  • Sigma-Aldrich. This compound 97. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/304476]
  • ResearchGate. (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [URL: https://www.researchgate.net/publication/361517436_Computational_Study_of_Benzothiazole_Derivatives_for_Conformational_Thermodynamic_and_Spectroscopic_Features_and_Their_Potential_to_Act_as_Antibacterials]
  • ISS. Lifetime Data of Selected Fluorophores. [URL: https://www.iss.
  • PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/597437]
  • ChemicalBook. This compound | 399-75-7. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4264645.htm]
  • ResearchGate. | Fluorescence quantum yields and absorption and emission ranges of the... [URL: https://www.researchgate.
  • ResearchGate. Fluorescence Lifetime. [URL: https://www.researchgate.net/figure/Commonly-used-fluorophores-and-their-fluorescence-lifetimes_tbl1_258302095]
  • Santa Cruz Biotechnology. This compound. [URL: https://www.scbt.com/p/5-fluoro-2-methylbenzothiazole-399-75-7]
  • Alkali Scientific. This compound, 1 X 5 g (304476-5G). [URL: https://www.alkalisci.com/5-fluoro-2-methylbenzothiazole-1-x-5-g-304476-5g-by-milliporesigma-sigma-aldrich.html]
  • Chemrio. 5-fluoro-2-methyl-1,3-benzothiazole. [URL: https://chemrio.com/product/5-fluoro-2-methyl-1-3-benzothiazole/]
  • BLD Pharm. 399-75-7|this compound. [URL: https://www.bldpharm.com/products/399-75-7.html]
  • AWS. Supporting Information for Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. [URL: https://s3.amazonaws.com/zanran_storage/www.iss.com/ContentPages/2502391294.pdf]
  • Thermo Fisher Scientific. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5. [URL: https://www.thermofisher.com/us/en/home/references/molecular-probes-the-handbook/tables/fluorescence-quantum-yields-qy-and-lifetimes-t-for-alexa-fluor-dyes.html]
  • Molecular Expressions. Specialized Microscopy Techniques - Fluorescence - Fluorochrome Data Tables. [URL: https://micro.magnet.fsu.edu/primer/techniques/fluorescence/fluorochromes/fluorochromes.html]

Sources

A Senior Application Scientist's Guide to Validating Small Molecule-Protein Interactions: A Comparative Analysis of 5-Fluoro-2-methylbenzothiazole Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the dynamic field of drug discovery, the journey from identifying a potential hit compound to validating its interaction with a target protein is both critical and complex. The small molecule 5-Fluoro-2-methylbenzothiazole, a heterocyclic compound noted as a reactant in the synthesis of potential therapeutic agents, represents a common starting point in such endeavors[]. This guide provides an in-depth, objective comparison of three gold-standard biophysical techniques for validating and quantifying the binding affinity of a compound like this compound to its putative protein target. Our focus is not just on the "how," but the "why"—elucidating the causal logic behind experimental choices to ensure robust, trustworthy, and publication-quality data.

This guide will compare and contrast three orthogonal methods:

  • Surface Plasmon Resonance (SPR): For real-time kinetic and affinity analysis.

  • Isothermal Titration Calorimetry (ITC): For a direct, in-solution measurement of binding thermodynamics.

  • Thermal Shift Assay (TSA): For high-throughput screening and initial validation of binding.

We will proceed under a common research scenario: having identified this compound as a potential inhibitor of a novel target, "Kinase X," through a primary screen, we now need to rigorously validate this interaction.

The Foundational Techniques: A Comparative Overview

Choosing the right method to validate a protein-ligand interaction depends on the specific questions being asked, the availability of materials, and the desired throughput. Each technique offers a unique window into the binding event.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Thermal Shift Assay (TSA)
Primary Output kon, koff, KD (Kinetics & Affinity)KD, ΔH, ΔS, n (Thermodynamics & Stoichiometry)ΔTm (Thermal Stability Shift)
Principle Mass change on a sensor surface alters the refractive index of light[2].Measures heat released or absorbed during the binding event in solution[3][4].Ligand binding increases protein stability, shifting its melting temperature (Tm)[5][6].
Label Requirement Label-free[7][8].Label-free[9][10].Typically requires a fluorescent dye (e.g., SYPRO Orange)[6].
Immobilization Requires immobilization of one binding partner (typically the protein)[7][11].No immobilization; both components are in solution[10][12].No immobilization; both components are in solution.
Throughput Medium to HighLow to MediumHigh[5][6].
Material Consumption Low (protein), High (ligand)High (protein and ligand)Very Low (protein and ligand)[13].
Key Advantage Provides kinetic data (on/off rates)[7].Gold standard for thermodynamic characterization; measures true in-solution affinity[9][12].Cost-effective, high-throughput, suitable for initial screening and optimizing conditions[13][14].
Key Limitation Immobilization can affect protein conformation; potential for mass transport artifacts.High sample consumption; sensitive to buffer mismatch.Indirect affinity measurement; not all binding events cause a thermal shift[15].

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a powerful optical technique that allows for the real-time, label-free detection of biomolecular interactions[2][11]. It has become a gold-standard method for studying the binding of small molecules to protein targets[16].

Expertise & Causality: Why Choose SPR?

We choose SPR when we need more than just the binding affinity (KD). The unique strength of SPR is its ability to determine the kinetic rate constants: the association rate (kon) and the dissociation rate (koff). This is critical because two compounds can have the same KD but vastly different kinetic profiles. A compound with a slow koff (a long residence time on the target) may offer a more durable therapeutic effect. SPR provides this nuanced insight. The method works by immobilizing the protein ("ligand" in SPR terminology) onto a sensor chip and flowing the small molecule ("analyte") over the surface. Binding increases the mass on the chip, which causes a proportional change in the refractive index, detected as a response in real-time[2][8].

Experimental Workflow & Protocol

Caption: High-level workflow for a typical SPR experiment.

Step-by-Step Protocol:

  • Protein Immobilization: Covalently attach high-purity Kinase X to a carboxylated sensor chip (e.g., CM5) using standard amine coupling chemistry. The goal is to achieve an immobilization level that will yield a sufficient signal without causing steric hindrance or mass transport limitations.

  • Analyte Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM down to ~1 nM) in the running buffer. The final DMSO concentration must be kept constant across all samples (and the running buffer blank) to avoid solvent-induced artifacts.

  • Binding Cycle:

    • Inject the highest concentration of the analyte over the sensor surface to assess binding.

    • Perform a kinetic titration, injecting each concentration for a set time (e.g., 120 seconds) to monitor association, followed by a buffer-only flow for a longer period (e.g., 300 seconds) to monitor dissociation.

    • Between cycles, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to strip the bound analyte, returning the surface to baseline.

  • Data Analysis: Subtract the response from a reference flow cell (an activated/deactivated surface without protein) to correct for bulk refractive index changes. Fit the resulting sensorgrams globally to a suitable binding model (e.g., 1:1 interaction) to derive kon, koff, and KD[7].

Trustworthiness: A Self-Validating System
  • Orthogonality: The KD derived from kinetics (koff/kon) should match the KD derived from a steady-state affinity fit. A good concordance validates the model.

  • Controls: A non-binding, structurally similar molecule should show no response. The analyte should not bind to the reference flow cell.

  • Mass Transport Limitation Test: Varying the flow rate should not alter the observed kinetics. If it does, it indicates that the binding rate is limited by diffusion, not the intrinsic interaction, requiring a lower immobilization density or higher flow rate.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event[4][12]. It is considered the gold standard for characterizing binding interactions in solution, as it provides a complete thermodynamic profile of the interaction without the need for labeling or immobilization[9][10].

Expertise & Causality: Why Choose ITC?

We turn to ITC when we require the most accurate, in-solution measurement of binding affinity and want to understand the thermodynamic drivers of the interaction. ITC measures the change in enthalpy (ΔH) upon binding. From this and the binding constant (KA, the inverse of KD), it calculates the change in Gibbs free energy (ΔG) and entropy (ΔS). This information is invaluable for lead optimization, as it reveals whether an interaction is driven by favorable enthalpic contributions (e.g., hydrogen bonds) or entropic contributions (e.g., hydrophobic effect). This is a direct measurement, making interpretation straightforward[3].

Experimental Workflow & Protocol

Caption: The workflow for an Isothermal Titration Calorimetry experiment.

Step-by-Step Protocol:

  • Sample Preparation: This is the most critical step. The protein (Kinase X) and the ligand (this compound) must be in an identical, extensively dialyzed buffer. Even minute buffer mismatches will generate large heats of dilution, obscuring the binding signal.

  • Concentration Determination: Accurately determine the concentrations of the protein and ligand stock solutions. The stoichiometry (n) value derived from the fit is a direct check on the accuracy of these concentrations.

  • Loading the Calorimeter: Load the protein solution (e.g., 10-20 µM) into the sample cell and the ligand solution (typically 10-15x the protein concentration) into the injection syringe.

  • Titration: Perform a series of small (e.g., 2 µL) injections of the ligand into the protein solution. The instrument measures the differential power required to keep the sample and reference cells at the same temperature, which corresponds to the heat of the reaction.

  • Data Analysis: Integrate the area under each injection peak to determine the heat change. Plot these values against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to determine the KD, ΔH, and stoichiometry (n)[4].

Trustworthiness: A Self-Validating System
  • Stoichiometry (n): For a well-behaved 1:1 interaction, the calculated stoichiometry should be close to n=1. A value far from 1 can indicate errors in concentration, inactive protein, or a more complex binding mechanism.

  • Control Titrations: Titrating the ligand into buffer alone should produce minimal heat (the heat of dilution), which is subtracted from the experimental data. Titrating buffer into the protein solution should also show no significant heat change.

  • The "c-window": For a reliable fit, the product of the protein concentration and the binding association constant (KA) should be within a specific range (typically 10 < c < 1000). This constraint dictates the required protein concentration and is a key experimental design parameter.

Thermal Shift Assay (TSA): For Rapid Screening and Validation

A Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to identify and validate ligand binding[5][13]. It is particularly well-suited for high-throughput screening[6].

Expertise & Causality: Why Choose TSA?

We use TSA as a primary validation tool because of its speed, low sample consumption, and high throughput. The principle is that ligand binding generally stabilizes the tertiary structure of a protein[14]. This increased stability is observed as an increase in the protein's melting temperature (Tm). The assay monitors protein unfolding in the presence of a fluorescent dye (like SYPRO Orange), which binds to exposed hydrophobic regions of the unfolding protein, causing an increase in fluorescence[6]. A larger positive shift in Tm (ΔTm) at a given ligand concentration generally correlates with higher binding affinity[13].

Experimental Workflow & Protocol

Caption: Standard workflow for a Thermal Shift Assay (TSA).

Step-by-Step Protocol:

  • Assay Preparation: In the wells of a 96- or 384-well qPCR plate, mix a constant amount of Kinase X (e.g., 5 µM final concentration) and SYPRO Orange dye with varying concentrations of this compound. Include control wells with no ligand.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program a temperature ramp, for example, from 25 °C to 95 °C, increasing by 0.5 °C per minute[5].

  • Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the cooperative unfolding transition is the Tm. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm in the presence of the ligand. While TSA is primarily for screening, the data from a ligand titration can be fitted to derive an apparent KD[5].

Trustworthiness: A Self-Validating System
  • Dose-Response: A true binding event should show a sigmoidal, saturable dose-dependent increase in ΔTm as the ligand concentration increases.

  • Negative Controls: A denatured protein control should show high initial fluorescence and no transition. A buffer-only control should show no fluorescence.

  • Orthogonal Validation: Because TSA is an indirect assay, promising hits should always be validated by a secondary, direct binding assay like SPR or ITC to confirm the interaction and obtain a more accurate affinity measurement[13].

Conclusion: Synthesizing the Data for a Confident Decision

No single technique tells the whole story. The most robust validation comes from the convergence of data from orthogonal methods.

  • Initial Hit Validation: Start with TSA . It's fast, cheap, and quickly confirms if this compound engages and stabilizes Kinase X in a dose-dependent manner.

  • Affinity and Kinetic Characterization: Follow up with SPR . This will confirm the binding, provide a reliable KD, and, crucially, reveal the on- and off-rates that govern the interaction's dynamics.

  • Thermodynamic Confirmation: For a deep thermodynamic understanding and to confirm the in-solution affinity without artifacts, use ITC . Concordance between the KD from SPR and ITC provides the highest level of confidence in the data.

By strategically employing these three pillars of biophysical analysis, researchers can move from a tentative hit to a fully validated ligand with a comprehensive understanding of its binding affinity, kinetics, and thermodynamics, paving the way for rational, data-driven drug development.

References

  • Title: Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Isothermal titration calorimetry in drug discovery. Source: PubMed URL: [Link]

  • Title: Biacore SPR for small-molecule discovery. Source: Cytiva Life Sciences URL: [Link]

  • Title: Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Source: PubMed URL: [Link]

  • Title: Thermal Shift Assay (Differential Scanning Fluorimetry) Service. Source: Reaction Biology URL: [Link]

  • Title: Thermal Shift Assays (TSA). Source: NanoTemper Technologies URL: [Link]

  • Title: ITC Assay Service for Drug Discovery. Source: Reaction Biology URL: [Link]

  • Title: Thermal Shift Assays. Source: Charles River Laboratories URL: [Link]

  • Title: Thermal shift assay. Source: Wikipedia URL: [Link]

  • Title: Characterization of Small Molecule-Protein Interactions Using SPR Method. Source: PubMed URL: [Link]

  • Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Source: TA Instruments URL: [Link]

  • Title: Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Source: Malvern Panalytical URL: [Link]

  • Title: Characterization of Small Molecule–Protein Interactions Using SPR Method. Source: Springer Link URL: [Link]

  • Title: A beginner's guide to surface plasmon resonance. Source: Portland Press URL: [Link]

  • Title: Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Source: Biosensing Instrument URL: [Link]

  • Title: this compound. Source: PubChem URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling a diverse array of chemical compounds. Among these, heterocyclic molecules like 5-Fluoro-2-methylbenzothiazole are invaluable building blocks. However, our responsibility extends beyond their synthesis and application; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for managing this compound waste, grounded in the principles of laboratory safety and regulatory compliance. The objective is not merely to follow steps but to understand the causality behind them, ensuring a self-validating system of safety within your laboratory.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's specific hazards is paramount. This compound is not a benign substance; its hazard profile dictates the necessary precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.[1]

Table 1: GHS Hazard Classification for this compound [1]

Hazard Class Hazard Statement Signal Word Pictogram
Acute toxicity, oral (Category 4) H302: Harmful if swallowed Warning
Skin corrosion/irritation (Category 2) H315: Causes skin irritation Warning
Serious eye damage/eye irritation (Category 2A) H319: Causes serious eye irritation Warning

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Warning | |

Physical Properties of Note:

  • Flash Point: 85 °C (185 °F) - This classifies it as a combustible liquid.[2]

  • Form: Typically an oil or liquid.[3]

This assessment directly informs our choice of personal protective equipment (PPE) and dictates that this compound must be treated as regulated hazardous waste.

The Regulatory Framework: Adherence to EPA and OSHA Standards

All laboratory waste disposal procedures in the United States are governed by a strict regulatory framework. Understanding this framework is not just a matter of compliance but is the foundation of a safe disposal plan.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[4] This means your laboratory is legally responsible for the waste until it is properly treated or disposed of.[5]

  • Occupational Safety and Health Administration (OSHA): The OSHA standard for "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[6][7][8] This plan must include procedures for safe handling and disposal of hazardous chemicals, ensuring worker safety.[6][7]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and will have specific protocols that align with federal, state, and local laws.

Step-by-Step Disposal Protocol for this compound

The following protocol provides a direct, procedural guide for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory before handling the waste:

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. Given the serious eye irritation risk, chemical splash goggles are strongly recommended.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin irritation.[2] Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to mitigate the risk of respiratory tract irritation.

Step 2: Waste Characterization

The first step in the disposal process is to determine that the waste is, in fact, hazardous.[9] Based on its GHS classification (irritant, acutely toxic), this compound waste is categorized as hazardous chemical waste.[10][11] This applies to:

  • Unused or expired this compound.

  • Grossly contaminated items (e.g., pipette tips, wipes, spill cleanup materials).

  • Solutions containing the compound.

Step 3: Waste Segregation

Proper segregation is a critical safety measure to prevent dangerous chemical reactions.[12][13]

  • Do NOT mix this compound waste with other waste streams unless explicitly permitted by your EHS office.

  • Specifically, keep it separate from incompatible materials such as strong oxidizing agents or strong acids.

  • It should be collected in a container designated for halogenated organic waste. The fluorine atom makes it a halogenated compound.

Step 4: Container Selection and Labeling

The integrity of the waste containment system is non-negotiable.

  • Container Choice: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[10][12] A high-density polyethylene (HDPE) or glass bottle is typically appropriate. The container must be in good condition, free of cracks or residue on the outside.

  • Labeling: The EPA requires that each waste container be clearly labeled.[14] Affix a hazardous waste tag provided by your EHS office to the container before adding any waste. The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "this compound". Do not use abbreviations.[13]

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard warnings (e.g., "Irritant," "Acutely Toxic").[15]

Step 5: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the waste container closed at all times except when adding waste.[13] A funnel left in the opening is not considered a closed container.

  • Store the container in secondary containment (such as a spill tray) to capture any potential leaks.[10]

Step 6: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.[12]

  • Once the waste container is full, or if you will no longer be generating this waste stream, submit a request for pickup to your EHS office.

  • Do not overfill containers; leave at least 10% of headspace to allow for expansion.[10]

  • Never dispose of this compound down the drain or in the regular trash.[13] This is a direct violation of EPA regulations and poses a significant environmental and safety risk.

The most common and effective final disposal method for this type of organic chemical is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][14]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G Workflow for this compound Disposal start Waste Generation (e.g., Unused Reagent, Contaminated Labware) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Process characterize Step 2: Characterize Waste Is it this compound or contaminated with it? ppe->characterize is_hazardous Decision: Is it Hazardous Waste? characterize->is_hazardous segregate Step 3: Segregate Waste Collect as Halogenated Organic Waste. Avoid mixing with incompatibles. is_hazardous->segregate Yes not_hazardous Consult EHS for Non-Hazardous Disposal Pathway (Unlikely for this compound) is_hazardous->not_hazardous No container Step 4: Use Proper Container (HDPE/Glass, Leak-proof, Lidded) segregate->container label Step 5: Label Container Attach EHS Hazardous Waste Tag. List all constituents. container->label store Step 6: Store in SAA (Closed Container, Secondary Containment) label->store pickup Step 7: Arrange for EHS Pickup Do not overfill container. store->pickup end_proc Final Disposal via Licensed TSDF (Incineration) pickup->end_proc

Caption: Disposal decision workflow for this compound waste.

Conclusion

The proper disposal of this compound is a multi-step process that is integral to responsible scientific research. By understanding the specific hazards of the compound, adhering to the governing regulations set forth by the EPA and OSHA, and following a systematic protocol for segregation, containment, and disposal, we ensure the safety of ourselves, our colleagues, and the environment. This commitment to the complete lifecycle of the chemicals we use is a hallmark of scientific integrity and excellence.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Waste Management. Environmental Marketing Services, LLC. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • This compound | C8H6FNS | CID 597437. PubChem, National Center for Biotechnology Information. [Link]

  • OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). Labbox. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

Sources

Technical Guide: Personal Protective Equipment for Handling 5-Fluoro-2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 5-Fluoro-2-methylbenzothiazole (CAS No. 399-75-7). As a fluorinated heterocyclic compound utilized in chemical synthesis, its specific hazard profile necessitates a rigorous and well-understood approach to personal protection.[1][2] This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment by detailing not just what protective equipment to use, but why it is critically necessary.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent risks of a chemical is the foundation of any safety protocol. This compound is classified with multiple GHS hazard statements that directly inform the required level of personal protective equipment.[3] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

The core hazards are:

  • Harmful if swallowed (H302): Poses a significant toxicological risk if ingested.[3]

  • Causes skin irritation (H315): Can lead to localized redness, inflammation, or dermatitis upon contact.[3]

  • Causes serious eye irritation (H319): Direct contact can result in significant, potentially damaging, eye injury.[3]

  • May cause respiratory irritation (H335): Inhalation of vapors or aerosols can irritate the respiratory tract.[3]

These classifications mandate the use of specific barriers to prevent exposure, as detailed in the following sections.

Physicochemical Data for Risk Evaluation

A summary of key physical and chemical properties is provided below to assist in a comprehensive risk assessment for handling and storage.

PropertyValueSource
Molecular Formula C₈H₆FNSPubChem[3]
Molecular Weight 167.20 g/mol Sigma-Aldrich[4]
Appearance Colorless to Pale Yellow OilChemicalBook
Density 1.256 g/mL at 25 °CSigma-Aldrich[4], ChemicalBook
Flash Point 85 °C (185 °F) - closed cupSigma-Aldrich, ChemicalBook
Boiling Point 110-112 °C at 7 mmHgSigma-Aldrich[4], ChemicalBook[1]
GHS Hazard Codes H302, H315, H319, H335PubChem[3]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly counteract the identified hazards. A multi-layered approach is essential for comprehensive protection.

Eye and Face Protection

Due to its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[3]

  • Mandatory: Chemical splash goggles that conform to government standards such as EN166 (EU) or ANSI Z87.1 (US) must be worn at all times when handling the substance.[5]

  • Recommended for High-Risk Operations: For procedures with a significant risk of splashing (e.g., transferring large volumes, heating), a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[6][7][8]

Hand Protection

To prevent skin irritation (H315), chemically resistant gloves are required.[3]

  • Glove Type: Nitrile or neoprene gloves are recommended.[7][9] Always consult the glove manufacturer's permeation data for specific breakthrough times.

  • Protocol: Gloves should be inspected for defects before each use. Double-gloving can provide additional protection during high-risk procedures. Gloves must be changed every 30-60 minutes or immediately if contamination is suspected.[7] Use proper glove removal technique to avoid skin contact with the contaminated exterior.

Body Protection

Protective clothing is the primary barrier against accidental spills and splashes.

  • Standard Use: A long-sleeved laboratory coat is mandatory.[6]

  • Splash Hazard: For larger quantities or tasks with a higher splash potential, a chemically resistant apron worn over the lab coat is required.[8] All protective clothing should have a closed front and tight-fitting cuffs.[7] Footwear must be fully enclosed and chemically resistant; open-toed shoes are strictly prohibited.[10]

Respiratory Protection

The potential for respiratory tract irritation (H335) necessitates strict control of airborne vapors and aerosols.[3]

  • Primary Control: All handling of this compound must be conducted within a certified chemical fume hood to minimize vapor inhalation.[11]

  • Secondary Control: In situations where engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with a multi-purpose combination cartridge is required.[12] Personnel must be properly fit-tested and trained in the use of such equipment.

Operational Plan for Safe Handling

A procedural approach ensures that safety measures are implemented consistently. The following workflow outlines the critical steps from preparation to completion of work.

G cluster_prep 1. Preparation Phase cluster_don 2. Donning PPE cluster_handle 3. Chemical Handling cluster_doff 4. Doffing PPE cluster_dispose 5. Disposal & Hygiene prep_hood Verify Fume Hood Functionality prep_ppe Assemble All Required PPE prep_safety Locate Eyewash & Safety Shower don_coat Lab Coat prep_safety->don_coat don_gloves Inner Gloves don_coat->don_gloves don_goggles Goggles/Face Shield don_gloves->don_goggles don_respirator Respirator (if needed) don_goggles->don_respirator don_gloves2 Outer Gloves don_respirator->don_gloves2 handle_chem Work Inside Fume Hood Minimize Quantities don_gloves2->handle_chem doff_gloves2 Outer Gloves handle_chem->doff_gloves2 doff_coat Lab Coat/Apron doff_gloves2->doff_coat doff_goggles Goggles/Face Shield doff_coat->doff_goggles doff_gloves Inner Gloves doff_goggles->doff_gloves doff_respirator Respirator (if used) doff_gloves->doff_respirator dispose_waste Dispose of Contaminated Waste in Labeled Container doff_respirator->dispose_waste wash_hands Wash Hands Thoroughly with Soap and Water dispose_waste->wash_hands

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-methylbenzothiazole
Reactant of Route 2
5-Fluoro-2-methylbenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.